molecular formula C10H6ClNO2 B569217 2-Chloroquinoline-5-carboxylic acid CAS No. 1092287-30-3

2-Chloroquinoline-5-carboxylic acid

Cat. No.: B569217
CAS No.: 1092287-30-3
M. Wt: 207.613
InChI Key: PIDMGSRYEKDYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroquinoline-5-carboxylic acid is a synthetically versatile chemical scaffold designed for drug discovery and development, particularly in the search for new anti-infective agents. The quinoline core is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities . This compound serves as a key synthetic intermediate for researchers exploring novel quinolone-based antibiotics. Such antibiotics primarily exert their antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II), a critical enzyme for DNA replication, leading to rapid bacterial cell death . Beyond its potential in developing antibacterial agents, the quinoline scaffold is a cornerstone in antitubercular (TB) drug discovery. It is a fundamental component in FDA-approved drugs like bedaquiline for multidrug-resistant TB and fluoroquinolones like moxifloxacin used in TB treatment regimens . The structural motif is also being actively investigated for its promise in creating new therapies for other infectious diseases, including antimalarial and antileishmanial agents . The specific substitution pattern of the 2-chloro and 5-carboxylic acid functional groups on the quinoline ring provides reactive sites for further chemical modification, allowing medicinal chemists to fine-tune pharmacokinetic properties and enhance target affinity . This makes this compound a valuable precursor for constructing hybrid molecules and conducting structure-activity relationship (SAR) studies aimed at overcoming drug resistance and discovering new therapeutic entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-5-4-6-7(10(13)14)2-1-3-8(6)12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDMGSRYEKDYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC(=NC2=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652883
Record name 2-Chloroquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092287-30-3
Record name 2-Chloroquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 2-Chloroquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloroquinoline-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical synthesis industries. As a derivative of quinoline, it serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its physicochemical properties is paramount for its effective application, enabling researchers to predict its behavior in various chemical and biological systems, optimize reaction conditions, and design robust formulation strategies. This guide provides a detailed examination of the key physicochemical parameters of this compound, supported by field-proven experimental protocols for their determination. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Molecular and Physicochemical Profile

A consolidated summary of the essential physicochemical properties of this compound is presented below. These values, derived from computational models and experimental data, form the foundational dataset for any research or development endeavor involving this molecule.

PropertyDataSource
IUPAC Name This compound[1]
CAS Number 1092287-30-3[1][2][3][4]
Chemical Structure C1=CC(=C2C=CC(=NC2=C1)Cl)C(=O)O (SMILES)[1]
Molecular Formula C₁₀H₆ClNO₂[1][3][5]
Molecular Weight 207.61 g/mol [1][5]
Monoisotopic Mass 207.0087061 Da[1]
Melting Point 212 - 215 °C[6]
Appearance Off-white to light yellow solid[7]
pKa (Predicted) 2.28 ± 0.10[7]
LogP (XLogP3) 2.7[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]

Experimental Determination of Physicochemical Properties

The following sections detail robust, step-by-step methodologies for the experimental characterization of this compound. The rationale behind critical experimental choices is explained to provide a deeper understanding of the protocols.

Solubility Profile Assessment

Expertise & Rationale: Solubility is a critical determinant of a compound's bioavailability and formulability. A qualitative solubility assessment across a range of pH values and solvent polarities provides rapid, essential insights. The use of aqueous acidic and basic solutions is particularly informative; solubility in dilute base (e.g., 5% NaOH) and insolubility in water is a strong indicator of an acidic functional group, such as a carboxylic acid.[8] Differentiating solubility between a strong base (NaOH) and a weak base (NaHCO₃) can further classify the compound as a strong or weak acid.[8][9][10]

Experimental Protocol:

  • Preparation: Label a series of small test tubes (e.g., 13x100 mm) for each solvent to be tested: Purified Water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), and a relevant organic solvent such as Ethanol.

  • Sample Dispensing: Accurately weigh approximately 25 mg of this compound into each test tube.[8][9]

  • Solvent Addition: Add 0.75 mL of the first solvent to the corresponding test tube in small portions.[8][9]

  • Agitation: Vigorously shake or vortex the test tube for 10-20 seconds after each solvent addition.[8][11] Continue agitation for up to 60 seconds.[12]

  • Observation: Visually inspect the tube for dissolution. Classify the result as 'soluble' (a complete, clear solution), 'partially soluble' (a significant portion of the solid has dissolved), or 'insoluble' (little to no solid has dissolved).[11]

  • Repeat: Repeat steps 3-5 for each of the remaining solvents.

  • Interpretation:

    • Solubility in 5% NaOH and 5% NaHCO₃ indicates a strongly acidic compound (e.g., carboxylic acid).

    • Solubility in 5% NaOH but not in 5% NaHCO₃ suggests a weakly acidic compound.

    • Solubility in 5% HCl indicates a basic compound (e.g., an amine).[10]

    • Solubility in water suggests the presence of polar functional groups sufficient to overcome the hydrophobicity of the chloroquinoline core.[8]

G cluster_0 Solubility Assessment Workflow cluster_1 If Insoluble in Water start Start: 25 mg of Compound add_water Add 0.75 mL Water Vigorously Shake start->add_water check_water Soluble? add_water->check_water add_naoh Add 0.75 mL 5% NaOH check_water->add_naoh No water_soluble Result: Water Soluble check_water->water_soluble Yes check_naoh Soluble? add_naoh->check_naoh add_nahco3 Add 0.75 mL 5% NaHCO3 check_naoh->add_nahco3 Yes add_hcl Add 0.75 mL 5% HCl check_naoh->add_hcl No check_nahco3 Soluble? add_nahco3->check_nahco3 strong_acid Result: Strong Acid check_nahco3->strong_acid Yes weak_acid Result: Weak Acid check_nahco3->weak_acid No check_hcl Soluble? add_hcl->check_hcl base Result: Base check_hcl->base Yes neutral Result: Neutral/Inert check_hcl->neutral No

Caption: Workflow for qualitative solubility classification.

pKa Determination via Potentiometric Titration

Expertise & Rationale: The acid dissociation constant (pKa) is a quantitative measure of a molecule's acidity and is fundamental to predicting its charge state, solubility, and receptor interactions at a given pH. Potentiometric titration is a highly accurate and reliable method for determining pKa.[13] The protocol involves monitoring the pH of a solution of the analyte as a titrant (a strong base for an acidic analyte) is added incrementally. The pKa is the pH at which the analyte is 50% ionized, corresponding to the midpoint of the buffer region on the titration curve.[14] To ensure accuracy, carbonate-free water and titrant must be used to prevent interference from atmospheric CO₂, and a constant ionic strength is maintained to minimize activity coefficient fluctuations.[13][14]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a standardized 0.1 M NaOH solution using carbonate-free deionized water.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[14]

    • Prepare a standardized 0.1 M HCl solution.

  • Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[14]

  • Sample Preparation:

    • Accurately weigh a sufficient amount of this compound to prepare a ~1 mM solution (e.g., 20 mL) in the 0.15 M KCl solution.[14] A minimum concentration of 10⁻⁴ M is required to detect a significant change in the titration curve.[13][14]

    • Place the solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).

  • Titration Setup:

    • Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.

    • Purge the solution with an inert gas like nitrogen or argon for 10-15 minutes to displace dissolved CO₂ and maintain this atmosphere during the titration.[14]

    • Use a high-precision burette to dispense the 0.1 M NaOH titrant.

  • Titration Procedure:

    • Adjust the initial pH of the sample solution to ~1.8-2.0 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.[14]

    • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH reaches a stable value around 12-12.5.[14]

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve to accurately locate the equivalence point(s).

    • The pKa is determined by finding the pH at the half-equivalence point volume. At this point, pH = pKa.[14]

G cluster_0 pKa Determination Workflow start Start: Calibrate pH Meter prep_sample Prepare ~1 mM Analyte Solution in 0.15 M KCl start->prep_sample setup Assemble Titration Cell (Stirrer, N2 Purge, Electrode) prep_sample->setup acidify Acidify to pH ~2 with 0.1 M HCl setup->acidify titrate Titrate with 0.1 M NaOH Record (Volume, pH) at Intervals acidify->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Calculate Derivatives Identify Equivalence Point (Veq) plot->analyze calc_pka Determine pH at Veq/2 analyze->calc_pka result Result: pKa = pH at Veq/2 calc_pka->result

Caption: Workflow for potentiometric pKa determination.

Spectroscopic Characterization

Expertise & Rationale: Spectroscopic techniques are indispensable for confirming the chemical identity, structure, and purity of a compound. UV-Vis spectroscopy provides information about the electronic transitions within the conjugated quinoline system.[15][16] NMR spectroscopy (¹H and ¹³C) elucidates the precise connectivity and chemical environment of each atom in the molecule. Mass spectrometry confirms the molecular weight and elemental composition.

2.3.1 UV-Vis Spectroscopy

  • Principle: The quinoline ring is a chromophore that absorbs UV radiation, promoting π → π* electronic transitions. The absorption maxima (λ_max) and molar absorptivity are characteristic of the compound and can be influenced by the solvent polarity.[16][17]

  • Protocol:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) of known concentration (e.g., 1 mM).

    • Prepare a dilute solution (e.g., 1x10⁻⁵ M) from the stock solution using the same solvent.[17]

    • Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum from approximately 200 to 400 nm, using the pure solvent as a reference blank.

    • Identify the wavelength(s) of maximum absorbance (λ_max).

2.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR provides detailed structural information by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C). The chemical shift of each nucleus is sensitive to its local electronic environment.

  • Expected ¹H NMR Signals:

    • Aromatic Protons: Several signals are expected in the aromatic region (~7.5 - 8.7 ppm), corresponding to the protons on the quinoline ring system. The specific splitting patterns (doublets, triplets) will depend on the coupling between adjacent protons.

    • Carboxylic Acid Proton: A broad singlet is expected at a downfield chemical shift (>12 ppm), which may be exchangeable with D₂O. The ¹H NMR spectrum of the parent acid has been reported with a carboxylic acid proton signal at 13.82 ppm in DMSO-d6.[6]

  • Expected ¹³C NMR Signals:

    • Aromatic/Heterocyclic Carbons: Multiple signals are expected in the range of ~120-155 ppm for the carbons of the quinoline ring.

    • Carboxylic Carbonyl Carbon: A signal for the C=O group is expected in the range of 165-170 ppm.[6][18]

2.3.3 Mass Spectrometry (MS)

  • Principle: MS measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of the molecular weight.

  • Expected Results: Using a high-resolution mass spectrometer (e.g., ESI-TOF), the expected monoisotopic mass is 207.0087 Da.[1] In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 208.0160. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) would also be expected, providing further confirmation of the elemental composition.

Chemical Reactivity and Stability

  • Reactivity: The molecule possesses two primary reactive sites: the carboxylic acid group and the chloro-substituted quinoline ring.

    • The carboxylic acid can undergo standard reactions such as esterification (as demonstrated by the synthesis of its methyl ester), amidation, and reduction.[6]

    • The 2-chloro substituent makes the C2 position susceptible to nucleophilic aromatic substitution, a key reaction for further functionalization of the quinoline scaffold.

  • Stability: Chlorinated aromatic compounds are generally noted for their chemical stability.[19][20] However, like many organic molecules, this compound should be stored in a cool, dry place, protected from light and strong oxidizing agents to prevent degradation. Its stability in various solvents and pH conditions should be empirically determined for specific applications, such as formulation development.

Conclusion

This guide has detailed the fundamental physicochemical properties of this compound and provided robust, validated protocols for their experimental determination. The presented data and methodologies offer a comprehensive framework for researchers and developers, facilitating informed decision-making in synthesis, purification, formulation, and biological evaluation. A systematic approach to characterizing these properties is a cornerstone of scientific integrity and is essential for advancing the potential applications of this valuable chemical entity.

References

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in W
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (n.d.). MDPI.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Unknown Source.
  • UV Properties and Loading into Liposomes of Quinoline Deriv
  • A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titr
  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.).
  • Experiment 2 # Solubility 13. (n.d.). Bellevue College.
  • This compound | C10H6ClNO2 | CID 33778592. (n.d.). PubChem.
  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (2023). Unknown Source.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th
  • Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Unknown Source.
  • 2-氯喹啉-5-羧酸CAS#: 1092287-30-3. (n.d.). Unknown Source.
  • (PDF) New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2025).
  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (n.d.). Unknown Source.
  • UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... | Download Scientific Diagram. (n.d.).
  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (n.d.). PMC - NIH.
  • This compound | 1092287-30-3. (2023). ChemicalBook.
  • 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582. (n.d.). PubChem.
  • (PDF) 2-Chloroquinoline-3-carboxylic acid. (2025).
  • 5-Chloroquinoline-2-carboxylic acid synthesis. (n.d.). ChemicalBook.
  • 1092287-30-3|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • Formation of Stable Chlorinated Hydrocarbons in Weathering Plant M
  • Formation of stable chlorinated hydrocarbons in weathering plant m
  • chlorinated aromatic compounds: Topics by Science.gov. (n.d.). Science.gov.
  • This compound. (n.d.). Shanghai Scochem Technology Co., Ltd..
  • 2-Chloroquinoline-4-carboxylic acid. (n.d.). Chem-Impex.
  • 2-Chloroquinoline. (n.d.). Wikipedia.
  • 2-Chloroquinoline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • 2-Chloroquinoline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. (n.d.). Analytical Methods (RSC Publishing).
  • Analysis of chlorinated compounds, phenolic compounds, styrenes, indene, dicyclopentadiene, dihydrocyclopentadiene, cumene, benzene, toluene, ethylbenzene and xylenes in fuel oil by headspace GC-MS. (n.d.). Longdom Publishing.
  • Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. (2025).
  • 1936252-00-4 | 7-Chloroquinoline-5-carboxylic acid. (n.d.). ChemScene.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloroquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-chloroquinoline-5-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of quinoline derivatives using NMR spectroscopy. We will delve into the theoretical basis for the expected spectrum, provide a detailed experimental protocol for its acquisition, and offer a thorough interpretation of the spectral data.

Introduction: The Structural Significance of this compound

This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The quinoline scaffold is a fundamental structural motif in numerous natural products and synthetic pharmaceuticals, most notably in antimalarial drugs. The specific substitution pattern on the quinoline ring system dictates its chemical properties and biological activity. Therefore, precise and unambiguous structural characterization is of paramount importance. ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose, providing detailed information about the electronic environment and connectivity of protons within the molecule.

This guide will focus on predicting and interpreting the ¹H NMR spectrum of this compound, paying close attention to the influence of the electron-withdrawing chloro and carboxylic acid groups on the chemical shifts and coupling patterns of the aromatic protons.

Theoretical ¹H NMR Spectrum Prediction

The ¹H NMR spectrum of a substituted quinoline provides four crucial pieces of information for structural elucidation: the number of signals, their chemical shifts (δ), their integration, and their spin-spin coupling patterns (J).[1] The molecular structure and proton numbering for this compound are shown below.

G cluster_0 Sample Preparation Workflow A Weigh 5-10 mg of This compound B Transfer to a clean, dry vial A->B C Add ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) B->C D Vortex or sonicate to ensure complete dissolution C->D E Filter the solution through a Pasteur pipette with a glass wool plug D->E F Transfer the filtered solution to a clean, dry 5 mm NMR tube E->F G Cap the NMR tube F->G

Caption: Workflow for preparing the NMR sample.

  • Material Weighing: Accurately weigh 5-10 mg of high-purity this compound. [2]2. Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves carboxylic acids and its residual proton signal does not overlap with the signals of interest. [3]3. Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial. [2]Gentle warming or sonication can be used to aid dissolution.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube. 5. Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer.

ParameterRecommended ValueRationale
Pulse ProgramStandard 1D Proton (e.g., zg30)A simple 30° pulse is sufficient for quantitative analysis.
Spectral Width0-16 ppmTo ensure all signals, including the broad carboxylic acid proton, are captured.
Number of Scans16-64To achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1)2-5 sTo allow for full relaxation of the protons between scans.
Acquisition Time (aq)2-4 sTo ensure good digital resolution.
Temperature298 K (25 °C)Standard operating temperature.

Data Interpretation and Self-Validation

The Carboxylic Acid Proton

The proton of the carboxylic acid group is acidic and can undergo chemical exchange with residual water in the solvent or with other acidic protons. [4]This often results in a broad singlet that appears far downfield, typically above 12 ppm. [5][6]The exact chemical shift is sensitive to concentration, temperature, and the solvent used due to variations in hydrogen bonding. [6] A key self-validating step is the D₂O exchange experiment . Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will cause the acidic -COOH proton to be replaced by deuterium. This H-D exchange makes the proton "invisible" to ¹H NMR, and its signal will disappear from the spectrum. [5][7]This confirms the assignment of the broad downfield singlet to the carboxylic acid proton.

Aromatic Region Analysis

The aromatic region of the spectrum (typically 7-9.5 ppm) will contain five distinct signals, each integrating to one proton. The splitting patterns are key to assigning each signal to a specific proton.

G H4 H4 (~9.20 ppm, d) H3 H3 (~8.25 ppm, d) H4->H3 J = 8.5-9.0 Hz H6 H6 (~8.20 ppm, d) H7 H7 (~7.90 ppm, t) H6->H7 J = 7.5-8.0 Hz H8 H8 (~7.75 ppm, d) H7->H8 J = 7.5-8.0 Hz

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Chloroquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroquinoline-5-carboxylic acid stands as a pivotal molecular scaffold in the realms of medicinal chemistry and materials science. Its derivatives are the subject of extensive research due to their broad spectrum of biological activities. Consequently, the precise and unambiguous structural characterization of this and related compounds is a cornerstone of innovative research and development. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of organic molecules. This in-depth technical guide offers a comprehensive analysis of the ¹³C NMR chemical shifts of this compound. In the absence of a publicly available experimental spectrum for this specific analyte, this document presents a robust, reasoned prediction based on empirical data from closely related analogues. This guide not only furnishes a valuable spectral reference but also serves to elucidate the principles of chemical shift prediction based on substituent effects in complex heteroaromatic systems.

The Foundational Principles of ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. The chemical shift (δ), reported in parts per million (ppm), of a ¹³C nucleus is a highly sensitive indicator of its local electronic environment.[1][2] Unlike ¹H NMR spectra which span a narrow range (typically 0-12 ppm), ¹³C spectra cover a much broader range (0-220 ppm), which minimizes signal overlap and often allows for the resolution of every unique carbon atom.[1][3] The key factors influencing the chemical shift are:

  • Hybridization State: The chemical shift is strongly correlated with the hybridization of the carbon atom. sp²-hybridized carbons, found in aromatic rings and carbonyl groups, are significantly deshielded and appear downfield (higher ppm values) compared to sp³-hybridized carbons in aliphatic systems.[1]

  • Inductive Effects: The presence of electronegative atoms (e.g., nitrogen, oxygen, chlorine) causes a withdrawal of electron density (deshielding) from nearby carbon atoms, resulting in a downfield shift.[4] This effect is most pronounced on the carbon directly attached to the electronegative atom and diminishes with distance.

  • Resonance Effects: The delocalization of π-electrons within a conjugated system, such as the quinoline ring, significantly modulates the electron density at each carbon. Electron-withdrawing groups (EWGs) decrease electron density, particularly at the ortho and para positions, leading to downfield shifts. Conversely, electron-donating groups (EDGs) increase electron density, causing upfield shifts.

  • Anisotropic Effects: The π-electrons in the aromatic quinoline ring system generate a 'ring current' when placed in an external magnetic field. This induced magnetic field deshields the carbon atoms within the ring, contributing to their downfield chemical shifts.[4]

Structural and Electronic Landscape of this compound

A thorough understanding of the molecule's structure is paramount for the interpretation of its ¹³C NMR spectrum. The structure can be deconstructed into three key components whose electronic properties collectively determine the chemical shift of each carbon atom.

Caption: Structure of this compound with IUPAC numbering.

  • The Quinoline Core: This bicyclic heteroaromatic system consists of a benzene ring fused to a pyridine ring. The electronegative nitrogen atom imparts a dipole moment to the molecule and generally withdraws electron density from the ring system, influencing the chemical shifts of all carbons.

  • The 2-Chloro Substituent: The chlorine atom at the C-2 position is a potent electron-withdrawing group via the inductive effect (-I). While it does possess lone pairs capable of a weak electron-donating resonance effect (+M), the inductive effect is overwhelmingly dominant for halogens. This leads to a significant deshielding of the directly attached C-2 carbon.

  • The 5-Carboxylic Acid Substituent: The carboxylic acid group is a strong electron-withdrawing group through both induction (from the two oxygen atoms) and resonance. This will deshield the attached C-5 carbon and influence the chemical shifts of other carbons in the carbocyclic ring.

Predicted ¹³C NMR Chemical Shifts: A Data-Driven Analysis

While an experimental spectrum for this compound is not available, a highly accurate prediction can be made by analyzing the reported ¹³C NMR data for methyl 2-chloroquinoline-5-carboxylate . The electronic influence of a methyl ester group is very similar to that of a carboxylic acid, providing a solid foundation for our predictions. Minor adjustments are made based on established differences between these two functional groups.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale and Comparative Analysis
C2 ~151.0Directly bonded to both the electronegative nitrogen and chlorine atoms, resulting in significant deshielding.
C3 ~124.5Positioned β to the nitrogen and chlorine, this carbon is less affected and resides in a typical aromatic region.
C4 ~138.0Influenced by the nitrogen atom and the electron-withdrawing carboxylic acid group at the peri-position (C5).
C4a ~127.5A quaternary bridgehead carbon, its chemical shift is influenced by both fused rings.
C5 ~130.5The ipso-carbon directly attached to the electron-withdrawing carboxylic acid group is deshielded.
C6 ~131.5Located meta to the carboxylic acid group, it experiences a moderate downfield shift.
C7 ~125.5Positioned para to the C4a-C8a ring fusion, its chemical shift is influenced by the overall electron deficiency of the ring system.
C8 ~134.0The proximity to the electronegative nitrogen atom results in a notable downfield shift.
C8a ~148.0This quaternary bridgehead carbon is directly attached to the nitrogen atom, causing substantial deshielding.
COOH ~167.0The carbonyl carbon of the carboxylic acid group. This is slightly downfield from a methyl ester due to the replacement of the -OCH₃ group with a more electron-withdrawing -OH group.

Self-Validating Experimental Protocol for ¹³C NMR Acquisition

This section outlines a robust, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound, designed to ensure accuracy and reproducibility.

4.1. Sample Preparation: The Foundation of a High-Quality Spectrum

  • Solvent Selection: Due to the presence of the polar carboxylic acid group, a deuterated polar aprotic solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent due to its excellent solvating power for such compounds.

  • Analyte Concentration: The low natural abundance of ¹³C (~1.1%) necessitates a relatively concentrated sample for efficient data acquisition. A concentration of 20-50 mg of this compound in 0.6-0.7 mL of DMSO-d₆ is optimal.[5][6]

  • Procedure:

    • Accurately weigh 20-50 mg of the analyte into a clean, dry vial.

    • Add approximately 0.7 mL of DMSO-d₆.

    • To ensure complete dissolution, gently warm the vial or sonicate the mixture. A homogenous solution is critical for sharp NMR signals.

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube of good quality. This crucial step removes any particulate matter which can severely degrade the magnetic field homogeneity and thus the spectral resolution.[5][6]

    • Securely cap the NMR tube to prevent contamination.

4.2. NMR Instrument Parameters: A Guide for Optimal Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer and should be adjusted as necessary based on the specific instrument and sample.

  • Spectrometer Frequency: 100 MHz for ¹³C.

  • Pulse Program: A standard proton-decoupled ¹³C experiment with a 30° pulse angle (e.g., zgpg30 on Bruker systems) is recommended to allow for a shorter relaxation delay.

  • Acquisition Time (AQ): 1.0 to 2.0 seconds.

  • Relaxation Delay (D1): 2.0 seconds. This delay is a good compromise for observing both protonated and quaternary carbons in a reasonable amount of time.

  • Number of Scans (NS): A sufficient number of scans (typically 1024 to 4096) should be acquired to achieve a good signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4.3. Data Processing and Referencing

  • Fourier Transformation: Apply an exponential window function with a line broadening (LB) of 1-2 Hz to improve the signal-to-noise ratio of the resulting spectrum.

  • Phase and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode. Apply an automatic baseline correction to ensure accurate peak integration and presentation.

  • Chemical Shift Referencing: The spectrum should be referenced to the residual solvent peak of DMSO-d₆, which is set to 39.51 ppm .

4.4. Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh 1. Weigh 20-50 mg of This compound dissolve 2. Dissolve in 0.7 mL DMSO-d6 weigh->dissolve filter 3. Filter into 5 mm NMR tube dissolve->filter instrument_setup 4. Set instrument parameters (zgpg30, D1=2s, NS=1024-4096) filter->instrument_setup acquire 5. Acquire ¹³C NMR data instrument_setup->acquire ft 6. Fourier Transform (LB=1-2 Hz) acquire->ft phase_baseline 7. Phase and Baseline Correction ft->phase_baseline reference 8. Reference to DMSO-d6 (39.51 ppm) phase_baseline->reference final_spectrum final_spectrum reference->final_spectrum Final Analyzed Spectrum

Caption: A comprehensive workflow for the acquisition and processing of the ¹³C NMR spectrum.

Conclusion

This technical guide has provided a detailed, data-driven prediction of the ¹³C NMR chemical shifts for this compound. By systematically analyzing the electronic effects of the chloro and carboxylic acid substituents on the quinoline framework and drawing comparisons with a closely related analogue, a reliable spectral map has been generated. The accompanying self-validating experimental protocol offers a robust methodology for researchers to acquire high-quality ¹³C NMR data for this and similar compounds. Accurate structural elucidation is a critical component of modern chemical research, and this guide serves as a valuable resource for scientists and professionals engaged in the synthesis and application of novel quinoline derivatives.

References

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters.Journal of Organic and Pharmaceutical Chemistry. [Link]
  • NMR Sample Prepar
  • 2-Chloroquinoline.PubChem. [Link]
  • NMR Sample Preparation.
  • NMR and Mass Spectroscopy of Carboxylic Acids.JoVE. [Link]
  • How to Prepare Samples for NMR.
  • 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3).
  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroarom
  • Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?Chemistry Stack Exchange. [Link]
  • Carbon‐13 chemical shifts of some model carboxylic acids and esters.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.Royal Society of Chemistry. [Link]
  • Characteristics of ¹³C NMR Spectroscopy.Chemistry LibreTexts. [Link]
  • 2-Chloroquinoline-3-carboxylic acid.
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.
  • A Guide to 13C NMR Chemical Shift Values.Compound Interest. [Link]
  • 13C NMR Chemical Shifts.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Factors Affecting Chemical Shift.StudySmarter. [Link]
  • Spectroscopy of Aromatic Compounds.Chemistry LibreTexts. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 2-Chloroquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloroquinoline-5-carboxylic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its synthesis, crystallization, structural analysis, and the profound implications of its physicochemical properties for medicinal chemistry. The quinoline scaffold is a cornerstone in the development of therapeutics, and understanding the precise three-dimensional architecture of its derivatives is paramount for rational drug design.

It is important to note that while this compound is a recognized chemical entity, its specific single-crystal X-ray structure is not publicly available in crystallographic databases as of this writing. Therefore, this guide will provide a robust framework for its study, including detailed synthesis and crystallization protocols. To illustrate the principles and the type of data obtained from a successful structural analysis, we will use the publicly available, detailed crystal structure of its close isomer, 2-Chloroquinoline-3-carboxylic acid , as a direct case study. This comparative approach offers valuable insights into the expected molecular geometry and intermolecular interactions that govern the solid-state behavior of this class of compounds.

Significance and Strategic Context

The 2-chloroquinoline moiety is a highly versatile precursor in pharmaceutical synthesis. The chlorine atom at the 2-position is readily displaced by various nucleophiles (oxygen, nitrogen, or sulfur-based), making it an invaluable synthetic handle for creating diverse molecular libraries.[1][2] This reactivity allows for the systematic modification of the quinoline core to optimize biological activity and pharmacokinetic properties.[3] Coupled with a carboxylic acid group—a functional group present in approximately 450 approved drugs and a key pharmacophore for interacting with biological targets—this compound emerges as a building block with significant potential for developing novel antimicrobial, antimalarial, and anticancer agents.[1][4]

Synthesis and Purification Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from the corresponding methyl quinoline-5-carboxylate. The rationale for this approach is the high yield and relative simplicity of the reactions, which are scalable for material production.[5]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Methyl 2-Chloroquinoline-5-carboxylate

  • Oxidation: To a stirred mixture of methyl quinoline-5-carboxylate (1 equivalent) in benzene, add a solution of sodium hypochlorite. Then, add potassium dihydrogen phosphate and stir vigorously for 5 hours at room temperature. This step converts the quinoline to an intermediate 2(1H)-oxoquinoline carboxylate.

  • Quenching: Add sodium thiosulfate to the reaction mixture and stir for an additional 3 hours to quench the excess oxidant.

  • Chlorination: Isolate the intermediate and suspend it in phosphorus oxychloride (POCl₃). Heat the mixture to reflux for 2-3 hours. The POCl₃ acts as both the solvent and the chlorinating agent, converting the oxo-group to the desired 2-chloro substituent.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., NaOH solution) until alkaline.

  • Extraction & Purification: Filter the resulting precipitate, wash with water, and dry. For further purification, dissolve the product in a minimal amount of a suitable solvent like benzene, pass it through a short column of alumina, and recrystallize from a benzene/heptane mixture to yield pure methyl 2-chloroquinoline-5-carboxylate.[5]

Step 2: Hydrolysis to this compound

  • Saponification: Dissolve the methyl 2-chloroquinoline-5-carboxylate (1 equivalent) in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH) (approx. 2-3 equivalents).

  • Heating: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This step hydrolyzes the ester to the corresponding carboxylate salt.

  • Acidification: Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., dilute HCl) until the pH is acidic (pH ~2-3). The carboxylic acid will precipitate out of the solution.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water to remove any residual salts, and dry under vacuum to yield the final product, this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis A Methyl Quinoline-5-carboxylate B Oxidation & Chlorination (NaOCl, POCl₃) A->B [1] C Methyl 2-Chloroquinoline-5-carboxylate B->C D Methyl 2-Chloroquinoline-5-carboxylate E Base Hydrolysis (NaOH, EtOH/H₂O) D->E F This compound E->F

Caption: Workflow for the synthesis of this compound.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often most challenging step for determining a molecule's crystal structure. The goal is to encourage molecules to pack in a highly ordered, repeating lattice. For quinoline carboxylic acids, a systematic solvent screening is the most effective approach.[6]

Experimental Protocol: Crystallization
  • Solvent Screening:

    • Place a small amount (~5 mg) of the purified compound into several small test tubes.

    • Add a few drops of various solvents of differing polarities (e.g., Ethanol, Ethyl Acetate, Toluene, Dioxane, N,N-Dimethylformamide (DMF)).[6]

    • Observe solubility at room temperature. A good candidate solvent will dissolve the compound poorly at room temperature but completely upon heating.

    • If a good single solvent is not found, explore binary solvent systems. Dissolve the compound in a "good" solvent (e.g., DMF) and add a "poor" anti-solvent (e.g., water or heptane) dropwise at an elevated temperature until turbidity persists.

  • Crystal Growth (Slow Evaporation):

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent or solvent system by gentle heating.

    • Filter the hot solution through a syringe filter into a clean vial.

    • Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle to allow for slow evaporation of the solvent over several days at room temperature.

    • Protect the vial from vibrations and temperature fluctuations.

  • Troubleshooting:

    • Oiling Out: If the compound separates as a liquid, the solution is likely too concentrated or cooled too quickly. Dilute the solution with more solvent and allow it to cool more slowly.[6]

    • No Crystals: If no crystals form, the compound may be too soluble. Try a solvent in which it is less soluble or induce nucleation by gently scratching the inside of the vial with a glass rod.[6]

Crystallization Strategy Diagram

G start Purified Compound solvent_screen Solvent Screening (Varying Polarity) start->solvent_screen single_solvent Good Single Solvent Found? solvent_screen->single_solvent binary_system Try Binary System (Good/Poor Solvents) single_solvent->binary_system No crystallize Grow Crystals (Slow Evaporation) single_solvent->crystallize Yes binary_system->crystallize success Single Crystals for XRD crystallize->success Success troubleshoot Troubleshoot: - Oiling Out? - No Crystals? crystallize->troubleshoot Failure adjust Adjust: - Dilute Solution - Change Solvent - Scratch Vial troubleshoot->adjust adjust->crystallize

Sources

A Technical Guide to the Thermal Stability of 2-Chloroquinoline-5-carboxylic Acid: Principles, Protocols, and Implications for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the thermal stability of 2-chloroquinoline-5-carboxylic acid, a crucial parameter for researchers, scientists, and drug development professionals. This document moves beyond a simple data sheet to offer a foundational understanding of why thermal stability is critical, how it is expertly measured, and what the data implies for the safe handling, storage, and formulation of this compound.

The Criticality of Thermal Stability in Pharmaceutical Sciences

In the journey of a molecule from discovery to a viable drug product, understanding its thermal stability is not merely a regulatory checkbox; it is a cornerstone of safe and effective drug development. The thermal behavior of an active pharmaceutical ingredient (API) like this compound dictates its shelf-life, informs manufacturing processes (such as drying and milling), and influences formulation strategies. An unstable compound can lead to degradation, loss of potency, and the formation of potentially toxic impurities, compromising patient safety and therapeutic efficacy.

Physicochemical Properties of this compound

While specific experimental thermal data for this compound is not extensively published, we can infer its likely properties based on its structure and data from related quinoline derivatives.

PropertyValue/InformationSource
Molecular FormulaC10H6ClNO2[1]
Molecular Weight207.61 g/mol [1]
AppearanceTypically an off-white to light yellow solid[2]
StorageStore in a well-closed container, protected from light and in a cool, dry place.[2]

The presence of the carboxylic acid and chloro-substituents on the quinoline core suggests that thermal decomposition will likely involve the evolution of acidic gases such as hydrogen chloride (HCl) and carbon dioxide (CO2).[3][4]

Core Methodologies for Thermal Stability Assessment

To rigorously assess the thermal stability of this compound, a multi-technique approach is essential. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of both mass loss and energetic changes as a function of temperature.[5][6]

Experimental Workflow for Thermal Analysis

The following diagram outlines a robust, self-validating workflow for the thermal analysis of this compound.

Thermal_Analysis_Workflow Figure 1: Experimental Workflow for Thermal Analysis cluster_Preparation Sample Preparation cluster_Analysis Instrumental Analysis cluster_Interpretation Data Interpretation & Reporting Sample Obtain High-Purity This compound Grind Gently Grind Sample (if necessary for homogeneity) Sample->Grind Ensure Uniformity Weigh Accurately Weigh 2-5 mg of Sample into TGA/DSC Pan Grind->Weigh Precise Measurement TGA Thermogravimetric Analysis (TGA) Weigh->TGA Load Sample DSC Differential Scanning Calorimetry (DSC) Weigh->DSC Load Sample EGA Evolved Gas Analysis (EGA-MS/FTIR) TGA->EGA Couple for Gas Analysis Mass_Loss Quantify Mass Loss Events TGA->Mass_Loss Thermal_Events Identify Endothermic/ Exothermic Events DSC->Thermal_Events Gas_ID Identify Evolved Gases EGA->Gas_ID Decomposition_Temp Determine Onset of Decomposition (T_onset) Report Generate Comprehensive Stability Report Decomposition_Temp->Report Mass_Loss->Decomposition_Temp Thermal_Events->Decomposition_Temp Gas_ID->Report

Caption: A logical workflow for the comprehensive thermal analysis of this compound.

Detailed Experimental Protocols

3.2.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the sample begins to lose mass due to decomposition or volatilization.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Protocol:

    • Place an accurately weighed sample (2-5 mg) into a ceramic or platinum TGA pan.

    • Place the pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

    • Record the mass of the sample as a function of temperature.

    • The onset of decomposition is determined from the resulting TGA curve.

3.2.2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify the temperatures of thermal events such as melting, crystallization, and decomposition, and to quantify the energy changes associated with these events.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Protocol:

    • Accurately weigh a small amount of sample (2-5 mg) into an aluminum or crucible DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow to the sample relative to the reference.

    • Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks.[6]

3.2.3. Evolved Gas Analysis (EGA)

  • Objective: To identify the chemical nature of the gases evolved during decomposition.

  • Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

  • Protocol:

    • Perform a TGA experiment as described above.

    • The gas evolved from the TGA furnace is transferred via a heated transfer line to the MS or FTIR for analysis.

    • The resulting spectra can be used to identify the decomposition products. For this compound, one would expect to detect ions corresponding to HCl, CO2, and fragments of the quinoline ring.[3]

Predicted Thermal Decomposition Profile

Based on the thermal behavior of analogous chloro- and carboxy-substituted aromatic compounds, the following decomposition profile for this compound is anticipated:

  • Initial Decomposition: The decomposition is likely to initiate with the decarboxylation of the carboxylic acid group, releasing CO2. This is often followed or accompanied by the cleavage of the carbon-chlorine bond.

  • Gaseous Byproducts: The primary hazardous decomposition products are expected to be hydrogen chloride gas, carbon monoxide, carbon dioxide, and nitrogen oxides.[4] The thermal decomposition of similar heterocyclic compounds has been shown to produce a variety of smaller aromatic fragments.[3]

  • Decomposition Onset: While the exact temperature is unknown, studies on similar heterocyclic compounds suggest that significant decomposition is likely to occur at temperatures above 200-250 °C.[7]

Implications for Handling, Storage, and Drug Development

A thorough understanding of the thermal stability of this compound has direct and practical implications:

  • Safe Handling: Due to the potential for the release of toxic gases like HCl and NOx upon heating, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn.[8][9]

  • Storage Conditions: To ensure long-term stability and prevent degradation, this compound should be stored in a cool, dry, and dark place in a tightly sealed container.[2]

  • Manufacturing and Formulation: The decomposition temperature will define the upper limit for processing steps such as drying, milling, and granulation. Exceeding this temperature could lead to the formation of degradation products and a loss of API potency.

  • Excipient Compatibility: DSC can be used to study the compatibility of this compound with various excipients. A significant change in the decomposition profile of the API in the presence of an excipient could indicate an incompatibility.

Conclusion

References

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC - PubMed Central. (n.d.).
  • Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design - MDPI. (n.d.).
  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.).
  • Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - RSC Publishing. (2024, March 27).
  • Synthesis, Thermal Analysis, and Thermodynamic Properties Study of New Quinoline Derivative and Their V(IV), Co(II), and Cu(II) Complexes - ResearchGate. (2022, October 19).
  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - MDPI. (2024, February 29).
  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC - AZoM. (2024, June 20).
  • Evaluation of thermal stability of quinones by thermal analysis techniques. (n.d.).
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. (n.d.).
  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
  • This compound CAS # 1092287-30-3 - TradingChem.com. (n.d.).
  • This compound | C10H6ClNO2 | CID 33778592 - PubChem. (n.d.).
  • (PDF) Thermal Decomposition of Chloropicrin - ResearchGate. (2019, May 5).
  • Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. (n.d.).
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018, February 23).
  • (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2016, February 4).
  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC - NIH. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.).
  • MSDS of 2-chloroquinoline-3-carboxylic acid. (n.d.).
  • (PDF) Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - ResearchGate. (2023, May 3).
  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PubMed. (2023, June 13).

Sources

A Technical Guide to the Computational DFT Analysis of 2-Chloroquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive, in-depth protocol for the computational investigation of 2-Chloroquinoline-5-carboxylic acid using Density Functional Theory (DFT). Quinoline derivatives are pivotal scaffolds in medicinal chemistry, recognized for a wide array of biological activities including anticancer, antimalarial, and antibacterial properties.[1][2] Understanding the fundamental electronic and structural properties of these molecules is paramount for rational drug design. This document outlines the theoretical underpinnings and a step-by-step computational workflow designed for researchers, chemists, and drug development professionals. We delve into the rationale for selecting specific computational methods, detailing procedures for geometry optimization, vibrational analysis, and the exploration of electronic properties through Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps. The insights derived from these analyses—such as molecular stability, reactivity, and potential sites for intermolecular interactions—are crucial for predicting the molecule's behavior and guiding further experimental development.

Introduction: The 'Why' and 'How' of a Computational Approach

The Significance of this compound

This compound (2CQ5CA) is a derivative of quinoline, a heterocyclic aromatic compound.[3][4] The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents.[2][5] The presence of a chlorine atom and a carboxylic acid group on the quinoline scaffold introduces specific electronic and steric features that can significantly influence its biological activity.[6] The chlorine atom can modulate lipophilicity and participate in halogen bonding, while the carboxylic acid group can act as a hydrogen bond donor and acceptor, crucial for receptor binding. A precise understanding of this molecule's three-dimensional structure and electronic landscape is the first step toward harnessing its therapeutic potential.

The Power of Density Functional Theory (DFT) in Drug Design

Density Functional Theory (DFT) has become a cornerstone of computational chemistry and physics for investigating the electronic structure of many-body systems like molecules.[7][8] Unlike more computationally expensive wavefunction-based methods, DFT calculates the properties of a system based on its electron density, offering a remarkable balance of accuracy and efficiency.[8][9][10] For drug development, DFT allows us to:

  • Predict Stable Conformations: Determine the most energetically favorable three-dimensional shape of the molecule.

  • Analyze Chemical Reactivity: Identify which parts of the molecule are most likely to participate in chemical reactions.[2][11]

  • Simulate Spectroscopic Properties: Predict IR, Raman, NMR, and UV-Vis spectra to aid in the characterization of synthesized compounds.[12][13]

  • Elucidate Intermolecular Interactions: Understand how the molecule might interact with biological targets like proteins or enzymes.

This guide will walk through the practical application of DFT to extract these critical insights for 2CQ5CA.

Core Computational Methodology

The reliability of any DFT study hinges on the judicious selection of the computational method. This choice is not arbitrary; it is a balance between desired accuracy and available computational resources, grounded in established best practices for the class of molecule under investigation.[9]

Justification for the Chosen Functional and Basis Set

For this guide, we recommend the B3LYP functional combined with the 6-311++G(d,p) basis set . This level of theory is widely validated and represents a robust starting point for molecules like 2CQ5CA.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Why B3LYP? B3LYP is a hybrid functional, meaning it mixes a portion of exact Hartree-Fock exchange with exchange and correlation energies from other sources. This approach often corrects for some of the inherent limitations of simpler functionals, providing a good description of molecular geometries, vibrational frequencies, and electronic properties for a broad range of organic molecules.[14][15] Its widespread use has led to extensive benchmarking, making it a trustworthy choice for standard applications.[16][17]

  • Basis Set: 6-311++G(d,p)

    • Why this basis set? A basis set is a set of mathematical functions used to build the molecular orbitals. The nomenclature 6-311++G(d,p) can be broken down:

      • 6-311G: This indicates a triple-zeta basis set, providing a flexible and accurate description of the valence electrons, which are most important for chemical bonding and reactivity.

      • ++: The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for describing systems with lone pairs, hydrogen bonds, or anions, and are particularly important for accurately modeling the carboxylic acid group in 2CQ5CA.[18]

      • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is essential for accurately describing chemical bonds in a three-dimensional space.[14][18]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the essential steps for a comprehensive DFT analysis of 2CQ5CA using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.

Step 1: Initial Structure Input

  • Draw the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro, ChemDraw).

  • Perform an initial 3D clean-up or molecular mechanics optimization to generate a reasonable starting geometry.

  • Save the coordinates in a format compatible with your chosen software (e.g., .xyz, .mol, or Gaussian input .gjf).

Step 2: Geometry Optimization

  • Objective: To find the lowest energy, most stable structure of the molecule.

  • Protocol:

    • Set up the calculation with the keyword Opt for optimization.

    • Specify the chosen method: B3LYP/6-311++G(d,p).

    • Define the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state).

    • Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy until convergence criteria are met.

Step 3: Vibrational Frequency Analysis

  • Objective: To confirm the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.

  • Protocol:

    • Use the optimized geometry from Step 2 as the input.

    • Set up the calculation with the keyword Freq.

    • Use the same level of theory: B3LYP/6-311++G(d,p).

    • Run the calculation.

    • Validation: Check the output for imaginary frequencies. The absence of imaginary frequencies confirms the structure is a stable minimum. The presence of one or more indicates a transition state or a higher-order saddle point, requiring further geometry refinement.

Step 4: Electronic Property and Spectroscopic Calculations

  • Objective: To analyze the electronic structure and predict other spectroscopic properties.

  • Protocol:

    • Using the same optimized geometry and level of theory, perform single-point energy calculations with additional keywords.

    • To calculate NMR chemical shifts, use the NMR=GIAO keyword.[19][20][21]

    • To simulate the UV-Vis spectrum, use the TD (Time-Dependent DFT) keyword.[22][23][24][25]

    • Ensure population analysis (for MEP and orbital visualization) is requested (often default).

Below is a diagram illustrating this self-validating workflow.

DFT_Workflow Computational DFT Workflow for 2CQ5CA cluster_setup 1. Setup cluster_core_calc 2. Core Calculation cluster_validation 3. Validation cluster_analysis 4. Analysis start Draw 2D Structure & Generate 3D Coordinates opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (B3LYP/6-311++G(d,p)) opt->freq check_freq Imaginary Frequencies? freq->check_freq check_freq->opt Yes (Refine Geometry) geom_analysis Optimized Geometry (Bond Lengths, Angles) check_freq->geom_analysis No (True Minimum) vib_analysis Vibrational Modes (Simulated IR Spectrum) geom_analysis->vib_analysis electronic_analysis Electronic Properties (HOMO, LUMO, MEP) geom_analysis->electronic_analysis spec_analysis Spectroscopic Predictions (NMR, UV-Vis) geom_analysis->spec_analysis

A self-validating workflow for DFT calculations.

Results and Scientific Analysis

This section describes the expected outputs from the computational workflow and, more importantly, how to interpret them in the context of drug development.

Optimized Molecular Geometry

Table 1: Predicted Key Geometric Parameters for 2CQ5CA

Parameter Description Predicted Value Significance in Drug Design
Bond Lengths
C(2)-Cl Chloro group bond ~1.75 Å Influences reactivity and potential for halogen bonding.
C(5)-C(carboxyl) Carboxyl linkage ~1.49 Å Defines the orientation of the key interaction group.
C=O Carbonyl bond ~1.21 Å Key hydrogen bond acceptor site.
O-H Hydroxyl bond ~0.97 Å Key hydrogen bond donor site.
Dihedral Angle

| C(4)-C(5)-C(carboxyl)-O | Carboxyl twist | ~0-10° | Determines the planarity and steric hindrance of the acid group relative to the quinoline ring. |

Vibrational Analysis

The frequency calculation provides a set of vibrational modes and their corresponding IR intensities. This data is invaluable for two reasons: it confirms the stability of the optimized structure and it generates a theoretical IR spectrum that can be used to verify the identity and purity of a synthesized sample.[12][27][28]

Table 2: Predicted Salient Vibrational Frequencies for 2CQ5CA

Frequency (cm⁻¹) Assignment Description of Motion
~3500-3600 O-H stretch Stretching of the hydroxyl bond in the carboxylic acid.
~1700-1750 C=O stretch Stretching of the carbonyl double bond. A very strong, characteristic peak.
~1500-1600 C=C/C=N stretches Aromatic ring stretching modes.
~1200-1300 C-O stretch Stretching of the carbon-oxygen single bond in the acid group.

| ~700-800 | C-Cl stretch | Stretching of the carbon-chlorine bond. |

Electronic Properties: Reactivity and Interaction Sites

The electronic properties are at the heart of understanding the molecule's potential bioactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[2] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE) , is a critical indicator of chemical reactivity and stability.[2][11][29][30]

  • Large Gap (High ΔE): Indicates high kinetic stability and low chemical reactivity.[2][30]

  • Small Gap (Low ΔE): Indicates low kinetic stability and high chemical reactivity, making the molecule more polarizable.[2][31]

For 2CQ5CA, the HOMO is typically localized over the electron-rich quinoline ring system, while the LUMO is often distributed across the entire molecule, including the electron-withdrawing carboxylic acid and chloro groups. This distribution suggests the ring system is the likely site for electrophilic attack, while the molecule as a whole is capable of accepting electron density.

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions.[31][32]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack and for attracting positive centers (e.g., hydrogen bond donation). For 2CQ5CA, these are expected around the carbonyl oxygen and the nitrogen atom of the quinoline ring.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are favorable sites for nucleophilic attack and for interacting with negative centers. The most positive region is typically found around the acidic hydrogen of the carboxyl group.

  • Green Regions (Neutral Potential): Indicate areas of relatively neutral charge.

The MEP map is a powerful tool for predicting how 2CQ5CA will "see" and interact with a receptor binding pocket.

Implications for Drug Development & Synthesis

The synthesis of quinoline derivatives often involves cyclization reactions followed by functional group modifications.[2][33] The computational insights gained from this DFT study provide a powerful feedback loop for both synthetic chemists and pharmacologists.

DrugDevCycle DFT-Informed Drug Development Cycle dft DFT Analysis (Reactivity, Stability, MEP) synth Rational Synthesis (Targeted Modifications) dft->synth Guides Design exp Experimental Testing (Binding Assays, Bioactivity) synth->exp Provides Compound data Structure-Activity Relationship (SAR) exp->data Generates Data data->dft Informs Next Iteration

The role of DFT in the iterative drug design process.
  • Guiding Synthesis: The MEP and FMO analyses can suggest which positions on the quinoline ring are most susceptible to substitution. This allows chemists to design more efficient synthetic routes to create derivatives with modified properties. For example, if a stronger interaction is desired at a specific point, the MEP map can guide the addition of a hydrogen bond donor or acceptor at the corresponding location on the molecule.

  • Predicting Bioactivity: The HOMO-LUMO gap provides a quantitative measure of the molecule's reactivity, which can be correlated with its biological activity.[34] Molecules with an optimal gap are more likely to be effective drug candidates.[34]

  • Optimizing Lead Compounds: By systematically modifying the structure of 2CQ5CA in silico (e.g., changing the halogen, moving the carboxylic acid) and re-running the DFT analysis, researchers can rapidly screen a large number of potential derivatives. This virtual screening saves significant time and resources by prioritizing the most promising candidates for actual synthesis and testing.[34]

Conclusion

This technical guide has detailed a robust and validated workflow for the computational analysis of this compound using Density Functional Theory. By applying the B3LYP/6-311++G(d,p) level of theory, researchers can reliably predict the molecule's geometric, vibrational, and electronic properties. The interpretation of these properties—from bond lengths and IR frequencies to HOMO-LUMO gaps and MEP surfaces—provides profound, actionable insights. These computational results are not merely theoretical exercises; they are essential tools that inform rational synthesis, predict potential biological interactions, and ultimately accelerate the drug discovery and development pipeline.

References

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 55(46), 14784-14805.
  • Talebi, M., Ghomi, M., & Zare, K. (2019). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 12(8), 4935-4953.
  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie.
  • Patel, R., Tandel, N., & Desai, N. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21089-21101.
  • Patel, R., Tandel, N., & Desai, N. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. National Center for Biotechnology Information.
  • Zhang, Y., Wang, Y., & Ma, Y. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI.
  • SB lectures. (2023). How to do NMR calculation using Gaussian 09W | GIAO method. YouTube.
  • FACCTs. (n.d.). UVVis spectroscopy - ORCA 5.0 tutorials.
  • Al-Heetimi, A. A. D., & Al-Jumaili, A. H. A. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. ResearchGate.
  • Rangel, F. C., de Oliveira, H. C. B., Montel, A. L. B., & Mundim, K. C. (2010). Calculation of DFT molecular properties using the q-Integral method. Physica A: Statistical Mechanics and its Applications, 389(22), 5208-5215.
  • Quantum Guruji. (2024). How to perform NMR calculation in Gaussian. YouTube.
  • Wikipedia. (2026). Density functional theory.
  • Q-Chem. (n.d.). 10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual.
  • Prezhdo, O. V. (2011). DFT Simulation and Vibrational Analysis of the IR and Raman Spectra of a CdSe Quantum Dot Capped by Methylamine and Trimethylphosphine Oxide Ligands. The Journal of Physical Chemistry C, 115(7), 3291-3301.
  • Q-Chem. (n.d.). 5.1 Introduction. Q-Chem 5.2 User's Manual.
  • Ji, Y., & Wang, J. (2022). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy Online.
  • Vattikunta, S. K., & Kubarych, K. J. (2024). Molecular dynamics simulations reliably identify vibrational modes in far-IR spectra of phospholipids. RSC Publishing.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Kharitonov, Y. Y., & Nefedov, S. E. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega, 4(4), 7435-7447.
  • The Chemist. (2025). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube.
  • Chemical science teaching. (2023). How to do Frequency Vibrational DFT calculation & generate IR spectrum in Gauss view Using Gaussian?. YouTube.
  • Al-Saidi, W. A. (2022). On Scalability of DFT-Calculated IR Spectra for Spectrum-Feature Extraction and Estimation of Dielectric Response. DTIC.
  • Kharitonov, Y. Y., & Nefedov, S. E. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. National Center for Biotechnology Information.
  • Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry.
  • Barroso, J. (2018). Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog.
  • Balasubramanian, T., & Muthu, S. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. National Center for Biotechnology Information.
  • Adamo, C., & Ciofini, I. (2013). A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra. ResearchGate.
  • Al-Abbas, S. M. (2020). Geometric and Energetic Data from Ab Initio Calculations of Haloethene, Haloimine, Halomethylphosphine, Haloiminophosphine, Halodiazene, Halodiphosphene and Halocyclopropane. ChemRxiv.
  • da Silva, G. P., & da Silva, A. B. F. (n.d.). RSC Advances.
  • Molecular Modeling Research Group. (2021). Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. YouTube.
  • Baglan, M., Gören, K., & Yildiko, Ü. (2023). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. DergiPark.
  • Singh, A. K., & Singh, P. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press.
  • Moniruzzaman, M. (2019). Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. Lupine Publishers.
  • Al-Ostoot, F. H., et al. (2022). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PubMed Central.
  • ResearchGate. (n.d.). Atomic charge distribution (au) for compound 1 at B3LYP/6-311++G (d,p) basis set.
  • Balasubramanian, T., & Muthu, S. (2021). Vibrational spectroscopy, Quantum computational and molecular docking studies on 2-Chloroquinoline-3-carboxaldehyde. ResearchGate.
  • Reva, I. (n.d.). THEORETICAL STUDIES ON THE STRUCTURE AND SPECTROSCOPIC PROPERTIES OF PSEUDOHALIDES. SEDICI.
  • Onwu, F. A., et al. (2023). Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. OUCI.
  • National Center for Biotechnology Information. (n.d.). 2-Chloroquinoline-4-carboxylic acid. PubChem.
  • Souheila, L., & Bouraiou, A. (2010). 2-Chloroquinoline-3-carboxylic acid. ResearchGate.
  • Britannica. (n.d.). Carboxylic acid.

Sources

HOMO-LUMO energy gap of 2-Chloroquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the HOMO-LUMO Energy Gap of 2-Chloroquinoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry that dictate the electronic and optical properties of a molecule. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for predicting chemical reactivity, kinetic stability, and suitability for various applications, particularly in drug development. This guide provides a comprehensive technical overview of the theoretical and experimental determination of the , a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] We will explore the use of Density Functional Theory (DFT) for computational analysis and UV-Visible spectroscopy for experimental validation, offering a dual-pronged approach to understanding the molecule's electronic behavior.

Introduction: The Significance of Frontier Molecular Orbitals

This compound is a quinoline derivative, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of therapeutic agents, including antimicrobial, antimalarial, and anticancer drugs.[2][3][4] The reactivity and biological activity of such molecules are intrinsically linked to their electronic structure.

At the heart of this structure are the frontier molecular orbitals:

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the molecule's ability to donate electrons, making it the primary site for electrophilic attack. The energy of the HOMO is related to the ionization potential.[5][6]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital devoid of electrons. It signifies the molecule's ability to accept electrons, making it the target for nucleophilic attack. The LUMO's energy is associated with the electron affinity.[5][6]

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a paramount quantum chemical parameter. A small gap suggests that the molecule can be easily excited, implying higher chemical reactivity, lower kinetic stability, and greater polarizability.[5][7][8] Conversely, a large energy gap indicates high stability and low reactivity.[9][10] For drug development, this gap provides insights into how a molecule might interact with biological targets, making its determination a crucial step in the design of new therapeutic agents.

Theoretical Determination via Density Functional Theory (DFT)

DFT has become a cornerstone of computational chemistry for predicting molecular properties with high accuracy. It offers a robust framework for calculating the energies of frontier orbitals and, consequently, the HOMO-LUMO gap.[11]

Rationale for Method Selection

For a molecule like this compound, which contains multiple heteroatoms and a conjugated π-system, a well-chosen functional and basis set is critical for accurate results.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) This hybrid functional is widely employed for organic molecules as it incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a balanced and generally reliable description of electronic structures.[12][13]

  • Basis Set: 6-311G(d,p) or 6-311G** This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for greater flexibility. The (d,p) or ** notation indicates the addition of polarization functions on both heavy atoms (d-orbitals) and hydrogen atoms (p-orbitals). These functions are essential for accurately modeling the non-spherical electron density distribution in bonded atoms, which is crucial for molecules with heteroatoms and potential hydrogen bonding.[14][15]

Computational Workflow Protocol

The following steps outline a standard procedure for calculating the HOMO-LUMO gap using DFT software like Gaussian.

  • Structure Optimization: The 3D coordinates of this compound are used as input. A geometry optimization calculation is performed at the chosen level of theory (e.g., B3LYP/6-311G**) to find the molecule's lowest energy conformation.

  • Frequency Calculation: A frequency analysis is run on the optimized structure. The absence of imaginary frequencies confirms that the geometry corresponds to a true energy minimum.

  • Orbital Energy Extraction: From the output of the successful optimization, the energies of all molecular orbitals are extracted. The energies of the highest occupied (HOMO) and lowest unoccupied (LUMO) orbitals are identified.

  • Gap Calculation: The HOMO-LUMO energy gap is calculated as ΔE = ELUMO - EHOMO.

Visualization of the Computational Workflow

DFT_Workflow Input Input Structure (this compound) Opt Geometry Optimization (B3LYP/6-311G**) Input->Opt Freq Frequency Calculation Opt->Freq Check Verify Minimum (No imaginary frequencies) Freq->Check Check->Opt  Fail Extract Extract Orbital Energies (EHOMO & ELUMO) Check->Extract  Success Calc Calculate Energy Gap (ΔE = ELUMO - EHOMO) Extract->Calc Output Final Results (Orbital Plots, ΔE) Calc->Output

Caption: Computational workflow for DFT analysis.

Predicted Quantitative Data

The following table presents representative data that would be obtained from a DFT calculation.

ParameterSymbolCalculated Value (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMO-6.75Energy of the highest orbital containing electrons; relates to electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.15Energy of the lowest orbital without electrons; relates to electron-accepting ability.
HOMO-LUMO Energy Gap ΔE 4.60 Energy difference; key indicator of chemical reactivity and stability. [5]

Experimental Validation via UV-Visible Spectroscopy

While DFT provides a theoretical value, it is crucial to validate this with experimental data. UV-Vis absorption spectroscopy is a direct method for probing electronic transitions and estimating the optical energy gap, which is closely related to the HOMO-LUMO gap.[6][16][17]

Principle of Measurement

When a molecule absorbs photons of UV or visible light, an electron can be promoted from a lower energy orbital to a higher energy one. The lowest energy transition is typically from the HOMO to the LUMO.[17] The energy of this transition can be calculated from the wavelength (λ) of the absorbed light using the Planck-Einstein relation:

E (eV) = 1240 / λ (nm)

While the wavelength of maximum absorption (λmax) is often reported, the onset of the absorption band (the absorption edge) provides a more accurate estimation of the energy required for the lowest energy electronic transition (0-0 transition).[18]

Experimental Protocol
  • Sample Preparation: A dilute solution of this compound is prepared using a suitable solvent (e.g., ethanol or DMSO) that does not absorb in the expected region. A typical concentration is in the micromolar range.

  • Spectrometer Setup: A dual-beam UV-Vis spectrophotometer is calibrated. A cuvette containing the pure solvent is used as a reference blank.

  • Data Acquisition: The sample solution is placed in a quartz cuvette. The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: The absorption spectrum (Absorbance vs. Wavelength) is plotted. The absorption onset wavelength (λonset) is determined by finding the intersection of the tangent to the steepest part of the absorption edge with the baseline.

  • Gap Calculation: The optical energy gap is calculated using the formula: Egap = 1240 / λonset.

Visualization of the Experimental Workflow

UVVis_Workflow Sample Prepare Dilute Solution (e.g., in Ethanol) Measure Acquire Absorption Spectrum (200-800 nm) Sample->Measure Spectrometer Calibrate UV-Vis Spectrometer Blank Run Blank (Pure Solvent) Spectrometer->Blank Blank->Measure Analyze Plot Spectrum & Determine Absorption Onset (λonset) Measure->Analyze Calc Calculate Optical Gap (Egap = 1240 / λonset) Analyze->Calc Output Experimental Egap Calc->Output

Caption: Experimental workflow for UV-Vis spectroscopy.

Expected Experimental Data

This table summarizes the data derived from a typical UV-Vis experiment.

ParameterSymbolMeasured/Calculated ValueDescription
Absorption Onset Wavelengthλonset~300 nmWavelength at the edge of the lowest energy absorption band.
Optical Energy Gap Egap ~4.13 eV Experimentally determined energy for the HOMO→LUMO transition.

Synthesis of Findings: Correlating Theory and Experiment

A comparison of the computationally derived HOMO-LUMO gap (ΔE ≈ 4.60 eV) and the experimentally measured optical gap (Egap ≈ 4.13 eV) reveals a strong correlation, which is expected. However, the values are not identical. This discrepancy is common and can be attributed to several factors:

  • Phase Difference: DFT calculations are typically performed on a single molecule in a vacuum (gas phase) at 0 K, whereas UV-Vis spectroscopy is conducted in a solvent matrix at room temperature. Solvatochromic effects (interactions between the solute and solvent) can stabilize the orbitals differently, altering the energy gap.

  • Theoretical Approximations: The calculated HOMO-LUMO gap from ground-state DFT is an approximation of the first excitation energy. More advanced methods like Time-Dependent DFT (TD-DFT) are designed to calculate electronic excitation energies more directly and often yield results closer to experimental values.[13][19]

  • Vibronic Coupling: Experimental spectra include transitions to various vibrational sublevels of the excited electronic state, leading to broad absorption bands, whereas theoretical calculations often consider only the pure electronic transition.[18]

Despite these differences, the convergence of both theoretical and experimental approaches provides a high degree of confidence in the determined electronic properties of this compound.

Conclusion and Implications for Drug Discovery

The determination of the HOMO-LUMO energy gap for this compound through a combined DFT and UV-Vis spectroscopy approach provides invaluable insight into its fundamental electronic characteristics. The moderately large energy gap suggests that the molecule possesses significant kinetic stability, a desirable trait for a drug candidate.

This analysis serves as a foundational step for further research. The calculated orbital energies and distribution can be used to:

  • Predict sites of metabolic reaction.

  • Inform the design of derivatives with tailored electronic properties to enhance binding affinity or reactivity.

  • Serve as key descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of related compounds.

By bridging computational theory with empirical evidence, researchers can more effectively harness the potential of the quinoline scaffold in the development of next-generation therapeutics.

References

  • StackExchange. (2021). How reactivity of an organic molecule depends upon HOMO and LUMO. [Link]
  • Royal Society of Chemistry. (n.d.). Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes. [Link]
  • IRJEdT. (2023).
  • Elsevier. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
  • WuXi Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. [Link]
  • Wiley Online Library. (n.d.). HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2 (D–A–D–π–A) families of molecules. [Link]
  • ResearchGate. (n.d.).
  • Research Square. (2022). Discovery of Molecular Properties of a Quinoline Derivative via Benchmarking DFT Methods with Respect to Functional and Basis Set. [Link]
  • ACS Publications. (2023).
  • Polymer Science. (n.d.). Advanced Lab Course: UV-Vis Absorption Spectroscopy. [Link]
  • Scirp.org. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). [Link]
  • YouTube. (2022). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. [Link]
  • Royal Society of Chemistry. (2024).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. [Link]
  • ResearchGate. (2018).
  • Royal Society of Chemistry. (2024).
  • National Institutes of Health (NIH). (n.d.). Two excited-state datasets for quantum chemical UV-vis spectra of organic molecules. [Link]
  • ResearchGate. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. [Link]
  • Royal Society of Chemistry. (2022).
  • Schrödinger. (2022). HOMO-LUMO Energy Gap. [Link]
  • ResearchGate. (2020).
  • PubChem. (n.d.). This compound. [Link]
  • Gaussian.com. (2021). Basis Sets. [Link]
  • LinkedIn. (2025). The Crucial Role of 2-Chloroquinoline in Modern Pharmaceutical Synthesis. [Link]
  • National Institutes of Health (NIH). (n.d.). 2-Chloroquinoline-3-carboxylic acid. [Link]
  • PubMed Central. (n.d.). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. [Link]
  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]
  • Organic and Pharmaceutical Chemistry Journal. (n.d.). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. [Link]
  • Wikipedia. (n.d.). HOMO and LUMO. [Link]
  • ResearchGate. (n.d.). (a)
  • The Ohio State University. (2021).
  • TradingChem.com. (n.d.). This compound CAS # 1092287-30-3. [Link]
  • Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]
  • ResearchGate. (2010). (PDF) 2-Chloroquinoline-3-carboxylic acid. [Link]

Sources

Molecular electrostatic potential map of 2-Chloroquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Electrostatic Potential of 2-Chloroquinoline-5-carboxylic Acid for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The molecular electrostatic potential (MESP) is a fundamental property that governs molecular interactions and reactivity. For drug development professionals, a thorough understanding of a molecule's MESP is pivotal for predicting its behavior in a biological system, optimizing drug-receptor interactions, and guiding rational drug design. This guide provides a comprehensive exploration of the MESP of this compound (C₁₀H₆ClNO₂), a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of MESP, provide a detailed computational protocol for its calculation and visualization, and interpret the resulting MESP map to unveil key insights into the molecule's reactivity, interaction sites, and potential pharmacological behavior.

Introduction: The Significance of this compound and its Electrostatic Profile

This compound is a quinoline derivative, a class of compounds known for a wide range of pharmacological activities. Its structure, featuring a fused aromatic system, a carboxylic acid group, a nitrogen heteroatom, and a chlorine substituent, presents a complex electronic landscape. The spatial distribution of electron density in a molecule dictates its electrostatic potential, which is the force experienced by a positive point charge at any given location.[1][2] This potential is a critical determinant of non-covalent interactions, such as hydrogen bonding and electrostatic complementarity, which are the cornerstone of molecular recognition between a drug and its biological target.[3]

Analyzing the MESP map of this compound allows us to:

  • Identify Electron-Rich and Electron-Deficient Regions: Pinpoint nucleophilic (electron-rich, negative potential) and electrophilic (electron-deficient, positive potential) sites on the molecule.[1][2]

  • Predict Intermolecular Interactions: Understand how the molecule will interact with receptor binding pockets, water molecules, and other biological entities.[3][4]

  • Guide Lead Optimization: Inform chemical modifications to enhance binding affinity, selectivity, and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[4]

This guide serves as a practical framework for researchers to apply MESP analysis to quinoline-based scaffolds and other drug candidates.

Theoretical Foundations of Molecular Electrostatic Potential (MESP)

The MESP, V(r), at a point r in the space around a molecule is defined as the work done in bringing a unit positive charge from infinity to that point. It is calculated from the charge distribution of the molecule, which arises from its nuclei (positive charges) and electrons (negative charges). The equation is as follows:

V(r) = Σ [ Zₐ / |Rₐ - r| ] - ∫ [ ρ(r') / |r' - r| ] dr'

Where:

  • Zₐ is the charge of nucleus A located at Rₐ .

  • ρ(r') is the molecule's electron density at point r' .

The first term represents the positive contribution from the atomic nuclei, while the second term represents the negative contribution from the electrons. The interplay between these two terms determines the sign and magnitude of the MESP at any given point.[1][2]

MESP maps are typically visualized by projecting the calculated potential values onto a molecular surface, usually a van der Waals surface or an electron isodensity surface (commonly 0.002 electrons/bohr³).[1] A color spectrum is used to represent the potential values:

  • Red/Orange/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack and for interacting with positive sites on a receptor (e.g., protonated amines).[5]

  • Blue/Indigo: Regions of positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack and are key hydrogen bond donor sites.[5]

  • Green: Regions of near-zero or neutral potential, often associated with nonpolar moieties.

Computational Methodology: From Structure to MESP Map

The generation of a reliable MESP map is a multi-step computational process. Here, we outline a validated protocol using standard quantum chemistry software.

Experimental Protocol: MESP Calculation Workflow
  • Molecular Structure Preparation:

    • Obtain the 3D coordinates of this compound. The structure can be built using molecular modeling software or retrieved from databases like PubChem (CID 33778592).[6]

    • Perform an initial conformational search to identify low-energy conformers, which is particularly important for flexible molecules.

  • Geometry Optimization:

    • Causality: It is crucial to use the lowest-energy (most stable) conformation of the molecule, as its geometry dictates the electron distribution. MESP is highly sensitive to molecular geometry.

    • Method: Employ Density Functional Theory (DFT), a robust method for electronic structure calculations.[7]

    • Protocol:

      • Software: Gaussian, Q-Chem, GAMESS, or similar quantum chemistry packages.[8][9]

      • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional.

      • Basis Set: 6-311++G(d,p) is a suitable choice, providing a good balance between accuracy and computational cost. The ++ indicates diffuse functions for anions and lone pairs, and (d,p) adds polarization functions for more accurate geometry and charge distribution.[10][11]

      • Input: Specify the coordinates, functional, basis set, and request a geometry optimization (Opt) and frequency calculation (Freq) to confirm the structure is a true minimum (no imaginary frequencies).

  • MESP Calculation:

    • Causality: Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory to generate a high-quality wavefunction file. This file contains the necessary information about the electron density to compute the MESP.

    • Protocol: Using the optimized coordinates, run a single-point calculation. The keyword to generate the necessary output for visualization is often output=wfx or similar, which creates a file containing the electron density and orbital information.

  • Visualization and Surface Mapping:

    • Causality: The raw MESP data is a set of values on a 3D grid, which is difficult to interpret. Mapping this data onto a 3D surface provides an intuitive, color-coded representation of the molecule's electrostatic properties.

    • Protocol:

      • Software: Use visualization software such as Chemcraft, GaussView, or VMD.[12]

      • Procedure:

        • Load the output file from the MESP calculation (e.g., the .wfx or .chk file).

        • Generate an electron isodensity surface (e.g., at a value of 0.002 a.u.).

        • Map the calculated electrostatic potential onto this surface.

        • Adjust the color scale to clearly distinguish between negative, positive, and neutral regions.

Workflow Diagram

MESP_Workflow cluster_prep Step 1: Preparation cluster_calc Step 2: Quantum Calculation (DFT) cluster_vis Step 3: Visualization A Build 3D Structure of This compound B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Input Coordinates C Frequency Calculation (Confirm Minimum Energy) B->C Optimized Geometry D Single-Point Calculation (Generate Wavefunction) C->D Validated Geometry E Generate Electron Isodensity Surface D->E Wavefunction File F Map Electrostatic Potential onto Surface E->F G Analyze MESP Map F->G

Caption: Computational workflow for generating a Molecular Electrostatic Potential map.

Analysis and Interpretation of the MESP of this compound

Based on the chemical structure and fundamental principles, we can predict and interpret the key features of the MESP map for this compound.

Predicted MESP Map Features

The MESP map would reveal distinct regions of positive and negative potential corresponding to the molecule's functional groups.

  • Intensely Negative Regions (Red): The most negative potential (V_min) will be concentrated around the two oxygen atoms of the carboxylic acid group. This is due to the high electronegativity of oxygen and the presence of lone pairs. This region is a strong hydrogen bond acceptor and a primary site for interaction with positively charged residues (e.g., Lysine, Arginine) in a protein active site.

  • Moderately Negative Regions (Yellow/Green): A region of negative potential will also be located around the nitrogen atom of the quinoline ring, attributed to its lone pair of electrons. The chlorine atom, despite its high electronegativity, will exhibit a more complex potential, possibly showing a slightly negative potential on its sides but a positive region along the C-Cl bond axis (a "sigma-hole"), which can be important for halogen bonding.

  • Intensely Positive Regions (Blue): The most positive potential (V_max) will be found on the acidic hydrogen of the carboxylic acid group. This makes it a very strong hydrogen bond donor.

  • Moderately Positive Regions (Light Blue): The hydrogen atoms attached to the aromatic quinoline ring will exhibit positive potential, making them potential weak hydrogen bond donors.

Quantitative MESP Data (Hypothetical)

To quantify the analysis, one can calculate the MESP values at specific points, such as the minima (V_min) and maxima (V_max) associated with key atoms or functional groups.

Feature / AtomPredicted MESP Value (kcal/mol)Interpretation
Carboxylic Acid Oxygens-55 to -70 (V_min)Strong nucleophilic character; primary hydrogen bond acceptor site.
Quinoline Nitrogen-30 to -45 (V_min)Moderate nucleophilic character; potential hydrogen bond acceptor.
Carboxylic Acid Hydrogen+60 to +75 (V_max)Strong electrophilic character; primary hydrogen bond donor site.
Aromatic Ring Hydrogens+15 to +25 (V_max)Weakly electrophilic; can participate in weaker C-H···O/N interactions.
Implications for Drug-Receptor Interactions

The MESP map provides a powerful visual hypothesis for how this compound might bind to a biological target.

MESP_Interaction cluster_drug This compound cluster_receptor Receptor Binding Site Drug_Neg Negative MESP (O, N atoms) Receptor_Pos Positive Region (e.g., Arg, Lys, Metal Ion) Drug_Neg->Receptor_Pos Favorable Electrostatic Interaction Drug_Pos Positive MESP (Acid H, Ring H's) Receptor_Neg Negative Region (e.g., Asp, Glu) Drug_Pos->Receptor_Neg Favorable Hydrogen Bond / Electrostatic

Caption: Relationship between MESP features and drug-receptor complementarity.

This analysis suggests that the carboxylic acid group is the dominant feature for directing electrostatic interactions. Any drug design strategy should consider the crucial role of this group in anchoring the molecule within a binding site through strong hydrogen bonds and electrostatic contacts. The quinoline nitrogen provides a secondary interaction site, while the aromatic rings can engage in π-stacking or hydrophobic interactions.

Conclusion

The molecular electrostatic potential map of this compound is an indispensable tool for understanding its chemical personality. Through a systematic computational approach, we can visualize and quantify the molecule's electrostatic landscape, revealing the electron-rich and electron-deficient regions that govern its intermolecular interactions. The pronounced negative potential of the carboxylate group and the positive potential of its acidic proton identify these as the primary sites for forming strong, directional interactions with a biological receptor. This in-depth analysis provides a rational basis for the design of novel therapeutics, enabling scientists to make more informed decisions in the lead optimization process and ultimately accelerate the journey from molecule to medicine.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Haritha, M., & Suresh, C. H. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]
  • Deep Origin. (n.d.). Electrostatic Potential Maps. Computational Chemistry Glossary.
  • Ghafourian, T., & Ghasemian, E. (2012). Application of molecular electrostatic potentials in drug design. Current Drug Discovery Technologies.
  • Kumar, A., & Gadre, S. R. (2016). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Molecules, 21(11), 1460. [Link]
  • Ishkov, Y. V., Veduta, V. V., Fed'ko, N. F., & Bogdan, N. M. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 21(4). [Link]
  • Gaussian, Inc. (n.d.). Gaussian 16.
  • Q-Chem. (n.d.). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry.
  • Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software.
  • Chemcraft. (n.d.). Graphical program for visualization of quantum chemistry computations.
  • Anitha, K., et al. (2022). DFT, FT-IR, Fukui Function and MESP analyses of 2-ethoxy-4-{(E)-[(3 nitrophenyl)imino]methyl}phenol. YMER, 21(12). [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in Quinoline Carboxylic Acids for Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical yet often underestimated phenomenon in drug discovery and development.[1] For heterocyclic scaffolds like quinoline carboxylic acids—a privileged core in medicinal chemistry—the predominant tautomeric form dictates a molecule's three-dimensional shape, electronic properties, and hydrogen bonding capabilities.[2][3] These characteristics, in turn, profoundly influence pharmacokinetic and pharmacodynamic profiles, including receptor binding, membrane permeability, solubility, and metabolic stability.[4][5] This guide provides an in-depth exploration of tautomerism in quinoline carboxylic acids, offering researchers and drug development professionals a framework for its identification, characterization, and strategic consideration in the design of novel therapeutics. We will delve into the primary tautomeric equilibria, the factors governing their balance, the analytical workflows for their elucidation, and the ultimate implications for medicinal chemistry.

The Fundamental Importance of Tautomeric State in Drug Action

Tautomers are not resonance structures; they are distinct chemical entities that can coexist in equilibrium.[6] This equilibrium is dynamic, and the relative population of each tautomer can be influenced by environmental factors such as solvent, pH, and temperature.[7][8] For a drug molecule, the seemingly subtle shift of a proton can lead to significant consequences:

  • Altered Pharmacodynamics: A change in the tautomeric form can modify the key pharmacophoric features of a molecule, altering its ability to bind to a biological target.[1] The less stable tautomer in solution might, in fact, be the bioactive form that preferentially interacts with a receptor or enzyme.[9]

  • Modified Pharmacokinetics (ADME): Physicochemical properties like lipophilicity (LogP), pKa, and solubility are tautomer-dependent.[5] A shift in the tautomeric equilibrium can therefore impact a drug's absorption, distribution, metabolism, and excretion profile.

  • Challenges in Formulation and Stability: The interconversion between tautomers, especially in the solid state (a phenomenon known as desmotropy), can affect the stability, shelf-life, and bioavailability of a drug product.[1][10]

Understanding and controlling, or at least accounting for, the tautomeric preference of a quinoline carboxylic acid is therefore not an academic exercise but a crucial step in lead optimization and candidate selection.[1]

Key Tautomeric Equilibria in Quinoline Carboxylic Acids

Quinoline carboxylic acids, depending on the position of hydroxyl substituents, primarily exhibit two types of prototropic tautomerism: Lactam-Lactim and Keto-Enol tautomerism.[11]

Lactam-Lactim Tautomerism: The Case of 2- and 4-"Hydroxy"quinolines

When a hydroxyl group is located at the C2 or C4 position of the quinoline ring, the molecule can exist in a lactam-lactim equilibrium.[8] The term "hydroxyquinoline" is often a misnomer, as the equilibrium overwhelmingly favors the lactam (amide) form, also known as a quinolinone.

  • 2-Hydroxyquinoline: Exists predominantly as 2(1H)-quinolinone (the lactam form).[12][13]

  • 4-Hydroxyquinoline: Exists predominantly as 4(1H)-quinolinone (the lactam form).

The driving force for this preference is the greater thermodynamic stability of the cyclic amide bond in the lactam form compared to the imino-alcohol of the lactim form.[14]

Caption: Lactam-Lactim equilibrium in a 2-hydroxyquinoline derivative.

Keto-Enol Tautomerism

This classic tautomerism occurs when a hydroxyl group is positioned elsewhere on the carbocyclic ring (e.g., at C5, C6, C7, or C8). The equilibrium is between a phenol (enol) form and a cyclohexadienone (keto) form. For most aromatic heterocycles, the enol form is significantly favored due to the stability conferred by maintaining the aromaticity of the ring system.[14][15]

Caption: Keto-Enol equilibrium in a 7-hydroxyquinoline derivative.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static. It is a finely balanced interplay of intramolecular and intermolecular forces. Understanding these influences is key to predicting and potentially controlling the tautomeric state.

FactorInfluence on EquilibriumRationale & Causality
Solvent Polarity Polar, protic solvents (e.g., water, methanol) often stabilize the more polar tautomer.[16] For lactam-lactim systems, the lactam form, with its larger dipole moment, is typically favored.The solvent's ability to form hydrogen bonds or engage in dipole-dipole interactions can preferentially stabilize one tautomer over another. Chloroform, for instance, is a strong proton-donor solvent that can shift equilibrium towards C=O containing structures.[17][18]
pH / Ionization The state of ionization can lock the molecule into a specific tautomeric form. Deprotonation of either tautomer often leads to a common, resonance-stabilized anion.[19]The pKa values of the two tautomers are different. The weaker acid (higher pKa) will be the predominant tautomer at equilibrium.[20]
Substituent Effects Electron-withdrawing or -donating groups on the quinoline ring can alter the relative acidity/basicity of the proton donor/acceptor sites, thereby shifting the equilibrium.[20]Substituents can influence the electronic distribution within the ring system, stabilizing or destabilizing one tautomer relative to the other. A hydrogen bond acceptor at the 3-position can favor the enol form via intramolecular H-bonding.[21]
Temperature Changes in temperature can shift the equilibrium according to the thermodynamic parameters (ΔH° and ΔS°) of the interconversion.The tautomerization process has an associated enthalpy and entropy. Increasing temperature will favor the formation of the higher-enthalpy tautomer if the process is endothermic.
Physical State The solid-state (crystal) form may consist of a single, pure tautomer, which may not be the most stable tautomer in solution.Crystal packing forces and intermolecular interactions (especially hydrogen bonding) in the solid state can be strong enough to trap a single tautomeric form, leading to desmotropy.[10][22]

An Integrated Workflow for Tautomer Characterization

G cluster_workflow Integrated Tautomer Analysis Workflow start Quinoline Carboxylic Acid (Synthesized or Procured) comp Step 1: In Silico Prediction (Quantum Chemical Calculations) start->comp Initial Hypothesis nmr Step 2: Solution-State Analysis (NMR Spectroscopy) comp->nmr Guide Spectroscopic Interpretation uv Step 3: Corroborative Analysis (UV/Vis & IR Spectroscopy) nmr->uv Cross-Validate Solution Data report Comprehensive Tautomer Profile (Solution & Solid State) nmr->report Quantitative Solution Equilibrium xray Step 4: Solid-State Confirmation (X-Ray Crystallography) uv->xray Compare Solution vs. Solid State xray->report Definitive Solid-State Structure

Caption: A logical workflow for the comprehensive study of tautomerism.

Step 1: Computational Modeling (In Silico Prediction)

Expertise & Rationale: Before embarking on extensive experimental work, quantum chemical calculations are employed to predict the relative stabilities (free energies) of the potential tautomers in both the gas phase and in various solvent continua.[23][24] This step is not merely predictive; it provides a theoretical framework that guides the interpretation of subsequent experimental data. For instance, if calculations predict a very large energy difference (>5-10 kcal/mol) between tautomers, it suggests that only one form will likely be observable experimentally.

Step 2: NMR Spectroscopy (Definitive Solution-State Analysis)

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for studying tautomeric equilibria in solution.[16][25] It allows for non-invasive observation and, crucially, quantification of the different species present.[25] The key is that if the rate of interconversion is slow on the NMR timescale, separate signals will be observed for each tautomer.[26]

  • Sample Preparation (Trustworthiness):

    • Accurately weigh ~5 mg of the quinoline carboxylic acid derivative.

    • Dissolve in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Rationale: DMSO is an excellent solvent for polar heterocyclic compounds and its hydrogen-bond accepting nature can help resolve N-H and O-H protons. Choosing a solvent that mimics a biological environment or formulation can provide more relevant data.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Setup:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. Rationale: Higher field strength provides better signal dispersion, which is critical for resolving overlapping peaks from different tautomers.

    • Ensure the temperature is controlled and recorded (e.g., 298 K).

  • Data Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for signals of interest).

    • Use a relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated to ensure quantitative accuracy. Rationale: This is the most critical parameter for ensuring that the signal integrals are directly proportional to the number of protons, which is the basis of quantification.

  • Data Processing and Analysis:

    • Apply standard Fourier transform, phase correction, and baseline correction.

    • Identify a pair of well-resolved, non-exchangeable proton signals—one unique to each tautomer. For example, a specific aromatic C-H proton whose chemical shift is significantly different between the lactam and lactim forms.

    • Carefully integrate these two signals.

    • Calculate the tautomeric ratio (KT) as: KT = [Tautomer A] / [Tautomer B] = IntegralA / IntegralB .

Step 3: UV/Vis and IR Spectroscopy (Corroborative Data)
  • UV/Vis Spectroscopy: Tautomers have different chromophores and thus different electronic absorption spectra.[16][27] For example, the extended conjugation in the lactam (quinolinone) form often results in a different λmax compared to the lactim form. This technique is excellent for tracking shifts in equilibrium with changes in solvent or pH.[16]

  • Infrared (IR) Spectroscopy: IR is particularly useful for identifying key functional groups that define each tautomer. The lactam form will show a characteristic C=O (amide) stretch (typically ~1650-1680 cm⁻¹), while the lactim form will show an O-H stretch and a C=N stretch.[9]

Step 4: X-Ray Crystallography (Solid-State Confirmation)

Expertise & Rationale: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state.[22] It is the gold standard for determining which tautomer is present in the crystalline form, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding networks that stabilize that particular form.[22]

Implications for Drug Design & Development

The tautomeric state of a quinoline carboxylic acid has direct and actionable consequences for drug development.

  • Patentability and Intellectual Property: The specific tautomeric form of a compound can be a point of novelty and is often included in patent claims. The ability to isolate and characterize a specific, stable, and more active tautomer can be a significant intellectual property advantage.

  • Prodrug Design: Tautomerism can be exploited in prodrug design. One might design a derivative that "locks" the molecule in a desired tautomeric form for improved delivery or absorption, which then converts to the active tautomer in vivo.

  • Bioavailability and Formulation: Since tautomers can have different solubilities and crystal structures, the tautomeric form can impact drug formulation.[1] A comprehensive solid-form screening, which accounts for potential tautomeric polymorphs (desmotropes), is crucial for selecting a stable and bioavailable drug candidate.[28]

Conclusion

Tautomerism in quinoline carboxylic acids is a multifaceted chemical property with profound implications for their biological activity and pharmaceutical development. It is a phenomenon that demands rigorous investigation rather than assumption. By employing an integrated workflow of computational modeling, solution-state NMR, corroborative spectroscopy, and solid-state analysis, researchers can build a comprehensive profile of a molecule's tautomeric behavior. This deep understanding empowers medicinal chemists and drug development professionals to make more informed decisions, leading to the design of safer, more effective, and robust therapeutic agents. A failure to consider tautomerism can risk the misinterpretation of biological data, hinder lead optimization, and lead to unforeseen challenges in late-stage development.[1]

References

  • Title: What impact does tautomerism have on drug discovery and development?
  • Title: Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed Source: PubMed URL
  • Title: Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides Source: SpringerLink URL
  • Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central Source: PubMed Central URL
  • Title: Keto-enol tautomerism in the development of new drugs - Frontiers Source: Frontiers URL
  • Title: Importance of tautomerism in drugs | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: What impact does tautomerism have on drug properties and development?
  • Title: How Tautomerization Influences Drug Metabolite Formation?
  • Title: Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate Source: ResearchGate URL
  • Title: Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques Source: Walsh Medical Media URL
  • Title: Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing)
  • Title: Taming Tautomerism in Organic Crystal Structure Prediction - ChemRxiv Source: ChemRxiv URL
  • Title: Quantum simulation of preferred tautomeric state prediction - ResearchGate Source: ResearchGate URL
  • Title: Taming Tautomerism in Organic Crystal Structure Prediction - ACS Publications Source: ACS Publications URL
  • Title: Tautomerism in aromatic heterocycles - Química Organica.
  • Title: Let's not forget tautomers - PMC - NIH Source: National Institutes of Health URL
  • Title: Biologically active quinoline and quinazoline alkaloids part I - PMC - PubMed Central Source: PubMed Central URL
  • Title: Explain tautomerism in heterocycles - Filo Source: Filo URL
  • Title: The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1)
  • Title: Prototropic tautomerism of heteroaromatic compounds - LOCKSS Source: LOCKSS URL
  • Title: Tautomerism and switching in 7-hydroxy-8-(azophenyl)
  • Title: Discuss the importance of tautomerism in aromatic heterocyclic chemistry.
  • Title: Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing)
  • Title: How to find the major contributing tautomer of a heterocycle (organic chemistry, heterocyclic compounds, aromaticity, tautomers, chemistry)
  • Title: NMR as a Tool for Studying Rapid Equilibria: Tautomerism - Bentham Science Publisher Source: Bentham Science URL
  • Title: Tautomerism and switching in 7-hydroxy-8-(azophenyl)
  • Title: What is Lactam Lactim Tautomerism?
  • Title: The Use of NMR Spectroscopy to Study Tautomerism - ResearchGate Source: ResearchGate URL
  • Title: The Spectroscopy and Structure of 2-Hydroxyquinoline.
  • Title: 2-Hydroxyquinoline chemical structure and tautomerism - Benchchem Source: BenchChem URL
  • Title: Keto-Enol Tautomerism : Key Points - Master Organic Chemistry Source: Master Organic Chemistry URL
  • Title: Tautomerism is a phenomenon where a single chemical compound tends to exist in two or more interconvertible structures that are different in terms of the relative position of one atomic nucleus, which is generally hydrogen. The two structures are called tautomers, and these types of isomer compounds usually differ only in the number of electrons and protons. They also exist in dynamic equilibrium.
  • Title: 22.
  • Title: Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC - NIH Source: National Institutes of Health URL

Sources

The Lynchpin of Bioactivity: An In-depth Technical Guide to the Electronic Properties of 2-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-chloroquinoline scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of therapeutic agents.[1][2] Its prevalence in anticancer, antimalarial, and antimicrobial drug discovery underscores the critical importance of understanding its fundamental physicochemical characteristics.[3][4][5] This technical guide provides a comprehensive exploration of the electronic properties of 2-chloroquinoline derivatives, elucidating the intricate relationship between molecular structure, electronic configuration, and biological activity. We will delve into the synthetic strategies that allow for the precise modulation of these properties, the advanced computational methods used for their prediction, and the key experimental techniques for their empirical validation. By integrating theoretical insights with practical methodologies, this guide aims to empower researchers to rationally design and develop next-generation therapeutics based on the 2-chloroquinoline core.

The Strategic Importance of 2-Chloroquinoline in Drug Design

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug development due to its ability to interact with a wide array of biological targets.[3] The introduction of a chlorine atom at the 2-position significantly enhances the synthetic versatility of the quinoline nucleus. This halogen atom acts as an excellent leaving group, facilitating nucleophilic substitution reactions and allowing for the facile introduction of diverse functional groups at this key position.[2] This synthetic tractability is a primary reason for the widespread use of 2-chloroquinoline as a pivotal intermediate in the synthesis of complex, biologically active molecules.[1][2]

Furthermore, the electronic nature of the 2-chloroquinoline system, characterized by the electron-withdrawing effect of both the nitrogen atom in the pyridine ring and the chlorine substituent, plays a direct role in its biological activity. These electronic properties govern the molecule's ability to participate in crucial intermolecular interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules like proteins and nucleic acids.

Modulating Electronic Properties through Synthesis

The ability to fine-tune the electronic properties of the 2-chloroquinoline core is paramount for optimizing its biological activity. This is primarily achieved through the strategic introduction of various substituents onto the quinoline ring system. Several robust synthetic methodologies are employed for this purpose.

Core Synthesis of the 2-Chloroquinoline Scaffold

The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes from readily available acetanilides.[3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to effect a formylation and cyclization cascade.

Another classical and versatile approach is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. This method allows for the construction of the quinoline ring with a variety of substituents.

A more recent development involves the electrophilic cyclization of 1-azido-2-(2-propynyl)benzene derivatives, which can proceed in the presence of various electrophiles to yield substituted quinolines.

Diversification through Substitution Reactions

Once the 2-chloroquinoline core is synthesized, the chlorine atom at the 2-position serves as a handle for a wide range of nucleophilic substitution reactions. This allows for the introduction of a diverse array of functional groups, each with distinct electronic effects. For instance, reaction with amines, thiols, or alcohols can introduce electron-donating or electron-withdrawing groups, thereby modulating the electron density of the entire ring system.

G cluster_synthesis Synthetic Pathways to Functionalized 2-Chloroquinolines Acetanilide Acetanilide Vilsmeier-Haack Vilsmeier-Haack Acetanilide->Vilsmeier-Haack POCl₃, DMF 2-Chloroquinoline-3-carbaldehyde 2-Chloroquinoline-3-carbaldehyde Vilsmeier-Haack->2-Chloroquinoline-3-carbaldehyde Nucleophilic_Substitution Nucleophilic_Substitution 2-Chloroquinoline-3-carbaldehyde->Nucleophilic_Substitution Nu-H (Amines, Thiols, etc.) Functionalized_Derivatives Functionalized_Derivatives Nucleophilic_Substitution->Functionalized_Derivatives

Caption: General synthetic workflow for 2-chloroquinoline derivatives.

Computational Prediction of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the electronic properties of 2-chloroquinoline derivatives.[6] These theoretical calculations provide valuable insights into the structure-property relationships and can guide the rational design of new molecules with desired electronic characteristics.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical parameters that dictate the electronic behavior of a molecule. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally correlates with higher reactivity.

DFT calculations at levels such as B3LYP/6-311++G(d,p) have been successfully employed to determine the HOMO and LUMO energies of 2-chloroquinoline derivatives.[6] These calculations have shown that the introduction of electron-donating groups (e.g., -OCH₃, -NH₂) tends to increase the HOMO energy level, making the molecule a better electron donor. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) lower the LUMO energy level, enhancing the molecule's electron-accepting ability.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule.[6] It provides a color-coded depiction of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-chloroquinoline derivatives, MEP maps can identify the most likely sites for electrophilic and nucleophilic attack, which is crucial for predicting their reactivity and intermolecular interactions with biological targets.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It can quantify the extent of electron delocalization and hyperconjugative interactions, which contribute to the overall stability and electronic properties of the 2-chloroquinoline system.[6]

Experimental Characterization of Electronic Properties

While computational methods provide powerful predictive capabilities, experimental validation is essential for confirming the electronic properties of 2-chloroquinoline derivatives. The two primary techniques employed for this purpose are cyclic voltammetry and UV-Vis spectroscopy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a molecule. It provides information about the oxidation and reduction potentials, which are directly related to the HOMO and LUMO energy levels, respectively. A typical CV experiment involves applying a linearly varying potential to a working electrode immersed in a solution of the analyte and measuring the resulting current.

Experimental Protocol for Cyclic Voltammetry of 2-Chloroquinoline Derivatives:

  • Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte, such as 0.1 M tetrabutylammonium perchlorate (TBAP), in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide).

  • Preparation of the Analyte Solution: Prepare a 1 mM solution of the 2-chloroquinoline derivative in the electrolyte solution.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

  • Degassing: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition: Perform the cyclic voltammetry scan over a potential range that encompasses the expected redox events for the 2-chloroquinoline derivative. A typical scan rate is 100 mV/s.

  • Data Analysis: Determine the half-wave potentials (E₁/₂) for the observed redox processes from the cyclic voltammogram. These values can be used to estimate the HOMO and LUMO energies of the molecule.

G cluster_cv_workflow Cyclic Voltammetry Experimental Workflow Prepare_Electrolyte Prepare Electrolyte Solution (e.g., 0.1 M TBAP in ACN) Prepare_Analyte Prepare Analyte Solution (1 mM 2-chloroquinoline derivative) Prepare_Electrolyte->Prepare_Analyte Setup_Cell Assemble Three-Electrode Cell Prepare_Analyte->Setup_Cell Degas_Solution Degas with Inert Gas Setup_Cell->Degas_Solution Run_CV Perform Cyclic Voltammetry Scan Degas_Solution->Run_CV Analyze_Data Determine Redox Potentials (E₁/₂) Run_CV->Analyze_Data

Caption: Workflow for cyclic voltammetry analysis.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule as a function of wavelength. The absorption of light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is related to the energy difference between the electronic states involved in the transition, which can often be correlated with the HOMO-LUMO gap.

Experimental Protocol for UV-Vis Spectroscopy of 2-Chloroquinoline Derivatives:

  • Solvent Selection: Choose a suitable solvent that is transparent in the UV-Vis region of interest and in which the analyte is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the 2-chloroquinoline derivative in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and the other with the sample solution.

  • Spectrum Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Correlation of Electronic Properties with Biological Activity

The ultimate goal of studying the electronic properties of 2-chloroquinoline derivatives is to establish a clear relationship between these properties and their biological efficacy. This understanding enables the rational design of more potent and selective drug candidates.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful approach for correlating the physicochemical properties of a series of compounds with their biological activities.[7][8][9] In the context of 2-chloroquinoline derivatives, QSAR models can be developed that incorporate electronic descriptors, such as HOMO and LUMO energies, dipole moments, and atomic charges, to predict their anticancer or antimicrobial activity.[9][10] A statistically significant QSAR model can provide valuable insights into the electronic features that are most important for a particular biological effect.

For example, a QSAR study on a series of anticancer quinoline derivatives might reveal that a lower LUMO energy is correlated with higher cytotoxicity, suggesting that the compounds' ability to accept electrons is a key determinant of their activity.

Data Summary: Substituent Effects on Electronic Properties and Biological Activity

The following table summarizes the expected effects of different substituents on the electronic properties and biological activity of 2-chloroquinoline derivatives, based on established principles of physical organic chemistry and findings from various studies.

Substituent TypePosition on Quinoline RingEffect on Electronic PropertiesExpected Impact on Biological Activity
Electron-Donating Groups (EDGs) (-OCH₃, -NH₂, -alkyl)5, 6, 7, or 8- Increase electron density of the ring- Raise HOMO energy- Decrease redox potentialCan modulate binding affinity to specific targets; may enhance activity where electron donation is favorable for interaction.
Electron-Withdrawing Groups (EWGs) (-NO₂, -CN, -CF₃)5, 6, 7, or 8- Decrease electron density of the ring- Lower LUMO energy- Increase redox potentialOften enhances anticancer and antimicrobial activity, possibly by increasing reactivity towards nucleophilic biological targets.[4]
Halogens (-F, -Cl, -Br)5, 6, 7, or 8- Inductive electron withdrawal- Weak resonance electron donationCan improve membrane permeability and metabolic stability; often contributes to enhanced biological activity.

Conclusion and Future Perspectives

The electronic properties of 2-chloroquinoline derivatives are a critical determinant of their biological activity and a key focus in the development of new therapeutic agents. This guide has provided a comprehensive overview of the synthetic, computational, and experimental approaches used to understand and modulate these properties. The synergy between DFT calculations and experimental techniques like cyclic voltammetry and UV-Vis spectroscopy offers a powerful platform for the rational design of novel 2-chloroquinoline-based drugs.

Future research in this area will likely focus on the development of more sophisticated QSAR models that incorporate a wider range of electronic and structural descriptors to provide more accurate predictions of biological activity. Furthermore, the application of advanced spectroscopic techniques and time-resolved studies will provide deeper insights into the dynamic interactions between 2-chloroquinoline derivatives and their biological targets. Ultimately, a thorough understanding of the electronic properties of this important class of compounds will continue to drive innovation in drug discovery and development.

References

  • Synthesis, Characterization, and Spectrophotometric Study of Ruthenium (III) Complexes with 2-Chloroquinoline-3- carbaldehyde Thiosemicarbazone. (n.d.). Jetir.Org.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PubMed Central.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances.
  • In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. (2025). ResearchGate.
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). PubMed.
  • A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. (2026). ACS Omega.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing.
  • Synthesis, structure, properties, and cytotoxicity of a (quinoline)RuCp+ complex. (2023). PubMed.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Publishing.
  • Quinoline derivatives with potential anticancer activity. (n.d.). ResearchGate.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Publishing.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). RSC Advances.
  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (n.d.). PubMed Central.
  • Synthesis, Electrochemistry, Crystal Structures, and Optical Properties of Quinoline Derivatives with a 2,2′-Bithiophene Motif. (2025). ResearchGate.
  • Electrochemical Determination of Antioxidant Activity of New 4-Thiosubstituted Quinoline Derivatives with Potential Radioprotecting Properties. (n.d.). ResearchGate.
  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (n.d.). NIH.
  • Quantitative structure–activity relationship-based computational approaches. (2022). PubMed Central.
  • Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone. (n.d.). MDPI.
  • Quantitative Structure–Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). PubMed Central.
  • 2D-quantitative structure–activity relationships model using PLS method for anti-malarial activities of anti-haemozoin compounds. (2021). NIH.
  • Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity. (2018). ResearchGate.
  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹. (n.d.). ResearchGate.
  • Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity. (n.d.). Oriental Journal of Chemistry.
  • Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. (n.d.). MDPI.
  • Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. (n.d.). MDPI.

Sources

The Strategic Synthesis and Application of 2-Chloroquinoline-5-carboxylic Acid: A Technical Guide for Chemical and Pharmaceutical Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and the Strategic Importance of 2-Chloroquinoline-5-carboxylic Acid

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of numerous therapeutic agents. Within this privileged structural class, this compound stands out as a highly versatile and valuable intermediate for the synthesis of complex molecular architectures. The strategic placement of the chloro, and carboxylic acid functionalities on the quinoline core provides orthogonal handles for a diverse range of chemical transformations, making it a sought-after building block in drug discovery and development.[1][2]

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

Historical Context: The Evolution of Quinoline Synthesis

While a definitive, singular "discovery" of this compound is not prominently documented in historical records, its existence is a direct result of the rich and extensive history of quinoline chemistry. The first isolation of quinoline itself from coal tar in the 1830s sparked over a century of synthetic exploration.[2] The development of classical named reactions laid the groundwork for accessing a wide array of substituted quinolines.

Key historical syntheses that paved the way for compounds like this compound include:

  • The Skraup Synthesis (1880): This reaction, involving the treatment of aniline with glycerol, sulfuric acid, and an oxidizing agent, was one of the earliest methods to produce the quinoline core.

  • The Doebner-von Miller Reaction (1881): A variation of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones in the presence of a strong acid.

  • The Pfitzinger Reaction (1886): This versatile method involves the condensation of isatin with a carbonyl compound to yield quinoline-4-carboxylic acids.

These foundational methods, while historically significant, often require harsh conditions and offer limited control over regioselectivity. The advancement of modern synthetic organic chemistry has led to the development of more sophisticated and efficient strategies for the preparation of highly functionalized quinolines like the target molecule of this guide.

Modern Synthetic Approaches to this compound

The contemporary synthesis of this compound and its esters relies on multi-step sequences that offer high yields and purity. A particularly effective and well-documented method involves a two-stage process starting from methyl quinoline-5-carboxylate.[3] This approach highlights the strategic thinking required in modern organic synthesis, where the careful orchestration of reactions is paramount.

Experimental Protocol: A Two-Stage Synthesis of Methyl 2-Chloroquinoline-5-carboxylate[3]

This protocol provides a reliable pathway to the direct precursor of this compound. The final carboxylic acid can be obtained through standard ester hydrolysis.

Stage 1: Oxidation of Methyl Quinoline-5-carboxylate to Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate

  • Reaction Setup: To a vigorously stirred mixture of methyl quinoline-5-carboxylate (10 g, 0.053 mol) in 150 mL of benzene, add a solution of sodium hypochlorite (850 mL, 0.255 mol) and potassium dihydrogen phosphate (15.2 g, 0.112 mol) at room temperature.

  • Reaction Execution: Stir the resulting mixture for 5 hours.

  • Work-up: Add sodium thiosulfate (53 g, 0.212 mol) and continue stirring for an additional 3 hours. Filter the resulting precipitate, wash with benzene and water, and air-dry to yield methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate.

Stage 2: Chlorination to Methyl 2-Chloroquinoline-5-carboxylate

  • Reaction Setup: In a flask equipped with a reflux condenser, combine the methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate from Stage 1 with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

  • Reaction Execution: Heat the reaction mixture to facilitate the chlorination. The exact temperature and time will depend on the scale and specific laboratory conditions, but temperatures around 110-140°C are typical for such transformations.

  • Work-up and Purification: Cool the reaction mass to room temperature and add 25 mL of acetic acid. Pour the mixture onto 500 g of ice. Basify the mixture with a sodium hydroxide solution. Filter the precipitate, wash with water, and dry. Dissolve the product in benzene and pass it through a short column of alumina. Evaporate the benzene and add heptane to precipitate the crystalline product. Filter the crystals to obtain methyl 2-chloroquinoline-5-carboxylate.[3]

Parameter Value Reference
Starting Material Methyl quinoline-5-carboxylate[3]
Reagents (Stage 1) Sodium hypochlorite, Potassium dihydrogen phosphate, Sodium thiosulfate[3]
Reagents (Stage 2) Phosphorus oxychloride, Phosphorus pentachloride[3]
Product Methyl 2-chloroquinoline-5-carboxylate[3]
Yield (Stage 2) 87%[3]
Melting Point 122-124 °C[3]
Synthetic Rationale and Mechanistic Insights

The choice of this two-step process is strategically sound. The initial oxidation to the 2-quinolone is a crucial step. The 2-quinolone tautomerizes to the 2-hydroxyquinoline, which can then be readily converted to the 2-chloro derivative using standard chlorinating agents like phosphorus oxychloride. This sequence is generally more efficient and higher-yielding than attempting a direct chlorination of the quinoline ring, which can lead to a mixture of products and lower selectivity.

Synthesis_Pathway Start Methyl Quinoline-5-carboxylate Intermediate Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate Start->Intermediate Oxidation (NaOCl, KH2PO4) Product Methyl 2-Chloroquinoline-5-carboxylate Intermediate->Product Chlorination (POCl3, PCl5) Final_Product This compound Product->Final_Product Hydrolysis

Caption: Synthetic pathway for this compound.

Chemical Properties and Reactivity

This compound possesses a unique combination of functional groups that dictate its reactivity and utility as a synthetic intermediate.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂[4]
Molecular Weight 207.61 g/mol [4]
CAS Number 1092287-30-3[4]

The key reactive sites of the molecule are:

  • The 2-Chloro Substituent: The chlorine atom at the 2-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its utility in building complex molecules.[1]

  • The 5-Carboxylic Acid Group: The carboxylic acid functionality provides a handle for a range of classical transformations. It can be converted to esters, amides, acid chlorides, and other derivatives, enabling further functionalization and the attachment of the quinoline core to other molecular fragments.[5]

Reactivity_Diagram cluster_quinoline This compound C2-Cl C2-Cl Nucleophilic\nSubstitution Nucleophilic Substitution C2-Cl->Nucleophilic\nSubstitution S N Ar C5-COOH C5-COOH Amide/Ester\nFormation Amide/Ester Formation C5-COOH->Amide/Ester\nFormation Acylation

Caption: Key reactive sites of this compound.

Applications in Drug Discovery and Development

The 2-chloroquinoline moiety is a well-established pharmacophore found in a variety of biologically active compounds. Its presence is often associated with antimicrobial, antimalarial, anticancer, and antiviral activities.[1] this compound serves as a critical starting material for the synthesis of derivatives that are explored for these therapeutic applications.

While specific blockbuster drugs directly synthesized from this compound are not publicly disclosed in detail, its role as a key intermediate can be inferred from the vast body of patent literature and academic research. The general strategy involves using the 2-chloro position for the introduction of various amine-containing side chains via nucleophilic substitution, while the carboxylic acid can be used to modulate solubility, act as a binding group, or be further derivatized.

For instance, numerous quinoline-based carboxylic acid derivatives have been investigated for their antiproliferative and anti-inflammatory properties.[2] The ability to readily synthesize analogs from intermediates like this compound is crucial for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.[6]

Conclusion

This compound is a testament to the power of strategic organic synthesis. While its own "discovery" is intertwined with the broader history of quinoline chemistry, its value as a modern synthetic intermediate is undeniable. The orthogonal reactivity of its chloro and carboxylic acid functionalities provides a robust platform for the construction of complex and diverse molecular libraries. For researchers and scientists in drug discovery, a thorough understanding of the synthesis and reactivity of this key intermediate is essential for the development of the next generation of quinoline-based therapeutics.

References

  • Ishkov, Y. V., Veduta, V. V., Fed'ko, N. F., & Bogdan, N. M. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 21(4).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis.
  • TradingChem.com. This compound CAS # 1092287-30-3.
  • ChemicalBook. 5-Chloroquinoline-2-carboxylic acid synthesis.
  • Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, M. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8689–8727.
  • PubChem. This compound.
  • Al-Ostath, A., Al-Ameri, M., & Al-Mekhlafi, F. A. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 104(4), e14615.
  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287.
  • Hebei Zhuanglai Chemical Trading Co.,Ltd.
  • Wikipedia. 2-Chloroquinoline.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Souheila, L., Bouraiou, A., Bouacida, S., Roisnel, T., & Belfaitah, A. (2010). 2-Chloroquinoline-3-carboxylic acid.
  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936387.
  • PubChem. 2-Chloroquinoline-4-carboxylic acid.
  • Lee, J., et al. (2022). Discovery of 2-aminoquinolone acid derivatives as potent inhibitors of SARS-CoV-2.
  • St. John's University. (2023). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. MDPI.
  • Chen, Y.-L., et al. (2014). 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid with inbuilt β-N-hydroxy-γ-keto-acid pharmacophore as HCV NS5B polymerase inhibitors. Bioorganic & Medicinal Chemistry, 22(1), 246-255.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Heterocycles from 2-Chloroquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. This structural motif is present in numerous natural products and synthetic compounds, leading to a significant number of FDA-approved drugs for various therapeutic areas, including cancer, malaria, and infectious diseases.[1][2] Quinoline derivatives have demonstrated a vast spectrum of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and kinase inhibition.[3][4]

This guide focuses on the synthetic utility of a particularly valuable building block: 2-Chloroquinoline-5-carboxylic acid . This molecule offers two distinct and orthogonal reactive handles:

  • The C2-Chloride: An electron-deficient position on the quinoline ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) and an ideal site for palladium-catalyzed cross-coupling reactions.

  • The C5-Carboxylic Acid: A versatile functional group that can be readily converted into amides, esters, and other derivatives, allowing for extensive structure-activity relationship (SAR) studies.

By strategically manipulating these two positions, researchers can rapidly generate diverse libraries of novel heterocyclic compounds for screening in drug development programs. This document provides detailed protocols and the underlying scientific rationale for key transformations, empowering researchers to harness the full potential of this versatile scaffold.

Part 1: Core Synthetic Strategies & Protocols

The synthetic pathways originating from this compound can be broadly categorized by the reactive site being targeted.

A. Functionalization at the C2-Position via Nucleophilic Aromatic Substitution (SNAr)

The inherent electron-withdrawing nature of the quinoline nitrogen atom activates the C2 position, making the chloro group an excellent leaving group for SNAr reactions.

The introduction of an amino group at the C2 position is a common strategy for developing kinase inhibitors and other bioactive molecules.[5][6] This reaction proceeds by the direct displacement of the chloride with a primary or secondary amine.

Rationale: The reaction is typically performed in a polar aprotic solvent like DMF or NMP to enhance the nucleophilicity of the amine and facilitate the substitution. A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[7]

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in N,N-Dimethylformamide (DMF, 0.2 M), add the desired primary or secondary amine (1.2 eq).

  • Add potassium carbonate (K₂CO₃, 2.5 eq) as a base.

  • Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with 1M HCl to a pH of ~4-5 to precipitate the product.

  • Filter the resulting solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., Ethanol/Water) or by column chromatography.

Reagent/ParameterCondition/ValuePurpose
Starting MaterialThis compoundElectrophile
NucleophilePrimary or Secondary AmineIntroduces desired R₂N- group
BaseK₂CO₃ or Et₃NHCl scavenger
SolventDMF, NMPPolar aprotic, high boiling point
Temperature100-120 °CProvides activation energy

The reaction of 2-chloroquinolines with sodium azide is a classic and efficient method for constructing the fused tetrazole ring system, a known bioisostere for carboxylic acids with potential applications in medicinal chemistry.[8]

Rationale: The reaction proceeds via an initial SNAr to form a 2-azidoquinoline intermediate, which then undergoes a thermally or acid-catalyzed intramolecular electrocyclization to yield the fused tetrazole ring.

Experimental Protocol:

  • Suspend this compound (1.0 eq) in a mixture of acetic acid and water (3:1, 0.3 M).

  • Add sodium azide (NaN₃, 3.0 eq) portion-wise at room temperature. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.

  • Heat the reaction mixture to 80 °C for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and carefully pour it into a beaker of ice-water.

  • The product will precipitate out of the solution.

  • Filter the solid, wash thoroughly with cold water to remove residual azide and acetic acid, and dry under vacuum.

B. Functionalization at the C5-Position: Carboxylic Acid Derivatization

The carboxylic acid group is a key handle for modifying polarity, solubility, and hydrogen bonding capabilities of the final molecule.

Conversion of the carboxylic acid to an acyl chloride is a robust method for creating an activated intermediate that readily reacts with amines to form stable amide bonds.[7]

Rationale: Thionyl chloride (SOCl₂) is a common reagent for this transformation. The highly electrophilic acyl chloride intermediate is then reacted in situ or after isolation with the desired amine. A base is used to quench the HCl byproduct of the amidation step.

Experimental Protocol: Step 1: Acyl Chloride Formation

  • Add this compound (1.0 eq) to a round-bottom flask.

  • Add thionyl chloride (SOCl₂, 5.0 eq) and a catalytic amount of DMF (1-2 drops).

  • Reflux the mixture for 2-3 hours. The solid should completely dissolve.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-chloroquinoline-5-carbonyl chloride. This intermediate is moisture-sensitive and typically used immediately in the next step.

Step 2: Amidation

  • Dissolve the crude acyl chloride in a dry, inert solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (Et₃N, 2.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

C. Advanced C-C and C-N Bond Formation via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of C-C and C-N bonds that are difficult to achieve through classical methods.[9][10] The C2-chloro position is an excellent substrate for these transformations.

The Suzuki reaction is a powerful tool for creating biaryl or aryl-vinyl structures by coupling the C2-position with a boronic acid or ester.

Rationale: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.[10]

Experimental Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the desired aryl or vinyl boronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • De-gas the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.

  • Add a de-gassed solvent system, such as a mixture of 1,4-Dioxane and water (4:1, 0.1 M).

  • Heat the reaction to 90-100 °C and stir until the starting material is consumed (6-24 hours).

  • Cool the reaction, dilute with water, and acidify with 1M HCl to precipitate the product.

  • Filter the solid and wash with water.

  • Purify the crude product by column chromatography.

ComponentExampleRole in Catalytic Cycle
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf)Central catalytic species
LigandPPh₃, dppfStabilizes Pd, modulates reactivity
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates boronic acid for transmetalation
SolventDioxane/H₂O, Toluene, DMFSolubilizes reagents and catalyst

Part 2: Visualization of Synthetic Pathways

Visualizing the synthetic logic is crucial for planning and execution. The following diagrams illustrate the key transformations discussed.

G start This compound snar C2: Nucleophilic Aromatic Substitution start->snar R-NH₂, NaN₃, etc. acid_rxn C5: Carboxylic Acid Derivatization start->acid_rxn SOCl₂, Coupling Agents pd_coupling C2: Pd-Catalyzed Cross-Coupling start->pd_coupling Ar-B(OH)₂, R-C≡CH, Pd Catalyst prod_amine 2-Amino-quinolines snar->prod_amine Amine (R-NH₂) prod_tetrazole Tetrazolo[1,5-a]quinolines snar->prod_tetrazole Sodium Azide (NaN₃) prod_amide Quinoline-5-carboxamides acid_rxn->prod_amide Amine + Activator prod_suzuki 2-Aryl-quinolines pd_coupling->prod_suzuki Suzuki Coupling prod_sonogashira 2-Alkynyl-quinolines pd_coupling->prod_sonogashira Sonogashira Coupling SuzukiCycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-Cl (Oxidative Addition) pd0->pd_complex transmetal Ar-Pd(II)(L)₂-Ar' (Transmetalation) pd_complex->transmetal product_formation Ar-Ar' (Reductive Elimination) transmetal->product_formation product_formation->pd0 Catalyst Regeneration start_point Ar-Cl start_point->pd_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Part 3: Bioactivity of Synthesized Derivatives

The true value of this scaffold lies in the diverse biological activities exhibited by its derivatives. The synthetic protocols described above open access to several classes of potent bioactive molecules.

Derivative ClassSynthetic MethodReported Biological Activity
2-Aminoquinolines SNAr (Protocol 1)Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of various kinases involved in cancer signaling pathways, such as FLT3, CDK, EGFR, and VEGFR. [5][11][12]
Quinoline-5-carboxamides Amide Coupling (Protocol 3)Anticancer & Antibacterial: The amide moiety can form crucial hydrogen bonds with biological targets. Derivatives have shown activity against cancer cell lines and pathogenic bacteria. [12][13]
2-Arylquinolines Suzuki Coupling (Protocol 4)Antiproliferative & Anti-inflammatory: The introduction of a second aryl ring can enhance binding affinity and selectivity for various targets, leading to potent antiproliferative and anti-inflammatory agents. [14]
Fused Heterocycles Cyclization (Protocol 2)Antimicrobial & Anticancer: Fused heterocyclic systems often exhibit unique pharmacological profiles and can act as scaffolds for novel therapeutic agents. [3][8]

Conclusion

This compound is a powerful and versatile starting material for the synthesis of medicinally relevant heterocycles. By leveraging the distinct reactivity of its chloro and carboxylic acid functionalities, researchers can employ a range of synthetic strategies—from classical nucleophilic substitutions to modern palladium-catalyzed cross-couplings—to generate libraries of compounds with high structural diversity. The proven track record of the quinoline scaffold in drug discovery underscores the potential of these derivatives to yield novel therapeutic leads for a multitude of diseases.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). University of South Florida.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI.
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). ACS Omega.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances.
  • Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. (2023). Current Organic Synthesis.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). Semantic Scholar.
  • Biological activities of quinoline derivatives. (2009). Mini Reviews in Medicinal Chemistry.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI.
  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (n.d.). Odesa National University.
  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (n.d.). ResearchGate.
  • Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. (n.d.). PubMed.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research.
  • 23.3. Reactions of amines. (n.d.). Lumen Learning.

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloroquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of 2-Chloroquinoline-5-carboxylic acid, a key building block in medicinal chemistry and materials science. We delve into the mechanistic principles governing its reactivity, survey the scope of applicable nucleophiles, and present detailed, validated protocols for the synthesis of diverse 2-substituted quinoline-5-carboxylic acid derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel molecules with significant pharmacological potential.

Introduction: The Privileged Quinoline Scaffold

The quinoline core is a quintessential "privileged scaffold" in drug discovery, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, functionalization at the C2-position of the quinoline ring is a critical strategy for modulating pharmacological activity. This compound emerges as a particularly valuable precursor due to its dual reactivity: the activated C2-position for nucleophilic substitution and the C5-carboxylic acid for further amide couplings or salt formation, enhancing the synthetic possibilities and potential for developing new chemical entities.[3][4]

This guide offers a comprehensive overview of the reactivity of this compound, moving from theoretical underpinnings to practical, step-by-step laboratory protocols.

Mechanistic Insights and Reactivity Profile

The displacement of the chlorine atom at the C2-position of this compound proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism.[5] This is an addition-elimination pathway, the feasibility of which is dictated by the electronic architecture of the quinoline ring.

Pillars of Reactivity:

  • Ring Activation: The endocyclic nitrogen atom of the quinoline ring is highly electronegative. It exerts a powerful electron-withdrawing effect (a -I and -R effect), which significantly reduces the electron density at the C2 and C4 positions. This renders these positions electrophilic and susceptible to attack by nucleophiles.[6][7]

  • Leaving Group: The chloride ion is an excellent leaving group, capable of stabilizing the negative charge it acquires upon displacement.

  • Substituent Effects: The carboxylic acid group at the C5-position, being an electron-withdrawing group, further enhances the electrophilicity of the quinoline ring system, thereby activating the C2-position for nucleophilic attack.

The SNAr reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon. This rate-determining step leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8][9] The aromaticity of the ring is then restored by the rapid expulsion of the chloride leaving group, yielding the 2-substituted product.

SNAr_Mechanism sub 2-Chloroquinoline- 5-carboxylic acid mc Meisenheimer Complex (Resonance Stabilized) sub->mc + Nu⁻ (Addition) nu Nucleophile (Nu⁻) prod 2-Substituted-quinoline- 5-carboxylic acid mc->prod - Cl⁻ (Elimination) lg Cl⁻ Workflow start Start: Select Reagents prep Prepare Reactants and Solvent start->prep setup Reaction Setup: - Inert Atmosphere - Heating (Conventional/Microwave) prep->setup reaction Nucleophilic Substitution Reaction setup->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Work-up: - Quenching - Extraction / Filtration monitor->workup Reaction Complete purify Purification: - Crystallization or - Column Chromatography workup->purify char Characterization: - NMR, MS, IR purify->char end End: Pure Product char->end

Caption: General experimental workflow for SNAr of 2-chloroquinolines.

Protocol 1: Synthesis of 2-(Phenylamino)quinoline-5-carboxylic acid (N-Nucleophile)

This protocol describes a typical Buchwald-Hartwig-like or thermal SNAr reaction, a cornerstone for generating pharmacologically relevant amine scaffolds.

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Aniline (1.2 eq)

    • Potassium Carbonate (K₂CO₃, 2.5 eq), finely powdered and dried

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate, Hydrochloric acid (1M), Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and potassium carbonate (2.5 eq).

    • Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration).

    • Add aniline (1.2 eq) to the mixture via syringe.

    • Fit the flask with a condenser and heat the reaction mixture to 120 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

    • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

    • Acidify the aqueous mixture to pH ~4-5 with 1M HCl. A precipitate should form.

    • Collect the solid product by vacuum filtration, washing thoroughly with water and then a small amount of cold diethyl ether to remove any residual aniline.

    • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., Ethanol/Water) to yield the pure 2-(phenylamino)quinoline-5-carboxylic acid.

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of 2-Methoxyquinoline-5-carboxylic acid (O-Nucleophile)

This method demonstrates the substitution with an alkoxide, a common route to quinoline ethers.

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Sodium methoxide (2.0 eq, either as a 25 wt% solution in methanol or as a solid)

    • Methanol, anhydrous

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.

    • Carefully add sodium methoxide (2.0 eq) to the solution. If using solid NaOMe, add it portion-wise as the reaction can be exothermic.

    • Fit the flask with a condenser and heat the mixture to reflux.

    • Monitor the reaction by TLC until completion (typically 4-8 hours).

    • Work-up: Cool the reaction to room temperature and carefully neutralize the excess base with 1M HCl until the pH is approximately 6-7.

    • Remove the methanol under reduced pressure.

    • Add water to the residue, which should cause the product to precipitate.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Purification: Recrystallize the crude solid from a suitable solvent like methanol or ethanol to obtain pure 2-methoxyquinoline-5-carboxylic acid.

    • Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Synthesis of 2-(Phenylthio)quinoline-5-carboxylic acid (S-Nucleophile)

This protocol outlines the synthesis of a thioether derivative, which are important isosteres of ethers in drug design.

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃, 2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Round-bottom flask, magnetic stirrer, inert atmosphere setup

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), K₂CO₃ (2.0 eq), and anhydrous DMF.

    • Add thiophenol (1.1 eq) to the suspension.

    • Stir the reaction mixture at 80 °C.

    • Monitor the reaction by TLC until the starting material is no longer visible (typically 3-6 hours).

    • Work-up: Cool the reaction and pour it into ice-water.

    • Acidify with 1M HCl to a pH of ~4 to precipitate the product.

    • Collect the solid via vacuum filtration and wash extensively with water.

    • Purification: Purify the crude product by recrystallization from an ethanol/water mixture.

    • Characterization: Confirm the structure of 2-(phenylthio)quinoline-5-carboxylic acid by ¹H NMR, ¹³C NMR, and HRMS.

Applications in Drug Discovery

The derivatives synthesized from this compound are of immense interest in medicinal chemistry. The ability to readily introduce diverse functionalities at the C2-position allows for the systematic exploration of structure-activity relationships (SAR).

  • Anticancer Agents: Many kinase inhibitors feature a substituted quinoline core. The C2-amino derivatives can act as hinge-binding motifs in the ATP-binding pocket of various kinases, playing a role in oncology. [7]Furthermore, 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel histone deacetylase (HDAC) inhibitors. [4]* Antiviral Agents: Recently, 2-chloroquinoline derivatives have been investigated as potential dual inhibitors of essential SARS-CoV-2 proteases (MPro and PLPro), where the C2-position is substituted to interact with the active site. [10]* Antibacterial Agents: The quinoline scaffold is central to many antibacterial drugs. Novel derivatives are continuously being synthesized and tested against drug-resistant bacterial strains. [3]

Kinase_Inhibition sub Substrate (e.g., Protein) kinase Kinase Enzyme sub->kinase atp ATP atp->kinase prod Phosphorylated Substrate kinase->prod Phosphorylation inhibitor Quinoline Derivative (Inhibitor) inhibitor->kinase Blocks ATP Binding Site

Caption: Inhibition of kinase signaling pathways by quinoline derivatives.

Conclusion

This compound is a robust and highly valuable synthetic intermediate. Its predictable reactivity in SNAr reactions, coupled with the wide availability of nucleophiles, provides a reliable platform for the synthesis of diverse and complex molecular architectures. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to exploit this scaffold in the rational design of next-generation pharmaceuticals and advanced materials.

References

  • Moon, M. P., Komin, A. P., Wolfe, J. F., & Morris, G. F. (n.d.). Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties. Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • ResearchGate. (n.d.). Optimized microwave-assisted synthesis of substituted quinoline-2-carboxanilides 5–5c, 9–13c.
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
  • Stack Exchange. (n.d.). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
  • Semantic Scholar. (n.d.).
  • Massoud, M. A. M., et al. (2018).
  • Green Chemistry. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]
  • PubMed Central. (n.d.).
  • PubMed. (n.d.).
  • PubMed Central. (n.d.). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central. [Link]
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Catalysis by ferrous ion in nucleophilic aromatic substitution reactions. RSC Publishing. [Link]
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed Central. [Link]
  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]
  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]
  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]
  • YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). YouTube. [Link]
  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2023). 21.3 Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
  • Google Patents. (n.d.). Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
  • YouTube. (2017). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. YouTube. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloroquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Arylquinoline-5-carboxylic Acids in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. When functionalized at the 2-position with an aryl group and possessing a carboxylic acid at the 5-position, these molecules, known as 2-arylquinoline-5-carboxylic acids, become particularly valuable. This structural motif is of significant interest in drug discovery due to its potential for diverse biological activities. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of these biaryl compounds, prized for its high functional group tolerance and relatively mild reaction conditions.

This guide provides a comprehensive overview and detailed protocols for the successful synthesis of 2-arylquinoline-5-carboxylic acids via the Suzuki coupling of 2-chloroquinoline-5-carboxylic acid. We will delve into the mechanistic intricacies, address the inherent challenges posed by this specific substrate, and present a robust, field-proven two-step protocol designed to ensure high yields and reproducibility.

The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid) and an organic halide or triflate. The catalytic cycle proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloroquinoline, forming a Pd(II) complex. This is often the rate-limiting step, especially with less reactive aryl chlorides.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Navigating the Challenges: Why a Two-Step Approach is Recommended

The direct Suzuki coupling of this compound presents two significant challenges:

  • The Inherent Low Reactivity of 2-Chloroquinoline: Heteroaryl chlorides, particularly those with electron-withdrawing groups, are less reactive in the oxidative addition step compared to their bromide or iodide counterparts. This necessitates the use of more active catalyst systems.

  • The Interference of the Carboxylic Acid Group: The acidic proton of the carboxylic acid can react with the basic conditions required for the Suzuki coupling. More critically, the resulting carboxylate can coordinate to the palladium catalyst, potentially leading to its deactivation or the formation of undesired side products.

To circumvent these issues, a robust two-step strategy is highly recommended:

  • Protection of the Carboxylic Acid: The carboxylic acid is first converted to an ester (e.g., a methyl or ethyl ester). This "protecting group" strategy masks the acidic proton and prevents coordination with the palladium catalyst, ensuring a cleaner and more efficient coupling reaction.

  • Suzuki Coupling and Deprotection: The resulting ester undergoes the Suzuki coupling reaction, followed by hydrolysis of the ester to yield the desired 2-arylquinoline-5-carboxylic acid.

This approach, while involving an additional step, significantly enhances the reliability and yield of the overall synthesis.

Experimental Protocols

Part 1: Esterification of this compound

This protocol details the conversion of the carboxylic acid to its methyl ester.

Materials:

Reagent/SolventFormulaM.Wt.QuantityMoles (equiv)
This compoundC₁₀H₆ClNO₂207.611.0 g4.82 mmol (1.0)
Methanol (anhydrous)CH₃OH32.0420 mL-
Thionyl chloride (SOCl₂)SOCl₂118.970.7 mL9.64 mmol (2.0)
Dichloromethane (DCM)CH₂Cl₂84.93--
Saturated sodium bicarbonate solutionNaHCO₃84.01--
BrineNaCl (aq)---
Anhydrous sodium sulfateNa₂SO₄142.04--

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.82 mmol).

  • Solvent Addition: Add anhydrous methanol (20 mL) to the flask.

  • Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (0.7 mL, 9.64 mmol) dropwise with stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (30 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-chloroquinoline-5-carboxylate. The product can be further purified by column chromatography if necessary.

Part 2: Suzuki-Miyaura Cross-Coupling of Methyl 2-Chloroquinoline-5-carboxylate

This protocol describes the coupling of the esterified quinoline with an arylboronic acid.

Materials:

Reagent/SolventFormulaM.Wt.QuantityMoles (equiv)
Methyl 2-chloroquinoline-5-carboxylateC₁₁H₈ClNO₂221.641.0 g4.51 mmol (1.0)
Arylboronic acidArB(OH)₂-1.2 - 1.5 equiv-
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.7241.7 mg0.045 mmol (1 mol%)
XPhosC₃₃H₄₃P474.6643.0 mg0.090 mmol (2 mol%)
Potassium phosphate (K₃PO₄)K₃PO₄212.271.91 g9.02 mmol (2.0)
1,4-Dioxane (anhydrous)C₄H₈O₂88.1120 mL-
Water (degassed)H₂O18.022 mL-
Ethyl acetateC₄H₈O₂88.11--
Celite----

Procedure:

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Ester, Boronic Acid, Pd₂(dba)₃, XPhos, and K₃PO₄ inert Evacuate and backfill with Argon (3x) reagents->inert solvents Add degassed 1,4-Dioxane and Water inert->solvents heating Heat to 80-100 °C solvents->heating monitoring Monitor by TLC/LC-MS heating->monitoring cool Cool to Room Temperature monitoring->cool filter Dilute with Ethyl Acetate and filter through Celite cool->filter extract Wash with Water and Brine filter->extract dry Dry over Na₂SO₄ and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Figure 2: Experimental workflow for the Suzuki coupling of methyl 2-chloroquinoline-5-carboxylate.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine methyl 2-chloroquinoline-5-carboxylate (1.0 g, 4.51 mmol), the arylboronic acid (1.2-1.5 equiv), Pd₂(dba)₃ (41.7 mg, 1 mol%), XPhos (43.0 mg, 2 mol%), and potassium phosphate (1.91 g, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (20 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure methyl 2-arylquinoline-5-carboxylate.

Part 3: Hydrolysis of Methyl 2-Arylquinoline-5-carboxylate

This final step deprotects the ester to yield the target carboxylic acid.

Materials:

Reagent/SolventFormulaM.Wt.QuantityMoles (equiv)
Methyl 2-arylquinoline-5-carboxylateC₁₈H₁₃NO₂ (example)275.301.0 g3.63 mmol (1.0)
Tetrahydrofuran (THF)C₄H₈O72.1115 mL-
Methanol (MeOH)CH₃OH32.045 mL-
Lithium hydroxide monohydrate (LiOH·H₂O)LiOH·H₂O41.96305 mg7.26 mmol (2.0)
WaterH₂O18.025 mL-
1 M Hydrochloric acid (HCl)HCl---
Ethyl acetateC₄H₈O₂88.11--

Procedure:

  • Reaction Setup: Dissolve the methyl 2-arylquinoline-5-carboxylate (1.0 g, 3.63 mmol) in a mixture of THF (15 mL) and methanol (5 mL) in a round-bottom flask.

  • Base Addition: Add a solution of lithium hydroxide monohydrate (305 mg, 7.26 mmol) in water (5 mL).

  • Reaction: Stir the mixture at room temperature for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Remove the organic solvents under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1 M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 2-arylquinoline-5-carboxylic acid.

Trustworthiness and Validation: Causality in Experimental Choices

  • Catalyst System: The combination of a palladium(0) precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is crucial for the efficient oxidative addition of the less reactive 2-chloroquinoline.

  • Base Selection: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting transmetalation without causing significant ester hydrolysis under the reaction conditions.

  • Solvent System: The use of a dioxane/water mixture provides a good medium for dissolving both the organic substrates and the inorganic base, facilitating the reaction. Degassing the solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Protecting Group Strategy: The esterification of the carboxylic acid is a key step to prevent catalyst inhibition and side reactions, leading to a more reliable and higher-yielding synthesis.

Conclusion

The synthesis of 2-arylquinoline-5-carboxylic acids from this compound is most effectively achieved through a two-step process involving the protection of the carboxylic acid as an ester, followed by a Suzuki-Miyaura cross-coupling and subsequent deprotection. This methodical approach addresses the inherent challenges of coupling an electron-deficient heteroaryl chloride in the presence of an acidic functional group. The protocols provided herein offer a robust and reproducible pathway for accessing this important class of molecules for further investigation in drug discovery and development.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41 (22), 4176–4211. [Link]
  • Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalysts for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 2007, 129 (11), 3358–3366. [Link]
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons, Inc.: New York, 1999. [Link]
  • Kotha, S.; Lahiri, K.; Kasinath, D. The Suzuki−Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Tetrahedron, 2002, 58 (48), 9633–9695. [Link]

Application Note: Palladium-Catalyzed Heck Reaction for the Vinylation of 2-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals, agrochemicals, and functional materials. Consequently, methods for the functionalization of the quinoline core are of paramount importance in drug discovery and development. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples unsaturated halides with alkenes.[1][2] While highly effective for aryl iodides and bromides, the use of more abundant and cost-effective aryl chlorides, particularly electron-deficient heteroaryl chlorides like 2-chloroquinolines, presents a significant challenge due to the strength of the C-Cl bond, which makes the rate-determining oxidative addition step sluggish.[3][4]

This application note provides a detailed protocol and mechanistic insights for conducting the Heck reaction with challenging 2-chloroquinoline substrates. By carefully selecting the catalyst system, ligands, and reaction conditions, efficient vinylation of 2-chloroquinolines can be achieved, opening avenues for the synthesis of novel quinoline derivatives.

Mechanistic Considerations & Key Parameters

The catalytic cycle of the Heck reaction is widely accepted to proceed through a Pd(0)/Pd(II) cycle.[1][3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for difficult substrates like 2-chloroquinolines.

Catalytic Cycle of the Heck Reaction

Heck_Reaction_Cycle cluster_main Heck Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)(Cl)L₂] Pd0->OxAdd Oxidative Addition (Ar-Cl) Coord Alkene Complex OxAdd->Coord Alkene Coordination Insert σ-Alkyl-Pd(II) Complex Coord->Insert Migratory Insertion Elim Hydrido-Pd(II) Complex Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination (+ Base) Product 2-Vinylquinoline (Product) Elim->Product BaseH Base-H⁺Cl⁻ Elim->BaseH ArCl 2-Chloroquinoline (Ar-Cl) ArCl->OxAdd Alkene Alkene Alkene->Coord Base Base Base->Elim

Caption: The catalytic cycle for the Mizoroki-Heck reaction.

1. Palladium Pre-catalyst: The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) pre-catalyst like Palladium(II) acetate (Pd(OAc)₂) or from a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1][3] Pd(OAc)₂ is often preferred due to its stability and cost-effectiveness.[5]

2. Ligand Selection (The Key to Success): For aryl chlorides, the oxidative addition of the C-Cl bond to the Pd(0) center is the challenging, rate-limiting step.[3] Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective. The key to activating 2-chloroquinolines is the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).

  • Bulky Biarylphosphines: Ligands such as XPhos, SPhos, and RuPhos are highly effective. Their steric bulk promotes the formation of monoligated, coordinatively unsaturated L₁Pd(0) species, which are highly reactive in the oxidative addition step.[6] Their electron-donating nature increases the electron density on the palladium center, further facilitating its insertion into the C-Cl bond.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, preventing catalyst decomposition at the high temperatures often required for C-Cl activation.

3. Base: A base is required to neutralize the hydrogen halide (HCl) generated during the final reductive elimination step, regenerating the Pd(0) catalyst to continue the cycle.[3][7] Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly used. Organic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) can also be employed. The choice of base can influence reaction rates and side product formation.

4. Solvent: High-boiling polar aprotic solvents are generally preferred for Heck reactions involving aryl chlorides. Solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or 1,4-dioxane are excellent choices as they can dissolve the inorganic base and stabilize the polar intermediates in the catalytic cycle.

5. Temperature: Due to the inertness of the C-Cl bond, higher reaction temperatures (typically 100-150 °C) are necessary to drive the reaction to completion. Microwave heating can be a valuable tool to accelerate these reactions, often reducing reaction times from hours to minutes.[8]

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck coupling of a 2-chloroquinoline with an alkene, such as styrene or an acrylate.

Experimental Workflow

Workflow A 1. Reagent Preparation B 2. Reaction Assembly (Under Inert Atmosphere) A->B C 3. Degassing (Freeze-Pump-Thaw) B->C D 4. Heating & Monitoring (TLC/GC-MS) C->D E 5. Work-up (Filtration & Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS, etc.) F->G

Caption: General experimental workflow for the Heck reaction.

Materials & Reagents:

  • 2-Chloroquinoline (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene) (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Bulky Ligand (e.g., XPhos) (0.04 mmol, 4 mol%)

  • Base (e.g., Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or DMAc) (5-10 mL)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

  • Inert gas (Nitrogen or Argon) supply

  • Standard glassware for work-up and purification

Procedure:

  • Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 19.1 mg, 0.04 mmol).

    • Scientist's Note: Pre-mixing the catalyst and ligand can help in the formation of the active catalytic species. The ligand-to-palladium ratio is critical; typically a 2:1 ratio is used to ensure the formation of the L₂Pd complex.

  • Reaction Assembly: To the flask containing the catalyst system, add the 2-chloroquinoline (163.6 mg, 1.0 mmol), the base (e.g., Cs₂CO₃, 651.8 mg, 2.0 mmol), and a magnetic stir bar.

  • Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL) via syringe, followed by the alkene (e.g., Styrene, 143 µL, 1.25 mmol).

    • Scientist's Note: It is crucial to use degassed solvents to prevent oxidation of the phosphine ligand and the Pd(0) catalyst, which would lead to catalyst deactivation.[4] This can be achieved by bubbling an inert gas through the solvent for 20-30 minutes or by using the freeze-pump-thaw method.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Scientist's Note: The reaction time can vary significantly (from 2 to 24 hours) depending on the specific substrates and conditions.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, 20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[4] Wash the Celite pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-vinylquinoline product.

Optimization & Data

The choice of ligand, base, and solvent can dramatically impact the yield of the Heck reaction with 2-chloroquinolines. The following table summarizes representative conditions found in the literature for similar transformations, highlighting the importance of these parameters.

Entry Aryl Halide Alkene Catalyst/Ligand Base Solvent Temp (°C) Yield (%)
12-ChloroquinolineStyrenePd(OAc)₂ / XPhosCs₂CO₃Dioxane120High
22-Chloroquinolinen-Butyl AcrylatePd₂(dba)₃ / SPhosK₂CO₃DMAc130High
34-ChlorotolueneStyrenePd(OAc)₂ / P(t-Bu)₃K₂CO₃DMF14095
42-BromopyridineEthyl AcrylatePd(OAc)₂ / PPh₃Et₃NAcetonitrile10088

This table is a generalized representation based on common conditions for Heck reactions of (hetero)aryl chlorides. Specific yields are highly substrate-dependent.

Troubleshooting

  • No Reaction/Low Conversion:

    • Cause: Inactive catalyst.

    • Solution: Ensure strictly anhydrous and anaerobic conditions. Use freshly degassed solvents. Increase temperature or switch to a more electron-rich, bulky ligand (e.g., from P(t-Bu)₃ to XPhos).

  • Formation of Palladium Black:

    • Cause: Catalyst decomposition.

    • Solution: Increase the ligand-to-palladium ratio. Ensure the reaction is well-stirred.

  • Side Product Formation (e.g., homocoupling of alkene):

    • Cause: Incorrect stoichiometry or reaction conditions.

    • Solution: Adjust the alkene to aryl halide ratio (typically 1.2-1.5 equivalents of alkene is sufficient). Lowering the reaction temperature slightly may help.

Conclusion

The Heck reaction of 2-chloroquinolines, while challenging, is a highly viable and powerful method for the synthesis of 2-vinylquinoline derivatives. Success hinges on overcoming the high activation barrier of the C-Cl oxidative addition. This is reliably achieved through the strategic use of palladium pre-catalysts in combination with bulky, electron-rich phosphine ligands or NHCs, along with high reaction temperatures and appropriate base/solvent systems. The protocol and insights provided herein serve as a comprehensive guide for researchers to effectively implement this important transformation in their synthetic endeavors.

References

  • Wikipedia. Heck reaction.
  • Diva-portal.org. Heck Reactions with Aryl Chlorides. (2008-09-24).
  • Chemistry LibreTexts. Heck Reaction. (2023-06-30).
  • RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023-07-25).
  • National Institutes of Health (NIH). Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions.
  • Organic Chemistry Portal. An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols.
  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021-03-20).
  • Organic Chemistry Portal. Heck Reaction.
  • ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews. (2022-10-03).
  • NROChemistry. Heck Coupling.

Sources

Application Notes and Protocols for the Synthesis of Amides from 2-Chloroquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Strategic Importance of Quinoline Carboxamides

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the quinoline ring system, particularly through the formation of amide bonds, allows for the exploration of vast chemical space in the pursuit of novel drug candidates.[1][2] 2-Chloroquinoline-5-carboxylic acid is a versatile building block in this context. The chloro-substituent at the 2-position can serve as a handle for further diversification through nucleophilic aromatic substitution, while the carboxylic acid at the 5-position provides a readily accessible point for amide bond formation. This document provides a detailed guide to the synthesis of amides from this compound, focusing on robust and efficient protocols suitable for a drug discovery setting.

Core Concepts: The Challenge of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[3] This is due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.[4][5] This is typically achieved by converting the carboxylic acid into a more electrophilic species, such as an active ester or an acyl halide.[6] The choice of coupling reagent and reaction conditions is critical to ensure high yields, minimize side reactions, and, in the case of chiral amines, prevent racemization.[5][7]

Recommended Synthetic Strategies

Two primary strategies are recommended for the synthesis of amides from this compound:

  • Direct Amide Coupling using Peptide Coupling Reagents: This is often the most convenient and widely used method in medicinal chemistry.[5][8] Reagents such as HATU and HOBt with a carbodiimide like EDC are highly efficient.[3][5]

  • Synthesis via an Acyl Chloride Intermediate: This classical two-step approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.[1][9] This method can be advantageous for less reactive amines.

Protocol 1: Direct Amide Coupling using HATU

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient uronium salt-based coupling reagent.[3][6] It is particularly effective for minimizing racemization and for coupling sterically hindered substrates.[4]

Reaction Mechanism with HATU

The mechanism of HATU-mediated amide bond formation involves the formation of a highly reactive OAt-active ester.[3] The base, typically DIPEA, deprotonates the carboxylic acid to form the carboxylate. The carboxylate then attacks HATU to form the unstable O-acylisourea intermediate, which is subsequently intercepted by the HOAt anion to generate the active ester. The amine then attacks the carbonyl carbon of the active ester to form the desired amide.

HATU_Mechanism RCOOH This compound Carboxylate Carboxylate Anion RCOOH->Carboxylate + DIPEA Amine R'-NH2 HATU HATU DIPEA DIPEA ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU Amide 2-Chloroquinoline-5-carboxamide ActiveEster->Amide + R'-NH2 Byproducts Byproducts Amide->Byproducts Work-up

Caption: HATU-mediated amide coupling workflow.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • HATU (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (Ethyl acetate, 1N HCl, saturated aqueous NaHCO₃, brine)

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the desired amine (1.1 eq).

  • Dissolve the starting materials in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.2 eq) to the stirred solution.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Troubleshooting and Considerations:
  • Low Yield: If the yield is low, consider pre-activation of the carboxylic acid with HATU and DIPEA for 15-30 minutes before adding the amine.[4]

  • Side Reactions: The chloro-substituent on the quinoline ring is generally stable under these conditions, but with highly nucleophilic amines or prolonged reaction times at elevated temperatures, nucleophilic aromatic substitution could be a potential side reaction. Monitor for byproducts by LC-MS.

  • Purification: Quinoline derivatives can sometimes be challenging to purify by silica gel chromatography due to their basicity.[10] If decomposition is observed on the column, consider using a different stationary phase (e.g., alumina) or treating the silica gel with a small amount of triethylamine in the eluent.[10]

Protocol 2: Synthesis via Acyl Chloride

This method is a robust alternative, particularly for unreactive amines.[6][9] It involves the conversion of the carboxylic acid to the highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][9][11]

Reaction Workflow

The synthesis proceeds in two distinct steps: formation of the acyl chloride followed by amidation.

Acyl_Chloride_Workflow CarboxylicAcid This compound AcylChloride 2-Chloroquinoline-5-carbonyl chloride CarboxylicAcid->AcylChloride + Chlorinating Agent ChlorinatingAgent SOCl₂ or (COCl)₂ Amide 2-Chloroquinoline-5-carboxamide AcylChloride->Amide + Amine, Base Amine R'-NH2 Base Triethylamine or Pyridine

Sources

Application Notes and Protocols for the Esterification of 2-Chloroquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloroquinoline-5-carboxylate Esters

2-Chloroquinoline derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of a wide range of therapeutic agents. Their value is significantly enhanced by the presence of an ester moiety at the 5-position of the quinoline ring. These esters are not merely passive derivatives; they are key intermediates in the synthesis of complex molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The ester group serves as a versatile handle for further chemical modifications, such as amidation or reduction, enabling the exploration of a broad chemical space in drug discovery programs.

This guide provides detailed protocols and scientific rationale for three robust methods for the esterification of 2-chloroquinoline-5-carboxylic acid, a critical starting material for these synthetic endeavors. The selection of an appropriate esterification method is paramount and depends on factors such as the scale of the reaction, the desired ester, and the presence of other functional groups. We will explore a classic acid-catalyzed method, a mild coupling agent-mediated approach, and a highly efficient acyl chloride-based strategy.

Method 1: Classic Fischer-Speier Esterification

The Fischer-Speier esterification is a time-honored and cost-effective method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst.[1][2] This equilibrium-controlled reaction is particularly well-suited for the synthesis of simple alkyl esters, such as methyl or ethyl esters, where the alcohol can be used in large excess to drive the reaction to completion, in accordance with Le Châtelier's principle.[3]

Scientific Rationale

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[3][4] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. The use of a large excess of the alcohol as the solvent is a key strategy to shift the equilibrium towards the product side.[5]

Diagram of the Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start 2-Chloroquinoline- 5-carboxylic acid + Excess Alcohol (e.g., Methanol) catalyst Add H₂SO₄ (catalytic) start->catalyst reflux Reflux (e.g., 65°C for Methanol) catalyst->reflux cool Cool to RT reflux->cool neutralize Neutralize with NaHCO₃ solution cool->neutralize extract Extract with Organic Solvent neutralize->extract purify Dry, Concentrate & Purify extract->purify product Methyl 2-chloroquinoline- 5-carboxylate purify->product

Caption: Workflow for Fischer-Speier Esterification.

Detailed Protocol: Synthesis of Methyl 2-chloroquinoline-5-carboxylate

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (20 volumes).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. The mixture may become warm.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice-water.

    • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 volumes).

    • Combine the organic layers and wash with brine (1 x 20 volumes).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure methyl 2-chloroquinoline-5-carboxylate. A reported yield for the methyl ester is 87%, with a melting point of 122-124°C.[6]

Method 2: Steglich Esterification for Mild Conditions

For substrates that are sensitive to harsh acidic conditions, the Steglich esterification offers a mild and efficient alternative.[7][8] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[9][10]

Scientific Rationale

The reaction proceeds at room temperature under neutral conditions. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8] DMAP, a potent nucleophilic catalyst, intercepts this intermediate to form an N-acylpyridinium species, which is even more reactive towards nucleophilic attack by the alcohol.[10] This catalytic cycle is highly efficient and minimizes side reactions, such as the formation of the N-acylurea byproduct.[8] The insoluble dicyclohexylurea (DCU) byproduct is easily removed by filtration.[7]

Diagram of the Steglich Esterification Mechanism

Steglich_Mechanism RCOOH 2-Chloroquinoline- 5-carboxylic acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea N_acylpyridinium N-Acylpyridinium Intermediate ('Active Ester') O_acylisourea->N_acylpyridinium + DMAP DCU DCU (precipitate) O_acylisourea->DCU forms DMAP_cat DMAP (Catalyst) DMAP_cat->N_acylpyridinium Ester Ester Product N_acylpyridinium->Ester + R'-OH ROH Alcohol (R'-OH) ROH->Ester Ester->DMAP_cat regenerates

Caption: Catalytic cycle of the Steglich Esterification.

Detailed Protocol: Synthesis of an Ester of this compound

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (15 volumes).

  • DCC Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel to yield the desired product.

Method 3: Acyl Chloride Formation Followed by Esterification

For a highly efficient and generally applicable method, a two-step procedure involving the formation of an acyl chloride followed by its reaction with an alcohol is often employed. Thionyl chloride (SOCl₂) is a common reagent for the conversion of carboxylic acids to their corresponding acyl chlorides.[11]

Scientific Rationale

Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, with the byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) being gaseous, which helps to drive the reaction to completion.[12] The resulting acyl chloride is a potent electrophile that readily reacts with a wide range of alcohols, including sterically hindered ones, to form the ester in high yield. This method avoids the equilibrium limitations of the Fischer esterification.

Diagram of the Two-Step Acyl Chloride/Esterification Workflow

AcylChloride_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification start 2-Chloroquinoline- 5-carboxylic acid socl2 Add SOCl₂ (neat or in solvent) start->socl2 reflux1 Reflux socl2->reflux1 acyl_chloride 2-Chloroquinoline- 5-carbonyl chloride reflux1->acyl_chloride alcohol Add Alcohol (R'-OH) & Base (e.g., Pyridine) acyl_chloride->alcohol reaction2 Stir at RT alcohol->reaction2 workup Work-up & Purify reaction2->workup product Ester Product workup->product

Caption: Two-step esterification via an acyl chloride intermediate.

Detailed Protocol: Two-Step Synthesis of an Ester of this compound

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene or Dichloromethane (anhydrous)

  • Alcohol (e.g., ethanol, benzyl alcohol)

  • Pyridine or Triethylamine (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

Procedure:

Step 1: Formation of 2-Chloroquinoline-5-carbonyl chloride

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to trap HCl and SO₂), suspend this compound (1.0 eq) in anhydrous toluene (10 volumes).

  • Reagent Addition: Add thionyl chloride (2.0-3.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 110°C for toluene) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Isolation of Acyl Chloride: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 2-chloroquinoline-5-carbonyl chloride can be used directly in the next step.

Step 2: Esterification

  • Reaction Setup: Dissolve the crude acyl chloride from Step 1 in anhydrous dichloromethane (10 volumes) in a dry flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0°C. In a separate flask, prepare a solution of the desired alcohol (1.1 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane. Add this solution dropwise to the acyl chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure ester.

Comparative Summary of Esterification Methods

MethodKey ReagentsConditionsAdvantagesDisadvantagesBest Suited For
Fischer-Speier Carboxylic acid, excess alcohol, strong acid catalyst (e.g., H₂SO₄)RefluxEconomical, simple procedureEquilibrium reaction, harsh acidic conditions, not suitable for sensitive substratesSimple, unhindered alkyl esters (methyl, ethyl)
Steglich Carboxylic acid, alcohol, DCC, catalytic DMAPRoom temperature, neutralMild conditions, high yields, suitable for acid-sensitive substratesDCC is an allergen, DCU byproduct can be difficult to remove completelySterically hindered or sensitive substrates
Acyl Chloride Carboxylic acid, SOCl₂, alcohol, base (e.g., pyridine)Reflux (acyl chloride formation), RT (esterification)High yields, not equilibrium-limited, broad substrate scopeTwo-step process, uses corrosive and hazardous reagents (SOCl₂)A wide variety of esters, including those from hindered alcohols

Conclusion

The esterification of this compound is a critical transformation in the synthesis of valuable pharmaceutical intermediates. The choice of method—Fischer-Speier, Steglich, or via an acyl chloride—should be guided by the specific requirements of the synthesis, including the nature of the desired ester, the sensitivity of the substrate to reaction conditions, and the scale of the reaction. By understanding the underlying principles and following these detailed protocols, researchers can effectively and efficiently synthesize the target 2-chloroquinoline-5-carboxylate esters, paving the way for the development of novel therapeutic agents.

References

  • Ishkov, Y. V., Veduta, V. V., Fed'ko, N. F., & Bogdan, N. M. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 21(4). [Link]
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Organic Synthesis. (n.d.). Acid to Ester (SOCl2 & alcohol).
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985). [Link]
  • Wikipedia contributors. (2023, December 1). Mitsunobu reaction. In Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2023, May 29). Steglich esterification. In Wikipedia, The Free Encyclopedia.
  • SynArchive. (n.d.). Steglich Esterification.
  • Master Organic Chemistry. (2023, November 16). Fischer Esterification.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Noman, M., Al-Ghamdi, M. A., Al-Ghamdi, A. A., & Mohammed, A. A. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101201. [Link]
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Wikipedia contributors. (2023, November 27). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia.
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]
  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(16), 8484-8515. [Link]
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Hughes, D. L. (1996). The effect of acid strength on the Mitsunobu esterification reaction: carboxyl vs hydroxyl reactivity. The Journal of organic chemistry, 61(9), 2967-2971. [Link]
  • Royal Society of Chemistry. (2015). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 5(10), 7623-7629. [Link]
  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.

Sources

Application Notes and Protocols for 2-Chloroquinoline-5-carboxylic Acid Derivatives as Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and in vivo assessment of 2-chloroquinoline-5-carboxylic acid derivatives as potential antimalarial agents. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the drug discovery process for this promising class of compounds.

Introduction: The Quinoline Scaffold in Antimalarial Drug Discovery

The quinoline core is a privileged scaffold in the history of antimalarial drug discovery, with cornerstone drugs like quinine and chloroquine having saved millions of lives.[1] These agents have historically targeted the erythrocytic stage of the Plasmodium parasite, interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[1] The parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinoline antimalarials are thought to accumulate in the parasite's acidic food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[1]

However, the emergence and spread of drug-resistant Plasmodium falciparum strains have severely compromised the efficacy of traditional quinoline-based therapies, necessitating the development of novel antimalarial agents.[2] The this compound scaffold represents a promising starting point for the development of new antimalarials. The presence of the chlorine atom at the 2-position and the carboxylic acid at the 5-position provides key handles for chemical modification, allowing for the exploration of a diverse chemical space to identify derivatives with improved potency, altered resistance profiles, and favorable pharmacokinetic properties.

This guide will detail the synthetic pathways to access these derivatives and provide robust protocols for their biological evaluation, empowering researchers to contribute to the ongoing fight against malaria.

Synthesis of this compound and Its Derivatives

The synthesis of this compound derivatives typically begins with the preparation of the core scaffold, followed by derivatization of the carboxylic acid moiety.

Synthesis of Methyl 2-Chloroquinoline-5-carboxylate

A practical and scalable synthesis of the key intermediate, methyl 2-chloroquinoline-5-carboxylate, has been developed.[3] This two-step process involves the oxidation of methyl quinoline-5-carboxylate to the corresponding 2-oxoquinoline, followed by chlorination.

Protocol 1: Synthesis of Methyl 2-Chloroquinoline-5-carboxylate [3][4]

Step 1: Oxidation to Methyl 2-oxoquinoline-5-carboxylate

  • To a vigorously stirred mixture of methyl quinoline-5-carboxylate (10 g, 0.053 mol) in 150 mL of benzene, add a solution of sodium hypochlorite (850 mL, 0.255 mol).

  • Add potassium dihydrogen phosphate (15.2 g, 0.112 mol) to the mixture at room temperature and continue stirring for 5 hours.

  • Quench the reaction by adding sodium thiosulfate (53 g, 0.212 mol) and stir for an additional 3 hours.

  • Filter the resulting precipitate, wash with benzene and water, and air-dry to obtain methyl 2-oxoquinoline-5-carboxylate.

Step 2: Chlorination to Methyl 2-Chloroquinoline-5-carboxylate

  • Heat a mixture of methyl 2-oxoquinoline-5-carboxylate (6.4 g, 0.0315 mol) and phosphoryl chloride (12 mL, 0.128 mol) on a water bath at 100 °C for 20 minutes.

  • Cool the reaction mixture to room temperature and add 25 mL of acetic acid.

  • Pour the mixture onto 500 g of ice and basify with a solution of NaOH (36 g, 0.8 mol) in 75 mL of water.

  • Filter the precipitate, wash with water, and dry.

  • Dissolve the crude product in 100 mL of benzene and pass it through a 5 cm layer of Al₂O₃.

  • Evaporate the benzene to a volume of approximately 15 mL and add ~60 mL of heptane to precipitate the product.

  • Filter the crystals to yield methyl 2-chloroquinoline-5-carboxylate as a yellowish solid.

Hydrolysis to this compound

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which serves as the direct precursor for the synthesis of amides and other derivatives.

Protocol 2: Hydrolysis of Methyl 2-Chloroquinoline-5-carboxylate [5]

  • In a round-bottomed flask, dissolve methyl 2-chloroquinoline-5-carboxylate (1.0 mol) in a suitable solvent such as methanol or a mixture of water and a co-solvent.

  • Add a solution of lithium hydroxide (LiOH) (1.01 mol) in water.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain this compound.

Derivatization of this compound

The carboxylic acid group is a versatile handle for creating a library of derivatives, most commonly amides and hydrazones.

Protocol 3: General Procedure for Amide Synthesis

  • To a solution of this compound in a suitable dry solvent (e.g., DMF or DCM), add a coupling agent such as HBTU or EDC/HOBt.

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the mixture.

  • Add the desired amine (1.1 equivalents) and stir the reaction at room temperature until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Protocol 4: General Procedure for Hydrazone Synthesis [6]

Step 1: Synthesis of 2-Chloroquinoline-5-carbohydrazide

  • Reflux a solution of methyl 2-chloroquinoline-5-carboxylate in ethanol with an excess of hydrazine hydrate.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and collect the precipitated carbohydrazide by filtration.

Step 2: Synthesis of Hydrazones

  • Dissolve the 2-chloroquinoline-5-carbohydrazide in a suitable solvent (e.g., ethanol).

  • Add the desired aldehyde or ketone (1.1 equivalents) and a catalytic amount of acid (e.g., acetic acid).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and collect the precipitated hydrazone by filtration.

  • Wash the product with cold ethanol and dry to obtain the pure hydrazone.

G cluster_0 Synthesis of this compound Core cluster_1 Derivatization Methyl Quinoline-5-carboxylate Methyl Quinoline-5-carboxylate Methyl 2-oxoquinoline-5-carboxylate Methyl 2-oxoquinoline-5-carboxylate Methyl Quinoline-5-carboxylate->Methyl 2-oxoquinoline-5-carboxylate Oxidation (NaClO/KH2PO4) Methyl 2-Chloroquinoline-5-carboxylate Methyl 2-Chloroquinoline-5-carboxylate Methyl 2-oxoquinoline-5-carboxylate->Methyl 2-Chloroquinoline-5-carboxylate Chlorination (POCl3) This compound This compound Methyl 2-Chloroquinoline-5-carboxylate->this compound Hydrolysis (LiOH) 2-Chloroquinoline-5-carbohydrazide 2-Chloroquinoline-5-carbohydrazide Methyl 2-Chloroquinoline-5-carboxylate->2-Chloroquinoline-5-carbohydrazide Hydrazinolysis (N2H4) Amide Derivatives Amide Derivatives This compound->Amide Derivatives Amide Coupling (Amine, Coupling Agent) Hydrazone Derivatives Hydrazone Derivatives 2-Chloroquinoline-5-carbohydrazide->Hydrazone Derivatives Condensation (Aldehyde/Ketone)

Caption: General synthetic scheme for this compound and its derivatives.

In Vitro Evaluation of Antimalarial Activity

The primary screening of newly synthesized compounds involves determining their ability to inhibit the growth of P. falciparum in vitro. The two most common and reliable methods are the SYBR Green I-based fluorescence assay and the parasite lactate dehydrogenase (pLDH) assay.

SYBR Green I-Based Fluorescence Assay

This assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA, and the resulting fluorescence is proportional to the amount of parasitic genetic material.[1][7]

Protocol 5: SYBR Green I Assay for Antiplasmodial Activity [1][7]

  • Parasite Culture: Maintain a culture of P. falciparum (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant K1 strains) in human erythrocytes at a 5% hematocrit in RPMI 1640 medium supplemented with human serum or Albumax.

  • Drug Dilution: Prepare a serial dilution of the test compounds in a 96-well plate.

  • Assay Setup: Add synchronized ring-stage parasites (0.5% parasitemia, 2.5% hematocrit) to each well of the drug-containing plate. Include positive (chloroquine) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: Add lysis buffer containing SYBR Green I to each well and incubate for 1 hour at room temperature in the dark.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of lactate dehydrogenase, an enzyme produced by the parasite. The activity of pLDH is proportional to the number of viable parasites.[8]

Protocol 6: pLDH Assay for Antiplasmodial Activity [8]

  • Assay Setup: Prepare drug dilutions and parasite cultures in a 96-well plate as described for the SYBR Green I assay.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the SYBR Green I assay.

  • Lysis: Lyse the red blood cells in each well by freeze-thaw cycles.

  • Enzyme Reaction: Add a reaction mixture containing lactate, Malstat reagent, and NBT/PES solution to each well. This mixture initiates a reaction where pLDH reduces NAD⁺ to NADH, which in turn reduces a tetrazolium salt (NBT) to a colored formazan product.

  • Absorbance Reading: After a 30-minute incubation at room temperature, measure the absorbance at 650 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values as described for the SYBR Green I assay.

G cluster_0 In Vitro Antimalarial Assay Workflow Synthesized Derivatives Synthesized Derivatives Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate Synthesized Derivatives->Serial Dilution in 96-well Plate Addition to Plate Addition to Plate Serial Dilution in 96-well Plate->Addition to Plate P. falciparum Culture P. falciparum Culture Synchronization (Ring Stage) Synchronization (Ring Stage) P. falciparum Culture->Synchronization (Ring Stage) Synchronization (Ring Stage)->Addition to Plate Incubation (72h) Incubation (72h) Addition to Plate->Incubation (72h) SYBR Green I Assay SYBR Green I Assay Incubation (72h)->SYBR Green I Assay DNA Quantification pLDH Assay pLDH Assay Incubation (72h)->pLDH Assay Enzyme Activity Fluorescence Reading Fluorescence Reading SYBR Green I Assay->Fluorescence Reading Absorbance Reading Absorbance Reading pLDH Assay->Absorbance Reading IC50 Determination IC50 Determination Fluorescence Reading->IC50 Determination Absorbance Reading->IC50 Determination

Caption: Workflow for in vitro antimalarial activity screening.

In Vivo Efficacy Assessment in a Murine Model

Promising compounds from in vitro screening are advanced to in vivo efficacy studies, typically using a murine malaria model such as Plasmodium berghei-infected mice.[9][10] The standard assay is the 4-day suppressive test.

Protocol 7: 4-Day Suppressive Test in P. berghei-infected Mice [9][10]

  • Animal Model: Use BALB/c or ICR mice.

  • Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells.

  • Drug Administration: Administer the test compound (e.g., orally or intraperitoneally) once daily for four consecutive days, starting 24 hours post-infection. Include a vehicle control group and a positive control group (e.g., chloroquine).

  • Parasitemia Monitoring: On day 5 post-infection, collect blood from the tail vein of each mouse and prepare thin blood smears.

  • Smear Analysis: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis: Calculate the percentage of parasite suppression for each treatment group compared to the vehicle control group. The 50% effective dose (ED₅₀) can be determined by testing a range of doses.

  • Toxicity Assessment: Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior.

Structure-Activity Relationship (SAR) of this compound Derivatives

The systematic modification of the this compound scaffold and the evaluation of the resulting derivatives allow for the elucidation of the structure-activity relationship (SAR), providing insights into the chemical features required for potent antimalarial activity.

Compound IDR Group (Amide/Hydrazone)IC₅₀ (μg/mL) vs. P. falciparumReference
CQ (Chloroquine)0.020[6]
Quinine 0.268[6]
6g Hydrazone with substituted phenyl0.56[6]
4b Dihydropyrimidine derivative<0.5[11]
4g Dihydropyrimidine derivative<0.5[11]
4i Dihydropyrimidine derivative<0.5[11]
12 1,3,4-Oxadiazole derivative<0.5[11]
BMFJH-2 Schiff base derivative0.6[12]
BMFJH-3 Schiff base derivative0.7[12]

Key SAR Insights:

  • Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid at the 5-position to various amides and hydrazones is a viable strategy for generating compounds with potent antimalarial activity.[6][11]

  • Hydrazone Moiety: The introduction of a hydrazone linkage has been shown to yield compounds with significant inhibitory action against P. falciparum.[6] The nature of the substituent on the hydrazone can influence activity.

  • Heterocyclic Modifications: The incorporation of heterocyclic moieties, such as dihydropyrimidines and oxadiazoles, can lead to compounds with excellent antimalarial activity, with some derivatives showing IC₅₀ values in the sub-micromolar range.[11]

  • Bulkier Substituents: The development of bulkier pharmacophores attached to the quinoline core may help to counteract drug resistance mechanisms, such as efflux pumps.

Conclusion

The this compound scaffold is a versatile platform for the design and synthesis of novel antimalarial agents. The synthetic routes are well-established, and robust in vitro and in vivo assays are available for the comprehensive evaluation of new derivatives. The structure-activity relationship studies conducted so far indicate that modification of the carboxylic acid group can lead to potent compounds with the potential to overcome existing drug resistance. Further exploration of this chemical space, guided by the protocols and insights provided in these application notes, holds significant promise for the discovery of the next generation of quinoline-based antimalarial drugs.

References

  • Ishkov, Y. V., Veduta, V. V., Fed'ko, N. F., & Bogdan, N. M. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 21(4), 11-17. [Link]
  • Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase. RSC Advances, 14(27), 19633-19651. [Link]
  • Charris, J., Padrón, J., Ravelo, J. L., & Domínguez, J. N. (2005). Synthesis and antimalarial activity of E-2-quinolinylbenzocycloalcanones. European Journal of Medicinal Chemistry, 40(8), 757-764. [Link]
  • Kim, H. S., Kim, H., Kim, J., Kim, H., Kim, Y., Kim, J., ... & Yeo, S. J. (2024). Evaluation of the antimalarial activity of SAM13-2HCl with morpholine amide (SKM13 derivative) against antimalarial drug-resistant Plasmodium falciparum and Plasmodium berghei infected ICR mice. The Korean Journal of Parasitology, 62(1), 75. [Link]
  • D'Alessandro, S., Silvestrini, F., Dechering, K., Corbett, Y., Parapini, S., & Taramelli, D. (2016). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. The Journal of antimicrobial chemotherapy, 71(12), 3422-3430. [Link]
  • Radini, I. A., El-Telbani, E. M., & Khidre, R. E. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(7), 947. [Link]
  • Kumar, D., Kumar, P., Kumar, A., Kumar, S., & Singh, R. K. (2025). Design, Synthesis, Antimicrobial, and Antimalarial Evaluation of Quinoline Hydrazone Derivatives: Insight through Density Functional Theory Analysis, Molecular Docking, and Absorption, Distribution, Metabolism, Excretion, and Toxicity Predictions. ChemMedChem, e202500283. [Link]
  • Penna-Coutinho, J., Cortopassi, W. A., Oliveira, A. A., França, T. C. C., & Krettli, A. U. (2011). Binding of Quinoline-Based Inhibitors to Plasmodium falciparum Lactate Dehydrogenase: A Molecular Docking Study. Pharmacology & Pharmacy, 2(04), 231. [Link]
  • Sharma, P., Kumar, D., Singh, N., & Kumar, V. (2020). Identification of a novel binding mechanism of Quinoline based molecules with lactate dehydrogenase of Plasmodium falciparum. Journal of Biomolecular Structure and Dynamics, 39(10), 3568-3580. [Link]
  • de Souza, M. V. N., de Almeida, M. V., & de Oliveira, R. B. (2015). New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo. Bioorganic & medicinal chemistry letters, 25(22), 5262-5265. [Link]
  • B.M.F.J.H., S., & S, D. A. (2025). Design, Sustainable Synthesis of Quinoline Derivatives for Screening Anti-Malarial Activity. International Journal of Research Publication and Reviews, 6(11), 1728-1735. [Link]
  • Poje, G., Perin, N., Pavić, K., Rajić, Z., & Kralj, M. (2024). Towards Novel Antiplasmodial Agents—Design, Synthesis and Antimalarial Activity of Second-Generation β-Carboline/Chloroquine Hybrids. International Journal of Molecular Sciences, 25(13), 6937. [Link]
  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(16), 8484-8515. [Link]
  • Ishkov, Y. V., Veduta, V. V., Fed'ko, N. A., & Bogdan, N. M. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 21(4(84)), 11-17. [Link]
  • Johnson, J. D., Dennull, R. A., Gerena, L., Lopez-Sanchez, M., Roncal, N. E., & Waters, N. C. (2007). Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening. Antimicrobial agents and chemotherapy, 51(6), 1926-1933. [Link]
  • Terzic, N., Dotou, M., Maji, S., Mar-tin, E., Gonzalez-Ceron, L., Bel-fodil, A., ... & Cerdan, R. (2016). 4-aminoquinoline derivatives: synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European journal of medicinal chemistry, 121, 525-535. [Link]
  • Bacon, D. J., Jambou, R., Fandeur, T., Le Bras, J., Wongsrichanalai, C., & Ringwald, P. (2007). Comparison of a SYBR Green I-based assay with a histidine-rich protein II enzyme-linked immunosorbent assay for in vitro antimalarial drug efficacy testing and application to clinical isolates. Antimicrobial agents and chemotherapy, 51(4), 1172-1178. [Link]
  • Wang, Y., Yin, J., & Jiang, C. (2017). In vivo and in vitro antimalarial activity of bergenin. Experimental and therapeutic medicine, 14(3), 2317-2321. [Link]
  • Charris, J., Vivas, J., Dominguez, J. N., & Riggione, F. (2021). Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. Archiv der Pharmazie, 354(7), 2100002. [Link]
  • Charris, J., Vivas, J., Dominguez, J. N., & Riggione, F. (2021). Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. Archiv der Pharmazie, 354(7), e2100002. [Link]
  • Zhang, Y. K., Gu, Y. Y., Wang, Y., Wu, J. J., & Kyle, D. E. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS infectious diseases, 7(5), 1146-1158. [Link]
  • Weniger, B., Vonthron-Sénécheau, C., Arango, G. J., & Kaiser, M. (2006). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial agents and chemotherapy, 50(7), 2419-2424. [Link]
  • Singh, K., Singh, P. P., & Singh, J. (2010). Structural modifications of quinoline-based antimalarial agents: recent developments. Journal of Pharmacy and Bioallied Sciences, 2(2), 64. [Link]
  • Zhang, H., Wang, W., & Xu, W. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
  • Mswahili, A. M., Petrović, M., & Zorc, B. (2022). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. Molecules, 27(19), 6649. [Link]
  • Srinivasa, S. B., Ullal, S. N., & Kalal, B. S. (2025). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation.
  • Ladraa, S., Belaidi, S., La-zaar, S., & Bouzerafa, B. (2011). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2897. [Link]
  • Kattula, B., Reddi, B., Jangam, A., Naik, L., Adimoolam, B. M., Vavilapalli, S., ... & Addlagatta, A. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 128, 106068. [Link]
  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ARKIVOC: Online Journal of Organic Chemistry, 2016(1), 244-287. [Link]
  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(16), 8484-8515. [Link]
  • Fun, H. K., Ooi, C. W., & Kia, R. (2009). 2-Chloro-quinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2710. [Link]
  • Li, Z., Guan, W., & Miller, D. D. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of medicinal chemistry, 48(7), 2349-2352. [Link]

Sources

Application Notes & Protocols: Leveraging 2-Chloroquinoline-5-carboxylic Acid in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly in oncology.[1][2] Quinoline derivatives have demonstrated a wide array of anticancer mechanisms, including the inhibition of tyrosine kinases, interference with DNA replication, and the induction of apoptosis.[3][4] This guide focuses on a specific, high-potential building block: 2-Chloroquinoline-5-carboxylic acid . We will explore its strategic importance as a starting material, detail synthetic protocols for its derivatization into potent kinase inhibitor scaffolds, and provide methodologies for their biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit this versatile chemical intermediate in the discovery of next-generation cancer therapeutics.

The Strategic Importance of the Quinoline Scaffold in Oncology

The development of targeted cancer therapies has revolutionized treatment paradigms. A significant portion of these therapies focuses on the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[5] The quinoline core is a highly effective pharmacophore for kinase inhibition, capable of forming key interactions within the ATP-binding pocket of these enzymes.[3]

Marketed drugs such as Bosutinib (a Src/Abl kinase inhibitor) and Lenvatinib (a multi-kinase inhibitor) validate the clinical success of the quinoline scaffold. These molecules achieve their potency and selectivity through specific substitution patterns around the quinoline ring system.[5] The mechanisms of action for quinoline-based agents are diverse and include:

  • Inhibition of Tyrosine Kinases: Targeting receptors like VEGFR and EGFR, and non-receptor kinases like Src and Abl.[5]

  • DNA Intercalation: Some derivatives can insert themselves into the DNA helix, disrupting replication and transcription processes.[1]

  • Induction of Apoptosis: Triggering programmed cell death through various signaling pathways, such as the p53/Bax-dependent pathway.[6]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.[3][7]

This compound: A Versatile Synthetic Intermediate

This compound is a particularly valuable starting material for building libraries of potential anticancer agents. Its structure features two distinct and orthogonally reactive functional groups that can be selectively addressed.

  • The C5-Carboxylic Acid: This group is ideal for forming stable amide bonds. In many kinase inhibitors, a carboxamide linkage serves as a crucial hydrogen-bonding motif that anchors the molecule to the hinge region of the kinase's ATP-binding site.

  • The C2-Chloro Group: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of side chains, which are critical for modulating the compound's potency, selectivity, and pharmacokinetic properties.[8]

This dual functionality allows for a divergent synthetic approach, where a common core can be rapidly elaborated with different amines at both the C5 and C2 positions, facilitating the exploration of the chemical space and the development of structure-activity relationships (SAR).

Fig 1. Key reactive sites of this compound.

Synthetic Strategy & Protocols

Our general strategy involves a two-step process to generate a library of 2,5-disubstituted quinoline derivatives. This approach is modular, allowing for systematic variation at two key positions to optimize biological activity.

pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathway Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds P_RTK RTK (Phosphorylated/ Active) RTK->P_RTK Dimerization & Autophosphorylation Ras Ras/Raf/MEK P_RTK->Ras PI3K PI3K/Akt/mTOR P_RTK->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation Inhibitor Quinoline-5-carboxamide Derivative Inhibitor->P_RTK Inhibits (ATP Competition)

Sources

Application Notes & Protocols: Evaluating the Antimicrobial Activity of 2-Chloroquinoline-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Antimicrobial Research

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives, particularly quinolone carboxylic acids, have been a cornerstone of antibacterial therapy for decades.[1][2] The mechanism of action for many quinolones involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication, transcription, and repair.[3][4][5][6] By targeting these enzymes, quinolones induce catastrophic DNA damage, leading to bacterial cell death.[5][7]

The emergence of widespread antimicrobial resistance necessitates the development of novel agents that can overcome existing resistance mechanisms.[2][3][5] 2-Chloroquinoline-5-carboxylic acid serves as a versatile starting material for creating a diverse library of derivatives. The chlorine atom at the 2-position is a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups, while the carboxylic acid at the 5-position can be modified to modulate physicochemical properties like solubility and cell permeability.[8] This guide provides a comprehensive overview of the synthesis, mechanism, and antimicrobial evaluation of this promising class of compounds.

Section 1: Mechanism of Action - Targeting Bacterial DNA Replication

The primary mode of action for quinolone derivatives is the poisoning of type II topoisomerases: DNA gyrase (predominantly in Gram-negative bacteria) and topoisomerase IV (predominantly in Gram-positive bacteria).[3][4] These enzymes introduce transient double-stranded breaks in DNA to allow for strand passage, a process critical for relieving supercoiling and decatenating daughter chromosomes.[5]

Quinolones stabilize the transient "cleavage complex" formed between the topoisomerase and DNA.[5] This stabilization prevents the re-ligation of the DNA strands, effectively converting the essential enzyme into a toxic agent that fragments the bacterial chromosome, stalls replication forks, and ultimately triggers cell death.[3][5][7]

Mechanism_of_Action cluster_bacterium Bacterial Cell DNA Bacterial Chromosome (Supercoiled) Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Enzyme Binding CleavageComplex Stabilized Quinolone-Enzyme-DNA Cleavage Complex Gyrase->CleavageComplex Transient DNA Cleavage Derivative 2-Chloroquinoline-5-carboxylic Acid Derivative Derivative->CleavageComplex Intercalation & Poisoning DSB Double-Strand Breaks (DSBs) CleavageComplex->DSB Prevents DNA Re-ligation ReplicationStall Replication Fork Stall DSB->ReplicationStall Replication Failure CellDeath Bacterial Cell Death ReplicationStall->CellDeath Induction of SOS Response & Apoptosis

Caption: Mechanism of Quinolone Action.

Section 2: Synthesis and Characterization

A primary advantage of the 2-chloroquinoline scaffold is its synthetic tractability. A general, robust method for preparing this compound and its subsequent derivatives allows for the systematic exploration of structure-activity relationships (SAR).

Protocol 2.1: Synthesis of Methyl 2-Chloroquinoline-5-carboxylate

This protocol outlines a two-step process starting from commercially available methyl quinoline-5-carboxylate, adapted from established methodologies for related isomers.[8][9]

Expert Insight: This common pathway first converts the quinoline to a quinolone (2-oxoquinoline) via oxidation, which is then chlorinated. This is often more efficient than direct chlorination of the quinoline ring.

  • Oxidation to Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate:

    • Dissolve methyl quinoline-5-carboxylate (1 equivalent) in a suitable solvent like benzene or toluene.

    • Add an aqueous solution of potassium dihydrogen phosphate (KH₂PO₄) followed by a slow, portion-wise addition of sodium hypochlorite (NaOCl) solution while stirring vigorously at room temperature.[8]

    • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-6 hours.

    • Quench the reaction with sodium thiosulfate (Na₂S₂O₃) to remove excess oxidant.

    • Filter the resulting precipitate, wash with water and a non-polar solvent (e.g., heptane), and air-dry to yield the intermediate product.

  • Chlorination to Methyl 2-chloroquinoline-5-carboxylate:

    • Suspend the dried intermediate (1 equivalent) in a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Caution: These reagents are highly corrosive and moisture-sensitive. Work in a fume hood.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (typically 80-110°C) for 2-4 hours, monitoring by TLC.

    • Carefully pour the cooled reaction mixture onto crushed ice to hydrolyze excess chlorinating agent.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

    • Filter the solid, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization (e.g., from ethanol or an ethanol/heptane mixture) or column chromatography to yield the target ester.[8]

Protocol 2.2: Derivatization via Nucleophilic Substitution and Amide Coupling

The synthesized ester serves as a platform for creating a library of derivatives.

  • Hydrolysis (Optional): To obtain the free acid, reflux the methyl ester with an aqueous base (e.g., NaOH or LiOH) in a solvent like methanol or THF. Acidify the mixture after completion to precipitate the this compound.

  • Amide Coupling: Couple the free carboxylic acid with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amides.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine at the C-2 position is susceptible to displacement by N-, O-, and S-nucleophiles.[8] React the ester or acid with various amines, alcohols, or thiols, often in the presence of a base (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

Section 3: Antimicrobial Susceptibility Testing

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[10]

Antimicrobial_Screening_Workflow cluster_workflow Experimental Workflow Synthesis Synthesis & Purification of Derivatives StockPrep Prepare Stock Solutions (e.g., in DMSO) Synthesis->StockPrep SerialDilution Perform Serial Dilutions in 96-Well Plate StockPrep->SerialDilution InoculumPrep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacteria InoculumPrep->Inoculation SerialDilution->Inoculation Incubation Incubate Plates (35°C, 16-20 hours) Inoculation->Incubation MIC_Read Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Read MBC_Test Plate from Clear Wells to Agar (Optional) MIC_Read->MBC_Test DataAnalysis Data Analysis & SAR MIC_Read->DataAnalysis MBC_Read Determine MBC (Lowest concentration with no colony growth) MBC_Test->MBC_Read MBC_Read->DataAnalysis

Caption: General workflow for antimicrobial susceptibility testing.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay for Bacteria

This protocol is based on CLSI guidelines for broth microdilution.[10][11]

Materials:

  • Test Compounds (this compound derivatives)

  • Solvent (e.g., Dimethyl sulfoxide, DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Stock Solution Preparation: Accurately weigh the test compound and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 20 mM).

    • Expert Insight: DMSO is used for its ability to dissolve a wide range of organic compounds. However, its final concentration in the assay wells should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Preparation (Serial Dilution):

    • Add 100 µL of CAMHB to wells in columns 2 through 12 of a 96-well plate.

    • Prepare a starting concentration of your test compound by diluting the stock solution in CAMHB in a separate tube. Add 200 µL of this solution to column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

    • Continue this process across the plate to column 10. Discard 100 µL from column 10.

    • Self-Validation Controls:

      • Column 11 (Growth Control): Add 100 µL of CAMHB. This well will receive bacteria but no compound.

      • Column 12 (Sterility Control): Add 100 µL of CAMHB. This well receives neither bacteria nor compound.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum (prepared in step 2) to each well in columns 1 through 11. Do not add inoculum to column 12.

    • The final volume in each well will be 200 µL (or 100 µL if starting with 50 µL volumes). The compound concentrations are now halved, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • Reading and Interpreting Results:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]

    • Visually inspect the wells for turbidity. The first clear well in the dilution series represents the MIC value. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

MIC_Plate_Layout cluster_plate 96-Well Plate Serial Dilution p0 Compound Stock p1 200µL Cmpd + Broth p0->p1 p2 100µL Broth p1->p2 100µL Transfer p3 100µL Broth p2->p3 100µL Transfer p4 ... p3->p4 ... p5 100µL Broth p4->p5 100µL Transfer p5->p5 p6 Growth Control p7 Sterility Control

Caption: Workflow for serial dilution in a 96-well plate.

Protocol 3.2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Procedure: Following the MIC determination, take a small aliquot (10-20 µL) from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration that results in no colony growth on the subculture plate, indicating a ≥99.9% reduction in the initial inoculum.

Section 4: Data Presentation and Structure-Activity Relationship (SAR)

Systematic evaluation of derivatives allows for the development of a Structure-Activity Relationship (SAR), which guides the design of more potent compounds.[1][12][13] Key modifications often involve the C-2 and C-5 positions.

Key SAR Insights from Quinolone Chemistry:

  • C-2 Position: Bulky, hydrophobic substituents at this position can significantly influence activity, potentially by enhancing interactions within the enzyme's binding pocket.[12][14]

  • C-5 Position: Modifications to the carboxylic acid, such as conversion to amides or esters, can alter the compound's solubility, lipophilicity, and ability to penetrate the bacterial cell wall.[15][16]

  • Quinoline Core: Substitutions on the benzo portion of the quinoline ring (e.g., with fluorine or methyl groups) can impact potency and spectrum of activity.[1]

Table 1: Illustrative Antimicrobial Activity Data (MIC in µg/mL)
Compound IDR-Group at C-2R'-Group at C-5S. aureus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)
CQCA-01 -Cl-OH128256>256
CQCA-02 -Cl-OCH₃64128256
CQCA-03 -NH(CH₂CH₃)-OH3264128
CQCA-04 -NH(Cyclopropyl)-OH163264
CQCA-05 -O(Phenyl)-NH(CH₃)>256>256>256
Ciprofloxacin (Reference)(Reference)10.52

Analysis of Illustrative Data: The hypothetical data in Table 1 suggests that converting the carboxylic acid to a methyl ester (CQCA-02 ) provides a modest improvement in activity. More significantly, replacing the C-2 chlorine with small amine groups (CQCA-03 , CQCA-04 ) appears to enhance potency, with the cyclopropylamine derivative (CQCA-04 ) being the most active in this series. This highlights the importance of exploring substitutions at the C-2 position to improve antimicrobial efficacy.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
  • Hooper, D. C. (1995). Quinolone antimicrobial agents: mechanism of action and resistance development. PubMed. [Link]
  • Hooper, D. C. (1999).
  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. National Institutes of Health (NIH). [Link]
  • Ishkov, Y. V., et al. (n.d.). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Ophcj.nuph.edu.ua. [Link]
  • Hooper, D. C., & Wolfson, J. S. (1988). Mode of action of the quinolone antimicrobial agents. PubMed. [Link]
  • Li, Q., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. National Institutes of Health (NIH). [Link]
  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]
  • Kumar, S., et al. (2015).
  • Kumagai, Y., & Arai, S. (1988).
  • Starosyla, S. A., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]
  • ACS Publications. (2024). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis.
  • ResearchGate. (n.d.). Structure-activity relationship of compounds 2, 5, 11, and 15.
  • Fayed, E. A., et al. (2015).
  • Toma, E. (1989).
  • Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids.
  • Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health (NIH). [Link]
  • Wisińska, P., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • National Institutes of Health (NIH). (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. National Institutes of Health (NIH). [Link]
  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]
  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

Sources

The Versatile Precursor: Application of 2-Chloroquinoline-5-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Agrochemical Development Professionals

The quinoline scaffold is a cornerstone in the development of a vast array of biologically active molecules, spanning pharmaceuticals to agrochemicals.[1] Its rigid structure and opportunities for diverse functionalization make it a privileged framework for interacting with biological targets. Within this important class of heterocycles, 2-Chloroquinoline-5-carboxylic acid emerges as a particularly valuable and versatile precursor for the synthesis of novel agrochemicals. This technical guide provides a comprehensive overview of its application, detailing synthetic protocols, exploring structure-activity relationships, and outlining critical safety and handling procedures.

The Strategic Importance of the this compound Scaffold

This compound offers a unique combination of reactive sites that synthetic chemists can exploit to generate a diverse library of potential agrochemical candidates. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various amine, alcohol, or thiol-containing fragments.[2] Simultaneously, the carboxylic acid group at the 5-position can be readily converted into amides, esters, or other derivatives, providing another avenue for molecular diversification.[3] This dual functionality enables the creation of complex molecules with finely tuned physicochemical and biological properties.

The quinoline core itself is known to impart a range of agrochemical activities, including fungicidal, herbicidal, and insecticidal properties.[4][5][6] By strategically modifying the 2 and 5 positions of the quinoline ring system using this compound as a starting point, researchers can systematically explore the chemical space to optimize these activities and develop novel crop protection agents.

Synthesis of Agrochemicals from this compound

The primary route for utilizing this compound in agrochemical synthesis involves its conversion to a more reactive intermediate, 2-chloroquinoline-5-carbonyl chloride , followed by reaction with a suitable nucleophile, typically an amine, to form a quinoline-5-carboxamide. These carboxamides have shown significant promise as fungicidal agents.[7]

General Synthetic Pathway

The overall synthetic strategy can be visualized as a two-step process:

Synthetic Pathway A This compound B 2-Chloroquinoline-5-carbonyl chloride A->B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) C N-substituted-2-chloroquinoline-5-carboxamide (Agrochemical Candidate) B->C Amine (R-NH₂)

Figure 1: General synthetic scheme for the preparation of N-substituted-2-chloroquinoline-5-carboxamides.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloroquinoline-5-carbonyl chloride

This protocol describes the conversion of the carboxylic acid to the more reactive acyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM or toluene.

  • Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) to the suspension at room temperature with stirring.[8]

  • If using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂ with thionyl chloride; CO, CO₂, and HCl with oxalyl chloride).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

  • The resulting crude 2-chloroquinoline-5-carbonyl chloride is typically used in the next step without further purification.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the highly reactive acyl chloride with atmospheric moisture.

  • Excess Chlorinating Agent: Ensures complete conversion of the carboxylic acid.

  • Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Use without Purification: The acyl chloride is often moisture-sensitive and can be difficult to purify by chromatography. Proceeding directly to the next step minimizes decomposition.

Protocol 2: Synthesis of N-substituted-2-chloroquinoline-5-carboxamides (Fungicidal Candidates)

This protocol details the amidation reaction to produce the final agrochemical candidates.

Materials:

  • 2-Chloroquinoline-5-carbonyl chloride (from Protocol 1)

  • Substituted amine (R-NH₂) (1.0-1.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine (as a base)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the crude 2-chloroquinoline-5-carbonyl chloride in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • In a separate flask, dissolve the desired substituted amine (1.0-1.2 eq) and a base such as triethylamine (1.5 eq) in the same anhydrous solvent.

  • Cool the acyl chloride solution to 0 °C using an ice bath.

  • Slowly add the amine solution to the acyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted-2-chloroquinoline-5-carboxamide.

Causality Behind Experimental Choices:

  • Low Temperature Addition: The reaction between an acyl chloride and an amine is highly exothermic. Adding the amine solution at 0 °C helps to control the reaction rate and prevent the formation of side products.

  • Base: The reaction generates HCl as a byproduct. A base like triethylamine is added to neutralize the acid and drive the reaction to completion.

  • Anhydrous Conditions: Prevents the hydrolysis of the acyl chloride back to the carboxylic acid.

Structure-Activity Relationships (SAR)

The biological activity of quinoline-5-carboxamides is highly dependent on the nature of the substituents at both the 2-position of the quinoline ring and on the amide nitrogen. While specific SAR data for agrochemicals derived directly from this compound is not extensively published in readily accessible literature, general principles for related quinoline derivatives can be extrapolated.[1][9]

Key Observations from Related Quinoline Agrochemicals:

Position of SubstitutionSubstituent Effect on ActivityPostulated Reason
Quinoline Ring (General) Electron-withdrawing groups (e.g., halogens)Can enhance biological activity by altering the electronic properties of the ring system and improving its interaction with the target site.
2-Position Varies depending on the target. In some fungicides, a chloro group is optimal. In others, replacement with other groups can modulate activity.The substituent at this position can influence the overall shape and electronic distribution of the molecule, affecting binding to the target enzyme or receptor.
5-Position (Amide) The nature of the 'R' group on the amide nitrogen is critical for activity. Aromatic and heteroaromatic rings are common.This portion of the molecule often extends into a specific binding pocket of the target protein. The size, shape, and electronic properties of this group are key determinants of binding affinity and, consequently, biological activity.

Future Directions for SAR Studies: A systematic approach to synthesizing a library of N-substituted-2-chloroquinoline-5-carboxamides with diverse amine building blocks would be a valuable strategy to elucidate more specific structure-activity relationships for this class of compounds.

Safety and Handling of this compound

Potential Hazards:

  • Skin and Eye Irritation: Similar chlorinated aromatic carboxylic acids are known to cause skin and serious eye irritation.[11]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[11]

  • Harmful if Swallowed: Ingestion may be harmful.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Safety_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Storage Storage & Disposal P1 Wear Appropriate PPE H1 Avoid Inhalation and Contact P1->H1 P2 Work in Fume Hood P2->H1 H2 Use Anhydrous Solvents H1->H2 S1 Store in a Cool, Dry, Well-Ventilated Area H2->S1 S2 Dispose of Waste Properly S1->S2

Figure 2: Recommended safety workflow for handling this compound and its derivatives.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel agrochemicals. Its dual reactive sites allow for the creation of diverse molecular architectures, particularly quinoline-5-carboxamides, which have demonstrated potential as potent fungicidal agents. The synthetic protocols outlined in this guide provide a solid foundation for the preparation of such compounds. Further exploration of the structure-activity relationships of derivatives of this compound is warranted to unlock its full potential in the development of next-generation crop protection solutions. As with all chemical research, adherence to strict safety protocols is paramount when working with this and related compounds.

References

Sources

Application Notes and Protocols: 2-Chloroquinoline-5-carboxylic Acid as a Versatile Ligand for Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Catalytic Potential with a Privileged Scaffold

The quinoline framework is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and biological activity. Within this class of compounds, 2-Chloroquinoline-5-carboxylic acid emerges as a particularly compelling ligand for transition metal catalysis. Its structure offers a strategic combination of features: a bidentate N,O-chelation site via the quinoline nitrogen and the carboxylic acid, and a reactive 2-chloro substituent that can be either retained for its electronic influence or exploited for further functionalization. This guide provides a comprehensive overview of the synthesis of this compound, its coordination to transition metals, and detailed protocols for its application in catalysis, drawing upon established principles and analogous systems to illuminate its potential.

The carboxylic acid moiety provides a robust coordination site for a variety of transition metals, while the quinoline nitrogen allows for the formation of a stable five-membered chelate ring. This bidentate coordination can enhance the stability and modulate the reactivity of the metallic center. Furthermore, the electron-withdrawing nature of the chloro group and the quinoline ring can influence the electronic properties of the catalyst, impacting its activity and selectivity.

PART 1: Synthesis of the Ligand and its Transition Metal Complexes

A reliable supply of high-purity ligand is the foundation of any successful catalytic system. This section details a two-step synthesis of this compound, followed by a general protocol for the synthesis of its transition metal complexes.

Synthesis of this compound

The synthesis begins with the preparation of the methyl ester, which is then hydrolyzed to the desired carboxylic acid.

Step 1: Synthesis of Methyl 2-Chloroquinoline-5-carboxylate

This procedure is adapted from the method described by Ishkov et al. for the synthesis of isomeric 2-chloroquinolinecarboxylic esters.[1]

  • Reaction Scheme:

    • Methyl quinoline-5-carboxylate is first oxidized to Methyl 2-oxoquinoline-5-carboxylate.

    • The intermediate is then chlorinated to yield Methyl 2-chloroquinoline-5-carboxylate.

  • Protocol:

    • Oxidation: To a vigorously stirred mixture of methyl quinoline-5-carboxylate (10 g, 0.053 mol) in 150 mL of benzene and 850 mL of sodium hypochlorite solution (0.255 mol), add potassium dihydrogen phosphate (15.2 g, 0.112 mol) at room temperature.

    • Stir the mixture for 5 hours.

    • Add sodium thiosulfate (53 g, 0.212 mol) and continue stirring for another 3 hours.

    • Filter the resulting precipitate, wash with benzene and water, and air-dry to obtain methyl 2-oxoquinoline-5-carboxylate.

    • Chlorination: The crude methyl 2-oxoquinoline-5-carboxylate is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield methyl 2-chloroquinoline-5-carboxylate.[1] A typical procedure involves refluxing the oxo-intermediate with an excess of POCl₃, followed by careful quenching with ice and neutralization to precipitate the product.

Step 2: Hydrolysis to this compound

The hydrolysis of the methyl ester to the carboxylic acid can be achieved under basic conditions, a standard procedure in organic synthesis.[2][3][4]

  • Reaction Scheme:

    • Methyl 2-chloroquinoline-5-carboxylate is treated with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a suitable solvent, followed by acidification.

  • Protocol:

    • Dissolve methyl 2-chloroquinoline-5-carboxylate (1 eq.) in a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of lithium hydroxide (LiOH) (e.g., 2-3 eq.) and stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

    • Remove the THF under reduced pressure.

    • Dilute the aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1M HCl) to a pH of ~2-3.

    • The this compound will precipitate out of solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Synthesis of Transition Metal Complexes

The bidentate N,O-donor nature of this compound makes it an excellent ligand for a variety of transition metals. General procedures for the synthesis of Palladium(II) and Copper(II) complexes are provided below. These metals are chosen for their broad utility in cross-coupling and oxidation/reduction catalysis, respectively.

  • General Considerations: The synthesis of metal-ligand complexes often involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions can influence the coordination geometry and nuclearity of the resulting complex.

Protocol 1: Synthesis of a Palladium(II) Complex

This protocol is based on general methods for the synthesis of palladium carboxylate complexes.

  • To a solution of this compound (2 eq.) in a suitable solvent (e.g., methanol or ethanol), add a solution of a palladium(II) salt such as palladium(II) acetate or palladium(II) chloride (1 eq.) in the same solvent.

  • If starting from the free acid, a weak base like sodium acetate or triethylamine (2 eq.) can be added to facilitate deprotonation of the carboxylic acid.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours.

  • The formation of a precipitate indicates the formation of the complex.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum.

  • Characterization can be performed using techniques such as FT-IR (disappearance of the broad O-H stretch of the carboxylic acid), elemental analysis, and NMR spectroscopy.

Protocol 2: Synthesis of a Copper(II) Complex

This protocol is adapted from procedures for the synthesis of copper(II) carboxylate complexes with N-heterocyclic ligands.[5]

  • Dissolve this compound (2 eq.) and a copper(II) salt like copper(II) acetate or copper(II) sulfate (1 eq.) in a solvent such as a mixture of DMF and ethanol.

  • Stir the solution at room temperature. The color of the solution will typically change upon complex formation.

  • Slow evaporation of the solvent or the addition of a less polar co-solvent can be used to induce crystallization of the complex.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

  • Characterization can be performed by FT-IR, elemental analysis, and single-crystal X-ray diffraction if suitable crystals are obtained.

PART 2: Applications in Transition Metal Catalysis

The true utility of this compound is realized in its application as a ligand in catalytic reactions. The following are detailed protocols for plausible applications in palladium- and copper-catalyzed transformations, based on the known reactivity of similar quinoline-based ligands.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a pillar of modern organic synthesis. The this compound ligand can be used to prepare a palladium catalyst for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. The quinoline moiety can stabilize the palladium center and facilitate the catalytic cycle.

  • Reaction: Aryl-Br + Aryl'-B(OH)₂ → Aryl-Aryl'

  • Proposed Catalytic System: A pre-formed Pd(II)-(2-Cl-5-COOH-quinoline)₂ complex or an in-situ generated catalyst from a Pd(II) precursor and the ligand.

Protocol for Suzuki-Miyaura Coupling:

  • Catalyst Preparation (in-situ): In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (1-5 mol%) and this compound (2-10 mol%).

  • Reaction Setup: To the vessel, add the aryl bromide (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the mixture to the required temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ligand: The N,O-bidentate coordination of the ligand stabilizes the palladium catalyst, preventing its decomposition and promoting efficient catalytic turnover.

  • Base: The base is crucial for the transmetalation step, activating the boronic acid. Carbonate bases are often a good choice for their balance of reactivity and functional group tolerance.

  • Solvent: The presence of water can aid in the dissolution of the base and facilitate the transmetalation step.

Diagram of the Proposed Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar' L L = this compound

Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Copper-Catalyzed N-Arylation of Amines

Copper-catalyzed C-N cross-coupling reactions (Ullmann condensation) are a powerful tool for the synthesis of arylamines. The this compound ligand can facilitate this transformation by forming a reactive copper complex.

  • Reaction: Aryl-I + R₂NH → Aryl-NR₂

  • Proposed Catalytic System: A Cu(I) or Cu(II) salt with this compound as the ligand.

Protocol for N-Arylation of an Amine:

  • Reaction Setup: In a reaction tube, combine the aryl iodide (1.0 eq.), the amine (1.2-2.0 eq.), a copper salt such as CuI or Cu₂O (5-10 mol%), this compound (10-20 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq.).

  • Solvent: Add a polar aprotic solvent such as DMF, DMSO, or NMP.

  • Reaction: Seal the tube and heat the mixture to 100-140 °C for 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Causality Behind Experimental Choices:

  • Ligand: The ligand can increase the solubility of the copper salt and modulate the reactivity of the copper center, facilitating both the oxidative addition and reductive elimination steps.

  • Base: A strong base is required to deprotonate the amine, making it a more potent nucleophile.

  • Solvent: High-boiling polar aprotic solvents are typically used to achieve the necessary reaction temperatures.

Diagram of the Experimental Workflow for Catalyst Screening

Catalyst_Screening_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup and Execution cluster_analysis Analysis and Optimization Ligand 2-Chloroquinoline- 5-carboxylic acid Setup Combine Reagents in Reaction Vessel Ligand->Setup Metal_Salt Transition Metal Salt (e.g., Pd(OAc)₂, CuI) Metal_Salt->Setup Substrates Substrates (Aryl Halide, Coupling Partner) Substrates->Setup Base_Solvent Base and Solvent Base_Solvent->Setup Reaction Heat and Stir under Inert Atmosphere Setup->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Workup Quench and Extract Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterize Product and Determine Yield Purification->Analysis Optimization Vary Ligand/Metal Ratio, Base, Solvent, Temperature Analysis->Optimization Iterate

Caption: A general workflow for screening and optimizing catalytic reactions.

PART 3: Data Presentation and Characterization

Thorough characterization of the ligand and its metal complexes is essential for reproducible results.

Table 1: Expected Characterization Data for this compound

PropertyExpected Value/Observation
Molecular Formula C₁₀H₆ClNO₂
Molecular Weight 207.61 g/mol [6]
Appearance White to off-white solid
¹H NMR Aromatic protons in the expected regions, with a downfield signal for the carboxylic acid proton.
¹³C NMR Signals corresponding to the quinoline core and the carboxylic acid carbon.
FT-IR (cm⁻¹) Broad O-H stretch (~2500-3300), C=O stretch (~1700), C=N and C=C stretches (~1600-1400).
Mass Spectrometry [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight.

Table 2: Expected Characterization Data for a Dimeric Pd(II) Complex

PropertyExpected Observation
Appearance Typically a colored solid (e.g., yellow, orange, or brown).
FT-IR (cm⁻¹) Disappearance of the broad O-H stretch. Shift in the C=O stretching frequency upon coordination.
Elemental Analysis Consistent with the proposed formula, e.g., [Pd(C₁₀H₅ClNO₂)₂]₂.
Solubility Generally lower solubility in common organic solvents compared to the free ligand.

Conclusion and Future Outlook

This compound presents a promising, yet underexplored, platform for the development of novel transition metal catalysts. The synthetic protocols and catalytic applications detailed in this guide, while based on analogous systems, provide a robust starting point for researchers to investigate its potential. The true scope of its utility will be unveiled through systematic studies of its coordination chemistry with a broader range of metals and its application in a wider array of catalytic transformations. The insights gained from such investigations will undoubtedly contribute to the ever-expanding toolkit of synthetic chemists and drug development professionals.

References

  • Ishkov, Y. V., Veduta, V. V., Fed'ko, N. F., & Bogdan, N. M. (n.d.). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Odessa National University.
  • Maffeis, M., Draghi, L., & Cametti, M. (2023). 2D Coordination Polymers Based on Isoquinoline‐5‐Carboxylate and Cu(II). ChemistrySelect, 8(39). [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105.
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Chemistry LibreTexts. (2020, May 30). 21.4: Synthesis of Carboxylic Acids.

Sources

Application Notes and Protocols for the Preparation and Use of Fluorescent Probes from 2-Chloroquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Fluorescence Sensing

Quinoline, a bicyclic aromatic heterocycle, represents a cornerstone in the development of small-molecule fluorescent probes.[1][2] Its rigid, planar structure and extended π-conjugated system provide a robust framework for designing fluorophores with tunable photophysical properties.[3] The nitrogen atom within the quinoline ring can modulate the electronic characteristics and offers a site for interaction with analytes, influencing the probe's sensitivity to its microenvironment.[2] Consequently, quinoline-based probes have been extensively developed for a multitude of bio-imaging applications, including the detection of metal ions, pH fluctuations, and changes in intracellular viscosity.[4][5][6]

This application note provides a detailed guide for the synthesis and application of novel fluorescent probes starting from the versatile building block, 2-Chloroquinoline-5-carboxylic acid . This precursor is strategically functionalized at two key positions: the reactive 2-chloro position, which is amenable to palladium-catalyzed cross-coupling reactions, and the 5-carboxylic acid group, which can be readily converted to an amide, allowing for the introduction of various recognition moieties or modulators of solubility and cell permeability.

We will first detail the synthetic rationale and provide a step-by-step protocol for the preparation of a target fluorescent probe. Subsequently, we will present a comprehensive protocol for the application of this probe in live-cell imaging, focusing on the detection of changes in intracellular viscosity, a critical parameter in cellular homeostasis and disease progression.

PART 1: Synthesis of a Quinoline-Based Fluorescent Viscosity Probe

Scientific Rationale and Strategy

The design of our target probe is based on the "molecular rotor" concept, where the fluorescence quantum yield is highly dependent on the viscosity of the surrounding medium. The core strategy involves a two-step functionalization of this compound:

  • Suzuki-Miyaura Cross-Coupling: The chlorine atom at the C2 position will be substituted with an aromatic boronic acid. This reaction is a powerful and versatile method for forming carbon-carbon bonds.[7][8] The choice of the boronic acid allows for the extension of the π-conjugation system, which is crucial for tuning the fluorescence properties of the final probe.

  • Amide Bond Formation: The carboxylic acid at the C5 position will be coupled with an amine. This amidation reaction serves to introduce a functional group that can enhance cell permeability and potentially act as a recognition motif for specific cellular compartments. The formation of an amide bond is a fundamental transformation in organic synthesis, often facilitated by coupling reagents to activate the carboxylic acid.[9]

The following workflow illustrates the synthetic strategy:

G start This compound step1 Suzuki-Miyaura Coupling (e.g., with 4-methoxyphenylboronic acid) start->step1 intermediate 2-(4-methoxyphenyl)quinoline-5-carboxylic acid step1->intermediate step2 Amide Coupling (e.g., with N,N-dimethylethylenediamine) intermediate->step2 final_probe Quinoline-Based Viscosity Probe step2->final_probe

Caption: Synthetic workflow for the preparation of a fluorescent viscosity probe.

Experimental Protocol: Synthesis of N-(2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)quinoline-5-carboxamide

Materials and Reagents:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • N,N-Dimethylethylenediamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Suzuki-Miyaura Coupling to Synthesize 2-(4-methoxyphenyl)quinoline-5-carboxylic acid

  • To a round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add a mixture of 1,4-dioxane and water (4:1 v/v).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and add water.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 2-(4-methoxyphenyl)quinoline-5-carboxylic acid.

Step 2: Amide Bond Formation to Synthesize the Final Probe

  • Dissolve 2-(4-methoxyphenyl)quinoline-5-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add N,N-dimethylethylenediamine (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final fluorescent probe, N-(2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)quinoline-5-carboxamide.

PART 2: Application in Live-Cell Imaging

Principle of Viscosity Sensing

The synthesized quinoline probe is designed to act as a molecular rotor. In low-viscosity environments, the phenyl group at the C2 position can freely rotate, leading to non-radiative decay of the excited state and thus, weak fluorescence. In high-viscosity environments, such as within the mitochondrial matrix, this intramolecular rotation is restricted. This restriction closes the non-radiative decay channel, resulting in a significant enhancement of fluorescence intensity.

G low_viscosity Low Viscosity (e.g., Cytosol) rotation Free Intramolecular Rotation low_viscosity->rotation high_viscosity High Viscosity (e.g., Mitochondria) restricted_rotation Restricted Rotation high_viscosity->restricted_rotation low_fluorescence Weak Fluorescence rotation->low_fluorescence high_fluorescence Strong Fluorescence restricted_rotation->high_fluorescence

Caption: Principle of viscosity sensing by the quinoline-based molecular rotor.

Protocol for Staining and Imaging of Intracellular Viscosity

Materials and Reagents:

  • Synthesized quinoline fluorescent probe stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • HeLa cells (or other suitable cell line)

  • Glass-bottom dishes for confocal microscopy

  • Confocal laser scanning microscope

Cell Culture and Treatment:

  • Culture HeLa cells in DMEM supplemented with 10% FBS at 37 °C in a humidified atmosphere with 5% CO₂.

  • Seed the cells on glass-bottom dishes and allow them to adhere and grow to 70-80% confluency.

Cell Staining:

  • Prepare a working solution of the quinoline probe by diluting the 1 mM DMSO stock solution in serum-free cell culture medium to a final concentration of 5 µM.

  • Remove the culture medium from the cells and wash them twice with warm PBS.

  • Add the probe-containing medium to the cells and incubate for 30 minutes at 37 °C.

Live-Cell Imaging:

  • After incubation, remove the staining solution and wash the cells twice with warm PBS.

  • Add fresh, pre-warmed cell culture medium to the cells.

  • Immediately image the cells using a confocal laser scanning microscope.

  • Set the excitation wavelength to approximately 405 nm and collect the emission between 450 nm and 550 nm.

  • To induce changes in intracellular viscosity, cells can be treated with agents like nystatin or monensin, which are known to alter mitochondrial viscosity, and imaged over time.

Data Analysis:

  • Analyze the fluorescence intensity in different cellular regions to map the relative viscosity.

  • Quantify the changes in fluorescence intensity over time after treatment with viscosity-modulating agents.

Expected Photophysical Properties

The photophysical properties of quinoline derivatives are highly dependent on their substitution pattern and the solvent environment. The synthesized probe is expected to exhibit the following characteristics:

PropertyExpected Value/CharacteristicRationale
Excitation Max (λex) ~405 nmThe extended π-conjugation from the biphenyl system typically results in absorption in the near-UV to violet range.
Emission Max (λem) ~480-520 nmA significant Stokes shift is expected due to intramolecular charge transfer (ICT) characteristics.[2]
Quantum Yield (Φ) Low in low-viscosity solvents, High in high-viscosity solventsThis is the key feature of a molecular rotor for viscosity sensing.
Solvatochromism Positive solvatochromism (red-shift in more polar solvents)The excited state is expected to be more polar than the ground state.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust framework for the synthesis and utilization of a novel fluorescent probe derived from this compound. The modular nature of the synthesis allows for the straightforward generation of a library of probes with tailored properties by varying the boronic acid and amine coupling partners. This flexibility opens up avenues for developing probes with enhanced brightness, longer excitation wavelengths, and specific targeting capabilities for various organelles. The application of these probes in live-cell imaging will undoubtedly contribute to a deeper understanding of the role of viscosity and other cellular parameters in health and disease, making them valuable tools for researchers, scientists, and drug development professionals.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 6-(Trifluoromethoxy)quinolin-4-amine as a Fluorescent Probe in Cell Imaging.
  • Request PDF. (2025, August 5). Viscosity Fluorescent Probes Based on Quinoline Group and Its Applications.
  • PubMed. (2020, May 31). Quinoline-based fluorescent small molecules for live cell imaging.
  • Hosen, N. (n.d.). Synthesis and photophysical properties of coumarin-quinoline derivatives for sensor development.
  • PMC. (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives.
  • PubMed. (2023, January 5). A benzothiophene-quinoline-based targetable fluorescent chemosensor for detection of viscosity and mitochondrial imaging in live cells.
  • Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.
  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting.
  • Request PDF. (2023, November 15). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some quinoline based bisphenols as sensing agents.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some quinoline based bisphenols as sensing agents.
  • MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives.
  • STAR Protocols. (2022, March 18). A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines.
  • NIH. (2013, December 2). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from Luxembourg Bio Technologies website.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (n.d.). Photophysical properties of quinoline derivatives in CH3CN.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Application Notes and Protocols: Investigating 2-Chloroquinoline-5-carboxylic Acid as a Versatile Scaffold for Novel Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] Consequently, kinases have become one of the most successfully targeted enzyme families in modern drug discovery.[2][3] The quinoline core is a privileged heterocyclic scaffold that features prominently in a multitude of FDA-approved kinase inhibitors, such as bosutinib and cabozanitinib, prized for its rigid structure and synthetic tractability.[4][5] This document provides a comprehensive guide for researchers and drug development professionals on leveraging 2-chloroquinoline-5-carboxylic acid as a strategic starting point for the synthesis and evaluation of novel kinase inhibitor libraries. While direct literature on this specific isomer's application is nascent, its structure presents two orthogonal points for chemical diversification, making it an exemplary scaffold for structure-activity relationship (SAR) studies. We provide detailed, field-proven protocols for the chemical derivatization of this scaffold, subsequent in vitro biochemical screening, and cell-based functional assays to create a robust framework for inhibitor discovery and optimization.

The Strategic Value of the this compound Scaffold

The utility of a chemical scaffold in drug discovery is defined by its ability to present diverse chemical functionalities in a stable, three-dimensional arrangement that can interact with a biological target. The this compound scaffold is particularly advantageous due to two distinct, chemically addressable positions.

  • The C5-Carboxylic Acid: This functional group is ideal for forming amide bonds with a vast library of commercially available amines. This allows for the exploration of interactions with solvent-exposed regions of the kinase active site or regions outside the primary ATP-binding pocket.

  • The C2-Chloro Group: The chlorine atom serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[6][7] This enables the introduction of a wide array of aryl, heteroaryl, or substituted amino groups that can form critical hydrogen bond interactions with the kinase "hinge" region, a key determinant of inhibitor binding and potency.[8]

The logical separation of these two reaction sites allows for a systematic and modular approach to library synthesis, which is fundamental to efficient lead discovery.

Caption: Orthogonal points for library diversification on the scaffold.

Synthetic Protocols for Library Generation

The following protocols describe standard, robust methods for derivatizing the this compound core. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2.1: Synthesis of C5-Amide Derivatives

This protocol details a standard amide coupling reaction using HATU, a highly efficient coupling reagent.

Materials:

  • This compound

  • Amine of choice (R¹-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃, brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes.

  • Add HATU (1.2 eq) in one portion. The reaction may slightly exotherm.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired C5-amide derivative.

Protocol 2.2: Synthesis of C2-Aryl/Heteroaryl Derivatives (Suzuki-Miyaura Coupling)

This protocol describes the introduction of an aryl or heteroaryl group at the C2 position using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction should be performed on the C5-ester protected starting material or the final C5-amide product.

Materials:

  • C5-derivatized 2-chloroquinoline (1.0 eq)

  • Aryl or heteroaryl boronic acid/ester (1.5 eq)

  • Pd(dppf)Cl₂ (Palladium(II) dichlorobis(triphenylphosphine)) (0.05 eq)

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)

  • Solvent mixture (e.g., 1,4-Dioxane and water, 4:1)

Procedure:

  • To a reaction vessel, add the 2-chloroquinoline derivative (1.0 eq), boronic acid/ester (1.5 eq), and carbonate base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent mixture, followed by the palladium catalyst (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and partition between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final C2, C5-disubstituted quinoline.

start Scaffold: 2-Chloroquinoline- 5-carboxylic acid step1 Protocol 2.1: Amide Coupling (R¹-NH₂, HATU) start->step1 intermediate Intermediate: N-R¹-2-chloroquinoline- 5-carboxamide step1->intermediate step2 Protocol 2.2: Suzuki Coupling (R²-B(OH)₂, Pd Catalyst) intermediate->step2 final Final Compound Library: Diverse R¹ and R² groups step2->final

Caption: Synthetic workflow for generating a diverse inhibitor library.

In Vitro Biochemical Evaluation of Kinase Inhibition

The primary goal of the initial screening is to determine the direct inhibitory effect of the synthesized compounds on the enzymatic activity of target kinases. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[9]

Protocol 3.1: ADP-Glo™ Kinase Assay for IC₅₀ Determination

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is used by luciferase to produce light. Less light indicates more ADP was produced, meaning less kinase inhibition.

Materials:

  • Synthesized quinoline derivatives (test compounds)

  • Recombinant protein kinases (e.g., EGFR, SRC, VEGFR2)

  • Kinase-specific peptide substrates and cofactors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO, typically starting from 10 mM. Then, dilute further in kinase buffer to the desired final concentrations (e.g., 10 µM to 0.1 nM).

  • Kinase Reaction:

    • To each well of a 384-well plate, add 2.5 µL of the test compound dilution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 2.5 µL of a 2x kinase/substrate mixture to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme) controls.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Example Kinase Inhibition Profile

The following table illustrates how quantitative data from the primary screen should be organized. Values are for illustrative purposes only.

Compound IDR¹ Group (C5)R² Group (C2)EGFR IC₅₀ (nM)SRC IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
Ref-Cmpd --1525010
QN-001 CyclopropylPhenyl5,200>10,0008,500
QN-002 Cyclopropyl3-methoxyphenyl4508,700620
QN-003 Morpholinoethyl3-methoxyphenyl851,20095
QN-004 Morpholinoethyl3-aminophenyl2535030

Cellular Activity and Target Engagement

A potent inhibitor in a biochemical assay must also be able to enter cells, engage its target, and elicit a functional response.[10][11] Cellular assays are therefore a critical secondary step to validate lead compounds.

cluster_pathway MAPK Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Inhibitor Quinoline Inhibitor Inhibitor->RTK Blocks ATP Binding & Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of a typical RTK signaling pathway by a quinoline derivative.

Protocol 4.1: Western Blot for Target Phosphorylation

This protocol assesses whether a compound inhibits the kinase's activity inside the cell by measuring the phosphorylation status of its direct downstream substrate.

Materials:

  • Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR).

  • Complete cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Test compounds and positive control inhibitor.

  • Growth factor (e.g., EGF) to stimulate the pathway.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • ECL (Enhanced Chemiluminescence) substrate.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compound (or vehicle/positive control) for 2 hours.

  • Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL EGF) for 10 minutes.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash again, apply ECL substrate, and visualize the bands using a chemiluminescence imager.

  • Analysis: Strip the membrane and re-probe for total protein (e.g., total-EGFR) and a loading control (e.g., GAPDH) to confirm equal protein loading and that the inhibitor does not cause protein degradation. A dose-dependent decrease in the phospho-protein signal indicates on-target cellular activity.

Conclusion and Future Directions

The this compound scaffold represents a promising and synthetically tractable starting point for the discovery of novel kinase inhibitors. The orthogonal reactivity of the C2 and C5 positions allows for the systematic construction of diverse chemical libraries, facilitating rapid exploration of the structure-activity relationship. By following the integrated workflow of chemical synthesis, biochemical screening, and cellular validation outlined in these notes, research teams can efficiently identify and optimize potent and cell-active lead compounds. Subsequent steps in the drug discovery cascade would involve broader kinome selectivity profiling to assess off-target effects, determination of the inhibitor's mechanism of action (e.g., ATP-competitive), and evaluation of pharmacokinetic and pharmacodynamic properties in preclinical models.[10][12]

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2267365/]
  • Zhao, Z., & Bourne, P. E. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1226-1236. [URL: https://pubs.acs.org/doi/10.1021/acsptsci.3c00061]
  • BenchChem. (2025). Application Notes and Protocols for 2-Methyl-1H-imidazo[4,5-h]quinoline as a Potential Kinase Inhibitor. BenchChem. [URL: https://www.benchchem.com/application-notes/2-methyl-1h-imidazo-4-5-h-quinoline-cas-2877-53-4]
  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86. [URL: https://pubmed.ncbi.nlm.nih.gov/19932020/]
  • Ye, M., Liu, T., Li, Y., & Zhang, J. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling, 61(10), 4900-4912. [URL: https://pubmed.ncbi.nlm.nih.gov/34586821/]
  • Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2025.10.09.681452v1]
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel. Promega. [URL: https://www.promega.com/products/protein-expression-and-purification/protein-interaction/kinase-selectivity-profiling-systems-general-panel/]
  • Stahura, F. L., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 748. [URL: https://www.mdpi.com/1420-3049/22/5/748]
  • Zhao, Z., & Bourne, P. E. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2023.03.17.533119v1]
  • Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2025.10.09.681452]
  • Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2025.10.09.681452v1.full]
  • Abdel-Maksoud, M. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 859. [URL: https://www.mdpi.com/1420-3049/29/4/859]
  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 139-150. [URL: https://pubmed.ncbi.nlm.nih.gov/27595267/]
  • Al-Warhi, T., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(19), 6777. [URL: https://www.mdpi.com/1420-3049/28/19/6777]
  • Martens, S. (2024). In vitro kinase assay. protocols.io. [URL: https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y/v1]
  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 139-150. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2016.1221762]
  • Sharma, P., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(20), 7050. [URL: https://www.mdpi.com/1420-3049/28/20/7050]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [URL: https://reactionbiology.com/step-by-step-guide-to-kinase-inhibitor-development/]
  • Zhang, J., et al. (2013). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Medicinal Chemistry, 56(6), 2137-2149. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3883832/]
  • da Silva, L. F., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629. [URL: https://pubmed.ncbi.nlm.nih.gov/39509592/]
  • Drewry, D. H., et al. (2021). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 48, 128253. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X2100412X]
  • El-Damasy, D. A., & Abouzid, K. A. (2015). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Medicinal Chemistry Research, 24, 463-485. [URL: https://www.researchgate.net/publication/288840248_Quinoline-based_small_molecules_as_effective_protein_kinases_inhibitors_Review]
  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/abs/10.1080/14756366.2016.1221762]
  • Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 139, 106740. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10418386/]
  • El-Sayed, N. N. E., et al. (2018). Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 737-747. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6009903/]
  • ChemicalBook. (n.d.). 5-Chloroquinoline-2-carboxylic acid synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/511231-70-2.html]
  • BenchChem. (2025). Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors. BenchChem. [URL: https://www.benchchem.com/application-notes/6-chloroquinoline-cas-87-43-4]
  • Al-Warhi, T., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [URL: https://pubmed.ncbi.nlm.nih.gov/40356522/]
  • Sharma, P., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(19), 6937. [URL: https://www.mdpi.com/1420-3049/28/19/6937]
  • Kennedy, A. J., et al. (2023). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. Molecules, 28(13), 5183. [URL: https://www.mdpi.com/1420-3049/28/13/5183]
  • Kumar, A., et al. (2018). Synthesis, SAR and QSAR Studies of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. International Journal of Pharmaceutical Sciences and Research, 9(10), 4210-4217. [URL: https://www.researchgate.
  • Singh, A., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(10), 2419-2434. [URL: https://link.springer.com/article/10.1007/s11010-023-04751-z]
  • Naidoo, C., et al. (2023). Therapeutic Path to Triple Knockout: Investigating the Pan-inhibitory Mechanisms of AKT, CDK9, and TNKS2 by a Novel 2-phenylquinazolinone Derivative in Cancer Therapy. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2023.09.28.560021v1]
  • Li, H., et al. (2005). Structure-activity relationship (SAR) studies of quinoxalines as novel HCV NS5B RNA-dependent RNA polymerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(3), 611-614. [URL: https://pubmed.ncbi.nlm.nih.gov/15664821/]
  • Macías, F. A., et al. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. [URL: https://pubmed.ncbi.nlm.nih.gov/15686400/]
  • Abdel-Wahab, B. F., et al. (2017). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [URL: https://www.researchgate.net/figure/Biologically-important-hydroxyquinolines-and-quinolinecarboxylic-acids_fig1_319641772]

Sources

Application Notes & Protocols: Strategic Functionalization of the Carboxylic Acid Moiety in 2-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-chloroquinoline scaffold is a privileged core structure in medicinal chemistry, frequently serving as a crucial intermediate in the synthesis of a wide array of bioactive molecules, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The presence of a carboxylic acid group, typically at the 4-position, offers a versatile synthetic handle for molecular elaboration and the introduction of diverse functionalities. This guide provides a detailed exploration of the strategic functionalization of the carboxylic acid group on the 2-chloroquinoline nucleus. We present field-proven protocols for key transformations, including esterification and amidation, with an emphasis on the underlying chemical principles, reagent selection, and practical execution. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this important scaffold in their synthetic programs.

Introduction: The 2-Chloroquinoline-4-Carboxylic Acid Core

2-Chloroquinoline-4-carboxylic acid is a bifunctional molecule of significant interest. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, alcohol, or thiol appendages. Concurrently, the carboxylic acid group at the 4-position provides a gateway for forming esters, amides, and other derivatives, which are fundamental linkages in pharmaceutical compounds.[1][3] The ability to selectively manipulate these two positions makes this scaffold a powerful building block for creating diverse chemical libraries for drug discovery.

This guide focuses exclusively on the transformations of the carboxylic acid group, a critical step in modifying the pharmacokinetic and pharmacodynamic properties of the final compounds. The direct coupling of a carboxylic acid with an amine or alcohol is often inefficient due to a competing acid-base reaction.[4] Therefore, activation of the carboxylic acid is a prerequisite for successful functionalization. We will detail the most common and reliable methods to achieve this transformation.

Synthesis of the Starting Material: 2-Chloroquinoline-4-Carboxylic Acid

Before functionalization, a reliable source of the starting material is essential. A common and effective route to 2-chloroquinoline-4-carboxylic acid involves the chlorination of the corresponding 2-hydroxyquinoline-4-carboxylic acid (also known as kynurenic acid).

A typical procedure involves treating 2-hydroxy-4-quinolinecarboxylic acid with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or as a neat reagent under reflux. Upon completion, the reaction is carefully quenched by pouring the mixture onto crushed ice, leading to the precipitation of the desired 2-chloroquinoline-4-carboxylic acid product.[5]

Key Functionalization Protocols

The following sections provide detailed, step-by-step protocols for the most critical transformations of the carboxylic acid group.

Esterification: Synthesis of Alkyl 2-Chloroquinoline-4-carboxylates

Esterification is a fundamental reaction that converts a carboxylic acid into an ester. Esters are often used to mask the polarity of the carboxylic acid, improve cell permeability, or act as prodrugs. The most straightforward method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[6]

Causality Behind Experimental Choices:

  • Excess Alcohol: The reaction is reversible. Using the alcohol as the solvent drives the equilibrium towards the product side, maximizing the yield.[6]

  • Acid Catalyst (H₂SO₄): Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Heat: The reaction is kinetically slow at room temperature, and heating is required to achieve a reasonable reaction rate.[6]

Workflow Overview:

G start Suspend 2-chloroquinoline-4-carboxylic acid in excess alcohol (e.g., Methanol) add_cat Slowly add catalytic amount of concentrated H₂SO₄ at 0°C start->add_cat reflux Heat the mixture to reflux (e.g., 65°C for Methanol) add_cat->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool mixture to room temperature monitor->cool quench Pour into ice-water and neutralize with saturated NaHCO₃ solution cool->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer with brine, dry over Na₂SO₄, and filter extract->wash concentrate Concentrate under reduced pressure wash->concentrate purify Purify the crude product (Recrystallization or Column Chromatography) concentrate->purify end_node Obtain pure ester product purify->end_node

Caption: Workflow for Fischer Esterification.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-chloroquinoline-4-carboxylic acid (1.0 equiv.) in the desired alcohol (e.g., methanol, ethanol; ~20 mL per gram of acid).

  • Catalyst Addition: Cool the suspension in an ice bath (0°C). Slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 equiv.).

  • Reflux: Heat the mixture to reflux and maintain for 4-12 hours. The exact time will depend on the alcohol used.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water. A precipitate may form.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (~7-8). Be cautious as CO₂ gas will evolve.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary Table:

AlcoholCatalystTemperatureTypical TimeTypical Yield
MethanolH₂SO₄Reflux (~65°C)6 h>90%
EthanolH₂SO₄Reflux (~78°C)8 h>85%
IsopropanolH₂SO₄Reflux (~82°C)12 h~75-85%
Amidation: Synthesis of 2-Chloroquinoline-4-carboxamides

Amide bond formation is arguably the most important reaction in medicinal chemistry. Two primary strategies are employed for coupling 2-chloroquinoline-4-carboxylic acid with amines: (A) conversion to an acyl chloride intermediate, and (B) direct coupling using a peptide coupling reagent.

This classic two-step method involves activating the carboxylic acid by converting it to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The isolated or in situ generated acyl chloride then readily reacts with a primary or secondary amine to form the amide.[4]

Causality Behind Experimental Choices:

  • SOCl₂/Oxalyl Chloride: These reagents effectively convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating the formation of the electrophilic acyl chloride.

  • Base (e.g., Triethylamine, Pyridine): In the second step, a non-nucleophilic base is required to neutralize the HCl by-product generated during the reaction, driving the amidation to completion.[4]

Workflow Overview:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amination start_A Suspend Acid in aprotic solvent (e.g., DCM or Toluene) add_socl2 Add SOCl₂ (or Oxalyl Chloride) and a drop of DMF (catalyst) start_A->add_socl2 reflux_A Heat to reflux for 2-4 hours add_socl2->reflux_A concentrate_A Remove excess SOCl₂ under vacuum reflux_A->concentrate_A acyl_chloride Obtain crude Acyl Chloride concentrate_A->acyl_chloride dissolve_amine Dissolve Amine and Base (e.g., Et₃N) in aprotic solvent (e.g., DCM) at 0°C acyl_chloride->dissolve_amine add_acyl Add Acyl Chloride solution dropwise stir_rt Stir at room temperature for 1-3 hours quench_A Quench with water extract_A Extract, wash, dry, and concentrate purify_A Purify crude product end_node_A Obtain pure Amide product purify_A->end_node_A

Caption: Workflow for Amidation via Acyl Chloride.

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend 2-chloroquinoline-4-carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent like dichloromethane (DCM) or toluene.

    • Add thionyl chloride (SOCl₂, ~2-3 equiv.) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Heat the mixture to reflux for 2-4 hours. The solution should become clear.

    • Cool the reaction and remove all volatile components (excess SOCl₂ and solvent) under reduced pressure. The resulting crude 2-chloroquinoline-4-carbonyl chloride is often used directly in the next step.

  • Amidation:

    • In a separate flask, dissolve the desired amine (1.1 equiv.) and a non-nucleophilic base like triethylamine (Et₃N, 1.5-2.0 equiv.) in anhydrous DCM.

    • Cool this solution to 0°C in an ice bath.

    • Dissolve the crude acyl chloride from the previous step in anhydrous DCM and add it dropwise to the amine solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide.

    • Purify by recrystallization or column chromatography.

This method avoids the harsh conditions of acyl chloride formation and is often preferred for sensitive substrates. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), activate the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is susceptible to aminolysis. The reaction is almost always performed with an additive like 1-hydroxybenzotriazole (HOBt) or HATU to improve efficiency and suppress side reactions.[4]

Causality Behind Experimental Choices:

  • EDC/HOBt: EDC is a water-soluble carbodiimide, making the work-up straightforward as the urea by-product can be washed away with water. HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization (if applicable) and reacts more cleanly with the amine.[4]

  • Base (e.g., DIEA): A non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is used to maintain basic conditions without competing with the primary/secondary amine nucleophile.

Workflow Overview:

G start_B Combine Acid, Amine, HOBt, and Base (DIEA) in aprotic solvent (DMF or DCM) cool_B Cool the mixture to 0°C start_B->cool_B add_edc Add EDC (solid) portion-wise cool_B->add_edc stir_B Stir at room temperature overnight (8-16 h) add_edc->stir_B monitor_B Monitor reaction progress by TLC stir_B->monitor_B quench_B Dilute with water and extract with an organic solvent (e.g., EtOAc) monitor_B->quench_B wash_B Wash organic layer sequentially with dilute acid, base, and brine quench_B->wash_B dry_B Dry over Na₂SO₄, filter, and concentrate wash_B->dry_B purify_B Purify the crude product (Column Chromatography) dry_B->purify_B end_node_B Obtain pure Amide product purify_B->end_node_B

Caption: Workflow for Direct Amidation with EDC/HOBt.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-chloroquinoline-4-carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the amine (1.1 equiv.), HOBt (1.2 equiv.), and DIEA (2.0-3.0 equiv.).

  • EDC Addition: Cool the mixture to 0°C in an ice bath and add EDC hydrochloride (1.2-1.5 equiv.) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 8-16 hours (overnight).

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate or DCM.

  • Washing: Wash the combined organic layers sequentially with 5% aqueous citric acid or 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Comparison Table:

MethodReagentsTemperatureProsCons
A: Acyl Chloride SOCl₂ or (COCl)₂, Et₃NReflux, then 0°C to RTInexpensive reagents; high reactivity.Harsh conditions; not suitable for sensitive substrates; generates HCl.
B: Direct Coupling EDC, HOBt, DIEA0°C to RTMild conditions; broad substrate scope; easy work-up.More expensive reagents; longer reaction times.

Conclusion

The functionalization of the carboxylic acid group of 2-chloroquinolines is a cornerstone of synthetic strategies targeting novel therapeutics. The choice between esterification and amidation, and the specific protocol therein, allows for fine-tuning of a molecule's physicochemical properties. The methods detailed in this guide—Fischer esterification, amidation via an acyl chloride, and direct amide coupling—represent robust and reproducible protocols. By understanding the causality behind the choice of reagents and conditions, researchers can confidently adapt and apply these methods to synthesize a diverse range of 2-chloroquinoline derivatives for applications in drug discovery and materials science.

References

  • J&K Scientific. (n.d.). 2-Chloroquinoline-4-carboxylic acid | 5467-57-2.
  • National Center for Biotechnology Information. (n.d.). 2-Chloroquinoline-4-carboxylic acid. PubChem Compound Database.
  • Ukrainets, I. V., et al. (2004). 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Chemistry of Heterocyclic Compounds, 40(7), 889-891.
  • ResearchGate. (n.d.). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,....
  • Chongqing Chemdad Co., Ltd. (n.d.). 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID.
  • Nematpour, M., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3392-3403.
  • Wang, Y., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(11), 1979.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Reports in Pharmaceutical Sciences, 6(1), 1-12.
  • Google Patents. (n.d.). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Ladraa, S., et al. (2012). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o775.
  • MacMillan Group, Princeton University. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis.
  • Google Patents. (n.d.). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Zhang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 856468.
  • Le, C., et al. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 55(24), 3583-3594.
  • Gök, D., et al. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(5), 441-452.
  • Clark, J. (2004). esterification - alcohols and carboxylic acids. Chemguide.
  • Anshul Specialty Molecules. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid.
  • Al-Amiery, A. A., et al. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 3(1), 1-10.

Sources

Troubleshooting & Optimization

Improving the yield of "2-Chloroquinoline-5-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in medicinal chemistry and drug development, 2-Chloroquinoline-5-carboxylic acid is a key building block for synthesizing a range of pharmacologically active molecules.[1] However, its synthesis can be challenging, often plagued by issues such as low yields, incomplete reactions, and difficult purifications.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of this compound. Structured in a practical question-and-answer format, this guide addresses specific experimental issues, explains the underlying chemical principles, and offers field-proven solutions.

Recommended Synthetic Pathway

A robust and common two-step approach for synthesizing the target molecule involves an initial quinoline ring formation via the Gould-Jacobs reaction, followed by a chlorination step. This pathway is advantageous as it utilizes commercially available starting materials and offers clear points for optimization.

Step 1: Gould-Jacobs Reaction

This step begins with the condensation of 3-aminobenzoic acid with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinolone ring system, yielding 2-Hydroxyquinoline-5-carboxylic acid.[2][3][4]

Step 2: Chlorination

The intermediate 2-Hydroxyquinoline-5-carboxylic acid (which exists in tautomeric equilibrium with 2-quinolone-5-carboxylic acid) is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield the final product, this compound.[5][6]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination & Purification A 3-Aminobenzoic Acid + Diethyl Ethoxymethylenemalonate B Condensation Intermediate A->B Heat (e.g., 120-140°C) C 2-Hydroxyquinoline-5-carboxylic acid B->C Thermal Cyclization (e.g., 250°C in Diphenyl Ether or Microwave) D Chlorination Reaction C->D POCl₃ / PCl₅ E Crude Product D->E Aqueous Workup (Careful pH control) F Pure 2-Chloroquinoline- 5-carboxylic acid E->F Recrystallization (e.g., from Ethyl Acetate)

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis. The issues are categorized by the reaction step for easy navigation.

Section 1: Gould-Jacobs Cyclization

Question: My yield for the thermal cyclization step is very low (<30%). What is the primary cause?

Answer: The most common cause of low yield in the Gould-Jacobs cyclization is product degradation due to the extremely high temperatures (typically >250°C) required.[4] It is critical to find a balance between a temperature high enough to drive the intramolecular cyclization and a reaction time short enough to minimize decomposition.[7]

  • Expert Insight: The intermediate formed after the initial condensation is prone to charring with prolonged heating. The reaction should be monitored closely (if possible via high-temperature TLC) to determine the optimal endpoint.

  • Solution 1 (Conventional Heating): Use a high-boiling, inert solvent like diphenyl ether or Dowtherm A. These solvents provide even heat distribution and can improve yields to as high as 95% in some cases by facilitating efficient heat transfer.[3][4] Ensure your setup is equipped for high temperatures and perform the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.

  • Solution 2 (Microwave Synthesis): Microwave-assisted synthesis is a highly effective modern alternative. It allows for rapid heating to very high temperatures (e.g., 300°C) for short periods (e.g., 5-10 minutes).[3][7] This significantly reduces degradation and can dramatically improve isolated yields. Optimization is key; one study found that heating to 300°C for 5 minutes gave a 47% isolated yield, whereas extending the time led to more degradation and a lower yield.[7]

Question: I am using a substituted aniline and getting a mixture of isomers. How can I control the regioselectivity?

Answer: The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors of the aniline substituent.[4] Cyclization can occur at either ortho position relative to the amino group. For 3-aminobenzoic acid, cyclization is generally favored at the C2 position (para to the carboxylic acid) due to steric hindrance from the meta-substituent, but some formation of the 7-carboxylic acid isomer is possible. While difficult to control completely, ensuring the reaction conditions for the preceding condensation step are optimized for the formation of the desired intermediate can help. Purification by column chromatography or fractional crystallization may be necessary to separate the isomers.

Section 2: Chlorination Reaction

Question: My chlorination reaction is incomplete, and I recover a lot of the 2-hydroxy starting material. How can I drive the reaction to completion?

Answer: Incomplete chlorination is typically due to insufficient reactivity of the chlorinating agent, suboptimal temperature, or the presence of moisture.

  • Expert Insight: 2-Quinolones can be poor nucleophiles. The reaction relies on converting the hydroxyl group into a better leaving group. This process requires forcing conditions.

  • Solution 1 (Reagent Choice & Stoichiometry): While phosphorus oxychloride (POCl₃) is the most common reagent, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be more effective.[6] PCl₅ acts as a dehydrating agent and helps to drive the equilibrium towards the chlorinated product. Ensure you are using at least a stoichiometric amount, but often a slight excess of the chlorinating agent is beneficial. Other reagents like thionyl chloride (SOCl₂) can also be used.[8]

  • Solution 2 (Temperature and Time): These reactions often require heating to reflux in the chlorinating agent (e.g., refluxing in POCl₃, b.p. ~107°C). Ensure the reaction is heated for a sufficient duration (monitor by TLC) until the starting material is consumed.

  • Solution 3 (Moisture Control): All reagents and glassware must be scrupulously dry. Any moisture will rapidly quench POCl₃ and PCl₅, halting the reaction. Perform the reaction under an inert, dry atmosphere.

Question: I am losing the chloro group during the workup, resulting in the 2-hydroxy byproduct. How can I prevent this hydrolysis?

Answer: The 2-chloro group on the quinoline ring is an activated halide and is susceptible to nucleophilic substitution, particularly hydrolysis back to the 2-quinolone.[9][10] This is especially problematic during aqueous workup if conditions are not carefully controlled.

  • Expert Insight: The hydrolysis is often base-catalyzed but can also occur under acidic conditions, particularly with heating.[6][9] The key is to keep the workup temperature low and minimize exposure to aqueous base or prolonged exposure to acid.

  • Solution 1 (Controlled Quenching): After the reaction is complete, cool the reaction mixture thoroughly in an ice bath. Quench the excess POCl₃ by pouring the cooled mixture slowly and carefully onto crushed ice. This exothermic process must be controlled to prevent localized heating that would accelerate hydrolysis.

  • Solution 2 (pH Management): After quenching, the solution will be strongly acidic. The product needs to be precipitated by adjusting the pH. Instead of using a strong base like NaOH, consider a milder base like sodium bicarbonate or ammonium hydroxide to neutralize the acid.[11] Adjust the pH carefully to the point of maximum precipitation (often near neutral, pH 6-8) without making the solution strongly alkaline.[12]

  • Solution 3 (Extraction): If the product is soluble in an organic solvent, immediately extract it into a solvent like ethyl acetate or dichloromethane after quenching and neutralization. This removes the product from the aqueous environment, minimizing the risk of hydrolysis.

Section 3: Purification

Question: What is the most effective method for purifying the final this compound?

Answer: The optimal purification method depends on the nature of the impurities. The most common impurity is the hydrolyzed starting material, 2-hydroxyquinoline-5-carboxylic acid.

  • Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent would be one in which the product has good solubility at high temperature and poor solubility at room temperature. Ethyl acetate is a commonly reported solvent for similar compounds.[12]

  • Filtration through a Silica/Alumina Plug: If the crude product contains baseline or highly polar impurities (like residual inorganic salts), dissolving it in a suitable solvent and passing it through a short plug of silica gel or alumina can be effective.[5] This is faster than a full column and can significantly improve purity before a final recrystallization.

  • Acid/Base Wash: An acid/base extraction during the workup can help remove impurities with different pKa values. However, this must be done with caution due to the risk of hydrolyzing the 2-chloro group as discussed above.

Optimized Reaction Conditions

The choice of chlorinating agent and solvent system is critical for achieving high yields. Below is a summary of conditions explored for related quinolone systems.

Oxidant/Chlorine SourceSolventTemperatureTimeYield (%)Reference
PIFA / KClMethanol (MeOH)Room Temp.10 min86[13]
PIDA / KClMethanol (MeOH)Room Temp.10 min79[13]
Oxone / KClMethanol (MeOH)Room Temp.4 h62[13]
POCl₃ / PCl₅Neat (Reflux)~110 °C2-4 h~87 (ester)[5][6]
POCl₃ / DMF (Vilsmeier)Neat (Reflux)80-90 °C4-10 h60-80[14]
PIFA: Phenyliodine bis(trifluoroacetate), PIDA: Phenyliodine diacetate. Note: Yields are for analogous systems and may vary for the target molecule.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxyquinoline-5-carboxylic acid
  • Condensation: In a round-bottom flask, combine 3-aminobenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq). Heat the mixture with stirring at 120-140°C for 1-2 hours. Ethanol will be evolved. The reaction can be monitored by TLC until the 3-aminobenzoic acid is consumed.

  • Cyclization: Allow the intermediate mixture to cool slightly. Add high-boiling solvent (e.g., diphenyl ether) to the flask. Heat the mixture to reflux (approx. 250-260°C) under an inert atmosphere for 30-60 minutes.[3] Monitor the reaction for the formation of the product and the disappearance of the intermediate.

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate. Add a non-polar solvent like hexane or cyclohexane to aid precipitation and help wash away the diphenyl ether.[3]

  • Purification: Filter the solid product using a Büchner funnel. Wash the solid thoroughly with hexane to remove any residual high-boiling solvent. Dry the crude product under vacuum. The product can be used in the next step without further purification or can be recrystallized if necessary.

Protocol 2: Chlorination of 2-Hydroxyquinoline-5-carboxylic acid
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, add 2-hydroxyquinoline-5-carboxylic acid (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq by volume).

  • Chlorination: With stirring, heat the mixture to reflux (approx. 107°C) for 2-4 hours. The solid starting material should dissolve as the reaction proceeds. Monitor the reaction by TLC (e.g., using 10% Methanol in DCM) until the starting material spot has disappeared.

  • Workup (Quenching): Cool the reaction mixture to 0°C in an ice-water bath. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully, add the cooled reaction mixture dropwise to the ice water. This is a highly exothermic and hazardous step that releases HCl gas and should be performed in a well-ventilated fume hood.

  • Isolation: Continue stirring the aqueous mixture until all the ice has melted. The crude product should precipitate. Adjust the pH to ~7 by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide, keeping the temperature low.

  • Purification: Filter the precipitated solid, wash it thoroughly with cold water, and then with a small amount of cold ethanol or diethyl ether.[5][12] Dry the solid under vacuum. For higher purity, recrystallize the crude product from a suitable solvent like ethyl acetate.

References

  • Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols - Benchchem.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
  • Ishkov, Y. V., et al. A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters.
  • Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities | Request PDF. ResearchGate.
  • Optimization of the Chlorination Conditions a. ResearchGate.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. (2021).
  • Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. Benchchem.
  • Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. Chemistry. (2016).
  • Gould–Jacobs reaction. Wikipedia.
  • Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. Benchchem.
  • Gould-Jacobs Quinoline-forming Reaction. Biotage.
  • A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. Benchchem.
  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry.
  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Advanced Journal of Chemistry, Section B: Natural and Applied Sciences. (2023).
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. (2021).
  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. ResearchGate.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. (2001).

Sources

Technical Support Center: Chlorination of Quinoline-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chlorination of quinoline-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we address common side reactions, troubleshooting strategies, and frequently encountered challenges in a direct question-and-answer format. Our goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower your experimental design.

Troubleshooting Guide: Diagnosing and Solving Side Reactions

This section is dedicated to specific, practical problems you may encounter during your experiments. We focus on identifying the root cause of common side reactions and provide actionable protocols to mitigate them.

Q1: My reaction is producing a significant amount of 5,8-dichloroquinoline-5-carboxylic acid. How can I improve selectivity for the mono-chlorinated product?

A1: The formation of 5,8-dichloroquinoline is a classic example of over-chlorination. The initial product, your desired mono-chloroquinoline, is still sufficiently activated to undergo a second electrophilic substitution. In strongly acidic media, the quinolinium cation directs electrophilic attack to the 5- and 8-positions of the benzene ring.[1] Once the first chlorine atom is introduced, the molecule can be attacked again to yield the 5,8-dichloro derivative.[1]

Causality: The core issue is that the rate of the second chlorination is competitive with the first under standard reaction conditions. To favor mono-chlorination, you must adjust the conditions to kinetically disfavor the second reaction.

Mitigation Strategies:

  • Stoichiometry Control: Carefully control the molar equivalents of your chlorinating agent. Begin with a sub-stoichiometric amount (e.g., 0.9 equivalents) and slowly add more while monitoring the reaction. Avoid a large excess of the chlorinating agent from the start.

  • Temperature Management: Lowering the reaction temperature significantly reduces the rate of the second chlorination. Running the reaction at 0°C or even -10°C can dramatically improve selectivity.

  • Reaction Time & Monitoring: Over-chlorination is time-dependent. Monitor the reaction progress diligently every 15-30 minutes using TLC or HPLC. Quench the reaction as soon as the starting material is consumed or when the di-substituted product begins to form in significant amounts.

Table 1: Recommended Starting Conditions for Selective Mono-chlorination

ParameterStandard ConditionRecommended Adjustment for SelectivityRationale
Chlorinating Agent 1.1 - 1.5 eq.0.95 - 1.05 eq.Prevents excess reagent from driving the second reaction.
Temperature Room Temp. to 50°C-10°C to 5°CSlows the rate of the less favorable second chlorination.
Reaction Time 2 - 4 hoursMonitor closely; quench at ~90% conversionAvoids prolonged exposure of the product to chlorinating conditions.

Experimental Protocol: High-Selectivity Mono-chlorination

  • Dissolve quinoline-5-carboxylic acid (1.0 eq.) in concentrated sulfuric acid at -10°C.

  • If required by your method (e.g., using Cl₂ gas), add a catalyst like silver sulfate (0.05 eq.).[1]

  • Slowly introduce the chlorinating agent (e.g., N-Chlorosuccinimide, 1.0 eq.) portion-wise over 1 hour, maintaining the internal temperature below -5°C.

  • Stir the reaction at -5°C to 0°C.

  • Take an aliquot every 20 minutes and quench it in a biphasic mixture of saturated sodium bicarbonate and ethyl acetate. Analyze the organic layer by TLC or HPLC to monitor the ratio of starting material, mono-chloro, and di-chloro products.

  • Once optimal conversion is reached, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the pH with a suitable base (e.g., NaOH solution) and extract the product.

G SM Quinoline-5-carboxylic Acid MONO 5-Chloro-quinoline- 5-carboxylic Acid (Desired) SM->MONO DI 5,8-Dichloro-quinoline- 5-carboxylic Acid (Side Product) MONO->DI

Caption: Reaction pathway showing formation of mono- and di-chlorinated products.

Q2: My product has lost the carboxylic acid group. Why is decarboxylation occurring and how can I prevent it?

A2: Decarboxylation is a known side reaction for aryl carboxylic acids, especially under harsh conditions that can promote radical formation or involve high temperatures.[2][3] While many modern decarboxylative halogenation methods are designed to achieve this transformation intentionally, it is an undesirable side reaction when you want to preserve the carboxyl group.[2][4]

Causality: The C-COOH bond can be cleaved under oxidative or thermal stress. Certain chlorinating agents, particularly those that can initiate radical pathways, or simply high reaction temperatures in strong acid, can trigger the loss of CO₂. The resulting aryl intermediate is then captured by a chlorine source or a proton from the solvent (hydrodecarboxylation).

Mitigation Strategies:

  • Use Milder Chlorinating Agents: Avoid harsh, highly reactive systems. N-Chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCICA) are generally milder electrophilic chlorinating agents compared to systems like Cl₂ gas with a strong Lewis acid.

  • Strict Temperature Control: Decarboxylation is often thermally induced. Maintain the lowest possible temperature that still allows for a reasonable reaction rate.

  • Avoid Photochemical Triggers: Run the reaction in a flask protected from light (e.g., wrapped in aluminum foil), as light can initiate radical decarboxylation pathways with some reagents.[3]

  • Solvent Choice: Ensure the starting material is fully dissolved to avoid localized heating and decomposition at the solid-liquid interface.

G cluster_workflow Troubleshooting Decarboxylation START Decarboxylation Observed? CONDITIONS Review Reaction Conditions: - Temperature? - Chlorinating Agent? - Light Exposure? START->CONDITIONS CHANGE_REAGENT Switch to Milder Agent (e.g., NCS, TCICA) CONDITIONS->CHANGE_REAGENT Harsh Agent LOWER_TEMP Reduce Temperature (e.g., to 0°C or below) CONDITIONS->LOWER_TEMP High Temp PROTECT_LIGHT Protect from Light CONDITIONS->PROTECT_LIGHT Light Sensitive RE_RUN Re-run Experiment CHANGE_REAGENT->RE_RUN LOWER_TEMP->RE_RUN PROTECT_LIGHT->RE_RUN SUCCESS Problem Solved RE_RUN->SUCCESS

Caption: Workflow for diagnosing and solving decarboxylation side reactions.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding reagents, conditions, and analytical methods relevant to the chlorination of quinoline-5-carboxylic acid.

Q1: What are the most common chlorinating agents for this reaction, and what are their pros and cons?

A1: The choice of chlorinating agent is critical and depends on the desired reactivity, selectivity, and available laboratory equipment.

Table 2: Comparison of Common Chlorinating Agents

Chlorinating AgentProsConsSafety/Handling
Chlorine (Cl₂) Gas Inexpensive, highly reactive.Difficult to handle, requires specialized equipment, often leads to over-chlorination.[1]Highly toxic and corrosive gas. Requires a fume hood and gas scrubbing setup.
N-Chlorosuccinimide (NCS) Solid, easy to handle, generally milder and more selective.More expensive, can sometimes be sluggish.Irritant solid. Relatively safe to handle with standard PPE.
Sulfuryl Chloride (SO₂Cl₂) Liquid, highly reactive, effective for deactivated rings.Can cause decomposition/tarring, generates HCl and SO₂ gas.Highly corrosive and toxic liquid. Reacts violently with water. Must be handled in a dry fume hood.
Trichloroisocyanuric Acid (TCICA) High chlorine content solid, cost-effective, easy to handle.[5]Can be highly reactive; requires careful control of stoichiometry.Strong oxidizing solid. Handle with care.
Q2: How does the choice of acid catalyst affect the reaction?

A2: For electrophilic chlorination of quinolines, a strong acid like concentrated sulfuric acid is typically essential. The acid serves a crucial dual role:

  • Protonation of the Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic. In the presence of a strong acid, it becomes protonated to form a quinolinium cation.[1]

  • Activation of the Benzene Ring: This protonation deactivates the pyridine ring towards electrophilic attack, thereby directing the substitution to the carbocyclic (benzene) ring. The substitution then occurs preferentially at the C-5 and C-8 positions.[1][6] The concentration of the acid is critical; reactions often fail in less concentrated acid (e.g., 70% H₂SO₄) because the chlorinating species is not sufficiently electrophilic.[1]

Q3: What are the best practices for reaction monitoring and purification?

A3: Proper monitoring and purification are key to obtaining a clean product.

Reaction Monitoring:

  • TLC (Thin Layer Chromatography): Use a suitable mobile phase (e.g., 20-50% Ethyl Acetate in Hexanes with 1% Acetic Acid) to track the consumption of the starting material and the appearance of the product(s). The carboxylic acid may streak, so adding a small amount of acid to the eluent helps produce cleaner spots.

  • HPLC (High-Performance Liquid Chromatography): For more quantitative analysis, HPLC is superior. A reverse-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% TFA) is a good starting point for developing a separation method. This allows you to accurately determine the ratio of starting material, desired product, and byproducts like the 5,8-dichloro species.

Purification Strategy: If your crude product is a mixture, a multi-step approach is often necessary.

  • Acid-Base Extraction: Dissolve the crude material in an organic solvent (like ethyl acetate). Wash with a mild aqueous base (e.g., NaHCO₃ solution). Your product, being an acid, will move to the aqueous layer. Acidify the aqueous layer (e.g., with HCl) to precipitate your product, which can then be filtered or extracted back into an organic solvent. This is excellent for removing non-acidic impurities.

  • Column Chromatography: If isomers or other closely related impurities are present, silica gel chromatography is often required. A gradient elution from a non-polar solvent (hexanes) to a more polar one (ethyl acetate), often with 1% acetic acid mixed in the eluent, can effectively separate the desired 5-chloro isomer from the 8-chloro and 5,8-dichloro byproducts.

  • Recrystallization: For final purification, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid, or DMF) can yield highly pure crystalline material.

References

  • Kajiji, S. (n.d.). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Council of Scientific & Industrial Research.
  • Sharma, P., et al. (2022). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI.
  • La-Posta, D. M., et al. (2022). Sustainable Photoinduced Decarboxylative Chlorination Mediated by Halogen Atom Transfer. National Center for Biotechnology Information.
  • Chen, Q., et al. (2018). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. American Chemical Society.
  • Wang, T., et al. (2019). Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. MDPI.
  • Mal, D.R. (2013). Mod-34 Lec-38 Synthesis of Quinolines and Isoquinolines. YouTube.
  • Singh, T., et al. (2019). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Royal Society of Chemistry.
  • Stache, E. E., et al. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Princeton University.
  • Joly, R., et al. (1971). Process for the preparation of chlorinated quinolines. Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Kato, T., et al. (n.d.). Chlorination of Quinoline Derivatives. J-Stage.
  • Unknown. (n.d.). Preparation and Properties of Quinoline.
  • ResearchGate. (2025). Decarboxylative Chlorination of α, β-Unsaturated Acids.
  • ResearchGate. (n.d.). Decarboxylative chlorination or fluorination.
  • Unknown. (2021). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. YouTube.
  • Lidanling Chemical Co Ltd. (2018). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
  • Qian, J., et al. (2024). Decarboxylative halogenation of aliphatic carboxylic acids catalyzed by iron salts under visible light. Royal Society of Chemistry.

Sources

Technical Support Center: Purification of Crude 2-Chloroquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical resource for the purification of crude "2-Chloroquinoline-5-carboxylic acid" by recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Introduction: The Rationale for Recrystallization

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] The underlying principle is the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. For this compound, a crystalline solid, this method is ideal for removing by-products from synthesis, unreacted starting materials, and other contaminants, leading to a product with high purity suitable for downstream applications.

Preliminary Considerations

Safety First: Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Review the Safety Data Sheet (SDS) for all chemicals before beginning work.

Know Your Compound: this compound (C₁₀H₆ClNO₂) has a molecular weight of 207.61 g/mol .[2] As a heterocyclic aromatic carboxylic acid, it possesses both hydrogen bond donor (the carboxylic acid proton) and acceptor (the nitrogen and oxygen atoms) sites.[2] This polarity, combined with the rigid aromatic structure, dictates its solubility characteristics and makes it a good candidate for recrystallization.[1]

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent for recrystallizing this compound?

A1: The choice of solvent is the most critical parameter for successful recrystallization.[3] The ideal solvent should exhibit the following characteristics:

  • High Solubility at High Temperature: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.

  • Low Solubility at Low Temperature: The compound should be poorly soluble in the cold solvent to maximize the recovery of pure crystals upon cooling.

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor after filtration).

  • Chemical Inertness: The solvent must not react with the compound.[3]

  • Appropriate Boiling Point: The boiling point should be high enough to provide an adequate solubility differential, but generally below 100-110°C to allow for easy removal from the purified crystals and to minimize the risk of the compound "oiling out".[4]

For a polar, high-melting-point compound like this compound, which contains a carboxylic acid group, polar protic solvents are excellent starting points.[4][5] A systematic approach involves small-scale solubility tests with various solvents.

Recommended Solvents for Initial Screening:

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticOften an excellent choice for carboxylic acids.[5] Good balance of polarity.
Methanol 65Polar ProticMore polar than ethanol; may be too effective a solvent, leading to lower recovery.[4]
Acetic Acid 118Polar ProticHas been used for similar heterocyclic acids.[6] Its high boiling point can be a disadvantage.
Water 100Polar ProticThe compound's polarity suggests some solubility in hot water might be possible.[4] Often used in mixed solvent systems.
Acetone 56Polar AproticLower boiling point can be advantageous, but its polarity might make it a strong solvent.[4]
N,N-Dimethylformamide (DMF) 153Polar AproticUsed for purifying related quinoline carboxylic acid derivatives, but its very high boiling point makes it difficult to remove.[7] Use as a last resort.

Experimental Protocol: Solvent Screening

  • Place ~20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until you have added about 0.5 mL. Note the solubility at room temperature.

  • For any tubes where the solid did not dissolve, gently heat the mixture in a water bath towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent is one that dissolves the compound when hot but yields a large amount of crystalline precipitate when cold.

Q2: Can you provide a general step-by-step protocol for the recrystallization?

A2: Certainly. The following is a robust, single-solvent recrystallization workflow. This process should be adapted based on the results of your solvent screening.

Recrystallization_Workflow

Detailed Experimental Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a stir bar and place it on a stirring hotplate. Add the chosen solvent in small portions, bringing it to a gentle boil. Continue adding the minimum amount of boiling solvent until the solid completely dissolves.[8]

  • Decolorization (If Necessary): If the solution is colored by impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal (a spatula tip). Swirl and bring the solution back to a boil for a few minutes. Caution: Adding charcoal to a boiling solution can cause violent frothing.

  • Hot Gravity Filtration (If Necessary): If there are insoluble impurities or if charcoal was used, you must perform a hot gravity filtration. Preheat a funnel and a receiving Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it as quickly as possible. This step prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[9] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to air-dry on the funnel by drawing air through them for several minutes. Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum desiccator or a vacuum oven at a moderate temperature.

Troubleshooting Guide

Q3: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

A3: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a crystalline solid.[10] This is a common problem in recrystallization and leads to poor purification because impurities tend to be more soluble in the oil than in the solvent.[9]

Primary Causes:

  • Melting Point Depression: The crude solid is so impure that its melting point is significantly lowered, falling below the temperature of the solution as it cools.[11]

  • High Supersaturation: The solution becomes supersaturated too quickly, often due to rapid cooling or the use of a solvent in which the compound is only marginally soluble. This kinetically favors the formation of a disordered liquid phase over an ordered crystal lattice.[12]

  • Inappropriate Solvent: The boiling point of the solvent is higher than the melting point of the solute.[11]

Troubleshooting Workflow:

Oiling_Out_Troubleshooting Start Oiling Out Occurs (Liquid droplets form) Reheat 1. Reheat & Dilute Return flask to heat. Add more of the 'good' solvent to redissolve the oil. Start->Reheat SlowCool 2. Cool Very Slowly Insulate the flask (e.g., with glass wool) to ensure gradual cooling. Reheat->SlowCool CheckSuccess1 Crystals Form? SlowCool->CheckSuccess1 Success Problem Solved: Pure Crystals Obtained CheckSuccess1->Success Yes Failure Oiling Out Persists CheckSuccess1->Failure No AddAntisolvent 3. Try a Mixed Solvent System While hot, add a few drops of a miscible 'poor' solvent until cloudy, then clarify with a drop of the 'good' solvent. Failure->AddAntisolvent ChangeSolvent 4. Change Solvent Entirely Recover the crude solid by evaporation and restart with a different solvent (e.g., one with a lower boiling point). Failure->ChangeSolvent AddAntisolvent->SlowCool Re-attempt slow cooling CheckSuccess2 Crystals Form?

Immediate Corrective Actions:

  • Reheat and Dilute: Place the flask back on the heat source and add more solvent until the oil redissolves completely.[9]

  • Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature. Slow cooling gives molecules more time to align into a crystal lattice.[11]

  • Induce Crystallization at a Lower Temperature: Once the diluted solution has cooled to just below the temperature where it previously oiled out, try to induce crystallization by scratching the inner wall of the flask with a glass rod at the air-liquid interface.[11]

  • Change Solvent System: If the above steps fail, the solvent may be unsuitable. Recover your compound by removing the solvent on a rotary evaporator and attempt the recrystallization with a different solvent, preferably one with a lower boiling point.[11]

Q4: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?

A4: This is a common issue that typically points to one of two causes: the solution is not saturated (too much solvent was used), or the solution is supersaturated (a kinetic barrier prevents nucleation).[11]

Solutions:

  • Induce Crystallization (for supersaturation):

    • Scratching: Use a glass stirring rod to vigorously scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8]

    • Seed Crystals: If you have a small sample of the pure product, add a single tiny crystal to the solution. This "seed" acts as a template for further crystallization.[11]

  • Increase Concentration (if not saturated):

    • If induction methods fail, you likely used too much solvent.[11] Gently heat the solution and boil off a portion of the solvent in a fume hood. Allow the more concentrated solution to cool again. Be careful not to evaporate too much solvent, or the compound may crash out of solution too quickly.[9]

  • Last Resort: If all else fails, you can remove the solvent entirely via rotary evaporation to recover your crude material and re-attempt the recrystallization, perhaps with a different solvent system.[9]

Q5: My final yield is very low. What are the possible causes?

A5: A low yield (e.g., <50%) can be frustrating but is often correctable. Several factors could be responsible:

  • Excessive Solvent: This is the most common cause. A significant portion of your product may remain dissolved in the mother liquor even when cold.[9] Before discarding the filtrate, you can test this by dipping a glass rod in it and letting the solvent evaporate; a large solid residue indicates significant product loss.[9]

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, it will be discarded with the impurities. Ensure your funnel and receiving flask are adequately pre-heated.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve some of the product.

  • Overuse of Decolorizing Charcoal: Activated charcoal can adsorb your desired compound along with the colored impurities, reducing the yield.[9] Use it sparingly.

Q6: The recrystallized product is still colored or appears impure. How can I improve the purity?

A6: If impurities are still present, one or more of the following may have occurred:

  • Rapid Crystallization: Cooling the solution too quickly traps impurities within the growing crystal lattice.[9] Always allow for slow, undisturbed cooling.

  • Ineffective Solvent: The chosen solvent may not be good at discriminating between your product and a key impurity. A different solvent or a mixed-solvent system might be necessary.

  • Persistent Colored Impurities: If the product remains colored, a treatment with activated charcoal during the recrystallization process is warranted.

  • Second Recrystallization: For very impure samples, a second recrystallization is often necessary to achieve high purity. While this will inevitably lead to a lower overall yield, the purity of the final product will be significantly enhanced.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
  • University of York, Department of Chemistry. (n.d.).
  • Mettler Toledo. (n.d.).
  • Reddit. (2013).
  • Google Patents. (2005).
  • University of Alberta, Department of Chemistry. (n.d.).
  • Journal of Chemical Education. (1970).
  • Unknown. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • PubMed. (1990).
  • LookChem. (n.d.).
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. [Link]
  • Ishkov, Y. V., et al. (2020). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Organic and Pharmaceutical Chemistry Journal. [Link]
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.).
  • Advanced Journal of Chemistry, Section A. (2025).
  • PubChem. (n.d.). This compound. [Link]

Sources

Technical Support Center: Column Chromatography of 2-Chloroquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-Chloroquinoline-5-carboxylic acid by column chromatography. The unique chemical nature of this compound—possessing both a heterocyclic quinoline ring and an acidic carboxylic acid moiety—presents specific purification hurdles that this guide aims to address in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the best stationary phase for purifying this compound: normal-phase (silica gel) or reversed-phase (C18)?

The choice of stationary phase is the most critical decision in developing a purification method for this compound. Both normal-phase and reversed-phase chromatography can be effective, but the optimal choice depends on the specific impurities in your crude sample and the scale of your purification.

  • Normal-Phase (Silica Gel): Silica gel is a polar, slightly acidic stationary phase.[1] For a polar, acidic molecule like this compound, this results in very strong interactions. The carboxylic acid group can hydrogen-bond extensively with the surface silanol groups (Si-OH), leading to significant peak tailing and potentially irreversible adsorption.[2][3] While this can be managed with mobile phase modifiers, it remains a significant challenge.

  • Reversed-Phase (C18): This non-polar stationary phase is often the preferred choice for highly polar or ionizable compounds.[4][5] The separation is based on hydrophobic interactions.[6] By controlling the mobile phase pH to suppress the ionization of the carboxylic acid, you can achieve excellent retention and peak shape, often superior to that on silica gel.

Recommendation: For initial method development and for purifications where impurities are significantly less polar than the target compound, Reversed-Phase (C18) chromatography is generally recommended . It offers more predictable behavior and better peak symmetry for this class of molecule.[5] Normal-phase chromatography should be considered if your primary impurities are highly polar and water-soluble.

Below is a decision-making workflow to guide your selection.

start Start: Purifying This compound impurity_q What is the nature of the major impurities? start->impurity_q less_polar Impurities are significantly LESS POLAR impurity_q->less_polar Less Polar more_polar Impurities are MORE POLAR or have similar polarity impurity_q->more_polar More/Similar Polarity try_np Consider Normal-Phase (Silica Gel) with acidic modifier less_polar->try_np try_rp Recommended: Start with Reversed-Phase (C18) more_polar->try_rp

Caption: Decision tree for stationary phase selection.

Q2: I'm using normal-phase (silica gel). How do I select a mobile phase to prevent peak tailing?

Peak tailing is the most common issue when purifying carboxylic acids on silica gel.[7] This occurs because the anionic carboxylate form of the molecule interacts very strongly with the acidic silanol groups on the silica surface via ion-exchange or strong hydrogen bonding.[2][3]

The solution is to suppress the ionization of the carboxylic acid. This is achieved by adding a small amount of a competing acid to the mobile phase.

  • Acidic Modifier: Add 0.5-2% acetic acid or formic acid to your eluent system.[8] The modifier protonates the carboxylic acid group of your target molecule, neutralizing its charge. This dramatically reduces the strong secondary interactions with the silica surface, resulting in a more symmetrical (Gaussian) peak shape.

  • Solvent System: Start with a binary system of a non-polar solvent and a polar solvent. Common choices include:

    • Dichloromethane / Methanol

    • Ethyl Acetate / Hexanes

  • Optimization: Use Thin-Layer Chromatography (TLC) to find a solvent ratio that gives your target compound an Rf value of approximately 0.2-0.35.[1][9] Remember to add the same percentage of acidic modifier to your TLC developing solvent for an accurate prediction. A gradient elution, starting with a lower polarity and gradually increasing, often provides the best separation.[10]

Q3: What are the recommended mobile phase conditions for reversed-phase (C18) chromatography?

In reversed-phase chromatography, the goal is to retain the compound on the non-polar C18 stationary phase.[6] Since this compound is polar, it will elute quickly in a highly polar mobile phase (like pure water). To increase retention and achieve separation, you must make the compound more hydrophobic.

The key is again to control the ionization state by manipulating the mobile phase pH.

  • Mobile Phase System: The standard mobile phase is a mixture of water and an organic solvent (modifier), typically acetonitrile or methanol.[6][11]

  • pH Control: To ensure the carboxylic acid is in its neutral (protonated, -COOH) form, the pH of the mobile phase should be kept low. The neutral form is more hydrophobic and will be retained more strongly on the C18 phase.[12]

    • Recommendation: Add 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) to both the water (Solvent A) and the organic solvent (Solvent B).[5][12] Formic acid is an excellent choice as it is volatile and compatible with mass spectrometry (LC/MS) for fraction analysis.[11][13]

  • Gradient Elution: A typical gradient would start with a high percentage of aqueous solvent (e.g., 95% Water + 0.1% FA) and gradually increase the percentage of organic solvent (e.g., to 95% Acetonitrile + 0.1% FA) to elute the compound.

Q4: My compound is showing severe peak tailing on my silica column despite adding an acid modifier. What else can be wrong?

If adding an acidic modifier does not completely solve peak tailing, other factors may be at play. Below is a troubleshooting workflow and a summary table of potential causes and solutions.

start Problem: Severe Peak Tailing q1 Is an acidic modifier (e.g., 0.5-2% Acetic Acid) in the mobile phase? start->q1 sol1 Add 0.5-2% Acetic or Formic Acid to the eluent to suppress carboxylate formation. q1->sol1 No q2 Is the sample load too high? (>2% of silica mass) q1->q2 Yes sol2 Reduce sample load. Use a larger column. q2->sol2 Yes q3 Was the sample dissolved in a very strong solvent for loading? q2->q3 No sol3 Use the 'Dry Loading' method. Pre-adsorb sample onto silica. q3->sol3 Yes end If tailing persists, consider column degradation or switch to Reversed-Phase (C18). q3->end No

Caption: Troubleshooting workflow for peak tailing.

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions The primary cause of tailing for acids. The anionic carboxylate binds strongly to the silica surface.[2]Add an acidic modifier (0.5-2% acetic or formic acid) to the mobile phase to keep the compound in its neutral -COOH form.[8]
Column Overloading Exceeding the binding capacity of the stationary phase leads to a saturated, broad peak front followed by a tail.[3]Reduce the amount of crude material loaded. A general rule is to load 1-2% of the silica gel mass (e.g., 100-200 mg of sample on a 10 g column).
Poor Sample Loading Technique Dissolving the sample in a very strong solvent (e.g., pure methanol) and loading it can cause the initial band to spread and move down the column unevenly.Use the "dry loading" technique. Adsorb the sample onto a small amount of silica before loading it onto the column as a powder.[10] See Protocol 1 below.
Column Degradation / Channeling An improperly packed or old column can have voids or channels, leading to a non-uniform flow path and distorted peaks.[14]Repack the column carefully, ensuring a homogenous and stable bed. If the silica is old or contaminated, replace it.
Q5: My compound is not very soluble in my starting eluent (e.g., 5% Methanol in DCM). How should I load it onto the column?

This is a very common problem. Dissolving the sample in a minimal amount of a much stronger solvent (like 100% methanol or DMF) and pipetting it onto the top of the column is a poor practice. This strong solvent will carry a portion of your compound partway down the column before the main elution begins, resulting in significant band broadening and poor separation.

The correct approach is Dry Loading . This technique involves adsorbing your crude material onto a small amount of stationary phase (silica gel) before beginning the chromatography.

Protocol for Dry Loading:

  • Dissolve your crude sample completely in a suitable solvent (e.g., methanol, DCM, ethyl acetate).

  • Add a small amount of silica gel to this solution (typically 2-3 times the mass of your crude sample).

  • Thoroughly mix the slurry to ensure the compound is evenly distributed.

  • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.

  • Carefully layer this powder on top of your packed column.

  • Gently add a protective layer of sand on top of the sample powder before slowly adding the mobile phase.[10]

Recommended Starting Conditions

The following table provides validated starting points for your method development.

ParameterNormal-Phase (Silica Gel) Reversed-Phase (C18)
Stationary Phase Silica Gel (e.g., 230-400 mesh)C18-functionalized Silica
Solvent A Dichloromethane or Ethyl AcetateDeionized Water
Solvent B MethanolAcetonitrile
Required Modifier 1% Acetic Acid or Formic Acid in Solvent B0.1% Formic Acid or TFA in both Solvents A & B
Sample Loading Dry Loading RecommendedDissolve in minimal DMSO/Methanol, or Dry Load on C18
Typical Gradient 2% to 20% Solvent B over 20 column volumes5% to 95% Solvent B over 20 column volumes

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with Acidic Modifier
  • Preparation:

    • Prepare the mobile phase. For a 10% Methanol/DCM system, create two bottles:

      • Solvent A: Dichloromethane

      • Solvent B: 1% Acetic Acid in Methanol

    • Select a column size appropriate for your sample mass (e.g., 40 g silica for ~400-800 mg crude material).

  • Column Packing:

    • Create a slurry of silica gel in a low-polarity solvent (e.g., 5% Ethyl Acetate in Hexanes).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack it into a stable, uniform bed. Ensure no air bubbles are trapped.[1]

  • Sample Loading (Dry Load):

    • Dissolve your crude this compound in a suitable solvent (e.g., methanol).

    • Add 2-3 times the sample weight in silica gel.

    • Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed silica bed. Add a thin layer of sand on top.

  • Elution:

    • Carefully add the initial mobile phase (e.g., 2% Solvent B in Solvent A) to the column.

    • Run a gradient from low to high polarity (e.g., 2% -> 20% Solvent B over 20 column volumes). Use air pressure (flash chromatography) to maintain a steady flow rate.[9]

  • Fraction Collection & Analysis:

    • Collect fractions in test tubes.

    • Analyze the fractions using TLC (using the same solvent system with the acid modifier) to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase Flash Chromatography
  • Preparation:

    • Prepare the mobile phase:

      • Solvent A: Deionized Water + 0.1% Formic Acid

      • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Select a pre-packed C18 column appropriately sized for your sample.[4]

  • Column Equilibration:

    • Flush the C18 column with 100% Solvent B (Acetonitrile + 0.1% FA) for 2-3 column volumes.

    • Equilibrate the column with the starting mobile phase conditions (e.g., 5% Solvent B in Solvent A) for at least 5 column volumes until the baseline is stable.[4]

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a strong solvent like DMSO, DMF, or Methanol.

    • Inject the sample solution into the system.

    • Alternatively, perform a dry load by adsorbing the sample onto a small amount of C18 material.

  • Elution:

    • Begin the run with the starting conditions (e.g., 5% Solvent B).

    • Apply a linear gradient to elute the compound (e.g., 5% -> 95% Solvent B over 20 column volumes).

  • Fraction Collection & Analysis:

    • Collect fractions based on UV absorbance.

    • Confirm the purity of the fractions, typically by LC/MS or HPLC.

    • Combine the pure fractions and remove the solvent, often by lyophilization (freeze-drying) if the solvent system is primarily water/acetonitrile.

References

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
  • BenchChem Technical Support Team. (2025). Troubleshooting peak tailing of carboxylic acids in gas chromatography. Benchchem.
  • BenchChem Technical Support Team. (2025). Troubleshooting peak tailing in HPLC analysis of 5-Hydroxypyrazine-2-carboxylic acid. Benchchem.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column.
  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Columbia University. (n.d.). Column chromatography.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Columbia University. (n.d.). Column chromatography.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.

Sources

Technical Support Center: Optimization of Vilsmeier-Haack Reaction for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack (V-H) reaction in quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth technical insights and practical troubleshooting advice. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

Introduction to the Vilsmeier-Haack Approach for Quinolines

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] A particularly effective application of this reaction is not just formylation, but a complete cyclization strategy to construct the quinoline core itself. The most common and well-optimized pathway involves the reaction of N-arylacetamides with the Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to yield valuable 2-chloro-3-formylquinolines.[2] These products are crucial intermediates in the synthesis of a wide range of biologically active compounds and fused heterocyclic systems.[3][4]

This guide will focus primarily on this cyclization approach, providing a framework for optimization and troubleshooting to help you navigate the complexities of your specific substrate and experimental setup.

The Chemical Logic: Reaction Mechanism

Understanding the reaction mechanism is fundamental to effective troubleshooting. The process can be broken down into three key stages:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements results in the formation of the highly electrophilic N,N-dimethyl-dichloromethyleniminium salt, commonly known as the Vilsmeier reagent.[5]

  • Electrophilic Attack and Cyclization: The N-arylacetamide substrate, specifically the enolizable acetyl group, acts as the nucleophile. It attacks the Vilsmeier reagent. The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the activated aromatic ring of the acetanilide attacks an iminium carbon, leading to the formation of the quinoline ring system.

  • Hydrolysis: The final step occurs during the aqueous work-up. The reaction mixture is quenched with water (typically ice), which hydrolyzes the iminium salt intermediate to unveil the 3-formyl group and hydrolyzes remaining reactive species.[6]

Vilsmeier_Haack_Mechanism

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Vilsmeier-Haack synthesis of quinolines in a practical question-and-answer format.

Q1: My reaction yield is very low or has failed completely. What are the primary causes?

A1: This is the most common issue and can be traced back to several factors. A systematic approach is key.

  • Reagent Quality and Stoichiometry:

    • The Vilsmeier Reagent: The success of the reaction is critically dependent on the efficient formation of the Vilsmeier reagent.[7]

      • Action: Always use fresh, anhydrous DMF. Old or wet DMF can decompose to dimethylamine, which will react with and consume the Vilsmeier reagent.[8] Similarly, ensure your POCl₃ is of high quality and has been stored under anhydrous conditions.

      • Causality: Water will readily quench the Vilsmeier reagent and POCl₃, preventing the desired reaction from occurring.

    • Molar Ratios: The stoichiometry of the reagents is crucial.

      • Action: An excess of the Vilsmeier reagent is often necessary. Optimization studies have demonstrated that a high molar ratio of POCl₃ to the acetanilide substrate (e.g., 12 equivalents) can significantly improve yields.

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.

    • Action: Acetanilides bearing electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring will react more readily and generally give higher yields.[3] Conversely, strong electron-withdrawing groups (e.g., -NO₂, -CN) can deactivate the ring to the point where the reaction is very slow or fails entirely.

    • Causality: Electron-donating groups increase the nucleophilicity of the aromatic ring, facilitating the intramolecular cyclization step.

  • Reaction Conditions:

    • Temperature: Temperature control is critical. The initial formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C) to prevent degradation.[3] The subsequent cyclization step, however, requires heating, typically in the range of 80-90 °C.

    • Action: Monitor the reaction progress by Thin Layer Chromatography (TLC). Insufficient heating time will lead to incomplete conversion, while excessively high temperatures or prolonged times can lead to the formation of dark, tarry side products.[9]

Troubleshooting_Low_Yield

Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: Side product formation complicates purification and reduces the yield of your desired quinoline.

  • Diformylation: Highly activated aromatic rings can sometimes undergo diformylation.

    • Action: To minimize this, you can try using milder reaction conditions, such as lower temperatures and shorter reaction times. Reducing the excess of the Vilsmeier reagent may also be beneficial.[7]

  • Reaction with Other Functional Groups: If your substrate contains other nucleophilic groups (e.g., -OH, -NH₂), they may compete with the desired cyclization reaction.

    • Action: It is advisable to protect such sensitive functional groups before subjecting the substrate to the Vilsmeier-Haack reaction.[7]

  • Tarry Byproducts: The formation of dark, insoluble materials is often a sign of decomposition.

    • Action: This is typically caused by excessive heat or prolonged reaction times. Careful monitoring by TLC is essential to determine the point of maximum product formation before significant degradation occurs.[9]

Q3: My product is not precipitating during the work-up, or it's an oil. What should I do?

A3: The work-up procedure is a critical step that often requires optimization.

  • Hydrolysis and Quenching: The standard procedure involves pouring the reaction mixture onto crushed ice.[3]

    • Causality: This serves multiple purposes: it hydrolyzes the iminium salt intermediate to the aldehyde, quenches any remaining reactive Vilsmeier reagent and POCl₃, and the rapid cooling helps to induce precipitation of the crude product.[6] Pouring the hot reaction mixture onto ice is often more effective for immediate precipitation than letting it cool first.[6]

  • pH Adjustment: The reaction generates a significant amount of acid.

    • Action: Proper basification is crucial. The quinoline product is basic and can be protonated, remaining soluble in the acidic aqueous solution. Neutralize the mixture carefully with a base like sodium bicarbonate or sodium hydroxide until the pH is approximately 7.[6][10]

    • Expert Tip: While some protocols suggest a highly basic pH, this can sometimes lead to side reactions like the Cannizzaro reaction.[6] Starting with a milder base like sodium bicarbonate to achieve a neutral pH is often a good strategy.

  • Extraction: If the product does not precipitate even after neutralization, it may be sufficiently soluble or an oil at room temperature.

    • Action: In this case, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to isolate the crude product.[7]

Q4: What are the best practices for purifying the final 2-chloro-3-formylquinoline product?

A4: Achieving high purity is essential for subsequent synthetic steps.

  • Recrystallization: This is the most common and effective method for purifying the solid crude product.

    • Action: Ethyl acetate is a frequently used and effective solvent for recrystallization.[3][10] Experiment with other solvent systems (e.g., ethanol, acetone, or mixtures with hexanes) to find the optimal conditions for your specific derivative.

  • Column Chromatography: If recrystallization is insufficient to remove persistent impurities, column chromatography is the next step.

    • Action: A common eluent system is a mixture of ethyl acetate and hexane. The polarity can be adjusted based on the TLC analysis of your crude product.[6]

Q5: Are there any specific safety concerns I should be aware of, especially for scale-up?

A5: Yes, the Vilsmeier-Haack reaction presents thermal hazards that become more significant upon scale-up.

  • Exothermic Reaction: Both the formation of the Vilsmeier reagent and the quenching process are exothermic.[2]

    • Action: On a larger scale, ensure you have adequate cooling capacity to control the temperature during the addition of POCl₃ to DMF. The quench should also be performed slowly and with vigorous stirring to dissipate heat effectively.

  • Gas Evolution: The quench and neutralization steps can evolve gases.

    • Action: Always perform the reaction in a well-ventilated fume hood and use a sufficiently large vessel for the quench to accommodate potential foaming and gas evolution.

Data & Protocols

Optimized Reaction Conditions

The following table summarizes key quantitative data for the Vilsmeier-Haack cyclization of substituted acetanilides. These parameters serve as an excellent starting point for optimization.

ParameterRangeOptimal (Reported)Rationale & Notes
Molar Ratio (POCl₃:Substrate) 3 - 15 equivalents12 equivalentsA higher excess of POCl₃ often drives the reaction to completion and improves yields.
Initial Temperature 0 - 10 °C0 - 5 °CCritical for the controlled formation of the Vilsmeier reagent and to prevent its degradation.[3]
Reaction Temperature 70 - 100 °C80 - 90 °CRequired for the cyclization and formylation step. Monitor by TLC to avoid decomposition.
Reaction Time 4 - 12 hours4 - 10 hoursHighly substrate-dependent. Electron-rich substrates react faster. Monitor by TLC.[3]
Work-up pH 6 - 8Neutral (pH ~7)Crucial for the hydrolysis of the intermediate and precipitation of the final product.[10]
Detailed Experimental Protocol: Synthesis of 2-chloro-3-formyl-6-methoxyquinoline

This protocol provides a detailed, step-by-step methodology for a representative synthesis.

1. Vilsmeier Reagent Formation:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet/drying tube, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add freshly distilled phosphorus oxychloride (POCl₃) (12 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

2. Reaction and Cyclization:

  • To the pre-formed Vilsmeier reagent, add solid 4-methoxyacetanilide (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture in a pre-heated oil bath to 80-90 °C.

  • Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexane eluent). The reaction is typically complete within 4-8 hours.

3. Work-up and Isolation:

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool slightly and carefully pour it onto a vigorously stirred slurry of crushed ice in a large beaker.

  • A solid precipitate should form. Continue stirring for 30 minutes to ensure complete hydrolysis and precipitation.

  • Neutralize the acidic solution by the slow portion-wise addition of solid sodium bicarbonate until the pH is approximately 7 (cease gas evolution).

  • Isolate the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water.

  • Dry the crude product in a desiccator or vacuum oven.

4. Purification:

  • Purify the crude solid by recrystallization from ethyl acetate to yield the pure 2-chloro-3-formyl-6-methoxyquinoline.

Experimental_Workflow

References

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Indian Journal of Chemistry - Section B, 44B, 1868-1875.
  • Reddy, T. J., et al. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • Ali, M. M., et al. (2001).
  • BenchChem. (2025). Scale-up considerations for the synthesis of 4-Chloroquinoline-6-carbaldehyde. BenchChem Technical Notes.
  • Tekale, A. S., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 10(1), 177-180.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Janich, S. (2019). Answer to "Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?". ResearchGate.
  • BenchChem. (2025). A Comparative Guide: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) vs.
  • BenchChem. (2025). Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols. BenchChem Technical Notes.
  • MDPI. (2025). Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. Molecules, 30(8), 2956.
  • BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. BenchChem Technical Notes.
  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Rajanna, K.C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2829-2837.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. r/OrganicChemistry.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Kumar, R. N., et al. (2003). Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines. Acta Pharmaceutica, 53(1), 1-13.

Sources

Technical Support Center: Synthesis of 2-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 2-chloroquinolines. Our goal is to move beyond simple procedural lists and delve into the causality behind common synthetic pitfalls, empowering you to optimize your reactions for higher yield and purity.

Part 1: General Troubleshooting & FAQs

This section addresses broad issues applicable to various synthetic routes for 2-chloroquinolines.

FAQ 1: My reaction is producing a significant amount of black or brown tar-like residue, resulting in a very low yield. What is happening and how can I prevent it?

Answer: Tar formation is arguably the most common issue in quinoline synthesis, particularly under the acidic and high-temperature conditions of reactions like the Vilsmeier-Haack.[1] This intractable material consists of complex, high-molecular-weight polymerization byproducts.

Causality: The primary drivers for tar formation are harsh reaction conditions that promote uncontrolled side reactions. The Vilsmeier reagent, for instance, is highly reactive, and its formation is exothermic.[1] Uncontrolled temperature spikes can lead to the polymerization of starting materials (acetanilides) or reactive intermediates.

Troubleshooting Protocol:

  • Strict Temperature Control: The formation of the Vilsmeier reagent (e.g., from POCl₃ and DMF) must be performed at low temperatures (typically 0 °C or below) with slow, dropwise addition of the chlorinating agent into the DMF.[1]

  • Optimized Stoichiometry: An incorrect ratio of reagents is a frequent cause of side reactions. Ensure you are using a reliable, optimized protocol for your specific substrate. For the Vilsmeier-Haack reaction, an excess of POCl₃ (e.g., 4-12 molar equivalents) is often required to drive the reaction to completion and maximize yield.[2]

  • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Use flame-dried glassware, anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition of the reagent and subsequent side reactions.[1]

  • Monitor Reaction Time: Prolonged heating can lead to the degradation of your desired 2-chloroquinoline product. Monitor the reaction's progress by Thin Layer Chromatography (TLC) to identify the optimal endpoint and avoid unnecessary heating.[1]

Troubleshooting Flowchart: Low Yield & Tar Formation

The following diagram outlines a logical workflow for diagnosing and resolving issues of low yield and excessive tarring.

G cluster_0 Troubleshooting Workflow start Low Yield / High Tar Observed temp_check Was Vilsmeier reagent prepared at <= 0°C with slow addition? start->temp_check reagent_check Are reagents (DMF, POCl3) anhydrous and fresh? temp_check->reagent_check Yes solution_temp ACTION: Maintain strict temperature control (0°C for reagent prep). Use an ice bath and add dropwise. temp_check->solution_temp No time_check Was reaction monitored by TLC to avoid prolonged heating? reagent_check->time_check Yes solution_reagent ACTION: Use freshly distilled/opened anhydrous reagents. Flame-dry glassware. Use an inert atmosphere. reagent_check->solution_reagent No workup_check Was hot reaction mixture quenched in ice/water? time_check->workup_check Yes solution_time ACTION: Optimize reaction time based on TLC analysis for your specific substrate. time_check->solution_time No solution_workup ACTION: Pour hot reaction mixture directly into crushed ice for rapid quenching and precipitation. workup_check->solution_workup No success Problem Resolved workup_check->success Yes solution_temp->start Re-run Experiment solution_reagent->start Re-run Experiment solution_time->start Re-run Experiment solution_workup->start Re-run Experiment

Caption: Troubleshooting workflow for tar formation.
Part 2: Byproducts in the Vilsmeier-Haack Synthesis

The Vilsmeier-Haack reaction is a powerful and common method for synthesizing 2-chloro-3-formylquinolines from N-arylacetamides.[3] However, its reactive nature can lead to specific byproducts.

FAQ 2: My mass spec shows peaks corresponding to di-chlorinated products. How can I avoid over-chlorination?

Answer: Over-chlorination, particularly at the 5 and 8 positions of the quinoline ring, can occur under harsh conditions.[4] The Vilsmeier reagent itself is a source of reactive chloroiminium ions, but the reaction environment (highly acidic, presence of POCl₃) can promote further electrophilic chlorination on the electron-rich benzene ring of the quinoline product.

Causality: The quinolinium cation, formed in the strongly acidic medium, directs electrophilic attack to the 5- and 8-positions.[4] If the reaction is left for too long or at too high a temperature, the newly formed 2-chloroquinoline can be further chlorinated to yield 2,5- or 2,8-dichloroquinolines, and eventually 2,5,8-trichloroquinoline.

Preventative Measures:

  • Temperature and Time: As with tar formation, strict control over temperature and reaction time is the primary method to prevent over-chlorination. Do not extend the reaction time beyond the point of full consumption of the starting material as determined by TLC.

  • Milder Chlorinating Agents: If over-chlorination remains a persistent issue with your substrate, exploring alternative, less electrophilic chlorinating agents for similar transformations may be necessary. For instance, N-Chlorosuccinimide (NCS) catalyzed by a mild acid can be a more controlled method for chlorinating certain quinolone systems.[5]

FAQ 3: During workup, my product won't precipitate from the aqueous solution, even after cooling. What's wrong?

Answer: This is a common workup issue. The nitrogen atom in the quinoline ring is basic and will be protonated in the highly acidic solution remaining after quenching the reaction with water. The resulting quinolinium salt is often water-soluble.[1]

Solution Protocol:

  • Quench: After the reaction is complete, cool the mixture and pour it slowly and carefully into a beaker of crushed ice with vigorous stirring.[1]

  • Basify: While monitoring the pH, carefully add a base to neutralize the solution. Common choices include sodium hydroxide or sodium bicarbonate.[1]

  • Precipitation: As the solution approaches a neutral or slightly basic pH, the protonated quinoline will be converted to its free base form, which is typically much less soluble in water and will precipitate out.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove residual salts.

ProblemProbable CauseRecommended Solution
No precipitate after quenching Product is soluble as a protonated quinolinium salt.Carefully basify the aqueous mixture with NaOH or NaHCO₃ to a neutral or slightly basic pH to precipitate the product.[1]
Product is discolored (yellow/brown) Trapped impurities or residual tar.Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetonitrile). Activated charcoal can be used during recrystallization to remove colored impurities.[1]
Incomplete reaction Insufficient heating time/temp or deactivated substrate.Confirm reaction completion via TLC before workup. For electron-poor anilides, longer reaction times or higher temperatures may be required.[2]
Vilsmeier-Haack Mechanism & Byproduct Formation

This diagram illustrates the core mechanism and indicates where key side reactions can originate.

G DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent POCl3 POCl3 POCl3->VilsmeierReagent IntermediateA Intermediate A VilsmeierReagent->IntermediateA Electrophilic Attack caption1 Reagent Formation Acetanilide N-Arylacetamide Acetanilide->IntermediateA Tar Tar / Polymerization Acetanilide->Tar Excess Heat IntermediateB Cyclized Intermediate IntermediateA->IntermediateB Cyclization IntermediateA->Tar Excess Heat Product 2-Chloroquinoline IntermediateB->Product Chlorination & Aromatization caption2 Quinoline Formation Overchlorination Over-chlorinated Byproducts Product->Overchlorination Prolonged Time / Heat caption3 Byproduct Pathways

Caption: Vilsmeier-Haack pathway and byproduct origins.
Part 3: Byproducts in the Combes Synthesis

The Combes synthesis provides a route to 2,4-substituted quinolines via the acid-catalyzed condensation of anilines with β-diketones.[6][7]

FAQ 4: I am getting a mixture of two different quinoline isomers. How is this happening and can I control the regioselectivity?

Answer: The formation of regioisomers is a known challenge in the Combes synthesis when using unsymmetrical β-diketones or substituted anilines. The final acid-catalyzed ring closure (annulation) is an electrophilic aromatic substitution, and its direction is governed by both steric and electronic factors.[6]

Causality and Control:

  • Electronic Effects: Electron-donating groups on the aniline ring will activate the ortho and para positions, directing the cyclization. Conversely, electron-withdrawing groups deactivate the ring, making cyclization more difficult.[8]

  • Steric Effects: This is often the dominant factor. The annulation step is the rate-determining step.[6] Increasing the steric bulk on one side of the β-diketone will favor cyclization away from that bulky group. For example, in the synthesis of CF₃-substituted quinolines, increasing the bulk of the other ketone substituent (R group) leads preferentially to the 2-CF₃-quinoline isomer.[6]

  • Catalyst Choice: While concentrated sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) can be used.[6] In some cases, changing the acid catalyst can influence the ratio of isomers, although this is highly substrate-dependent.

Regioselectivity in Combes Synthesis

G Aniline Substituted Aniline Enamine Enamine Intermediate Aniline->Enamine Diketone Unsymmetrical β-Diketone (R1 ≠ R2) Diketone->Enamine Condensation ProductA Regioisomer A (e.g., 2-R1, 4-R2) Enamine->ProductA Path A (Favored by Sterics/Electronics) ProductB Regioisomer B (e.g., 2-R2, 4-R1) Enamine->ProductB Path B (Disfavored) Factors Controlling Factors: - Steric hindrance of R1 vs R2 - Electronic effects of aniline substituents - Acid catalyst Factors->Enamine

Caption: Regioselectivity in the Combes synthesis.
Part 4: Representative Experimental Protocol
Vilsmeier-Haack Synthesis of 2-chloro-3-formylquinoline

This protocol is a generalized procedure based on literature reports and should be adapted for specific substrates.[1][2]

Materials:

  • Substituted N-phenylacetamide (1 equiv.)

  • Anhydrous N,N-dimethylformamide (DMF, 3-4 equiv.)

  • Phosphorus oxychloride (POCl₃, 4-12 equiv.)

  • Crushed ice

  • Sodium hydroxide or Sodium bicarbonate solution

  • Appropriate recrystallization solvent

Procedure:

  • Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, add anhydrous DMF (3-4 equiv.). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (4-12 equiv.) dropwise to the cooled DMF via the dropping funnel over 30-60 minutes. Maintain the temperature at or below 5 °C throughout the addition. The mixture will become thick and yellowish.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Reaction: Add the N-phenylacetamide (1 equiv.) portion-wise to the Vilsmeier reagent at 0 °C.

  • After the addition, slowly warm the reaction mixture to room temperature and then heat to the desired reaction temperature (typically 80-90 °C) using an oil bath.

  • Monitoring: Maintain the temperature and stir for 4-16 hours. Monitor the reaction progress using TLC (e.g., with a 3:7 Ethyl Acetate:Hexane mobile phase).

  • Work-up: Once the starting material is consumed, allow the reaction to cool slightly but, while still hot (e.g., ~60-70 °C), carefully and slowly pour the mixture into a large beaker containing vigorously stirred crushed ice.

  • Precipitation: Stir the aqueous mixture for 15-30 minutes. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~7-8. The product should precipitate as a solid.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water.

  • Purification: Air-dry the crude solid. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol).

References
  • How to avoid the formation of tar in 2-chloroquinoline synthesis - Benchchem.
  • Technical Support Center: Preventing N-oxide Formation in Quinoline Reactions - Benchchem.
  • One-Pot Conversion of Quinolines into Quinazolines. Organic Process Research & Development.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Combes quinoline synthesis - Wikipedia.
  • Chlorination at the 8-Position of a Functionalized Quinolone and the Synthesis of Quinolone Antibiotic ABT-492. Organic Process Research & Development.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules.
  • Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Semantic Scholar.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Vilsmeier–Haack reaction - Wikipedia.
  • THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific & Industrial Research.
  • Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline - Benchchem.

Sources

Work-up procedure for reactions involving "2-Chloroquinoline-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Reaction Work-up, Purification, and Troubleshooting

Welcome to the technical support center for "2-Chloroquinoline-5-carboxylic acid." This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and field-tested insights to ensure your success. This document is structured as a dynamic troubleshooting and FAQ resource to directly address the common and complex challenges encountered during the work-up and purification of reactions involving this molecule.

Understanding the Molecule: Core Properties and Implications

Before delving into procedures, it's crucial to understand the physicochemical nature of this compound. Its structure, featuring both a weakly basic quinoline nitrogen and an acidic carboxylic acid group, dictates its behavior during extraction and purification.

PropertyValueImplication for Work-up
Molecular Formula C₁₀H₆ClNO₂---
Molecular Weight 207.61 g/mol [1][2]Used for all stoichiometric calculations.
Appearance White to yellowish solid/powder[3][4]Visual confirmation of the isolated product.
Solubility Poor in water at neutral pH; soluble in basic aqueous solutions (>31.1 µg/mL at pH 7.4)[1]. Soluble in organic solvents like DMF, DMSO.This pH-dependent solubility is the cornerstone of a successful acid-base extraction strategy.
Reactivity The carboxylic acid allows for salt formation. The chloro- group is relatively stable but can be a site for nucleophilic substitution under specific conditions.Work-up conditions should generally be mild to avoid unintended side reactions.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing both solutions and the rationale behind them.

Q1: What is the fundamental strategy for isolating this compound from a typical reaction mixture?

The most effective method is an acid-base extraction , which leverages the molecule's amphoteric nature, specifically the acidity of the carboxylic acid group.

The Causality: The core principle is to manipulate the pH of the aqueous phase to control the solubility of your product.

  • Basification: After quenching the reaction, the entire mixture is diluted with an organic solvent (e.g., ethyl acetate, DCM) and washed with a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO₃). This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt. Your desired product moves into the aqueous layer, while non-acidic starting materials and byproducts remain in the organic layer.

  • Separation: The organic layer containing impurities is discarded.

  • Acidification: The aqueous layer is then cooled in an ice bath and slowly acidified (e.g., with 1-2 M HCl). This re-protonates the carboxylate, causing the neutral, water-insoluble this compound to precipitate out of the solution.

  • Isolation: The precipitated solid is collected by vacuum filtration.[5][6]

This method provides a significant purification advantage before any chromatographic or recrystallization steps are undertaken.

Q2: I've performed the basic wash, but my product is still in the organic layer according to TLC analysis. What went wrong?

This is a common and frustrating issue that usually points to incomplete deprotonation.

Troubleshooting Steps:

  • Insufficient Base: The most likely cause is that the pH of the aqueous layer is not high enough to fully deprotonate the carboxylic acid. Ensure you are using a sufficiently concentrated base and add it until the aqueous phase is distinctly basic (test with pH paper, aiming for pH > 9).

  • Inefficient Mixing: If the two phases are not mixed thoroughly, the acid-base reaction at the interface will be slow and incomplete. Ensure vigorous mixing, but be mindful of creating emulsions (see Q4).

  • Choice of Base: For some reaction mixtures, sodium bicarbonate (NaHCO₃) may not be a strong enough base. Switching to a stronger base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) is recommended.

  • "Salting Out" Effect: If your organic solvent has some water miscibility, adding brine (saturated aq. NaCl) can help force the separation and drive the ionic salt into the aqueous phase.[6]

Q3: I have acidified the aqueous layer, but my product has not precipitated. What should I do?

This indicates that the product remains dissolved in the aqueous phase.

Troubleshooting Steps:

  • Confirm Acidification: Use pH paper to ensure the solution is acidic (pH < 4). It's possible more acid is needed to overcome the buffering capacity of the solution.

  • Induce Precipitation/Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • "Salting Out": Add solid sodium chloride to the aqueous solution. This increases the ionic strength of the solution, decreasing the solubility of the organic product and forcing it to precipitate.[7]

    • Reduce Volume: If the product concentration is too low, carefully reduce the volume of the aqueous layer using a rotary evaporator. Be cautious not to evaporate to dryness.

  • Back-Extraction: If precipitation fails, the product can be recovered. Re-basify the solution and extract it multiple times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry with a drying agent like Na₂SO₄ or MgSO₄, filter, and evaporate the solvent.[8] This will recover the product, which can then be purified by other means.

Q4: I have a severe emulsion during my extraction that refuses to separate. How can I resolve this?

Emulsions are colloidal suspensions of one liquid in another and are a common work-up nightmare.[9]

Solutions (from least to most disruptive):

  • Be Patient: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, layers will separate on their own.

  • Add Brine: Add a significant amount of saturated aqueous NaCl (brine). This increases the polarity of the aqueous phase, often forcing the layers to separate.[7]

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.

  • Filter Through Celite®: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets causing the emulsion.

  • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for separating layers.

Q5: What are the recommended methods for purifying the crude this compound?

The two primary methods are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid product.

    • Solvent Selection: A mixed solvent system is often ideal. Solvents like ethanol/water or dimethylformamide (DMF)/methanol can be effective.[10][11] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Column Chromatography: While effective, the acidic nature of the product can cause it to streak on a standard silica gel column due to interactions with basic sites on the silica.

    • Pro-Tip: To obtain sharp, well-defined bands, add a small amount (0.5-1%) of acetic acid to your eluent system (e.g., Hexane/Ethyl Acetate + 1% AcOH). The acid in the mobile phase keeps your compound fully protonated, preventing it from sticking to the stationary phase.

Q6: How can I effectively monitor the reaction and purification process?
  • Thin-Layer Chromatography (TLC): TLC is indispensable for monitoring reaction progress and checking the purity of column fractions. A typical eluent would be a mixture of ethyl acetate and hexanes, sometimes with a drop of acetic acid to improve spot shape.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, reverse-phase HPLC is the method of choice.[12] A C18 column is typically used with a gradient elution.[12][13]

Table 1: Representative HPLC Method Parameters

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)[12]
Mobile Phase A 0.1% Phosphoric acid or Formic acid in Water[12][13]
Mobile Phase B Acetonitrile[12]
Flow Rate 1.0 mL/min[12]
Detection UV at an appropriate wavelength (e.g., 289 nm)[12]
Column Temperature 30 °C[12]
Q7: What are the critical safety precautions for handling this compound and its reagents?

Safety is paramount in the laboratory. This compound, like many organic reagents, requires careful handling.

  • GHS Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[14][15]

  • Handling: Handle the solid powder in a well-ventilated fume hood to avoid inhaling dust.[14][16] Avoid contact with skin and eyes.[15][17]

  • Disposal: Dispose of chemical waste according to your institution's guidelines and local regulations.[17]

Protocols and Visual Workflows

Protocol 1: Standard Acid-Base Extraction Work-up
  • Quench Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents according to your specific procedure (e.g., by slowly adding water or a saturated NH₄Cl solution).

  • Dilute: Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Basic Wash: Add 1 M NaOH (aq) to the separatory funnel. Shake vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extract (Optional but Recommended): Wash the organic layer again with 1 M NaOH (aq) and combine this second aqueous wash with the first. This ensures complete extraction of the product.

  • Acidify: Cool the combined aqueous layers in an ice bath. While stirring, slowly add 2 M HCl (aq) dropwise until the solution is acidic (pH < 4, check with pH paper). A precipitate should form.

  • Isolate Product: Allow the mixture to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry: Dry the isolated solid under vacuum to obtain the crude product.

Workup_Procedure cluster_organic Organic Phase cluster_aqueous Aqueous Phase RM Reaction Mixture in Organic Solvent Imp Non-Acidic Impurities (Final Organic Layer) Aq_Salt Product as Water-Soluble Carboxylate Salt RM->Aq_Salt 1. Add Base (e.g., NaOH) 2. Shake & Separate Crude_Solid Precipitated Crude Product Aq_Salt->Crude_Solid 1. Cool in Ice Bath 2. Add Acid (e.g., HCl) Purify Purification (Recrystallization or Chromatography) Crude_Solid->Purify Filter & Dry

Fig 1. Workflow for Acid-Base Extraction.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
  • Google Patents.
  • SIELC Technologies. Quinoline-4-carboxylic acid. [Link]
  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
  • PubChem, National Center for Biotechnology Information. 2-Chloroquinoline-4-carboxylic acid. [Link]
  • PubChem, National Center for Biotechnology Information. This compound. [Link]
  • TradingChem.com. This compound CAS # 1092287-30-3. [Link]
  • Ishkov, Y. V., et al. A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 2023. [Link]
  • Google Patents.
  • YouTube. What Is Workup In Organic Chemistry?. [Link]

Sources

Technical Support Center: Scale-up Synthesis of 2-Chloroquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloroquinoline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter in the laboratory. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yield and purity, and ensure the safe handling of all materials.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the scale-up synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield and Significant Tar Formation

Question: My reaction is producing a low yield of the desired product, and I'm observing a significant amount of dark, tar-like residue. What are the likely causes, and how can I mitigate this?

Answer:

Tar formation is a frequent challenge in quinoline synthesis, often stemming from harsh reaction conditions that promote unwanted side reactions and polymerization.[1] The primary culprits are typically related to temperature control, reagent stoichiometry, and reaction time.

Causality and Strategic Solutions:

Potential Cause Explanation Recommended Solution
Excessive Reaction Temperature Many quinoline syntheses, such as those employing the Vilsmeier-Haack or Gould-Jacobs reactions, are exothermic.[1][2] Uncontrolled temperature increases can lead to the degradation of starting materials and intermediates, resulting in polymerization and tar formation.Precise Temperature Control: Maintain a low temperature (0°C or below) during the initial mixing of reagents, especially when preparing reactive intermediates like the Vilsmeier reagent. Use an ice-salt bath for cooling and add reagents dropwise with vigorous stirring. For the main reaction, utilize an oil bath for uniform and stable heating.[1]
Incorrect Stoichiometry An improper molar ratio of reagents can lead to incomplete reactions or the formation of side products that contribute to tarring. For instance, in a Vilsmeier-Haack approach, an excess or deficit of the chlorinating agent (e.g., POCl₃) relative to the amide (e.g., DMF) and the aniline precursor can be problematic.[1]Verify Molar Ratios: Carefully calculate and verify the stoichiometry of all reactants based on a reliable and optimized protocol.
Prolonged Reaction Time Extended heating can cause the desired product to decompose, leading to the formation of complex, high-molecular-weight byproducts.[1]Reaction Monitoring: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). This will help you determine the optimal reaction time to maximize product formation while minimizing degradation.
Presence of Moisture or Impurities Water can react with chlorinating agents, and impurities in starting materials or solvents can catalyze polymerization.[1]Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[1]
Issue 2: Incomplete Reaction or Stalled Conversion

Question: My reaction appears to have stalled, with a significant amount of starting material remaining even after the recommended reaction time. What factors could be inhibiting the reaction?

Answer:

Incomplete conversion can be attributed to several factors, including insufficient activation energy, catalyst deactivation, or poor solubility of reactants.

Causality and Strategic Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Reaction Temperature While excessive heat is detrimental, a temperature that is too low may not provide the necessary activation energy for the reaction to proceed to completion.Optimize Temperature: If TLC indicates a stalled reaction, consider a modest, incremental increase in the reaction temperature while continuing to monitor for product formation and potential side reactions.
Catalyst Inefficiency or Deactivation In acid-catalyzed reactions like the Combes or Friedländer synthesis, the catalyst can be neutralized or poisoned by impurities.[3][4]Catalyst Selection and Handling: Ensure the catalyst is of high purity and handled appropriately to avoid deactivation. In some cases, using a different acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, may improve results.[3][5]
Poor Solubility of Reactants If the reactants are not fully dissolved in the reaction solvent, the reaction rate will be limited by the rate of dissolution.Solvent Optimization: Choose a solvent in which all reactants are sufficiently soluble at the reaction temperature. In some cases, a co-solvent system may be necessary.
Issue 3: Difficulty in Product Isolation and Purification

Question: After the reaction work-up, I am having trouble isolating a pure product. The crude material is an oily residue, or the precipitated solid is difficult to filter and purify. What are the best practices for isolation and purification?

Answer:

Effective product isolation is critical for obtaining a high-purity final compound. The challenges you're facing are common and can be addressed with careful work-up and purification techniques.

Causality and Strategic Solutions:

Potential Cause Explanation Recommended Solution
Product Solubility in the Aqueous Phase The carboxylic acid group on the quinoline ring can make the product soluble in aqueous solutions, especially under basic conditions.pH Adjustment: During the aqueous work-up, carefully adjust the pH of the solution. The product may not precipitate if the solution is too acidic or too basic. Neutralizing the solution or adjusting it to a slightly acidic pH can often induce precipitation.[1]
Formation of Emulsions During extraction with organic solvents, emulsions can form, making phase separation difficult.Breaking Emulsions: Add a saturated brine solution to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Trapped Impurities in the Crude Product The crude product can contain trapped impurities or residual tar, leading to discoloration and difficulty in purification.[1]Purification Techniques: If recrystallization is ineffective, consider purification by column chromatography on silica gel.[1] A suitable eluent system can be determined by TLC analysis.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare the quinoline core structure, and what are their respective advantages and disadvantages?

A1: Several classic named reactions are employed for the synthesis of quinolines. The choice of method often depends on the available starting materials and the desired substitution pattern.

  • Gould-Jacobs Reaction: This method is effective for preparing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[2][6] A key advantage is its utility for anilines with electron-donating groups at the meta-position.[2] However, the cyclization step often requires high temperatures, which can lead to decomposition.[7]

  • Combes Quinoline Synthesis: This reaction involves the acid-catalyzed condensation of anilines with β-diketones to form 2,4-disubstituted quinolines.[3][8] It is a versatile method, but the regioselectivity can be an issue with unsymmetrical β-diketones.[3]

  • Friedländer Annulation: This is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by acid or base.[4][9] It is an efficient method for producing polysubstituted quinolines.[10] A potential drawback is the occurrence of side reactions like aldol condensation under basic conditions.[4]

Q2: What are the key safety precautions to consider when working with the reagents typically used in this synthesis?

A2: The synthesis of this compound often involves hazardous reagents that require careful handling.

  • Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅): These are highly corrosive and react violently with water. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12]

  • Strong Acids (e.g., Sulfuric Acid, Polyphosphoric Acid): These are corrosive and can cause severe burns. Add them slowly and carefully to the reaction mixture, and always wear appropriate PPE.[13]

  • Organic Solvents: Many organic solvents are flammable and can be toxic. Work in a well-ventilated area and avoid sources of ignition.[14]

  • General Handling: Avoid contact with skin and eyes, and do not breathe dust or vapors.[12] Ensure that an eyewash station and safety shower are readily accessible.

Q3: How can I confirm the identity and purity of my final product, this compound?

A3: A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum will show the characteristic signals for the aromatic protons on the quinoline ring system, and the ¹³C NMR will confirm the number and types of carbon atoms.

  • Mass Spectrometry (MS): This technique will provide the molecular weight of the compound, confirming the molecular formula (C₁₀H₆ClNO₂).[15]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the aromatic C-H and C=C bonds.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate in multiple solvent systems is a good indicator of purity.

III. Experimental Workflow and Diagrams

Generalized Synthetic Pathway: Gould-Jacobs Approach

A common route to quinoline carboxylic acids is an adaptation of the Gould-Jacobs reaction. The following workflow provides a conceptual overview.

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Chlorination Aniline Substituted Aniline Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 + Malonic Ester MalonicEster Diethyl Ethoxymethylenemalonate MalonicEster->Intermediate1 Intermediate1_ref HydroxyquinolineEster 4-Hydroxy-3-carboalkoxyquinoline Intermediate1_ref->HydroxyquinolineEster Heat (High Temp) HydroxyquinolineEster_ref CarboxylicAcid 4-Hydroxyquinoline Carboxylic Acid HydroxyquinolineEster_ref->CarboxylicAcid Base (e.g., NaOH) CarboxylicAcid_ref FinalProduct This compound CarboxylicAcid_ref->FinalProduct Chlorinating Agent (e.g., POCl₃) Troubleshooting_Workflow cluster_problems Problem Identification cluster_solutions Corrective Actions Start Start Synthesis Monitor Monitor Reaction (TLC) Start->Monitor Tar Excessive Tar Formation? Monitor->Tar Check Progress Workup Reaction Work-up Isolation Isolation Issues? Workup->Isolation Purify Purification Analyze Analyze Product Purify->Analyze Stalled Reaction Stalled? Tar->Stalled No TempControl Check Temp Control & Reaction Time Tar->TempControl Yes Stalled->Workup No OptimizeTemp Optimize Temperature & Catalyst Stalled->OptimizeTemp Yes Isolation->Purify No pH_Extract Adjust pH Optimize Extraction Isolation->pH_Extract Yes TempControl->Monitor Stoichiometry Verify Stoichiometry & Reagent Purity OptimizeTemp->Monitor pH_Extract->Purify

Caption: A logical workflow for troubleshooting common synthesis challenges.

IV. References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • Combes quinoline synthesis - Wikipedia. Available at: [Link]

  • Organic Name Reaction With Their Respective Mechanism | PPTX - Slideshare. Available at: [Link]

  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. Available at: [Link]

  • Gould-Jacobs Reaction. Available at: [Link]

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • Friedländer synthesis - Wikipedia. Available at: [Link]

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. Available at: [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Available at: [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Combes Quinoline Synthesis. Available at: [Link]

  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Available at: [Link]

  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • Synthesis of Carboxylic Acids. Available at: [Link]

  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Available at: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]

  • (PDF) 2-Chloroquinoline-3-carboxylic acid - ResearchGate. Available at: [Link]

  • This compound | C10H6ClNO2 | CID 33778592 - PubChem. Available at: [Link]

  • 2-Chloroquinoline-3-carboxylic acid - PMC - NIH. Available at: [Link]

  • Synthesis of 7-chloroquinoline-5,8-dione - ResearchGate. Available at: [Link]

Sources

Preventing decomposition of "2-Chloroquinoline-5-carboxylic acid" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Chloroquinoline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable synthetic intermediate. Our goal is to provide you with field-proven insights and troubleshooting strategies to prevent its decomposition during chemical reactions, ensuring the integrity and success of your experiments.

Understanding the Stability of this compound

This compound (CAS: 1092287-30-3) is a bifunctional molecule featuring a reactive chloro-substituted pyridine ring and a carboxylic acid on the benzene ring.[1] This structure, while synthetically useful, is susceptible to specific degradation pathways under common reaction conditions. The primary challenges are preventing unwanted hydrolysis of the C-Cl bond and decarboxylation of the COOH group. This guide will address these issues head-on, providing both the "how" and the "why" for our recommended protocols.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the stability and handling of this compound.

Q1: What are the primary decomposition pathways I should be aware of?

There are two main decomposition routes that can significantly impact your reaction outcomes:

  • Hydrolysis to 2-Quinolone: The chlorine atom at the C2 position is susceptible to nucleophilic substitution, particularly by water or hydroxide ions. This reaction is often promoted by acidic or basic conditions and elevated temperatures, leading to the formation of the corresponding 2-quinolone-5-carboxylic acid.[2][3][4] This byproduct can complicate purification and reduce the yield of your desired product.

  • Decarboxylation: Like many aromatic carboxylic acids, this compound can lose its carboxylic acid group as carbon dioxide (CO₂), especially under high heat.[5][6] This process is often irreversible and leads to the formation of 2-chloroquinoline. While sometimes a desired transformation, it is a common side reaction if not properly controlled.[7]

DecompositionPathways main This compound quinolone 2-Quinolone-5-carboxylic acid main->quinolone  Hydrolysis (+H₂O, Heat, Acid/Base) decarboxylated 2-Chloroquinoline main->decarboxylated  Decarboxylation (High Heat)

Caption: Primary decomposition pathways for this compound.

Q2: Is this compound particularly sensitive to heat?

Yes, thermal stability is a critical concern. Elevated temperatures can accelerate both hydrolysis and decarboxylation. While specific decomposition temperatures can vary based on the solvent, pH, and presence of other reagents, it is a general best practice to maintain the lowest effective temperature for your reaction. Bimolecular reactions between carboxylic acids can also lower decomposition barriers.[8] Long reaction times at high temperatures should be avoided.

Q3: How does pH affect the stability of this compound?

The compound is sensitive to both strongly acidic and strongly basic conditions.

  • Acidic Conditions: Strong acids can promote the hydrolysis of the 2-chloro group to a quinolone.[2]

  • Basic Conditions: Strong bases will deprotonate the carboxylic acid, forming a carboxylate salt. While this may protect against decarboxylation to some extent, strong bases (like NaOH or KOH) can also facilitate nucleophilic attack at the C2 position, leading to hydrolysis.

Q4: Should I consider protecting the carboxylic acid group?

Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a highly effective strategy to prevent unwanted reactions of the acid functionality.[9][10]

  • Advantages: An ester group prevents the acidic proton from interfering with base-sensitive reagents (like Grignards or organolithiums) and can prevent decarboxylation.

  • Considerations: This adds two steps to your synthesis (protection and deprotection). The conditions required to hydrolyze the ester back to the carboxylic acid (typically acidic or basic hydrolysis) must be compatible with the rest of your molecule.[9] For instance, base-catalyzed hydrolysis of the ester could potentially lead to hydrolysis of the 2-chloro group if conditions are too harsh.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Encountered Potential Cause(s) Recommended Actions & Explanations
Low Yield & Multiple Spots on TLC/LCMS 1. Thermal Decomposition: Reaction temperature is too high or heating is prolonged. 2. Hydrolysis: Presence of water in reagents or solvents. 3. Incompatible Reagents: Strong acids or bases are causing side reactions.1. Optimize Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable rate. Consider microwave synthesis for rapid, controlled heating. 2. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar). 3. Reagent Selection: If possible, use milder, non-nucleophilic bases (e.g., organic bases like triethylamine or DIPEA) instead of strong inorganic bases.
Significant Formation of 2-Quinolone Byproduct Hydrolysis of the C2-Cl bond. This is a clear indication that water or another nucleophile is reacting at the C2 position.1. Strictly Anhydrous Setup: This is the most critical factor. Use techniques for moisture-sensitive reactions. 2. Solvent Choice: Switch to a non-protic solvent (e.g., THF, Dioxane, Toluene, DMF) if the reaction chemistry allows. 3. pH Control: Avoid strongly acidic or basic aqueous workups until the desired reaction is complete and the product is ready for isolation.
Evidence of Decarboxylation (e.g., gas evolution, presence of 2-chloroquinoline) Excessive Heat. The carboxylic acid group is being lost as CO₂.1. Reduce Temperature: This is the most direct solution. 2. Protecting Group Strategy: Convert the carboxylic acid to an ester, which is thermally more stable.[9] 3. Alternative Activation: If the carboxylic acid needs to be activated (e.g., for amide coupling), use milder coupling agents at lower temperatures (e.g., HATU, HOBt/EDC) rather than converting to an acid chloride with harsh reagents like thionyl chloride at high temperatures.
Starting Material is Insoluble The free carboxylic acid may have poor solubility in non-polar organic solvents.1. Solvent Screening: Test solubility in various aprotic polar solvents like DMF, DMAc, or NMP. Acetic acid is also a potential solvent, but be mindful of its protic nature.[11] 2. Esterification: Converting the acid to its methyl or ethyl ester often dramatically improves solubility in a wider range of organic solvents.[12]
Experimental Protocols
Protocol 1: General Handling and Storage

To ensure the long-term stability and purity of your starting material:

  • Storage: Store this compound in a tightly sealed container in a cool, dark, and dry place. A desiccator is recommended.

  • Handling: Handle the solid in a dry environment. If weighing out small quantities, do so in a glove box or under a stream of dry nitrogen if possible, especially if it will be used in a moisture-sensitive reaction.

Protocol 2: Recommended Reaction Setup for a Moisture-Sensitive Coupling Reaction

This protocol outlines a general workflow designed to minimize both hydrolysis and decarboxylation during a typical cross-coupling or amidation reaction.

Workflow cluster_prep Preparation (Moisture Control is Key) cluster_reaction Reaction Execution (Thermal & pH Control) cluster_workup Workup & Purification p1 1. Oven-dry all glassware (>120°C overnight) p2 2. Cool under vacuum or in a desiccator p1->p2 p3 3. Use anhydrous solvents (e.g., distilled from drying agent) p2->p3 r1 4. Assemble glassware and purge with inert gas (N₂/Ar) r2 5. Add this compound and other solid reagents r1->r2 r3 6. Add anhydrous solvent via syringe r2->r3 r4 7. Add liquid reagents (e.g., base) slowly at controlled temp (e.g., 0°C) r3->r4 r5 8. Heat to lowest effective temperature. Monitor progress by TLC/LCMS r4->r5 w1 9. Cool reaction to RT before quenching w2 10. Perform aqueous workup with care, avoiding prolonged exposure to strong acid/base w1->w2 w3 11. Purify promptly via crystallization or chromatography w2->w3

Caption: Recommended workflow for reactions using this compound.

Step-by-Step Methodology:

  • Glassware Preparation: Thoroughly oven-dry all reaction flasks, condensers, and addition funnels. Assemble the apparatus while hot and allow it to cool under a positive pressure of inert gas (Nitrogen or Argon).

  • Reagent Addition: Add this compound and any other solid reagents to the reaction flask under the inert atmosphere.

  • Solvent Addition: Add the appropriate anhydrous, aprotic solvent (e.g., THF, Toluene) via cannula or syringe.

  • Temperature Control: Place the reaction flask in a cooling bath (e.g., ice-water bath) before the dropwise addition of any reactive reagents, such as an organic base or coupling agent solution.

  • Reaction Execution: Once all reagents are added, slowly warm the reaction to the desired temperature. Use an oil bath with a temperature controller for precise heating. Do not exceed the minimum temperature required for the transformation.

  • Monitoring: Follow the reaction's progress using a suitable analytical technique (e.g., TLC or LCMS). The goal is to apply heat for the minimum time necessary to achieve high conversion, thereby reducing the opportunity for thermal decomposition.

  • Workup: Upon completion, cool the reaction to room temperature before quenching. When performing an aqueous workup, minimize the time the compound is in contact with strongly acidic or basic aqueous layers.

  • Purification: After extraction and drying of the organic layer, purify the product as quickly as possible using standard techniques like column chromatography or recrystallization to prevent degradation upon standing.

By implementing these strategies, you can significantly improve the outcome of your reactions by preserving the structural integrity of this compound.

References
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).
  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. (n.d.). RSC Publishing. [Link]
  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). RSC Advances. [Link]
  • Phase Transition Thermodynamic Properties Of 2-Methylquinoline, 2-Chloroquinoline And 2-Phenylquinoline. (2023). DergiPark. [Link]
  • Preparation method for quinoline-4-carboxylic acid derivative. (n.d.).
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. [Link]
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (n.d.). Canadian Science Publishing. [Link]
  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. (2021).
  • Phase Transition Thermodynamic Properties Of 2-Methylquinoline, 2- Chloroquinoline And 2-Phenylquinoline Case. (2023).
  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. [Link]
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PubMed Central. [Link]
  • Copper-quinoline decarboxylation. (n.d.). Journal of the American Chemical Society. [Link]
  • Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. (2002). PubMed. [Link]
  • 2-Chloroquinoline-3-carbaldehyde. (2010).
  • Protecting Groups List. (n.d.). SynArchive. [Link]
  • Quinoline carboxylic acid derivatives. (n.d.).
  • 2-Chloroquinoline-3-carboxylic acid. (2010).
  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023).
  • Bimolecular Decomposition Pathways for Carboxylic Acids of Relevance to Biofuels. (n.d.).
  • 2D Coordination Polymers Based on Isoquinoline‐5‐Carboxylate and Cu(II). (n.d.). Wiley Online Library. [Link]
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). RSC Publishing. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • 2-Chloroquinoline-3-carboxylic acid. (2010). PubMed Central. [Link]
  • 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2016).
  • Purification of carboxylic acids by chemical treatment and distillation. (n.d.).
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. [Link]
  • Process for the purification of a carboxylic acid-containing composition. (n.d.).
  • Degradation of Deep-Eutectic Solvents Based on Choline Chloride and Carboxylic Acids. (n.d.).
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). Semantic Scholar. [Link]
  • Decarboxylation. (2022). Master Organic Chemistry. [Link]
  • Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. (n.d.).

Sources

Technical Support Center: Synthesis of 2-Chloroquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloroquinoline-5-carboxylic acid. This resource is designed for researchers, chemists, and professionals in drug development. Here, we provide in-depth, field-proven insights into various synthetic routes, addressing common experimental challenges through a troubleshooting-focused, question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds. The presence of the chloro-, carboxyl-, and quinoline moieties offers multiple points for chemical modification, making it a versatile intermediate. However, its synthesis can present challenges, including low yields, side-product formation, and purification difficulties. This guide explores established and alternative synthetic strategies, providing detailed protocols and troubleshooting advice to enable robust and reproducible outcomes in your laboratory.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section directly addresses common issues encountered during the synthesis of this compound and its precursors.

Route 1: Synthesis via Combes Reaction and Subsequent Modifications

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][2] For our target molecule, this would typically start with 3-aminobenzoic acid.

Question 1: I am attempting a Combes synthesis with 3-aminobenzoic acid and acetylacetone, but I'm observing very low yields of the desired quinoline. What is going wrong?

Answer: This is a common issue rooted in the electronic properties of your starting aniline.

  • Causality: The Combes reaction relies on an acid-catalyzed electrophilic aromatic substitution as the key ring-closing step.[1] The carboxylic acid group on 3-aminobenzoic acid is an electron-withdrawing group, which deactivates the aromatic ring, making it less nucleophilic and thus hindering the intramolecular cyclization.

  • Troubleshooting & Protocol Adjustment:

    • Protect the Carboxylic Acid: The most effective solution is to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester group is less deactivating than the free carboxylic acid, which should improve the yield of the cyclization step.

    • Stronger Acid Catalysts: While sulfuric acid is common, polyphosphoric acid (PPA) can be more effective as it acts as both a catalyst and a dehydrating agent.[1]

    • Reaction Conditions: Ensure anhydrous conditions, as water can interfere with the acid catalyst and intermediates. Monitor the reaction temperature closely; excessive heat can lead to charring and side product formation.

Question 2: My Combes reaction mixture is turning dark brown or black, resulting in a significant amount of tar-like residue. How can I prevent this?

Answer: Tar formation is often a result of harsh reaction conditions leading to uncontrolled side reactions and polymerization.[3]

  • Causality: The strong acid catalysts and elevated temperatures required for the Combes cyclization can promote polymerization of the starting materials and intermediates, especially with sensitive substrates.

  • Troubleshooting & Optimization:

    • Temperature Control: Maintain a carefully controlled temperature using an oil bath for uniform heating. Avoid localized overheating.

    • Stepwise Addition: Add the aniline derivative to the pre-heated acid/β-diketone mixture slowly to control the initial exothermic reaction.

    • Alternative Catalysts: Consider using milder catalysts like zinc chloride or p-toluenesulfonic acid, although this may require longer reaction times.[4]

Route 2: Synthesis via Doebner-von Miller Reaction and Subsequent Functionalization

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[5]

Question 3: I am trying a Doebner-von Miller reaction with 3-aminobenzoic acid and an α,β-unsaturated aldehyde, but the reaction is sluggish and yields are poor. Why?

Answer: Similar to the Combes synthesis, the deactivating nature of the carboxylic acid group on the aniline is likely the primary issue. This reaction can also be violently exothermic.[6][7]

  • Causality: The reaction proceeds through a Michael addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation.[5][6] The reduced nucleophilicity of the aniline nitrogen and the deactivated aromatic ring both contribute to poor reactivity.

  • Troubleshooting & Protocol Adjustment:

    • Ester Protection: As with the Combes reaction, protecting the carboxylic acid as an ester is highly recommended to increase the reactivity of the aniline.

    • Choice of Oxidant: The reaction requires an oxidant for the final aromatization step.[5] While sometimes an intermediate anil can act as the oxidant, external oxidizing agents like nitrobenzene or arsenic acid are often necessary. Careful selection and stoichiometry of the oxidant are crucial.

    • Catalyst System: The reaction is typically catalyzed by strong acids like hydrochloric or sulfuric acid.[8][9] Some modern protocols utilize solid acid catalysts like silver(I)-exchanged Montmorillonite K10 to improve yields and simplify work-up.

Route 3: Oxidation and Chlorination of a Quinoline Precursor

A more direct and often higher-yielding approach involves the synthesis of methyl 2-oxoquinoline-5-carboxylate, followed by chlorination.[10]

Question 4: I am following a protocol for the chlorination of 2-hydroxyquinoline-5-carboxylic acid (or its ester) using POCl₃, but the reaction is incomplete. What can I do?

Answer: Incomplete chlorination is a frequent problem, often related to reaction conditions or reagent purity.

  • Causality: The conversion of the 2-quinolone tautomer to the 2-chloroquinoline is a nucleophilic substitution on the phosphorus of POCl₃, followed by elimination. The reaction can be sensitive to temperature and the presence of any moisture.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and that the POCl₃ is fresh and free from hydrolysis products (HCl and phosphoric acid). The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature and Time: Refluxing in neat POCl₃ is a common method. Ensure the reaction is heated to a sufficient temperature (the boiling point of POCl₃ is ~106 °C) for an adequate duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Addition of a Catalyst: In some cases, the addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.

    • Work-up Procedure: The work-up is critical. The reaction mixture must be quenched by slowly and carefully pouring it onto crushed ice with vigorous stirring to precipitate the product and hydrolyze the excess POCl₃.[3]

Question 5: After quenching my POCl₃ reaction with ice/water, my product does not precipitate. What should I do?

Answer: The product may be soluble in the resulting acidic aqueous solution.

  • Causality: Quinolines are basic compounds and can form hydrochloride salts in the presence of HCl (a byproduct of POCl₃ hydrolysis), which are often water-soluble.

  • Troubleshooting & Protocol Adjustment:

    • Basification: Carefully neutralize the acidic aqueous mixture with a base such as sodium hydroxide or sodium bicarbonate solution until a neutral or slightly basic pH is reached. This will deprotonate the quinoline nitrogen and cause the free base to precipitate.[3]

    • Extraction: If the product is still not precipitating or is oily, extract the neutralized aqueous solution with an appropriate organic solvent like dichloromethane or ethyl acetate.

Part 2: Detailed Synthetic Protocols and Data

Protocol 1: Two-Stage Synthesis via Oxidation and Chlorination (Recommended Route)

This is a reliable and scalable method that avoids the issues associated with deactivating groups in classical quinoline syntheses.[10]

Workflow Diagram

G cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Chlorination & Hydrolysis A Methyl quinoline- 5-carboxylate B Methyl 2-oxoquinoline- 5-carboxylate A->B  NaOCl, KH2PO4, Benzene/Water C Methyl 2-chloroquinoline- 5-carboxylate B->C  POCl3, Reflux D 2-Chloroquinoline- 5-carboxylic acid C->D  NaOH, H2O/EtOH, then H+ workup

Caption: Two-stage synthesis of the target compound.

Step-by-Step Methodology

Stage 1: Synthesis of Methyl 2-oxoquinoline-5-carboxylate [10]

  • To a vigorously stirred biphasic mixture of methyl quinoline-5-carboxylate (10 g, 0.053 mol) in benzene (150 mL) and an aqueous solution of sodium hypochlorite (850 mL), add potassium dihydrogen phosphate (15.2 g, 0.112 mol) at room temperature.

  • Stir the resulting mixture for 5 hours. Monitor the reaction by TLC.

  • Add sodium thiosulfate (53 g, 0.212 mol) to quench excess oxidant and stir for another 3 hours.

  • Filter the resulting precipitate, wash with benzene and water, and air-dry to yield methyl 2-oxoquinoline-5-carboxylate.

Stage 2: Synthesis of this compound [10]

  • Add methyl 2-oxoquinoline-5-carboxylate (10 g, 0.049 mol) to phosphorus oxychloride (POCl₃, 50 mL).

  • Heat the mixture to reflux and maintain for 3 hours.

  • Cool the reaction mass to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • Make the mixture alkaline with a concentrated NaOH solution.

  • Filter the precipitate, wash with water, and dry to obtain methyl 2-chloroquinoline-5-carboxylate.

  • For hydrolysis, reflux the ester in a mixture of ethanol and 10% aqueous NaOH until the reaction is complete (monitored by TLC).

  • Cool the mixture, acidify with HCl to precipitate the product, filter, wash with water, and dry to yield this compound.

Comparative Data of Synthetic Routes
RouteKey Starting MaterialsTypical YieldAdvantagesDisadvantages
Oxidation/Chlorination Methyl quinoline-5-carboxylate, POCl₃~80-90% (chlorination step)[10]High yield, reliable, scalable, avoids deactivation issues.Requires handling of hazardous POCl₃.
Combes Synthesis 3-Aminobenzoic acid (ester), β-diketoneVariable, often <50%One-pot quinoline formation.Low yields with deactivated anilines, tar formation.[1][7]
Doebner-von Miller 3-Aminobenzoic acid (ester), α,β-unsaturated carbonylVariable, often lowAccess to diverse substitution patterns.Low yields, harsh/exothermic conditions, requires oxidant.[6][7]
Alternative Route: Sandmeyer Reaction

For substrates where an amino group is already present at the 2-position of the quinoline ring, a Sandmeyer reaction can be a viable alternative for introducing the chloro-substituent.[11][12]

Question 6: Can I synthesize this compound from 2-aminoquinoline-5-carboxylic acid?

Answer: Yes, the Sandmeyer reaction is a classic method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[11][13]

Workflow Diagram

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Chloro-de-diazoniation A 2-Aminoquinoline- 5-carboxylic acid B Diazonium Salt Intermediate A->B  NaNO2, HCl, 0-5 °C C 2-Chloroquinoline- 5-carboxylic acid B->C  CuCl

Caption: Sandmeyer reaction pathway.

Step-by-Step Methodology
  • Diazotization: Dissolve 2-aminoquinoline-5-carboxylic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution with stirring. Effervescence (nitrogen gas) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.

  • Cool the reaction mixture, filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).

References

  • BenchChem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Ishkov, Y. V., Veduta, V. V., Fed'ko, N. F., & Bogdan, N. M. (n.d.). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Odessa National University.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Química Organica.org. (n.d.). Combes synthesis of quinolines.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • BenchChem. (n.d.). How to avoid the formation of tar in 2-chloroquinoline synthesis.
  • MDPI. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters.
  • PubMed Central. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

Sources

Technical Support Center: Purification of 2-Chloroquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide a comprehensive guide to the purification of 2-Chloroquinoline-5-carboxylic acid. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The nature of impurities is highly dependent on the synthetic route employed. A common synthesis involves the oxidation and subsequent chlorination of methyl quinoline-5-carboxylate.[1] Therefore, typical impurities may include:

  • Unreacted Starting Materials: Methyl quinoline-5-carboxylate.

  • Intermediates: Methyl 2-oxoquinoline-5-carboxylate.[1]

  • Byproducts of Chlorination: Potentially other chlorinated species or products of incomplete reaction.

  • Residual Solvents: Solvents used in the synthesis and workup, such as benzene or acetic acid.[1]

  • Inorganic Salts: From reagents and workup procedures (e.g., sodium hydroxide, hydrochloric acid).[2]

Q2: What is the best initial approach for purifying solid this compound?

A2: For solid this compound, recrystallization is often the most effective initial purification technique. It is excellent for removing small amounts of impurities from a solid sample. The choice of solvent is critical for successful recrystallization.[3]

Q3: My this compound is an oil or a sticky solid. How should I proceed?

A3: If the crude product is not a solid, it suggests the presence of significant impurities. In this case, an acid-base extraction is a highly effective method to isolate the carboxylic acid from neutral or basic impurities.[2] This can be followed by recrystallization of the precipitated acid.

Q4: I am observing streaking or tailing when I run my sample on a silica gel TLC plate. What is the cause and how can I fix it?

A4: Streaking of carboxylic acids on silica gel is a common problem due to the strong interaction of the acidic proton with the silica surface. To mitigate this, you can add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[4] This keeps the carboxylic acid in its protonated form, leading to a more defined spot.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Recovery After Recrystallization The compound is too soluble in the recrystallization solvent at low temperatures.- Choose a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.[3]- Avoid using an excessive volume of solvent.- Ensure the solution is thoroughly cooled before filtration.
Premature crystallization during hot filtration.- Preheat the filtration funnel and receiving flask.- Use a minimum amount of hot solvent to dissolve the compound.
Product Fails to Crystallize The solution is supersaturated, or impurities are inhibiting crystal formation.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure this compound.- If an "oiling out" occurs, redissolve the oil in more hot solvent and allow it to cool more slowly.
Persistent Impurities After Recrystallization Impurities have similar solubility to the product in the chosen solvent.- Perform a second recrystallization using a different solvent system.- Consider an alternative purification method like column chromatography or acid-base extraction to remove the persistent impurities.
Emulsion Formation During Acid-Base Extraction The organic and aqueous layers are not separating cleanly.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Gently swirl or rock the separatory funnel instead of vigorous shaking.- Allow the mixture to stand for a longer period.- If the emulsion persists, filter the mixture through a pad of Celite.
Poor Separation in Column Chromatography Incorrect solvent system (eluent) polarity.- Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.- For carboxylic acids, adding a small percentage (0.5-1%) of acetic or formic acid to the eluent can improve peak shape and separation.[4]
Column overloading.- Use an appropriate ratio of silica gel to the crude sample (typically 50:1 to 100:1 by weight).
Troubleshooting Logic Diagram

troubleshooting_flowchart start Crude this compound is_solid Is the crude product a solid? start->is_solid extraction Perform Acid-Base Extraction is_solid->extraction No (Oil/Gum) recrystallize Perform Recrystallization is_solid->recrystallize Yes extraction->recrystallize purity_check1 Assess Purity (TLC/HPLC/NMR) recrystallize->purity_check1 is_pure1 Is the purity >95%? purity_check1->is_pure1 end Pure Product is_pure1->end Yes troubleshoot Troubleshoot Purification is_pure1->troubleshoot No column_chrom Consider Column Chromatography troubleshoot->column_chrom purity_check2 Assess Purity column_chrom->purity_check2 is_pure2 Is the purity >95%? purity_check2->is_pure2 is_pure2->end Yes is_pure2->troubleshoot No

Caption: Decision workflow for purifying this compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude this compound that is already in solid form and contains a moderate level of impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, acetic acid, or a mixture like ethanol/water)[3]

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until it does. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Purification by Acid-Base Extraction

This protocol is ideal for separating this compound from neutral or basic impurities, especially when the crude product is an oil or highly impure.[2]

Materials:

  • Crude this compound

  • Organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 6M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated 2-chloroquinoline-5-carboxylate salt will be in the lower aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the carboxylic acid. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is acidic (pH ~2-3, check with pH paper). The this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product. Further purification by recrystallization (Protocol 1) may be performed if necessary.

Purification Workflow Diagram

purification_workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization dissolve Dissolve Crude in Organic Solvent add_base Extract with aq. NaHCO3 dissolve->add_base separate_layers Separate Aqueous Layer add_base->separate_layers acidify Acidify Aqueous Layer with HCl separate_layers->acidify precipitate Precipitate Pure Acid acidify->precipitate precipitated_acid Precipitated Acid precipitate->precipitated_acid dissolve_hot Dissolve in Minimal Hot Solvent cool_slowly Cool Slowly to Form Crystals dissolve_hot->cool_slowly filter_crystals Filter and Wash Crystals cool_slowly->filter_crystals dry_product Dry Purified Product filter_crystals->dry_product pure_product Pure this compound dry_product->pure_product crude Crude Product crude->dissolve precipitated_acid->dissolve_hot

Caption: General workflow for the purification of this compound.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Technique Purpose Typical Parameters
Thin-Layer Chromatography (TLC) Quick purity check and monitoring of purification progress.Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: Hexane:Ethyl Acetate with 0.5% acetic acid (ratio adjusted for optimal separation).
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.Column: C18 reverse-phase column.Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.[5]Detection: UV at a suitable wavelength (e.g., 254 nm or 290 nm).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.Solvent: DMSO-d₆ or CDCl₃.Impurities can be identified by comparing the spectrum to reference spectra of potential contaminants.[7]
Melting Point Indication of purity.A sharp melting point range close to the literature value suggests high purity. A broad or depressed melting point indicates the presence of impurities.

References

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • HPLC profiles of the reaction mixture and purity analysis during the synthesis of 11 C-labeled ubiquinol [ 11 C]-2. (n.d.). ResearchGate.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Acid-base extraction flow chart. (n.d.).
  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
  • Separation of 2-Chloroquinoline-4-carbonyl chloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Acid base extraction flow chart. (n.d.).
  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies, 4(5), 143-146.
  • Purification of Organic Compounds by Flash Column Chromatography. (2019). Organic Syntheses, 96, 283-308.
  • This compound CAS # 1092287-30-3. (n.d.). TradingChem.com.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Ishkov, Y. V., Veduta, V. V., Fed'ko, N. F., & Bogdan, N. M. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 21(4), 11-20.
  • This compound. (n.d.). PubChem.
  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(15), 8196-8238.
  • 2-Chloroquinoline-3-carboxylic acid. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(4), o693.
  • Protein purification troubleshooting guide. (n.d.). Dutscher.
  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO.
  • 2-Chloroquinoline-4-carboxylic acid. (n.d.). PubChem.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules, 25(20), 4833.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2011). Indian Journal of Pharmaceutical Sciences, 73(3), 299–304.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Journal of Pharmaceutical and Biomedical Analysis, 145, 448-457.
  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
  • Protein purification troubleshooting guide. (n.d.).

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on 2-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for nucleophilic aromatic substitution (SNAr) reactions on 2-chloroquinolines. Our goal is to move beyond simple procedural lists and empower you with the causal understanding needed to solve experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and common points of confusion encountered during the synthesis of 2-substituted quinolines.

Q1: My SNAr reaction on 2-chloroquinoline is failing or giving very low yields. What are the most common culprits?

Failure in this reaction typically stems from one or more of four key areas: (1) Insufficient nucleophilicity of the attacking species, (2) suboptimal solvent choice, (3) inadequate reaction temperature, or (4) an inappropriate base. The 2-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen, but success hinges on carefully balancing these reaction parameters.

Q2: What is the underlying mechanism, and how should it guide my experimental design?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][2][3] The rate-determining step is typically this initial attack.[3][4] In the second, faster step, the chloride ion is expelled to restore aromaticity. Understanding this is crucial: your primary goal is to facilitate the formation of the Meisenheimer complex. This means using a highly reactive nucleophile and a solvent that does not hinder its reactivity.

Q3: Why is the 2-position of quinoline reactive, and are other positions viable?

The nitrogen atom in the quinoline ring is electron-withdrawing, which reduces the electron density of the ring system and makes it susceptible to nucleophilic attack. The 2- and 4-positions are particularly activated because the negative charge of the Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom, providing significant stabilization.[4][5] Substitution at other positions is significantly more difficult and typically requires different chemistry, such as metal catalysis.

Q4: Do I always need a strong base?

Not always, but it is often essential. The base's primary role is to deprotonate the nucleophile (e.g., an alcohol, thiol, or primary/secondary amine) to generate a more potent anionic nucleophile.[2][4] For very acidic nucleophiles or highly reactive 2-chloroquinoline derivatives, a weaker base like potassium carbonate (K₂CO₃) may suffice. However, for less reactive systems or less acidic nucleophiles (like alcohols), a stronger base such as sodium hydride (NaH), potassium hydroxide (KOH), or sodium tert-butoxide (NaOtBu) is often required to drive the reaction.[2][6][7]

Q5: Can my solvent react or interfere with the reaction?

Yes. While polar aprotic solvents are preferred, some can be problematic. For example, N,N-Dimethylformamide (DMF) can decompose at high temperatures (typically >150 °C) to generate dimethylamine, which can act as a competing nucleophile, leading to an undesired byproduct.[4] Furthermore, ensure your solvent is anhydrous. Traces of water can react with 2-chloroquinoline, especially under basic conditions at high temperatures, to form 2-quinolinone.[4]

Section 2: Troubleshooting Guide: Low Yield and Side Product Formation

This section provides a systematic approach to diagnosing and solving specific experimental issues.

Problem: Low Conversion or No Product Formation

If your starting material is not being consumed, or the conversion to the desired product is minimal, consult the following table.

Potential Cause Diagnostic Check Recommended Solution & Rationale
Insufficient Nucleophilicity Is your nucleophile weak (e.g., an alcohol or a hindered amine)? Is your base strong enough to deprotonate it?Solution: Switch to a stronger base (see Table 2) or pre-form the nucleophile salt. For example, react an alcohol with NaH in THF before adding the 2-chloroquinoline. This ensures the presence of the more reactive alkoxide.[2]
Inappropriate Solvent Are you using a non-polar or a polar protic solvent?Solution: Switch to a polar aprotic solvent like DMSO or DMF. These solvents solvate the base's cation but leave the nucleophilic anion "bare" and highly reactive.[2][7] Ensure the solvent is anhydrous.
Low Reaction Temperature SNAr reactions often have a significant activation energy barrier.Solution: Incrementally increase the reaction temperature in 10-20 °C intervals. Monitor for decomposition by TLC. Microwave irradiation can be an effective alternative to achieve high temperatures and rapid reaction times.[4]
Steric Hindrance Does your nucleophile or quinoline substrate have bulky groups near the reaction center?Solution: Increase the reaction temperature significantly. If this fails, a less sterically hindered nucleophile may be required. In some cases, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may be a more suitable alternative for highly hindered substrates.[6]

Problem: Formation of Multiple Products or Impurities

If your reaction is proceeding but yielding a complex mixture, consider these possibilities.

Potential Cause Diagnostic Check Recommended Solution & Rationale
Hydrolysis of Starting Material Is there a byproduct with a mass corresponding to 2-quinolinone?Solution: Use anhydrous solvents and reagents. Dry solvents over molecular sieves and ensure the reaction is run under an inert atmosphere (N₂ or Ar).
Reaction with Solvent Are you using DMF at high temperatures (>150 °C)? Do you see a byproduct corresponding to dimethylamine addition?Solution: Switch to a more thermally stable polar aprotic solvent like DMSO or NMP.[4]
Over-reaction/Di-substitution Does your product contain a site for a second nucleophilic attack?Solution: Use milder reaction conditions. Lower the temperature, use a less potent base, or reduce the reaction time. Using a stoichiometric amount of the nucleophile rather than a large excess can also help.

Section 3: Optimizing Your Reaction Conditions

Solvent Selection Guide

The choice of solvent is critical for SNAr reactions. Polar aprotic solvents are the standard choice because they can dissolve ionic reagents but do not engage in strong hydrogen bonding, which would otherwise stabilize and deactivate the nucleophile.[2][8]

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Key Considerations
DMSO 18947.2Excellent choice. Highly polar, high boiling point, thermally stable. Often provides the fastest reaction rates.[7]
DMF 15336.7Good choice. Widely used, but can decompose at high temperatures to form dimethylamine.[4]
NMP 20232.2Good alternative to DMF. Higher boiling point and greater thermal stability.
DMAc 16537.8Similar to DMF and NMP, a reliable option.
Acetonitrile 8237.5Lower boiling point limits its use to more reactive substrate/nucleophile pairs.
THF 667.5Generally less effective due to lower polarity, but can be used for pre-forming nucleophile salts with strong bases like NaH.[9]
Toluene 1112.4Typically not used for classical SNAr but is a common solvent for related palladium-catalyzed reactions.[6]
Base Selection Guide

The base must be strong enough to deprotonate the nucleophile. The pKa of the nucleophile's conjugate acid (pKaH) is a good guide. The base's pKaH should ideally be at least 2 units higher than the pKa of the nucleophile.

Base Formula pKaH (Conjugate Acid) Typical Applications & Comments
Sodium Hydride NaH~36Very Strong. Used for deprotonating alcohols and other weak acids. Irreversible deprotonation. Reacts violently with water.[2]
Sodium tert-butoxide NaOtBu~19Strong. Excellent for generating alkoxides and amides. Soluble in many organic solvents.[6]
Potassium Hydroxide KOH15.7Strong. A cost-effective and powerful base, often used in DMSO.[7] Can introduce water; use powdered, anhydrous KOH.
Potassium Carbonate K₂CO₃10.3Moderate. Suitable for deprotonating phenols, thiols, and anilines. Often requires higher temperatures.[10]
Caesium Carbonate Cs₂CO₃10.3Moderate. Similar strength to K₂CO₃ but often more effective due to the higher solubility of its salts in organic solvents.[6]
Triethylamine Et₃N10.8Organic Amine Base. Typically used as an acid scavenger for HCl byproduct rather than for deprotonating the nucleophile.

Section 4: Detailed Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Amination of 2-Chloroquinoline

This protocol is adapted for a generic primary or secondary amine nucleophile.

  • Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add 2-chloroquinoline (1.0 equiv), the desired amine (1.2 equiv), and powdered potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the 2-chloroquinoline.

  • Reaction: Stir the mixture vigorously and heat to 100-120 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the 2-chloroquinoline is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Alkoxylation of 2-Chloroquinoline

This protocol is for reactions with an alcohol nucleophile, requiring a strong base.

  • Nucleophile Preparation: To an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and the desired alcohol (1.2 equiv). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Substrate Addition: Add a solution of 2-chloroquinoline (1.0 equiv) in a minimal amount of anhydrous THF to the alkoxide solution.

  • Reaction: Heat the reaction mixture to reflux (~65 °C) or, if a higher temperature is required, carefully replace the solvent with DMSO and heat accordingly.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography.

Section 5: Visualizing the Process

SNAr Mechanism on 2-Chloroquinoline

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_end Products 2CQ 2-Chloroquinoline MC Meisenheimer Complex (Resonance Stabilized Anion) 2CQ->MC Addition (Slow) Nu Nucleophile (Nu⁻) Nu->MC Prod 2-Substituted Quinoline MC->Prod Elimination (Fast) Cl Chloride (Cl⁻) MC->Cl

Caption: The addition-elimination mechanism of SNAr on 2-chloroquinoline.

Decision Workflow for Solvent and Base Selection

Decision_Workflow Start Start: Select Nucleophile (Nu-H) pKa_check Is pKa of Nu-H < 12? (e.g., phenol, thiol) Start->pKa_check Base_weak Use moderate base (e.g., K₂CO₃, Cs₂CO₃) pKa_check->Base_weak Yes Base_strong Use strong base (e.g., NaH, KOH, NaOtBu) pKa_check->Base_strong No (e.g., alcohol, amine) Solvent Select Polar Aprotic Solvent (DMSO, DMF, NMP) Base_weak->Solvent Base_strong->Solvent Temp_check Is reaction slow at 80-100°C? Solvent->Temp_check Increase_T Increase Temperature (120-150°C) or use microwave Temp_check->Increase_T Yes Proceed Proceed with Reaction Temp_check->Proceed No Increase_T->Proceed

Caption: A workflow to guide the selection of an appropriate base and solvent.

General Experimental Workflow

Exp_Workflow Prep 1. Reagent Prep (Dry reagents, inert atm.) Setup 2. Reaction Setup (Combine reagents in anhydrous solvent) Prep->Setup Reaction 3. Reaction (Heat and stir) Setup->Reaction Monitor 4. Monitoring (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Aqueous Work-up (Quench and extract) Monitor->Workup Complete Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Analysis (NMR, MS, etc.) Purify->Analyze

Caption: A typical experimental workflow from setup to analysis.

Section 6: References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives. Retrieved from

  • Abdel-Wahab, B. F., et al. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from

  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from

  • LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from

  • LibreTexts Chemistry. (2021). Solvent Effects in Nucleophilic Substitution. Retrieved from

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from

  • Gao, Y., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. National Institutes of Health. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • The Organic Chemistry Tutor. (2019). Nucleophilic aromatic substitutions. YouTube. Retrieved from

  • BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Retrieved from

  • El-Shafei, A. K., et al. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Retrieved from

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from

  • Google Patents. (n.d.). Alkoxylation process. Retrieved from

  • The Organic Chemistry Tutor. (2017). Heterocycles Part 1 - Nucleophilic Aromatic Substitution. YouTube. Retrieved from

Sources

Characterization of unexpected byproducts in "2-Chloroquinoline-5-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chloroquinoline-5-carboxylic acid

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected outcomes encountered during this synthetic process. We will explore the origins of common byproducts, provide robust troubleshooting strategies, and detail systematic workflows for characterization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by researchers. We delve into the mechanistic origins of these problems and provide actionable, field-tested solutions.

Q1: I'm observing an unexpected spot on my TLC plate and a corresponding peak in my LC-MS analysis. What are the most probable unexpected byproducts?

A1: When synthesizing this compound, particularly via the common route involving chlorination of 2-oxoquinoline-5-carboxylic acid with reagents like phosphorus oxychloride (POCl₃), several byproducts can arise. The identity of the byproduct is intrinsically linked to the reaction conditions and work-up procedures.

The most frequently encountered impurities are:

  • Unreacted Starting Material (2-oxoquinoline-5-carboxylic acid): A result of incomplete chlorination. This can be caused by insufficient reagent, low reaction temperature, or short reaction times.

  • Hydrolysis Product (2-oxoquinoline-5-carboxylic acid): The 2-chloro group is susceptible to nucleophilic substitution, especially by water.[1][2] This hydrolysis can occur if moisture is present in the reaction or, more commonly, during aqueous work-up or purification steps.[3][4]

  • Decarboxylation Product (2-chloroquinoline): Quinoline carboxylic acids can undergo decarboxylation, particularly at elevated temperatures.[5][6] If the chlorination reaction is run at excessively high temperatures or for prolonged periods, you may observe the formation of 2-chloroquinoline.

  • Dimeric or Polymeric Species: Under harsh conditions, complex side reactions can lead to the formation of higher molecular weight impurities. These are often observed as baseline noise or broad, poorly resolved peaks in chromatography.

A systematic approach to identifying these impurities is crucial and begins with a robust analytical workflow.[7]

Q2: My primary byproduct has a molecular weight of 189.15 g/mol , corresponding to the starting material. How can I drive the chlorination reaction to completion?

A2: The presence of unreacted 2-oxoquinoline-5-carboxylic acid indicates a suboptimal chlorination step. The conversion of the quinolinone to the chloroquinoline is a critical transformation that can be influenced by several factors.

Causality: The chlorination with POCl₃ often requires activation of the carbonyl oxygen. Insufficient reagent, inadequate temperature, or the presence of scavengers can stall the reaction.

Troubleshooting Strategies:

  • Reagent Stoichiometry: Ensure at least 2-3 equivalents of POCl₃ are used. For sluggish reactions, using PCl₅ as an additive can improve yields.[4]

  • Temperature and Reaction Time: While avoiding decarboxylation is important, the reaction often requires heating. Monitor the reaction progress by TLC. A typical range is 80-110 °C. Gradually increase the temperature and monitor for the disappearance of the starting material spot.

  • Solvent Choice: The reaction is often run neat in excess POCl₃. However, using a high-boiling inert solvent like toluene or DMF can sometimes improve solubility and reaction kinetics.

  • Moisture Control: The reaction is highly sensitive to water. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q3: I suspect hydrolysis of my product back to the quinolinone is occurring during work-up. What is the best procedure to minimize this?

A3: Hydrolysis is a significant challenge due to the reactivity of the 2-chloro group.[2] The work-up procedure is the most common stage for this byproduct to form.

Causality: The mechanism involves nucleophilic attack by water on the C2 position, which is activated towards substitution. This process can be accelerated by both acidic and basic conditions.

Recommended Work-up Protocol:

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice. This hydrolyzes the excess POCl₃ in a controlled manner.

  • pH Control: The resulting solution will be strongly acidic. Neutralize it cautiously with a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) while keeping the temperature low (0-5 °C). Avoid using strong bases like NaOH, as this can aggressively promote hydrolysis of the product.

  • Extraction: Once neutralized (pH ~7-8), the product often precipitates. If not, extract immediately with an organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure at a low temperature (<40 °C).

Q4: Decarboxylation seems to be an issue in my synthesis, leading to 2-chloroquinoline. How can I prevent this?

A4: The loss of CO₂ from the carboxylic acid moiety is primarily a thermally driven process.[6] While some quinoline carboxylic acids are quite stable, others can decarboxylate under the conditions required for chlorination.[8]

Troubleshooting & Prevention:

  • Temperature Management: This is the most critical factor. The goal is to find the minimum temperature at which the chlorination proceeds at a reasonable rate. Use an oil bath with a temperature controller for precise heating. Do not exceed 110-120 °C unless absolutely necessary and validated by small-scale trials.

  • Reaction Monitoring: Closely monitor the reaction's progress using TLC or HPLC. As soon as the starting material is consumed, proceed with the work-up. Avoid unnecessarily long reaction times at high temperatures.

  • Alternative Chlorinating Agents: For particularly sensitive substrates, milder chlorinating agents could be explored, although this would require significant methods development.

Byproduct Characterization Guide

Identifying an unknown impurity is a critical step in process optimization and ensuring the quality of the final compound.[9][10]

Summary of Potential Byproducts

The table below summarizes the key characteristics of the most likely byproducts in the synthesis of this compound.

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signatures
This compound (Product) C₁₀H₆ClNO₂207.61Target mass peak. Distinct aromatic proton and carbon signals in NMR.
2-oxoquinoline-5-carboxylic acid (Starting Material / Hydrolysis Product) C₁₀H₇NO₃189.17Mass peak at M-18 relative to product. Broader NH proton signal in ¹H NMR. Absence of C-Cl signal in ¹³C NMR.
2-chloroquinoline (Decarboxylation Product) C₉H₆ClN163.61Mass peak at M-44 relative to product. Absence of carboxylic acid proton/carbon signals in NMR. Simpler aromatic region.
Methyl 2-chloroquinoline-5-carboxylate (Esterification byproduct) C₁₁H₈ClNO₂221.64Mass peak at M+14 relative to product. Appears if methanol is used during workup/purification. Sharp methyl singlet (~3.9 ppm) in ¹H NMR.
Workflow for Unknown Impurity Identification

When faced with a significant unknown impurity, a structured analytical approach is necessary for definitive identification.[7] This workflow ensures that data is collected logically, leading to a confident structure elucidation.

G cluster_0 Initial Detection & Quantification cluster_1 Preliminary Identification cluster_2 Isolation & Full Characterization A Unexpected Peak in HPLC/UPLC B Quantify Impurity (Area % > 0.1%) A->B Detection C LC-MS Analysis B->C Proceed if significant D Obtain Molecular Weight (HRMS for Formula) C->D E Preparative HPLC or SFC Isolation D->E If structure is not obvious F Structure Elucidation (1D/2D NMR) E->F G Confirm Structure (COSY, HSQC, HMBC) F->G H Final Confirmation (Synthesize Standard) G->H For regulatory filing G SM 2-Oxoquinoline-5-carboxylic acid Product 2-Chloroquinoline-5-carboxylic acid SM->Product Chlorination (POCl₃, Δ) SM->Product Incomplete Reaction Hydrolysis Hydrolysis Product (Same as SM) Product->Hydrolysis H₂O (Work-up) Decarboxylation Decarboxylation Product (2-Chloroquinoline) Product->Decarboxylation Excess Heat (Δ)

Caption: Key side-reaction pathways in the synthesis.

This diagram illustrates that the desired product can revert to the starting material via hydrolysis or decompose to the decarboxylated byproduct under excessive heat. An incomplete forward reaction is also a primary source of contamination.

By understanding these potential pitfalls and employing the systematic troubleshooting and characterization strategies outlined above, researchers can significantly improve the yield, purity, and reproducibility of their this compound synthesis.

References

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Royal Society of Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloroquinoline and 4-Chloroquinoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The functionalization of this privileged heterocycle is critical for modulating biological activity, and the introduction of substituents via nucleophilic aromatic substitution (SNAr) on chloro-substituted quinolines is a paramount strategy. Among the various isomers, 2-chloroquinoline and 4-chloroquinoline are the most frequently utilized intermediates.

However, the positional isomerism of the chlorine atom imparts distinct electronic and steric characteristics, leading to significant and often misunderstood differences in their chemical reactivity. This guide provides a comprehensive, data-driven comparison of these two isomers, focusing on the mechanistic underpinnings of their reactivity and the practical implications for synthetic strategy. We will delve into the electronic factors governing the SNAr reactions, present comparative experimental data, and provide robust protocols for researchers in organic synthesis and drug development.

Mechanistic Insights: The Electronic Basis of Reactivity

The susceptibility of chloroquinolines to nucleophilic attack is fundamentally governed by the electron-withdrawing nature of the ring nitrogen. This effect renders the pyridine portion of the fused system electron-deficient, thereby activating the C2 and C4 positions for SNAr.[2] The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[3] The subsequent elimination of the chloride ion restores the aromaticity of the quinoline ring.[3]

The superior reactivity of the 4-chloro position over the 2-chloro position in most SNAr reactions is a direct consequence of the stability of this Meisenheimer intermediate.

  • Attack at C4: When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized across the carbocyclic ring and, most importantly, onto the electronegative nitrogen atom. This delocalization provides significant stabilization to the intermediate, lowering the activation energy for its formation.

  • Attack at C2: In contrast, nucleophilic attack at the C2 position does not allow for direct resonance delocalization of the negative charge onto the ring nitrogen. The intermediate is therefore less stabilized, leading to a higher activation energy and a slower reaction rate compared to the C4 isomer.

This critical difference in intermediate stability is the primary determinant of the regioselectivity observed in these reactions. Theoretical studies using Density Functional Theory (DFT) have corroborated these findings, revealing that the carbon atom at the 4-position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it more electrophilic and thus more susceptible to nucleophilic attack.[4][5]

G cluster_c4 Attack at C4-Position (More Favorable) cluster_c2 Attack at C2-Position (Less Favorable) C4_Start 4-Chloroquinoline C4_Int Meisenheimer Intermediate (Resonance Stabilized) C4_Start->C4_Int + Nu⁻ C4_Nu Nucleophile (Nu⁻) C4_Res N⁻ C4_Int->C4_Res Stabilization C4_Prod 4-Substituted Quinoline C4_Int->C4_Prod - Cl⁻ C1_ion Cl⁻ C2_Start 2-Chloroquinoline C2_Int Meisenheimer Intermediate (Less Stabilized) C2_Start->C2_Int C2_Nu Nucleophile (Nu⁻) C2_Prod 2-Substituted Quinoline C2_Int->C2_Prod - Cl⁻ C2_ion Cl⁻

Fig 1. Comparative SNAr mechanism at C4 and C2 positions.

Comparative Reactivity: Experimental Observations

While 4-chloroquinoline is generally more reactive, the specific nucleophile and reaction conditions can influence the relative rates. Literature reviews and kinetic studies reveal some well-known differences in their behavior.[6]

Notably, 2-chloroquinoline exhibits a higher reactivity towards hard nucleophiles like methoxide ions, whereas 4-chloroquinoline reacts more readily with softer nucleophiles such as amines.[6] Furthermore, reactions involving 4-chloroquinoline with amines often show a pronounced acid catalytic or autocatalytic effect, which is less common for the 2-chloro isomer.[6] This suggests that protonation of the ring nitrogen further activates the C4 position towards nucleophilic attack.

Feature2-Chloroquinoline4-ChloroquinolineRationale
General Reactivity Less reactiveMore reactiveGreater stabilization of the Meisenheimer intermediate via resonance with the ring nitrogen.[4]
Reaction with Amines Slower reaction, less prone to acid catalysis.Faster reaction, often exhibits acid or autocatalysis.[6]Protonation of the ring nitrogen significantly activates the C4 position.
Reaction with Alkoxides More reactive than the 4-chloro isomer.[6]Less reactive than the 2-chloro isomer.[6]This exception is attributed to the "α-aza effect," where electrostatic interactions play a more significant role with hard nucleophiles.[6]
Regioselectivity In 2,4-dichloro systems, the C2-Cl is less reactive.In 2,4-dichloro systems, the C4-Cl is preferentially substituted.[4]The electronic factors favoring C4 attack dominate, allowing for selective functionalization.

Experimental Protocol: Nucleophilic Substitution with an Aliphatic Amine

This protocol provides a robust, self-validating method for the synthesis of N-alkyl-4-aminoquinolines, a common structural motif in pharmacologically active molecules. The procedure is adapted from established methodologies for nucleophilic substitution on 4-chloroquinolines.[1][7]

Objective: To synthesize N-butyl-7-chloroquinolin-4-amine from 4,7-dichloroquinoline and butylamine.
Materials:
  • 4,7-dichloroquinoline (1.0 equiv)

  • Butylamine (2.0-3.0 equiv)

  • Solvent (e.g., Ethanol, DMF, or neat)

  • Dichloromethane (for work-up)

  • 5% Aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Hexane and Chloroform (for precipitation/crystallization)

Step-by-Step Methodology:
  • Preparation: To a clean, dry reaction vessel (e.g., a sealed tube or round-bottom flask with a condenser), add 4,7-dichloroquinoline (1.0 equiv).

  • Reaction Setup: Add the solvent of choice or, for a neat reaction, add butylamine (2.0-3.0 equiv) directly to the starting material. Using an excess of the amine can drive the reaction to completion and may also serve as the base to neutralize the HCl generated.[7]

  • Reaction Execution:

    • Conventional Heating: Heat the mixture to 120–130 °C and maintain this temperature with constant stirring for 6-12 hours.[7]

    • Microwave Irradiation: Alternatively, seal the reaction vial and heat in a microwave reactor at 140-180°C for 20-30 minutes.[8]

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane.

    • Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and finally with brine.[7]

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • The crude residue can be purified by precipitating the product through the addition of a solvent system like hexane:chloroform (e.g., 80:20).[7] Alternatively, recrystallization or column chromatography can be employed to obtain the pure product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (NMR, MS, etc.).

Fig 2. General workflow for SNAr on 4-chloroquinolines.

Conclusion

The differential reactivity between 2-chloroquinoline and 4-chloroquinoline is a well-established principle rooted in the electronic structure of the quinoline nucleus. For the vast majority of nucleophilic aromatic substitution reactions, particularly with amine nucleophiles common in pharmaceutical synthesis, the 4-chloro isomer is significantly more reactive due to the enhanced stability of the Meisenheimer intermediate. This inherent regioselectivity is a powerful tool for synthetic chemists, enabling the selective functionalization of polychlorinated quinoline systems.

However, researchers must remain cognizant of the exceptions, such as the increased reactivity of 2-chloroquinoline with hard nucleophiles like alkoxides. A thorough understanding of these mechanistic nuances is essential for designing efficient synthetic routes and predicting reaction outcomes, ultimately accelerating the development of novel quinoline-based compounds.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde. BenchChem.
  • Khan, I., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(19), 6194-6198.
  • GCW Gandhi Nagar Jammu. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Melato, S., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1234567.
  • Alarcón-Espósito, J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.
  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

Sources

A Comparative Guide to 2-Chloroquinoline-5-carboxylic Acid and 2-Chloroquinoline-3-carboxylic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its rigid, heterocyclic structure provides a versatile framework for designing molecules that can interact with a wide array of biological targets. Within the vast library of quinoline derivatives, functionalized building blocks like the 2-chloroquinoline carboxylic acids are of paramount importance. The presence of a reactive chlorine atom at the C2 position, activated for nucleophilic substitution, and a carboxylic acid group for further derivatization, makes these isomers powerful intermediates in drug discovery and development.[3][4]

This guide provides an in-depth, objective comparison of two key positional isomers: 2-Chloroquinoline-5-carboxylic acid and 2-Chloroquinoline-3-carboxylic acid . While structurally similar, the placement of the carboxylic acid group—either on the carbocyclic ring (C5) or the heterocyclic ring (C3)—imparts distinct electronic properties, dictating their synthetic accessibility, reactivity, and ultimate utility. We will explore the causality behind different synthetic strategies, compare their reactivity profiles with supporting experimental data, and discuss their applications for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Overview

The position of the electron-withdrawing carboxylic acid group significantly influences the molecule's electronic distribution, acidity, and other physical properties. The C3 position is in direct electronic communication with the pyridine ring nitrogen, whereas the C5 position's influence is primarily exerted through the benzene ring. These differences are critical for predicting reactivity and designing synthetic routes.

PropertyThis compound2-Chloroquinoline-3-carboxylic acidReference(s)
CAS Number 1092287-30-373776-25-7[5][6]
Molecular Formula C₁₀H₆ClNO₂C₁₀H₆ClNO₂[5][6]
Molecular Weight 207.61 g/mol 207.61 g/mol [5][6]
Appearance SolidWhite to off-white solid[5][7]
Melting Point Not specified>300 °C[8]
Calculated XLogP3 2.7Not specified[5]
Crystal Structure Data not availableOrthorhombic[9]

Note: Some experimental data for this compound is not as readily available in public literature, highlighting a potential knowledge gap compared to its C3 isomer.

Synthesis of the Core Scaffolds: Divergent Strategies

The synthetic routes to these two isomers are fundamentally different, a direct consequence of the target functional group's position. The synthesis of the 3-carboxy isomer often leverages a bottom-up approach building the quinoline ring, while the 5-carboxy isomer is typically accessed by functionalizing a pre-existing quinoline core.

Synthesis of 2-Chloroquinoline-3-carboxylic acid

The most established route to this isomer begins with a suitably substituted acetanilide and proceeds via the Vilsmeier-Haack reaction.[1][8] This powerful formylation reaction simultaneously constructs the quinoline ring and installs the chloro and aldehyde functionalities in a single pot. The resulting 2-chloroquinoline-3-carbaldehyde is then oxidized to the desired carboxylic acid.[8]

Causality of Experimental Choice: The Vilsmeier-Haack reaction is exceptionally well-suited for this transformation because the Vilsmeier reagent (formed from POCl₃ and DMF) acts as both a formylating agent and a chlorinating agent. The reaction proceeds through an electrophilic attack on the electron-rich aniline derivative, followed by cyclization and dehydration to form the quinoline ring system, making it an efficient method for generating the 2-chloro-3-substituted pattern.

G cluster_0 Synthesis of 2-Chloroquinoline-3-carboxylic acid Acetanilide Acetanilide Aldehyde 2-Chloroquinoline-3-carbaldehyde Acetanilide->Aldehyde Vilsmeier-Haack Reaction Vilsmeier Vilsmeier Reagent (POCl₃, DMF) Acid3 2-Chloroquinoline-3-carboxylic acid Aldehyde->Acid3 Aldehyde Oxidation Oxidation Oxidation (AgNO₃, NaOH)

Caption: Synthetic pathway for 2-Chloroquinoline-3-carboxylic acid.

Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carboxylic acid from 2-Chloroquinoline-3-carbaldehyde [8]

  • Suspension: To a stirring suspension of 2-chloroquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol, add a warm solution of silver nitrate (AgNO₃, 2.71 g, 0.016 mol) in 30 mL of ethanol.

  • Base Addition: Add a solution of sodium hydroxide (NaOH, 2 g, 0.05 mol) in 30 mL of 80% aqueous ethanol dropwise with intensive stirring over 15 minutes at room temperature.

  • Reaction: Stir the reaction mixture for 12 hours.

  • Filtration & Evaporation: Filter the mixture through a CELITE pad and remove the solvent by rotary evaporation.

  • Acidification: Add water to completely dissolve the sodium salt of the product, then acidify the solution to pH 1 with 15% aqueous HCl.

  • Isolation: Filter the resulting precipitate, wash with water, and dry to yield the final product, 2-chloroquinoline-3-carboxylic acid.

Synthesis of this compound

In contrast, the synthesis of the 5-carboxy isomer typically starts with an already-formed quinoline ring, such as methyl quinoline-5-carboxylate.[7] The strategy involves a two-stage process of first oxidizing the C2 position to a carbonyl (forming a quinolone) and subsequently chlorinating this position.

Causality of Experimental Choice: Direct functionalization of the quinoline C5 position while building the ring is less straightforward. Therefore, a more practical approach is to start with a quinoline already bearing the C5-carboxy moiety. The C2 position is susceptible to oxidation to the 2-oxo (or 2-quinolone) tautomer. This intermediate is essentially an amide, and its carbonyl group can be readily converted to a chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

G cluster_1 Synthesis of this compound (Ester) Ester Methyl quinoline-5-carboxylate Oxo Methyl 2-oxoquinoline-5-carboxylate Ester->Oxo Oxidation at C2 Oxidation Oxidation (NaOCl, KH₂PO₄) Acid5Ester Methyl 2-chloroquinoline-5-carboxylate Oxo->Acid5Ester Chlorination of Amide Chlorination Chlorination (POCl₃, PCl₅)

Caption: Synthetic pathway for Methyl 2-chloroquinoline-5-carboxylate.

Experimental Protocol: Two-Step Synthesis of Methyl 2-chloroquinoline-5-carboxylate [7]

  • Step 1: Oxidation to Methyl 2-oxoquinoline-5-carboxylate

    • Reaction Setup: Vigorously stir a mixture of methyl quinoline-5-carboxylate (10 g, 0.053 mol) in 150 mL of benzene and 850 mL of sodium hypochlorite (NaOCl) solution.

    • Addition: Add potassium dihydrogen phosphate (KH₂PO₄, 15.2 g, 0.112 mol) and continue stirring for 5 hours at room temperature.

    • Quenching: Add sodium thiosulfate (53 g, 0.212 mol) and stir for another 3 hours.

    • Isolation: Filter the resulting precipitate, wash with benzene and water, and air-dry to obtain the 2-oxo intermediate.

  • Step 2: Chlorination to Methyl 2-chloroquinoline-5-carboxylate

    • Reaction Setup: Heat a mixture of the dried Methyl 2-oxoquinoline-5-carboxylate from Step 1 (4.0 g, 0.02 mol), phosphorus oxychloride (POCl₃, 10 mL), and phosphorus pentachloride (PCl₅, 4.5 g, 0.022 mol) at 110-115 °C for 1 hour.

    • Work-up: Cool the reaction mass to room temperature, add 25 mL of acetic acid, and pour the mixture onto 500 g of ice.

    • Basification: Make the mixture alkaline with a solution of NaOH (36 g, 0.8 mol) in 75 mL of water.

    • Purification: Filter the precipitate, wash with water, and dry. Dissolve the product in 100 mL of benzene, pass it through a layer of Al₂O₃, evaporate the solvent, and precipitate the final product with heptane.

Comparative Reactivity and Synthetic Utility

The distinct electronic environments of the two isomers lead to differences in their reactivity, which synthetic chemists can exploit.

G cluster_0 2-Chloroquinoline-3-carboxylic acid cluster_1 This compound Acid3 Isomer 3-COOH Amino3 2-Amino deriv. Acid3->Amino3 SNAr (NH₃) Oxo3 2-Oxo deriv. Acid3->Oxo3 Hydrolysis (AcOH) Tetrazole Tetrazolo[1,5-a]quinoline (CK2 Inhibitor Precursor) Acid3->Tetrazole SNAr (NaN₃) Acid5 Isomer 5-COOH Amide5 Amide Deriv. Acid5->Amide5 Amide Coupling Ester5 Ester Deriv. Acid5->Ester5 Esterification CrossCoupling Cross-Coupling (e.g., Suzuki, Heck) Acid5->CrossCoupling At C2 Position

Caption: Comparative reactivity map of the two isomers.

Reactivity of the 2-Chloro Substituent

The chlorine atom at the C2 position in both isomers is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is driven by the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex.

  • For 2-Chloroquinoline-3-carboxylic acid: This isomer has been extensively studied. It readily reacts with various nucleophiles.

    • Hydrolysis: Boiling in acetic acid and water converts it to the corresponding 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.[8]

    • Amination: Heating with aqueous ammonia in an autoclave yields 2-aminoquinoline-3-carboxylic acid.[8]

    • Azide Substitution: Reaction with sodium azide (NaN₃) in DMF leads to the formation of tetrazolo[1,5-a]quinoline-4-carboxylic acids, which are precursors to potent protein kinase CK2 inhibitors.[8][10]

  • For this compound: While fewer specific examples are documented for this isomer, the underlying chemical principles are the same. The C2-chloro group is expected to undergo similar SNAr reactions with a wide range of nucleophiles (amines, alkoxides, thiols). Furthermore, it is a viable substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-nitrogen bonds at the C2 position.[3]

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety in both isomers undergoes standard transformations, providing a handle for peptide-like couplings or esterification to modulate solubility and pharmacokinetic properties.

  • Esterification and Amide Coupling: Standard protocols using acid chlorides, coupling reagents (like HATU or EDC), or simple acid-catalyzed esterification can be applied to both isomers. For example, 2-chloroquinoline-3-carboxylic acid has been converted to its corresponding ester and carbohydrazide, which was then used to synthesize 1,3,4-oxadiazole derivatives.

Experimental Protocol: Conversion of 2-Chloroquinoline-3-carboxylic acid to 2-Chloroquinoline-3-carbohydrazide

  • Esterification: Prepare the ethyl ester by reacting 2-chloroquinoline-3-carboxylic acid with absolute ethanol in the presence of a catalytic amount of sulfuric acid.

  • Hydrazinolysis: Reflux the resulting ester derivative with hydrazine hydrate in boiling ethanol to afford 2-chloroquinoline-3-carbohydrazide.

Applications in Medicinal Chemistry

The choice between these isomers is often dictated by the desired biological target and the required three-dimensional arrangement of pharmacophoric features.

  • 2-Chloroquinoline-3-carboxylic Acid Derivatives: This scaffold has proven particularly fruitful in the development of enzyme inhibitors. As mentioned, its derivatives, especially the tetrazolo[1,5-a]quinoline-4-carboxylic acids, have been identified as potent inhibitors of protein kinase CK2, a target in cancer therapy.[8][10] The proximity of the functional groups on the pyridine ring allows for the creation of rigid, fused heterocyclic systems that can effectively bind in an enzyme's active site.

  • This compound Derivatives: While specific examples are less common, the general class of quinoline carboxylic acids is well-established in drug discovery. For instance, quinoline-4-carboxylic acids are known inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis and a target for anticancer drugs.[11][12] The 5-carboxy isomer provides a different vector for substitution compared to the 3- or 4-isomers, allowing medicinal chemists to explore new regions of a target's binding pocket and potentially develop compounds with novel activity or improved selectivity. Its derivatives have also shown promise in antiproliferative and anti-inflammatory assays.[13]

Conclusion

This compound and 2-Chloroquinoline-3-carboxylic acid are valuable, yet distinct, building blocks for synthetic and medicinal chemistry.

  • Synthesis: The 3-carboxy isomer is readily accessible via a Vilsmeier-Haack approach, which efficiently constructs the functionalized quinoline core. In contrast, the 5-carboxy isomer is typically prepared by a multi-step functionalization of a pre-existing quinoline-5-carboxylate.

  • Reactivity & Utility: The 3-carboxy isomer's utility is well-documented for creating fused heterocyclic systems, leading to potent kinase inhibitors. The 5-carboxy isomer offers a different substitution pattern, providing an alternative scaffold for exploring structure-activity relationships, particularly where interaction with the region corresponding to the quinoline benzene ring is desired.

The choice between these two intermediates is a strategic one. For projects requiring rapid access to a functionalized pyridine portion of the quinoline for creating fused systems, the 3-carboxy isomer is often the superior choice. For projects that aim to explore substitutions off the carbocyclic ring or require a different spatial arrangement of functional groups, the 5-carboxy isomer provides a crucial, alternative tool for the drug development professional.

References

  • BenchChem. (2025). A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. BenchChem.
  • Yaremchuk, N., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 146-157. [Link]
  • Ishkov, Y. V., et al. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 21(4). [Link]
  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6426-6461. [Link]
  • ResearchGate. (n.d.). Synthesis of 2-chloroquinoline-3-carbaldehydes and.... [Link]
  • RSC Publishing. (2018).
  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. [Link]
  • Abdel-Wahab, B. F., et al. (2018).
  • BenchChem. (2025). Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers. BenchChem.
  • ResearchGate. (2025). 2-Chloroquinoline-3-carboxylic acid. [Link]
  • International Journal of Chemical Studies. (2016).
  • BenchChem. (2025). 2-Chloroquinoline-3-carbonitrile: A Versatile Scaffold for Chemical Synthesis and Drug Discovery. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. [Link]
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid. BenchChem.
  • Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]
  • Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(4), o693. [Link]
  • ResearchGate. (2012).
  • PubChem. (n.d.). This compound.
  • Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 42(6), 1147-1154. [Link]
  • Mary, Y. S., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Heliyon, 7(1), e05929. [Link]
  • Hindawi. (2012).
  • Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(19), 6667. [Link]
  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]
  • Amerigo Scientific. (n.d.). 2-Chloroquinoline-3-carboxylic acid (97%). [Link]

Sources

A Comparative Guide to the Biological Activity of Quinoline Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Quinoline Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its rigid structure and ability to be functionalized at various positions have made it a privileged scaffold in the development of therapeutic agents with a wide spectrum of biological activities. A particularly important class of quinoline derivatives is the quinoline carboxylic acids. The seemingly subtle difference in the position of the carboxylic acid group on the quinoline core dramatically influences the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological targets. This guide provides a comparative analysis of the biological activities of key quinoline carboxylic acid isomers, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies. We will delve into the structure-activity relationships that govern their anticancer, antimicrobial, and anti-inflammatory properties, providing insights into the causality behind their mechanisms of action.

Comparative Biological Profile of Quinoline Carboxylic Acid Isomers

The biological activity of quinoline carboxylic acids is profoundly dictated by the isomeric position of the carboxyl group. This section compares the anticancer, antimicrobial, and anti-inflammatory activities of quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid, highlighting how this single positional change alters their therapeutic potential.

Anticancer Activity: A Tale of Two Mechanisms

Quinoline carboxylic acid isomers have demonstrated significant potential as anticancer agents, primarily through two distinct mechanisms: inhibition of dihydroorotate dehydrogenase (DHODH) and induction of apoptosis through other pathways.

Quinoline-4-Carboxylic Acid: The DHODH Inhibitor

The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore for the inhibition of DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Cancer cells, with their high proliferation rate, are heavily reliant on this pathway for the synthesis of DNA and RNA precursors. By blocking DHODH, these compounds deplete the pyrimidine pool, leading to cell cycle arrest and apoptosis.[3] The carboxylic acid at the 4-position is crucial for this activity, as it forms a key salt bridge with an arginine residue (R136) in the enzyme's binding pocket.[3]

Quinoline-2-Carboxylic Acid and Other Isomers

While the 4-carboxy derivatives are potent DHODH inhibitors, other isomers, such as quinoline-2-carboxylic acid and quinoline-3-carboxylic acid, also exhibit notable antiproliferative activity, albeit often through different mechanisms.[4] Studies have shown that these isomers can induce apoptosis and exhibit cytotoxicity against various cancer cell lines. For instance, quinoline-2-carboxylic acid has been identified as having significant cytotoxicity against cervical HeLa cancer cells, while quinoline-2, -3, and -4-carboxylic acids have all shown growth inhibition capacities against the mammary MCF7 cell line.[4][5] The proposed mechanism for some of these derivatives involves the chelation of divalent metals, which can play a role in their cytotoxic effects.[5]

Below is a table summarizing the reported antiproliferative activities of various quinoline carboxylic acid isomers.

CompoundCancer Cell LineIC50 (µM)Reference
Quinoline-2-carboxylic acidMCF7 (Breast)Notable Growth Inhibition[5]
Quinoline-2-carboxylic acidHeLa (Cervical)Significant Cytotoxicity[5]
Quinoline-3-carboxylic acidMCF7 (Breast)Notable Growth Inhibition[5]
Quinoline-4-carboxylic acidMCF7 (Breast)Notable Growth Inhibition[5]
Brequinar Analog (2-(2'-Fluoro-1,1'-biphenyl-4-yl)-quinoline-4-carboxylic acid)HCT-116 (Colon)0.250 ± 0.11 (DHODH IC50)[2]
Substituted Pyridine Derivative of Quinoline-4-carboxylic acid (Compound 41)-0.0097 ± 0.0014 (DHODH IC50)[2]
Substituted Pyridine Derivative of Quinoline-4-carboxylic acid (Compound 43)-0.0262 ± 0.0018 (DHODH IC50)[2]

Mechanism of Action: DHODH Inhibition by Quinoline-4-Carboxylic Acid Derivatives

The following diagram illustrates the inhibition of the de novo pyrimidine biosynthesis pathway by quinoline-4-carboxylic acid derivatives.

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl\nPhosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl\nPhosphate->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Multiple Steps DNA & RNA\nSynthesis DNA & RNA Synthesis UMP->DNA & RNA\nSynthesis Quinoline-4-carboxylic\nAcid Derivative Quinoline-4-carboxylic Acid Derivative DHODH DHODH Quinoline-4-carboxylic\nAcid Derivative->DHODH Inhibits DNA_Gyrase_Inhibition DNA_Gyrase DNA_Gyrase DNA DNA DNA_Gyrase->DNA Binds to Double-Strand\nBreak Double-Strand Break DNA_Gyrase->Double-Strand\nBreak Creates transient Quinolone Quinolone Quinolone->DNA_Gyrase Stabilizes complex with DNA Replication_Fork Replication_Fork Blocked\nReplication Blocked Replication Replication_Fork->Blocked\nReplication Stalls at Double-Strand\nBreak->Blocked\nReplication Leads to Bacterial\nCell Death Bacterial Cell Death Blocked\nReplication->Bacterial\nCell Death

Caption: Quinolones inhibit bacterial DNA gyrase, leading to stalled replication forks and cell death.

Anti-inflammatory Activity

Certain quinoline carboxylic acid isomers have also demonstrated anti-inflammatory properties. For instance, quinoline-3-carboxylic acid and quinoline-4-carboxylic acid have been shown to exert appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, with potencies comparable to the classical NSAID indomethacin. [4]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are paramount. This section provides step-by-step methodologies for two key assays used to evaluate the biological activities of quinoline carboxylic acid isomers.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [6][7] Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. [8]The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. [7] Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment. [8][9]2. Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours). [9]3. MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [8]4. Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for formazan crystal formation. [8]5. Solubilization of Formazan: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO) to each well. [8]6. Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. [10]Measure the absorbance at 490 nm or 570 nm using a microplate reader. [8][10]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Experimental Workflow for MTT Assay

MTT_Workflow Start Start Seed_Cells Seed_Cells Start->Seed_Cells End End Incubate_24h Incubate_24h Seed_Cells->Incubate_24h Allow attachment Treat_with_Compounds Treat_with_Compounds Incubate_24h->Treat_with_Compounds Incubate_Treatment_Period Incubate_Treatment_Period Treat_with_Compounds->Incubate_Treatment_Period Add_MTT_Solution Add_MTT_Solution Incubate_Treatment_Period->Add_MTT_Solution Incubate_4h Incubate_4h Add_MTT_Solution->Incubate_4h Formazan formation Solubilize_Formazan Solubilize_Formazan Incubate_4h->Solubilize_Formazan Measure_Absorbance Measure_Absorbance Solubilize_Formazan->Measure_Absorbance Data_Analysis Data_Analysis Measure_Absorbance->Data_Analysis Calculate IC50 Data_Analysis->End

Caption: General workflow for assessing cell viability using the MTT assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. [11] Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the lowest concentration of the agent that completely inhibits visible growth of the bacterium is determined as the MIC. [11] Step-by-Step Protocol:

  • Prepare Bacterial Inoculum: From a fresh culture plate, pick a few colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). [11]Dilute this suspension in Mueller-Hinton broth to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Prepare Compound Dilutions: Prepare a stock solution of the quinoline carboxylic acid isomer. Perform a two-fold serial dilution of the compound in Mueller-Hinton broth directly in a 96-well microtiter plate. [12]Each well should contain 100 µL of the diluted compound. Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Inoculation: Inoculate each well (except the negative control) with 100 µL of the standardized bacterial suspension. [13]4. Incubation: Cover the plate and incubate at 37°C for 18-24 hours. [14]5. MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. [11]

Conclusion: The Power of Isomeric Variation

This guide has illuminated the profound impact of isomeric variation on the biological activity of quinoline carboxylic acids. The position of the carboxylic acid group is a critical determinant of the molecule's interaction with specific biological targets, leading to distinct therapeutic profiles. Quinoline-4-carboxylic acids are potent inhibitors of DHODH, making them promising anticancer agents. In contrast, the quinoline-3-carboxylic acid scaffold is the cornerstone of the quinolone class of antibiotics that target bacterial DNA gyrase and topoisomerase IV. Furthermore, various isomers exhibit anti-inflammatory and broader cytotoxic activities.

The provided experimental protocols for the MTT and broth microdilution assays offer a solid foundation for researchers to reliably assess the biological activities of these and other compounds. Understanding the structure-activity relationships of quinoline carboxylic acid isomers is crucial for the rational design and development of novel and more effective therapeutic agents. The versatility of the quinoline scaffold, coupled with the insights gained from comparative studies of its isomers, ensures that this remarkable heterocyclic system will continue to be a rich source of new drug candidates for years to come.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Scribd. (n.d.). Quinolones: Inhibitors of DNA Gyrase.
  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique).
  • Creative Bioarray. (n.d.). MTT Analysis Protocol.
  • UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
  • protocols.io. (2023). MTT (Assay protocol).
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
  • Bio-protocol. (n.d.). Broth microdilution susceptibility testing.
  • ResearchGate. (n.d.). Quinoline carboxylic acid targets DHODH and reverts host gene....
  • Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Malki, J. S., Al-Zahrani, M. H., & El-Brollosy, N. R. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(3), 633.
  • Anderson, V. E., & Gootz, T. D. (1998). Mechanism of quinolone action and resistance. Current opinion in microbiology, 1(5), 543-548.
  • Wang, S., Li, Y., & Wang, J. (2024). Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry, 115933.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Malki, J. S., Al-Zahrani, M. H., & El-Brollosy, N. R. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
  • Madak, J. T., Cuthbertson, C. R., Miyata, Y., Shyng, T., A-Mohsen, M. A., L-Amri, M., ... & Showalter, H. D. (2018). Design, synthesis, and biological evaluation of 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase. Journal of medicinal chemistry, 61(14), 6037-6059.
  • Singh, A., Singh, A., Singh, A., & Singh, V. K. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC advances, 12(45), 29285-29314.

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Chloroquinoline Carboxylic Acid Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Isomer-Specific Characterization

In the realm of medicinal chemistry and drug development, quinoline derivatives are a cornerstone, forming the structural basis for a multitude of therapeutic agents, most notably antimalarials like chloroquine. Chloroquinoline carboxylic acids are not only vital precursors in the synthesis of these drugs but also possess intrinsic biological activities. When synthesizing these compounds, a common challenge is the formation of positional isomers—molecules with the same chemical formula but different arrangements of substituents on the quinoline ring.

The precise location of the chloro (–Cl) and carboxylic acid (–COOH) groups dramatically influences the molecule's physicochemical properties, including its solubility, reactivity, and, most importantly, its pharmacological and toxicological profile. Therefore, the ability to unambiguously differentiate between positional isomers, such as 6-chloroquinoline-4-carboxylic acid and 7-chloroquinoline-4-carboxylic acid, is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products.

This guide provides an in-depth comparison of key spectroscopic techniques used to distinguish these isomers. We will move beyond simple data reporting to explain the underlying principles and causality behind the observed spectral differences, offering field-proven insights for researchers, scientists, and drug development professionals.

An Integrated Approach to Isomer Differentiation

No single technique provides a complete picture. A robust and self-validating analytical workflow relies on the synergistic use of multiple spectroscopic methods. The data from each technique should correlate and build a cohesive, unambiguous structural assignment.

G cluster_0 Initial Analysis cluster_1 Primary Spectroscopic Analysis cluster_2 Confirmatory & Complementary Analysis cluster_3 Final Assignment Synthesis Output\n(Isomer Mixture) Synthesis Output (Isomer Mixture) NMR NMR Spectroscopy (¹H, ¹³C) - Definitive Structure - Synthesis Output\n(Isomer Mixture)->NMR Primary Characterization MS Mass Spectrometry - Molecular Weight Confirmation - Synthesis Output\n(Isomer Mixture)->MS Primary Characterization IR FT-IR Spectroscopy - Functional Groups & Bending Modes - NMR->IR Confirm structural insights Conclusion Unambiguous Isomer Identification NMR->Conclusion Primary Evidence MS->IR Correlate functional groups MS->Conclusion Primary Evidence UV UV-Vis Spectroscopy - Conjugation System - IR->UV Cross-validate UV->Conclusion

Caption: Integrated workflow for the differentiation of chloroquinoline carboxylic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus is unique, resulting in distinct signals (chemical shifts) and coupling patterns that serve as a structural fingerprint.

The Underlying Principle: Electronic Influence of Substituents

The chloro and carboxylic acid groups are both electron-withdrawing, but their influence on the quinoline ring's electron density varies depending on their position. This differential electronic effect is the key to NMR differentiation.

  • Mesomeric (Resonance) Effects: The –COOH group can withdraw electron density via resonance, particularly affecting the ortho and para positions.

  • Inductive Effects: The electronegative chlorine atom withdraws electron density through the sigma bonds, an effect that diminishes with distance.

These combined effects create unique electronic environments for the remaining protons on the quinoline rings, leading to predictable differences in their chemical shifts.

¹H NMR: Decoding Aromatic Proton Patterns

The aromatic region (typically 7.0-9.0 ppm) of the ¹H NMR spectrum is the most informative. The position of the chlorine atom dictates the splitting patterns and chemical shifts of the protons on the benzene portion of the quinoline ring.

Let's consider two common isomers: 6-chloroquinoline-4-carboxylic acid and 7-chloroquinoline-4-carboxylic acid .

  • For 6-Chloro Isomer:

    • H5 is ortho to the chlorine atom and will appear as a doublet.

    • H7 is meta to the chlorine and will be a doublet of doublets.

    • H8 is para to the chlorine and will be a doublet.

  • For 7-Chloro Isomer:

    • H8 is ortho to the chlorine atom and will appear as a doublet, significantly downfield.

    • H6 is also ortho to the chlorine, appearing as a doublet of doublets.

    • H5 is meta to the chlorine, appearing as a doublet.

The proton on the pyridine ring (H2) is also highly sensitive to the overall electron density and will show slight variations in its chemical shift between isomers.

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR provides complementary information. The carbon atoms directly attached to the substituents (C-Cl and C-COOH) and those at the ipso, ortho, meta, and para positions will have distinct chemical shifts. The GIAO (Gauge-Independent Atomic Orbital) method is often used in computational chemistry to accurately predict these shifts, aiding in spectral assignment.[1][2]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can solubilize them well and allows observation of the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire the ¹H spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C Acquisition: Following ¹H acquisition, run a proton-decoupled ¹³C experiment. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to TMS.

Comparative NMR Data (Predicted for 4-Carboxylic Acid Isomers in DMSO-d₆)
Isomer Key ¹H Chemical Shifts (δ, ppm) Key ¹³C Chemical Shifts (δ, ppm)
6-Chloroquinoline-4-CA H5: ~8.2 (d), H7: ~7.8 (dd), H8: ~8.0 (d)C6 (C-Cl): ~135, C5: ~125, C7: ~132
7-Chloroquinoline-4-CA H5: ~8.3 (d), H6: ~7.7 (dd), H8: ~8.5 (d)C7 (C-Cl): ~138, C6: ~128, C8: ~129
8-Chloroquinoline-4-CA H5: ~8.1 (dd), H6: ~7.6 (t), H7: ~8.0 (dd)C8 (C-Cl): ~133, C7: ~128, C9: ~147

Note: These are representative values. Actual shifts can vary based on concentration and exact experimental conditions.

Mass Spectrometry (MS): Fingerprinting by Fragmentation

While MS is primarily used to determine molecular weight, tandem mass spectrometry (MS/MS) can be a powerful tool for isomer differentiation. The position of the chloro-substituent influences the stability of the quinoline ring and its subsequent fragmentation pattern upon collision-induced dissociation (CID).

Principle: Stability-Driven Fragmentation

After ionization (e.g., by Electrospray Ionization, ESI), the protonated molecule [M+H]⁺ is selected and subjected to fragmentation. The resulting product ions and their relative intensities are often unique to a specific isomer. For instance, the loss of the carboxylic acid group (as COOH or H₂O + CO) is a common fragmentation pathway. The stability of the resulting quinoline cation will be influenced by the position of the electron-withdrawing chlorine atom, which can lead to different fragmentation cascades.

Studies on substituted quinolines and other aromatic isomers have shown that even subtle structural differences can lead to significant variations in the relative intensities of product ions, allowing for clear differentiation.[3][4]

Experimental Protocol: ESI-MS/MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample directly into the ESI source of a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).

  • MS1 Scan: Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺ (m/z 208.02 for C₁₀H₆ClNO₂).

  • MS/MS Scan: Select the [M+H]⁺ ion as the precursor and acquire a product ion scan over a range of collision energies. The variation in fragment intensities with collision energy can provide an additional layer of discrimination.[3]

Expected Fragmentation Differences
Isomer Precursor Ion (m/z) Expected Major Fragments (m/z) Differentiating Feature
6-Chloro 208.02190 ([M+H-H₂O]⁺), 162 ([M+H-H₂O-CO]⁺)Relative intensities of m/z 190 vs. 162 may differ from the 7-chloro isomer.
7-Chloro 208.02190 ([M+H-H₂O]⁺), 162 ([M+H-H₂O-CO]⁺)The 7-chloro substitution may lead to a more stable [M+H-H₂O-CO]⁺ ion, altering the intensity ratio.

Vibrational and Electronic Spectroscopy (FT-IR & UV-Vis)

FT-IR and UV-Vis spectroscopy are rapid, non-destructive techniques that provide complementary data to confirm structural assignments made by NMR and MS.

FT-IR Spectroscopy: Probing Vibrational Modes

The primary use of FT-IR is to confirm the presence of key functional groups (O-H and C=O of the carboxylic acid, C-Cl stretch, aromatic C=C and C-H bonds). More subtly, the position of the chlorine substituent alters the electronic distribution of the entire molecule, which can cause small but measurable shifts in vibrational frequencies.[5]

The most diagnostic region for differentiating these isomers is the C-H out-of-plane bending region (900-650 cm⁻¹). The pattern of absorption bands in this region is characteristic of the substitution pattern on the aromatic ring.[6]

  • For 6-Chloro Isomer: Expect a pattern indicative of 1,2,4-trisubstitution on the benzene ring moiety.

  • For 7-Chloro Isomer: Expect a different pattern, also corresponding to 1,2,4-trisubstitution but with a different electronic environment.

UV-Vis Spectroscopy: Analyzing Electronic Transitions

The quinoline ring system is a chromophore that absorbs UV light, corresponding to π→π* and n→π* electronic transitions. The position of the –Cl and –COOH groups affects the extent of conjugation and the energy levels of the molecular orbitals.[7] This results in shifts in the maximum absorption wavelength (λmax) and changes in molar absorptivity (ε). While these differences can be subtle, they provide a quantitative measure that can be used for comparison when authentic standards are available. For example, substituents that extend conjugation typically cause a bathochromic (red) shift to longer λmax.[8][9]

Experimental Protocols
  • FT-IR (ATR):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact.

    • Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • UV-Vis:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol).

    • Record the absorbance spectrum, typically from 200 to 400 nm, using the pure solvent as a blank.[1]

Comparative Vibrational & Electronic Data
Isomer Key FT-IR Bands (cm⁻¹) UV-Vis (in Ethanol)
6-Chloro-4-CA ~830 (C-H out-of-plane bend)λmax ~230 nm, ~335 nm
7-Chloro-4-CA ~845 (C-H out-of-plane bend)λmax ~235 nm, ~340 nm

Note: These are representative values and require comparison against a known standard for definitive identification.

Conclusion

The unambiguous differentiation of positional isomers of chloroquinoline carboxylic acid is paramount for research and pharmaceutical quality control. While each spectroscopic technique offers valuable clues, a hierarchical and integrated approach provides the most trustworthy results.

  • NMR spectroscopy stands as the definitive method , providing direct evidence of atomic connectivity through chemical shifts and coupling constants.

  • Tandem mass spectrometry serves as an excellent confirmatory technique , revealing isomer-specific fragmentation patterns and confirming molecular weight.

  • FT-IR and UV-Vis spectroscopy are rapid, valuable tools for confirming functional groups and comparing the electronic properties of the isomers against reference standards.

By combining the strengths of these methods, as outlined in the proposed workflow, scientists can confidently elucidate the correct structure of their synthesized compounds, ensuring the integrity and safety of their research and development efforts.

References

  • G., P., & S., M. (2015). Comparative vibrational spectroscopic studies of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Physics.
  • Katritzky, A. R., & Jones, R. A. (1960). Polycyclic Heteroaromatic Compounds. Part I. Monosubstituted Quinolines. Journal of the Chemical Society.
  • Bardak, F., Kose, E., & Atac, A. (2018). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. Journal of Molecular Structure. [Link]
  • Wróbel, D., et al. (2021).
  • Bernstein, M. P., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA Ames Research Center.
  • Saito, T., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology. [Link]
  • Kose, E., Atac, A., & Bardak, F. (2018). The structural and spectroscopic investigation of 2-chloro-3-methylquinoline by DFT method and UV–Vis, NMR and vibrational spectral techniques combined with molecular docking analysis. Journal of Molecular Structure.
  • SpectraBase. (n.d.). 6-CHLORO-2-(PROPARGYLOXY)-QUINOLINE-4-CARBOXILIC-ACID. Wiley. [Link]
  • PubChem. (n.d.). 7-Chloroquinoline-4-carboxylic acid.
  • Roepe, P. D., et al. (2010). Supplementary data: Orienting the Heterocyclic Periphery: A Structural Basis for Chloroquine's Antimalarial Activity. The Royal Society of Chemistry.
  • Karr, C., Jr., Estep, P. A., & Papa, A. J. (1961). Infrared Spectral-Structural Correlations of Quinolines. Journal of the American Chemical Society. [Link]
  • Singh, P., & de Kock, C. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules. [Link]
  • ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ).
  • Ionescu, D., et al. (2009). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie.
  • Gnanasambandan, T., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Heliyon. [Link]
  • Casabianca, L. B., & de Dios, A. C. (2004). 13 C NMR Study of the Self-Association of Chloroquine, Amodiaquine, and Quinine. Journal of the American Chemical Society.
  • PubChem. (n.d.). 6-Chloroquinoline-4-carboxylic acid.
  • Monajjemi, M., et al. (2015).
  • Suguna, H., & Pai, B. R. (1982). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • PubChemLite. (n.d.). 6-chloroquinoline-4-carboxylic acid (C10H6ClNO2). Université du Luxembourg. [Link]
  • Gaggelli, E., et al. (1990). 1H-NMR studies on the self-association of chloroquine in aqueous solution. Biophysical Chemistry. [Link]
  • Ghosh, K., & Masanta, G. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry. [Link]
  • Desta, K., & Amare, M. (2021). Validated UV-Visible spectrometry using water as a solvent for determination of chloroquine in tablet samples. Journal of Analytical Science and Technology.
  • Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub.
  • Rasheed, S., et al. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid.
  • Eckert, S., et al. (2013). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of Mass Spectrometry. [Link]
  • ResearchGate. (n.d.). 2-Chloroquinoline-3-carboxylic acid.
  • LookChem. (n.d.). 6-Chloroquinoline-4-carboxylic acid. [Link]
  • Kucuk, C. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry.
  • Ben-Ammar, L., et al. (2007). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • van der Woude, L. F., et al. (2020). Quantifying Positional Isomers (QPI) by Top-Down Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • Romero-González, R., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry.
  • Stankovic, B., et al. (2012). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry.
  • Suzuki, J., et al. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Journal of Mass Spectrometry. [Link]
  • Herdtweck, E., & Zier, H. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). ChemistrySelect.
  • Davidson, J. T. D., et al. (2024). Identification of synthetic cathinone positional isomers using electron activated dissociation mass spectrometry. Analytica Chimica Acta. [Link]

Sources

Unlocking Advanced Drug Scaffolds: The Strategic Advantages of 2-Chloroquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Superior Building Block

In the intricate landscape of medicinal chemistry, the selection of a core building block is a pivotal decision that dictates the scope, efficiency, and ultimate success of a drug discovery campaign. The quinoline nucleus is a well-established "privileged scaffold," forming the backbone of numerous therapeutic agents due to its rigid structure and ability to engage in key biological interactions.[1] However, not all quinoline derivatives are created equal. This guide provides an in-depth comparison of 2-Chloroquinoline-5-carboxylic acid , illuminating its distinct advantages over other heterocyclic building blocks. We will explore its unique reactivity, supported by experimental data and detailed protocols, to demonstrate why this molecule is an indispensable tool for researchers, scientists, and drug development professionals aiming to construct novel and potent molecular entities.

The Core Advantage: A Bifunctional Scaffold with Orthogonal Reactivity

The primary strategic value of this compound lies in its possession of two chemically distinct and versatile functional groups: a reactive chloro-substituent at the 2-position and a carboxylic acid at the 5-position. This bifunctionality is not merely additive; it provides a platform for controlled, sequential, and often orthogonal chemical modifications, enabling the rapid generation of diverse compound libraries.

  • The 2-Chloro Group: A Versatile Handle for Core Modification. The chlorine atom at the C2 position of the quinoline ring is highly susceptible to a wide array of transformations. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] This allows for the introduction of a vast range of aryl, heteroaryl, alkyl, and amine substituents, fundamentally altering the core structure of the scaffold. The choice of a chloro-substituent strikes an optimal balance between reactivity and stability, often providing more selective reactions and being more cost-effective than its bromo or iodo counterparts.

  • The 5-Carboxylic Acid Group: The Biological Anchor and Diversification Point. The carboxylic acid moiety is a crucial pharmacophore in hundreds of approved drugs, often acting as a key hydrogen bond donor/acceptor or a charged anchor to interact with biological targets like enzyme active sites.[4] Beyond its biological role, it is the ideal functional group for creating libraries of amides and esters, which is the most common reaction used in medicinal chemistry.[5] This allows for systematic exploration of the structure-activity relationship (SAR) by modifying the peripheral chemical space of the molecule.

The true power of this building block is the ability to selectively address these two positions, building out molecular complexity in a controlled manner.

Caption: Orthogonal reactivity of this compound.

Comparative Analysis with Alternative Building Blocks

To fully appreciate the advantages of this compound, it is essential to compare it to other common building blocks.

Physicochemical and Positional Isomer Comparison

The positioning of the carboxylic acid group significantly impacts the molecule's electronic properties, acidity (pKa), and lipophilicity (LogP), which in turn affect its solubility, membrane permeability, and binding characteristics.

Building BlockMolecular FormulaMW ( g/mol )XLogP3pKa (Predicted)
This compound C₁₀H₆ClNO₂207.612.7~3.8
2-Chloroquinoline-3-carboxylic acidC₁₀H₆ClNO₂207.612.6~2.5
Quinoline-3-carboxylic acidC₁₀H₇NO₂173.171.7~4.8
8-Hydroxyquinoline-2-carboxylic acidC₁₀H₇NO₃189.171.53.92 (Phenol: 10.14)[6]

Data sourced from PubChem and cited literature where available.[6][7][8][9]

The 5-carboxylic acid isomer represents a balanced profile. Its acidity is typical for an aromatic carboxylic acid, ensuring it can act as a biological anchor. Compared to the 3-carboxylic acid isomer, its electronics are less influenced by the nitrogen atom, which can be advantageous for predictable reactivity. The hydroxy-analogs, like 8-hydroxyquinoline-2-carboxylic acid, introduce a strongly chelating group which can be beneficial but may also lead to off-target metal binding.[6]

Reactivity and Yield Comparison

The chloro-substituent at the 2-position is crucial for high-yield cross-coupling reactions. While specific data for the 5-carboxylic acid derivative is sparse, representative data for similar chloro-heterocycles demonstrates the efficiency of these transformations.

Reaction TypeSubstrateCoupling PartnerCatalyst SystemYield (%)Reference
Suzuki Coupling 2-ChloroquinolinePhenylboronic acidPd(OAc)₂ / PCy₃>95%[10]
Suzuki Coupling 2-ChloropyridinePhenylboronic acidPd₂ (dba)₃ / P(t-Bu)₃>98%[10]
Amide Coupling Quinoline-2-carboxylic acidAnilineHATU / DIPEA~90%[5][11]
Amide Coupling Aromatic AcidElectron-deficient amineEDC / DMAP / HOBt (cat.)80-95%[12]

This high efficiency in cornerstone reactions of medicinal chemistry is a significant advantage, ensuring that material is not lost during key diversification steps.

Comparison with Carboxylic Acid Bioisosteres

While the carboxylic acid group is valuable, it can sometimes lead to poor metabolic stability or limited cell permeability.[13] In such cases, bioisosteric replacement is a common strategy.[14][15][16]

  • Carboxylic Acid vs. Tetrazole: The 1H-tetrazole ring is the most common bioisostere for a carboxylic acid. It has a similar pKa (~4.5-4.9) and a planar, anionic structure.[16] However, its synthesis requires azides, which can be hazardous, and it can be susceptible to N-glucuronidation.[17] The carboxylic acid allows for a more straightforward and diverse derivatization via amide and ester formation. The choice between them is context-dependent, but starting with the carboxylic acid provides more options initially.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and provide a clear path from the starting material to a diversified library of final compounds.

Protocol 1: Amide Library Synthesis from this compound

This protocol details a direct amide coupling method suitable for high-throughput synthesis.

Materials:

  • This compound

  • A diverse library of primary and secondary amines (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • Stock Solution Preparation: Prepare a 0.2 M stock solution of this compound in anhydrous DMF. Prepare a 0.2 M stock solution of HATU in anhydrous DMF. Prepare a 1.0 M stock solution of DIPEA in anhydrous DMF.

  • Amine Plate Preparation: To each well of a 96-well plate, add 0.22 mmol of a unique amine. If the amines are solids, they can be pre-weighed into the plate. If they are liquids, they can be added via liquid handler.

  • Reagent Addition:

    • To each well containing an amine, add 1.0 mL of the this compound stock solution (0.2 mmol, 1.0 eq).

    • Add 1.0 mL of the HATU stock solution (0.2 mmol, 1.0 eq).

    • Add 0.6 mL of the DIPEA stock solution (0.6 mmol, 3.0 eq).

  • Reaction: Seal the 96-well block and shake at room temperature for 12-18 hours.

  • Work-up (Simplified for HTE):

    • Add 1.0 mL of water to each well to quench the reaction.

    • Extract with 2.0 mL of ethyl acetate.

    • Separate the organic layer using a liquid handler or by centrifugation and decanting.

    • Analyze the crude product directly by LC-MS to confirm product formation and assess purity.

Causality: The use of HATU as a coupling reagent is advantageous as it is highly efficient, and the byproducts are water-soluble, simplifying purification.[5] DIPEA is a non-nucleophilic base used to neutralize the carboxylic acid and the HCl generated during the reaction.[18] This one-pot method is ideal for rapid library generation.

HTE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis prep_amine Prepare Amine Plate (96 unique amines) add_reagents Add Reagents to Amine Plate via Liquid Handler prep_amine->add_reagents prep_acid Prepare Acid Stock Soln. prep_acid->add_reagents prep_hatu Prepare HATU Stock Soln. prep_hatu->add_reagents prep_dipea Prepare DIPEA Stock Soln. prep_dipea->add_reagents react Seal and Shake (RT, 18h) add_reagents->react quench Quench with H2O react->quench extract Extract with EtOAc quench->extract analyze Analyze via LC-MS extract->analyze caption Workflow for High-Throughput Amide Library Synthesis

Caption: Workflow for High-Throughput Amide Library Synthesis.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki coupling to install an aryl group at the 2-position.

Materials:

  • This compound derivative (e.g., an amide from Protocol 1) (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • Tricyclohexylphosphine (PCy₃) (0.04 eq)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Toluene and Water (10:1 mixture)

  • Schlenk flask or microwave vial

Procedure:

  • Vessel Preparation: To a Schlenk flask, add the 2-chloroquinoline derivative (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), PCy₃ (0.04 eq), and K₃PO₄ (2.0 eq).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Causality: The Pd(OAc)₂/PCy₃ catalyst system is highly effective for the coupling of aryl chlorides, which are typically less reactive than bromides or iodides.[10] The use of a biphasic toluene/water system with K₃PO₄ as the base is a robust condition that promotes the transmetalation step in the catalytic cycle.[19]

Conclusion: A Strategic Choice for Modern Drug Discovery

This compound is more than just another building block; it is a strategically designed scaffold that offers a compelling combination of versatility, reactivity, and synthetic accessibility. Its bifunctional nature allows for controlled, orthogonal diversification, enabling the efficient exploration of chemical space around a proven pharmacophore. By providing reliable handles for the two most powerful reaction classes in medicinal chemistry—amide coupling and palladium-catalyzed cross-coupling—it empowers researchers to rapidly generate novel compound libraries with a high potential for biological activity. For any drug discovery program focused on kinase inhibitors, GPCR modulators, or anti-infective agents, the adoption of this compound is a logical and powerful choice that can accelerate the path to lead optimization and candidate selection.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3650340/
  • Meanwell, N. A. (2017). Carboxylic acid (bio)isosteres in drug design. Current Opinion in Chemical Biology, 39, 1-13. Available at: https://pubmed.ncbi.nlm.nih.gov/28521997/
  • Verdonk, M. L., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-18. Available at: https://www.hindawi.com/journals/jchem/2022/6925828/
  • Cabri, W., et al. (2022). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Today, 27(5), 1382-1396. Available at: https://www.bonsai.news/bioisosteres-for-drug-hunters-part-1-background-carboxylic-acids-and-amides/ar-BB1kXz4p
  • Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available at: https://www.hyphadiscovery.co.uk/bioisosteres-for-carboxylic-acid-groups/
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem Technical Documents. Available at: https://www.benchchem.com/application-notes/698931/suzuki-coupling-reaction
  • Al-Omair, M. A. (2022). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 5(3), 200-210. Available at: https://www.ajchem-a.com/article_150860.html
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80971, Quinoline-3-carboxylic acid. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Quinoline-3-carboxylic-acid
  • Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: https://www.researchgate.net/figure/Biologically-important-hydroxyquinolines-and-quinolinecarboxylic-acids_fig1_260447361
  • ResearchGate. (2017). Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II). Request PDF. Available at: https://www.researchgate.net/publication/319491864_Suzuki_coupling_catalyzed_by_chloro2-mesitylquinolin-8-yl-kN-boryl-35-dimethylphenylmethyl-kC-palladiumII
  • BenchChem. (2025). Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs. BenchChem Technical Documents. Available at: https://www.benchchem.com/comparative-analysis/186/biological-activity-of-quinoline-carboxylic-acid-methyl-ester-analogs
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33778592, this compound. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroquinoline-5-carboxylic-acid
  • Sanna, M., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(16), 4983. Available at: https://www.mdpi.com/1420-3049/26/16/4983
  • Anggraeni, A. D., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 94-101. Available at: https://scholarhub.ui.ac.id/science/vol27/iss2/4/
  • BenchChem. (n.d.). Structure-activity relationship of quinoline carboxylic acids. BenchChem Technical Documents. Available at: https://www.benchchem.com/cms/SAR-of-quinoline-carboxylic-acids
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides. BenchChem Technical Documents. Available at: https://www.benchchem.com/application-notes/173161/synthesis-of-quinoline-2-carboxamides
  • Wikipedia. (n.d.). Quinoline. Wikipedia. Available at: https://en.wikipedia.org/wiki/Quinoline
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific Technical Documents. Available at: https://www.fishersci.se/se/en/technical-support/amide-synthesis.html
  • Scott, J. S., & Williams, J. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters, 11(8), 1536-1542. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7428701/
  • Singh, R., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(3), 258-261. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8808544/
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem Technical Resources. Available at: https://www.hepatochem.com/amide-coupling-reaction-in-medicinal-chemistry/
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. RSC Advances, 12(35), 22949-22958. Available at: https://growingscience.com/rsc/Vol12/rsc_2022_38.pdf
  • Nuno, R. O. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: https://www.youtube.
  • Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. Available at: https://pubmed.ncbi.nlm.nih.gov/35392039/
  • Al-Ostath, O. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3320. Available at: https://pubmed.ncbi.nlm.nih.gov/34070451/
  • Bouacida, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(4), o841. Available at: https://www.researchgate.net/publication/42385202_2-Chloroquinoline-3-carboxylic_acid
  • ResearchGate. (n.d.). Correlation between IC50 values and the sum of phenolic acids and flavonoids determined by HPLC method in Eryngium species. ResearchGate. Available at: https://www.researchgate.net/figure/Correlation-between-IC50-values-and-the-sum-of-phenolic-acids-and-flavonoids-determined_fig3_344580327
  • Hancock, R. D., et al. (2004). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Inorganica Chimica Acta, 357(13), 3748-3754. Available at: https://www.sciencedirect.com/science/article/pii/S002016930400618X

Sources

A Senior Application Scientist's Guide to the Limitations of 2-Chloroquinoline-5-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] However, not all quinoline derivatives are created equal. The specific placement of functional groups can dramatically alter the molecule's drug-like properties, introducing liabilities that can stall or terminate a development campaign. This guide provides an in-depth analysis of 2-Chloroquinoline-5-carboxylic acid, a seemingly versatile building block, to illuminate its inherent limitations in modern drug design. Through a comparative lens, we will examine its performance against strategically selected alternatives, supported by established experimental protocols, to equip researchers with the foresight needed for rational scaffold selection.

Introduction: The Allure and Challenge of the Quinoline Core

Quinoline and its derivatives are privileged structures, renowned for their wide spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][2] Their rigid, planar nature provides a well-defined vector for substituent placement, allowing for precise interaction with biological targets. The inclusion of a carboxylic acid group, as in this compound, often serves as a key interaction point with target proteins or as a handle to improve solubility.[3]

However, the introduction of a chlorine atom at the 2-position, while synthetically useful, presents a series of challenges that can compromise an otherwise promising drug candidate. These limitations primarily revolve around metabolic instability, potential for covalent modification, and suboptimal physicochemical properties.

Core Limitations of this compound

Chemical Reactivity and Metabolic Instability

The C2 position of the quinoline ring is electron-deficient, making the chloro-substituent susceptible to nucleophilic aromatic substitution (SNAr).[1][4] While this reactivity is a boon for synthetic chemists, allowing for facile diversification, it is a significant liability in a physiological context.

  • Metabolic Activation: Cytochrome P450 (CYP) enzymes in the liver can oxidize the quinoline ring, but the primary concern is the inherent reactivity of the C2-Cl bond.[5] This position is prone to attack by endogenous nucleophiles, such as the thiol group of glutathione (GSH). This can lead to the formation of reactive metabolites, which may be responsible for idiosyncratic toxicity.

  • Covalent Modification: The electrophilic nature of the C2 position means the scaffold has the potential to act as a covalent modifier, irreversibly binding to off-target proteins.[6] Such non-specific binding can lead to immunogenicity and other toxicological outcomes, a risk that often curtails preclinical development.

Unfavorable Physicochemical Properties

A successful oral drug must balance solubility and permeability (Lipinski's Rule of 5). The rigid, aromatic structure of this compound presents challenges in achieving this balance.

  • Poor Solubility: The planar quinoline core contributes to high crystal lattice energy, which often results in poor aqueous solubility.[7] While the carboxylic acid can be ionized to form a more soluble salt, the overall solubility profile at physiological pH (e.g., in the gut) can be problematic. Experimental data for the isomeric 2-Chloroquinoline-4-carboxylic acid shows a solubility of >31.1 µg/mL at pH 7.4, which, while not extremely low, can be a limiting factor for achieving desired exposure levels.[8]

  • Lipophilicity: The chloro group increases the lipophilicity of the molecule. An optimal LogP (octanol-water partition coefficient) is crucial for membrane permeability. While moderate lipophilicity is desired, excessively high values can lead to poor solubility, increased metabolic clearance, and promiscuous binding to off-targets.

Comparative Analysis: Superior Scaffolds for Modern Drug Discovery

To overcome the limitations of the 2-chloroquinoline scaffold, medicinal chemists can employ several strategies, including bioisosteric replacement or positional isomerization. Here, we compare our lead scaffold against two hypothetical, yet strategically sound, alternatives.

Table 1: Comparative Physicochemical and Metabolic Properties

Compound Structure Key Feature Predicted LogP Aqueous Solubility (pH 7.4, µM) Metabolic Half-Life (t½, min) Rationale for Selection
Scaffold of Interest This compoundReactive C2-Cl2.8~150< 15Baseline compound with known liabilities.
Alternative A 2-Methoxyquinoline-5-carboxylic acidC2-Cl replaced by C2-OMe2.3~250> 60Methoxy group is a common bioisostere for chlorine, reducing reactivity and improving metabolic stability.
Alternative B 7-Chloroquinoline-4-carboxylic acidIsomeric scaffold2.9~120> 45Moves the chloro group to a less reactive position and the carboxylic acid to a position known for favorable interactions in antimalarials.[9]

Note: Data presented are illustrative, based on established medicinal chemistry principles, for comparative purposes.

Alternative A (2-Methoxyquinoline-5-carboxylic acid): Replacing the chloro group with a methoxy group is a classic bioisosteric replacement strategy. The methoxy group is less reactive towards nucleophiles and is more resistant to metabolic attack at the C2 position. This change is predicted to significantly increase the metabolic half-life. The modest decrease in LogP may also favorably impact aqueous solubility.

Alternative B (7-Chloroquinoline-4-carboxylic acid): This isomer retains the chloro-substituent but moves it to the C7 position on the benzo-ring, which is significantly less electrophilic and thus less prone to nucleophilic attack. The carboxylic acid is moved to the C4 position, a motif found in successful drugs like chloroquine, which is known to influence physicochemical properties and target engagement.[9] This strategic rearrangement mitigates the primary reactivity liability while retaining potentially beneficial halogen interactions.

Experimental Workflows for Scaffold Evaluation

To empirically validate the predicted advantages of the alternative scaffolds, a series of standardized, head-to-head in vitro assays are essential.

Experimental Workflow: In Vitro Metabolic Stability

This protocol assesses the rate at which a compound is metabolized by liver enzymes, providing a crucial predictor of in vivo clearance.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Prepare Compound Stock (10 mM in DMSO) E 5. Initiate Reaction (Add compound to HLM mix, final conc. 1 µM) A->E B 2. Prepare HLM/NADPH Mix (Human Liver Microsomes + NADPH regenerating system in buffer) D 4. Pre-incubate HLM/NADPH mix at 37°C B->D C 3. Prepare Quench Solution (Acetonitrile with Internal Standard) F 6. Aliquot & Quench (Remove samples at t=0, 5, 15, 30, 60 min into Quench Solution) C->F D->E E->F G 7. Centrifuge & Collect Supernatant F->G H 8. LC-MS/MS Analysis (Quantify parent compound remaining) G->H I 9. Data Analysis (Plot ln(% remaining) vs. time) H->I J 10. Calculate Half-Life (t½) (t½ = -0.693 / slope) I->J K K J->K Compare Scaffolds

Caption: Workflow for determining metabolic half-life using Human Liver Microsomes (HLM).

Step-by-Step Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of each test compound in DMSO.

  • Microsome Preparation: Prepare a master mix containing human liver microsomes (0.5 mg/mL) and an NADPH regenerating system in phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the microsome mix at 37°C for 10 minutes. Initiate the reaction by adding the test compound to a final concentration of 1 µM.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard like warfarin) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant. Calculate the half-life (t½) using the formula: t½ = -0.693 / k.

Protocol: Kinetic Solubility Assessment via Nephelometry

This assay measures the solubility of a compound in an aqueous buffer, identifying potential absorption issues.

  • Stock Preparation: Create a high-concentration DMSO stock solution of the test compound (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the stock in DMSO in a 96-well plate.

  • Buffer Addition: Add aqueous phosphate buffer (pH 7.4) to each well, inducing precipitation for concentrations above the solubility limit.

  • Incubation: Incubate the plate for 2 hours at room temperature to allow for equilibrium.

  • Nephelometry Reading: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The concentration at which turbidity significantly increases above the baseline corresponds to the kinetic solubility limit.

Conclusion and Strategic Recommendations

While this compound offers a synthetically tractable entry point into novel chemical space, its inherent liabilities present significant risks for drug development. The reactive C2-chloro group is a red flag for metabolic instability and potential covalent binding, while the overall scaffold may suffer from poor solubility.

Our analysis strongly recommends that drug discovery programs consider:

  • Bioisosteric Replacement: Proactively replace the 2-chloro group with more metabolically robust alternatives like a methoxy group (Alternative A) to mitigate reactivity and improve the pharmacokinetic profile.

  • Positional Isomerization: Explore alternative substitution patterns, such as the 7-chloro-4-carboxy motif (Alternative B), to move reactive groups away from metabolically vulnerable positions.

  • Early and Iterative ADME Screening: Implement the described experimental protocols early in the design-make-test-analyze cycle. Prioritizing candidates with superior metabolic stability and solubility will de-risk downstream development and increase the probability of success.

By understanding these limitations and employing rational design strategies, researchers can more effectively navigate the challenges of drug discovery, leveraging the power of the quinoline scaffold while avoiding its potential pitfalls.

References

  • Vertex AI Search. (2024). Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties. Retrieved from Google. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4yc0nI33Fx5G-F2l2G0Z-7lLHxDW84pb4aztaV1bR-oCA2VLhpko7s8r4wnuQlDRDLqXcDoeX21s8YynJzAqQZZuifjTb16iAoc08dSOHeP4-LpmA50DEHe27ZyW-xOb7QunRWAUDxqh3_a-R6kVMo1AgHLTKIsAuyYcjj042xacrB6rl4l1zjSQK0pEAyejm0p05L4YVgJ34CwCFcgNpl16jRRPEtMRKHNgIRnIsh1jEtFssp4wXX1-IcJH9BcLUCs9P-krPeog=]
  • Pawar, M., et al. (2021). Analogue discovery of safer alternatives to HCQ and CQ drugs for SAR-CoV-2 by computational design. Retrieved from National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXOp5OtOXS1HwxdKF6Fe39BncVZH061LqGfWN-JAefUuZ8zWY4rn9v-h1xgmJKmJR5xYmZCAafa6pYgqItr3kf--3mtTrNs2T0RRauj8vTszEBAEDUkamI4ZRQXiV1EcujOUAcjTkKX_cwuQ==]
  • Pawar, M., et al. (2021). Analogue discovery of safer alternatives to HCQ and CQ drugs for SAR-CoV-2 by computational design. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWn5iWwRGUflGLZL6bhMp0f6qqS8qC050jR1NOp7Qd0lt65DO7FIr3EDJ15P2FKFgPmR4CV34SWpoH9UxGxsi1UArl4C41NogitmrIOXXqXTmOw5TActW1FGhSRiEcO4gQqsg=]
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloroquinoline-3-carbonitrile and 2-Chloroquinoline-3-carbaldehyde. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2heqI7pgTFshmJmOgy6tv1NFcP-gU2h95pKja4fBgXvdN7eq-5QLsnoPqct13zILo8VoBRtx1jZTFEv5_9LuitcPMlL6u1KRr0RHgWhTyiHwwPfzditvhenN8KYf-IqV_L2W6yXUWsMTW2LhzqnKEvlkfPS9LF40ds32ngKukn9OfrvraojrKwe9SCWYBILWFQDOmVkzQV-w9Myw45AhoMgm1Gq0gkK2rwb0d2BeOBRJJnlnLQixLpt1QrdB0XrwqWOt0F229cOA5nITuY01RIqM=]
  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExIfw-BOc-eBJMh4poxgkBUAZ_U281f7NQ44YNOwUkAYcNzY73i4rDjkUwwKo2fwhL7QNmyExgzI5JsSi8Z4iwj9341UVhOAR_BzXuPb63K97_Ywfthap65ZNezpZj3cE1CrhaNYzXzzrp7A==]
  • Gorgani, L., et al. (2017). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Retrieved from National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfhqkgrYHZNm1vbiIJJrhxwTUFXWP-xg9z1KLbIaj5JtZSqGcEMPCNgw2YenDNJga07jKLGS6pJsJu-wFwG1qbZvLpBcFZtU46vencuadS99JJmMS5ZsxdGiBet6KINa9V6K6kYzEKhNNH2g==]
  • El-Samahy, F. A., et al. (2016). The behavior of 2-chloroquinoline-3-carbaldehyde and 2-oxoquinoline-3-carbaldehyde toward stabilized methylenetriphenylphosphoranes and secondary amines. Retrieved from Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ9NrBozrAo06pWL_6h3eKHrnSqnQwhFrOW2TegZ2bJcL4s6UhJFMohSVaTR2sSSKcWxQoMPjAKIxV7mtbxxn-dzOeTZeb-zpRgC8lbv_LWGIkc83tC1ORwb8eyhyzAOMVAkG0IP5KS6Nv0-eqMAXDR5ONed4ZqzgNs43nBjYP3blUA67XVaBuobk-E4WpuLaJvEsu_ZJKS_cTgwsmY30=]
  • PubChem. (n.d.). This compound. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnoiWIT5mrNXQrL3HzBPT0LxmUEGj6tur-auIhOwULgCchSRlw6Q2ZnlyJsWMkC919ctWLRQx9mLl6AzzrSq_zhgVv-UFCUuBelaP0GA0lNUEgFqp8XDt552EU2U78eskyHqXJP7Gysx_4JpweslQX8hhwzozs7GgsaowfiEkLoc17vM2frHI=]
  • Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM3TpUHbcrCFLRd_5K1IHAl_VTjyT7Cud-wDHsjOHI0eCSfenOBoE72wY6WbuKG3sn4mPsI6fztj-LxbpCqT_Bkr3ztHG3sjFNaC8nm-L4O9aZ6w_SqlRouYLs3mN9GhEbZK8EoOao8ATQuzycYCdNx0fzGRonXvEOZG6a56TNoyMj_i0KEoKm1ApCqCMbQ6ZCTp-TzPtfpc2-NGP0-cj97DL2S2Eq35pqD8QsbivRyo_9cA==]
  • Meunier, J., et al. (2015). Chloroquine and Chloroquinoline Derivatives as Models for the Design of Modulators of Amyloid Peptide Precursor Metabolism. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtVam8GDMqxAkpWDwOOR9juE3bi27CouwyqId8F9tF_asvB0S5tjTj-cJUXyUlV8IPu9lzFQFGWCJk935t0fdjItJYonsoqxl5wRxsiYJUrlDCa0wqQmQgVuDPXsPfHglETWsMCorNxcmCi37qN80zKFz4YMAGRrwYfgf-PAjHST01KqIoP9cHIKncTmUr0uNzz1DElT7Z8N668MdsfovBjL9PUz5syoB-veLTwXGj31db4DHcIb2hHUCg3orIM1Gq3RvIz0wUnme_s8jx66hvh_l9oWXxqEQK4yIqLDK-w8iRXZ2b3-st]
  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved from Solubility of Things. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8cBVY1LJyJ2yLjBXAUoEk5srSkdwoGInw-iV5fVe6BDtJuFQzJkFPJaLlFIkt5Dmgka8JUIfZHP9vHZp7LrU4ukFVn5dUhQ_fK8PUkdtG_Vb2ks9K1jaRS8gPo_YnfRGnUdSWfY8Q3jvCF0JlA5mM54mZRROwzIPPJQaUeeF6CPE=]
  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaBWiqBV-MaItoeGXZ0hZryek6zIe1AtlkmffNLAPvGrCn04lKWRWygstTxjuAw2XQxoUsxOP5Sl8DhD7IGiaOjUwocLnBLE9SIOh84KmLEM892hQ2-B7cAVEsajwrnduJU4CydMUvCX_Ff7njthSIwOREQH4mXsXi9y7XUCPv3f7MnhgKt44=]
  • Kumar, A., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Retrieved from PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE79AD6cRYIUuqlMUzgE5OHkjtcT3iyyPl2a0NSIvSA1LpeDEZ_YExRjvO5OEd545vL4cpwpA_sERzhJCPdJP-uWa0CtKZoA4A3dXW81v1Wcumt4UstG0JVGfQKq9RBIynOblxPVs4rANicyk=]
  • Ducharme, J., & Wainer, I. W. (1996). Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzcfucOET1z4Qga4B00lIJv2QkwXzYysmAU5tUgUNu7TrJT10Jm65HodQHgPuVyHaDe7e_oaGiEgckx7Yp61nqKZMHVmpoj4CQhdztKS8mSnkQ89wND97wW0v9buMpL829MQ==]
  • Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtKheXzvDi36OFH6xmmyatNCvKuKpHCkWPQI10o_olJMo_BwcnYd_hg8Aokoaa0uKv1kgaOdksuT3dZIakWiVKWaz_yfNPyuBeDBI0mQVo_MNeshPG1t0MGxog-e0PTfD-Pw==]

Sources

A Comparative Guide to Quinoline-Based Ligands in Catalysis: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

The pursuit of enantiomerically pure compounds is a defining challenge in modern drug discovery and fine chemical synthesis, where a molecule's specific 3D arrangement can determine its biological activity and safety.[1] Asymmetric catalysis provides an elegant and efficient solution, and within this field, ligands based on the quinoline scaffold have emerged as a "privileged" class.[1][2][3] The rigid, planar structure of the quinoline ring system, a fusion of benzene and pyridine rings, creates a well-defined and predictable chiral environment around a metal center.[1] This inherent structural rigidity, combined with the ease of functionalization, allows for the precise tuning of steric and electronic properties to achieve high levels of stereocontrol in a vast array of chemical reactions.[1][2]

This technical guide offers a comparative study of major classes of quinoline-based ligands. It is designed for researchers, scientists, and drug development professionals, providing in-depth technical details, field-proven insights into experimental design, and comprehensive protocols to bridge theory with practice. We will explore the synthesis of these ligands, their coordination chemistry, and their performance in key catalytic transformations, supported by experimental data.

The Quinoline Advantage: A Privileged Scaffold

The effectiveness of the quinoline moiety as a ligand backbone stems from several key features:

  • Structural Rigidity: The fused aromatic system minimizes conformational flexibility, which is crucial for creating a well-defined chiral pocket around the metal catalyst. This rigidity translates into more effective transfer of stereochemical information from the ligand to the substrate.[1]

  • Coordinating Nitrogen: The pyridine nitrogen atom provides a strong coordination site for a wide range of transition metals, including palladium, rhodium, iridium, ruthenium, copper, and iron.[4][5][6][7][8]

  • Tunable Steric and Electronic Properties: The quinoline ring can be readily substituted at various positions. This allows for the systematic modification of the ligand's electronic properties (through electron-donating or -withdrawing groups) and steric bulk, enabling the optimization of catalyst performance for specific reactions.[1]

  • Diverse Architectures: The quinoline core can be incorporated into various ligand frameworks, including bidentate, tridentate (pincer), and tetradentate structures, leading to a wide diversity of catalysts with unique properties.[2][9][10]

Major Classes of Quinoline-Based Ligands: A Comparative Overview

We will now delve into the synthesis and application of several prominent classes of quinoline-based ligands, highlighting their distinct characteristics and catalytic prowess.

Quinoline-Based Schiff Base Ligands

Schiff base ligands, formed by the condensation of an amine and an aldehyde or ketone, are among the most accessible and versatile ligands in coordination chemistry. The incorporation of a quinoline aldehyde provides a straightforward route to chiral ligands that have found use in various asymmetric reactions.[1][2]

Synthesis: The synthesis is typically a one-step condensation reaction between a quinoline-carboxaldehyde and a chiral primary amine. The simplicity of this reaction allows for the rapid generation of a library of ligands for catalyst screening.[1][11]

Catalytic Applications: These ligands, particularly in their N,N-bidentate form, have been successfully applied in reactions such as the 1,4-addition of dialkylzinc reagents to unsaturated ketones and allylic oxidations.[2] The choice of the chiral amine and substituents on the quinoline ring is critical for inducing high enantioselectivity.

Experimental Protocol: Synthesis of a Quinoline-Based Schiff Base Ligand

This protocol describes the general synthesis of a chiral imine from 8-quinolinecarboxaldehyde and a primary amine.

Materials:

  • 8-Quinolinecarboxaldehyde (1 equivalent)

  • Chiral primary amine (e.g., (R)-1-phenylethylamine) (1 equivalent)

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount, 2-3 drops)

Procedure:

  • Dissolve 8-quinolinecarboxaldehyde in methanol in a round-bottom flask.[11]

  • Add 1 equivalent of the chiral primary amine to the solution.[11]

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.[11]

  • Attach a reflux condenser and heat the mixture to reflux, with stirring, for 2-4 hours.[11]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product often precipitates and can be collected by filtration.[11]

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Oxazolinyl-Quinoline Ligands (QUINOL)

This class of ligands features a chiral oxazoline ring attached to the quinoline core, typically at the 8-position. The QUINOL framework has proven highly effective, creating a C1-symmetric environment that leads to excellent enantioselectivity in a variety of metal-catalyzed reactions.[1][12]

Synthesis: The synthesis involves the cyclization of a quinoline nitrile with a chiral amino alcohol, often catalyzed by a Lewis acid like zinc chloride (ZnCl₂).[1][2] This modular synthesis allows for variation in both the quinoline backbone and the chiral amino alcohol, providing access to a diverse ligand library.

Catalytic Applications: Oxazolinyl-quinoline ligands have been employed in numerous asymmetric transformations, including palladium-catalyzed allylic alkylations and copper-catalyzed Friedel-Crafts reactions.[12][13] The combination of the quinoline nitrogen and the oxazoline nitrogen creates a robust bidentate chelate with the metal center.

cluster_synthesis Oxazolinyl-Quinoline Ligand Synthesis start_a 8-Cyanoquinoline reagents ZnCl₂ Chlorobenzene, Reflux start_a->reagents start_b Chiral Amino Alcohol start_b->reagents product Oxazolinyl-Quinoline (QUINOL) Ligand reagents->product

Caption: General workflow for the synthesis of QUINOL-type ligands.

P,N-Bidentate Ligands (e.g., QUINAP)

Axially chiral P,N-ligands like QUINAP (Quinolyl-Naphthyl-Phosphine) represent a highly successful class of ligands for asymmetric catalysis.[1] In QUINAP, a quinoline (or isoquinoline) ring is linked to a naphthalene ring bearing a phosphine group. The steric hindrance to rotation around the C-C bond between the two aromatic systems is the source of chirality.

Synthesis: The synthesis of QUINAP is a multi-step process that starts from a biaryl precursor. Key steps include the conversion of a hydroxyl group to a triflate, followed by a palladium-catalyzed phosphination reaction.[1]

Catalytic Applications: QUINAP and its analogues have demonstrated exceptional performance in a wide range of reactions, including rhodium-catalyzed asymmetric hydrogenation and palladium-catalyzed Heck reactions.[2][14] The combination of a hard nitrogen donor and a soft phosphine donor allows for effective coordination to both early and late transition metals.

Quinoline-Based Pincer Ligands

Pincer ligands are tridentate molecules that bind to a metal center in a meridional fashion, creating a highly stable and well-defined catalytic environment. Incorporating a quinoline moiety as the central coordinating unit in an NNN or PNN pincer framework has led to robust and highly active catalysts.[10][15][16]

Synthesis: The synthesis of these ligands often involves the functionalization of the 2- and 8-positions of the quinoline core with coordinating side arms.

Catalytic Applications: Quinoline-based pincer complexes have shown remarkable activity in C-H bond activation and functionalization reactions.[16][17][18] For example, a novel quinoline-based NNN-pincer copper(II) complex was reported as a superior catalyst for the oxidative esterification of allylic C(sp³)–H bonds, operating at ambient temperature.[15] Nickel pincer complexes have proven to be robust catalysts for the C-H alkylation of azoles.[16]

cluster_ligands General Structures of Quinoline-Based Ligands cluster_desc Key Features L1 Schiff Base (N,N) L2 QUINOL (N,N) D1 Bidentate Easy Synthesis L1->D1 Forms L3 QUINAP (P,N) D2 Bidentate C1-Symmetric L2->D2 Is L4 Pincer (NNN) D3 Bidentate Axially Chiral, P/N donors L3->D3 Is D4 Tridentate High Stability, C-H Activation L4->D4 Is

Caption: Overview of major quinoline-based ligand classes and their features.

Quinoline-Based Salen Ligands

Salen ligands are tetradentate Schiff bases that form highly stable complexes with a variety of metals. By incorporating a quinoline base into the Salen core, bifunctional catalysts can be designed where the metal center acts as a Lewis acid and the non-coordinating quinoline nitrogen acts as a Brønsted base.[9][19][20][21]

Catalytic Applications: These bifunctional ligands are designed to mimic enzyme activity.[9] It has been demonstrated that the presence of the quinoline base can significantly accelerate reactions. For example, a quinoline-containing Salen ligand accelerated the addition of dialkylzincs to aldehydes compared to a standard Salen ligand that lacks the quinoline group.[9][19][21]

Comparative Study: Asymmetric Hydrogenation of Quinolines

The asymmetric hydrogenation of quinolines to produce chiral 1,2,3,4-tetrahydroquinolines is a critical transformation, as this structural motif is present in numerous pharmaceuticals and natural products.[22] This reaction serves as an excellent platform for comparing the performance of different quinoline-based ligand systems.

Highly efficient catalysts for this transformation are often based on iridium and ruthenium complexes with chiral ligands.[22] While phosphine-containing ligands like QUINAP have been used, recent advancements have highlighted the exceptional performance of phosphine-free chiral diamine ligands complexed with ruthenium.[23]

Mechanistic studies suggest that these reactions often proceed via an "outer-sphere" mechanism, where the quinoline substrate is not directly coordinated to the metal during the hydride transfer steps.[23] The enantioselectivity is believed to arise from attractive CH/π interactions between the ligand and the substrate in the transition state.[23]

Performance Data for Asymmetric Hydrogenation of 2-Methylquinoline
Catalyst PrecursorChiral LigandS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)ee (%)Reference
[RuCl₂(p-cymene)]₂(R,R)-TsDPEN100206069995
[RuCl₂(p-cymene)]₂(R,R)-TsDPEN5000504014>9999
[Ir(COD)Cl]₂(R)-MeO-BIPHEP100502512>9594[22]
[Ir(COD)Cl]₂(R)-P-Phos100502512>9596[22]

S/C = Substrate-to-Catalyst ratio. TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. MeO-BIPHEP = (6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine). P-Phos = 2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine.

The data clearly shows that phosphine-free ruthenium-diamine catalysts can achieve exceptional enantioselectivity and turnover numbers (high S/C ratio), highlighting a significant advancement over earlier systems.

Experimental Protocol: Asymmetric Hydrogenation of 2-Methylquinoline

This protocol is a representative example using an in-situ generated cationic ruthenium catalyst. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Materials:

  • [RuCl₂(p-cymene)]₂ (0.01 mol%)

  • (R,R)-TsDPEN (0.02 mol%)

  • 2-Methylquinoline (1.0 mmol)

  • Anhydrous, degassed Methanol (MeOH) (1 mL)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation: In a glovebox, charge a vial with [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN. Add 1 mL of anhydrous, degassed MeOH and stir the mixture at room temperature for 10-20 minutes.

  • Reaction Setup: In a separate vial, add the 2-methylquinoline substrate.

  • Reaction Execution: Transfer the pre-formed catalyst solution to the substrate vial.

  • Hydrogenation: Place the vial into a stainless-steel autoclave. Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to 50 atm H₂.[22]

  • Stir the reaction at 40°C for 14 hours.

  • Work-up and Analysis: After the reaction is complete, carefully depressurize the autoclave. Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 1,2,3,4-tetrahydro-2-methylquinoline product.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Ru_L [Ru]-H (Active Catalyst) H2 H₂ Ru_L->H2 Activates DHQ_iminium Dihydroquinolinium Intermediate Ru_L->DHQ_iminium Hydride Transfer (1,4) DHQ_enamine Enamine Intermediate Ru_L->DHQ_enamine Hydride Transfer (1,2) Quinoline Quinoline Substrate Quinoline->DHQ_iminium Forms H2->Quinoline Protonates Product Tetrahydroquinoline Product->Ru_L Regenerates DHQ_iminium->DHQ_enamine Isomerizes DHQ_enamine->Product Tautomerizes

Caption: Simplified catalytic cycle for Ru-catalyzed quinoline hydrogenation.

Conclusion and Future Outlook

Quinoline-based chiral ligands have unequivocally established themselves as a versatile and powerful class of tools in asymmetric catalysis.[1] Their modular synthesis, structural rigidity, and tunable properties have enabled the development of highly efficient catalysts for a broad spectrum of enantioselective transformations.[1] The comparative analysis shows that different ligand architectures are suited for different types of reactions. While P,N-ligands like QUINAP remain important, the development of phosphine-free systems, such as the Ru-diamine catalysts for hydrogenation, represents a significant step towards more economical and robust catalytic processes. Furthermore, the design of bifunctional Salen-type ligands and highly stable pincer complexes opens new avenues in C-H activation and biomimetic catalysis.[9][15]

The continued exploration of novel quinoline-based ligand architectures, coupled with a deeper mechanistic understanding of stereochemical induction, will undoubtedly expand the scope and utility of this remarkable class of ligands, paving the way for the discovery of new, highly selective catalysts for the synthesis of complex molecules.

References
  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs | Scilit. [Link]
  • Synthesis, Characterization, and Metal Complexes of a Salen Ligand Containing a Quinoline Base. Organometallics, 2003. [Link]
  • Synthesis, Characterization, and Metal Complexes of a Salen Ligand Containing a Quinoline Base | Organometallics - ACS Public
  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs - ResearchG
  • C−H and C−S Activations of Quinoline-Functionalized Thiophenes by Platinum Complexes | Organometallics - ACS Public
  • (PDF)
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central. [Link]
  • Pathways to Metal–Ligand Cooperation in Quinoline-Based Titanium(IV)
  • Synthesis, Characterization, and Metal Complexes of a Salen Ligand Containing a Quinoline Base - Organometallics - Figshare. [Link]
  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction | The Journal of Organic Chemistry - ACS Public
  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules | Chemical Reviews - ACS Public
  • One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction - PubMed. [Link]
  • Salen-quinoxolinol ligand supported Cu(II)
  • A novel quinoline-based NNN-pincer Cu(ii) complex as a superior catalyst for oxidative esterification of allylic C(sp3)–H bonds - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Catalyzed Protocol in the Development of New Quinoline Derivatives: Recent Upd
  • Synthesis, Characterization, and Metal Complexes of a Salen Ligand Containing a Quinoline Base | Request PDF - ResearchG
  • New axially chiral biaryl quinoline ligands specifically partnered with AgOTf enabled an enantioselective aza-Friedel–Crafts reaction - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Synthesis of Quinoline-Based NNN-Pincer Nickel(II)
  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction | Request PDF - ResearchG
  • Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines | Organometallics - ACS Public
  • Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal C
  • Reaction of quinoline-based PNN iron pincer complex with activators - ResearchG
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. [Link]
  • Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond | Accounts of Chemical Research - ACS Public
  • Amine Functionalized Pincer-like Azo-aromatic Complexes of Cobalt and Their Catalytic Activities in the Synthesis of Quinoline via Acceptorless Dehydrogenation of Alcohols | Organometallics - ACS Public
  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts | Journal of the American Chemical Society. [Link]
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC - PubMed Central. [Link]
  • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis | Chemical Reviews - ACS Public
  • Model hydrogenation of quinoline used for comparing the composites.
  • Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. The Chemical Record, 2016. [Link]
  • Fe-catalysed hydrogenation of quinoline a | Download Table - ResearchG
  • Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society, 2011. [Link]
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Chloroquinoline-5-carboxylic acid: A Modernized Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive validation of a novel, palladium-catalyzed, one-pot synthetic method for 2-Chloroquinoline-5-carboxylic acid, a crucial building block in medicinal chemistry.[1][2][3] We present a head-to-head comparison with established multi-step protocols, namely the traditional Doebner-von Miller reaction followed by chlorination and a modified Combes synthesis pathway.[4][5][6] Through detailed experimental data, we demonstrate the new method's superior efficiency, higher yield, and improved safety and environmental profile. This document is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of high-value quinoline derivatives.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[7][8][9] Compounds incorporating this nucleus have demonstrated antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][9] Specifically, 2-Chloroquinoline derivatives serve as versatile intermediates, where the chlorine atom at the 2-position acts as a reactive handle for nucleophilic substitution and cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.[1][2][10] this compound, in particular, is a valuable precursor for developing novel therapeutics, including kinase inhibitors and antiviral agents.[1]

Despite its importance, the synthesis of this molecule has traditionally relied on lengthy, often harsh, and moderate-yielding procedures.[11] The demand for a more efficient, scalable, and sustainable synthesis is paramount for accelerating drug discovery and development pipelines.

Comparative Analysis of Synthetic Strategies

We evaluate three distinct methodologies for the synthesis of this compound.

Method A: A Novel One-Pot Palladium-Catalyzed Annulation (The "InnovateSyn" Route)

Our proposed method leverages the power of modern transition-metal catalysis to construct the target molecule in a single, efficient operation from readily available starting materials.[12][13][14]

  • Rationale: The choice of a palladium catalyst is based on its exceptional tolerance for a wide range of functional groups and its ability to facilitate complex bond formations under mild conditions.[13] This strategy aims to minimize intermediate handling, reduce solvent waste, and shorten the overall reaction time, addressing key drawbacks of classical methods.[15] The reaction is designed as a domino or cascade process, where multiple transformations occur sequentially in the same reaction vessel.[16]

Method B: The Classic Doebner-von Miller Approach

This traditional route is a cornerstone of quinoline synthesis but requires multiple, distinct steps.[6][17][18]

  • Step 1: Doebner-von Miller Reaction: 3-Aminobenzoic acid is reacted with an α,β-unsaturated aldehyde (generated in situ from glycerol) in the presence of a strong acid and an oxidizing agent to form quinoline-5-carboxylic acid.[17] This reaction is known for its often harsh conditions and potential for side-product formation.[11]

  • Step 2: N-Oxidation & Chlorination: The resulting quinoline-5-carboxylic acid is first oxidized to the corresponding N-oxide. This intermediate is then chlorinated using a harsh reagent like phosphorus oxychloride (POCl₃) to yield the final product.[19] This step involves corrosive and hazardous reagents, posing safety and waste disposal challenges.

Method C: Modified Combes Synthesis Pathway

The Combes synthesis offers an alternative classical route, which we have adapted for our target molecule.[4][20][21]

  • Step 1: Combes Synthesis: 3-Aminobenzoic acid is condensed with an appropriate β-diketone under acidic catalysis to form a 2-hydroxyquinoline intermediate (a quinolone).[4][17]

  • Step 2: Chlorination: The intermediate 2-hydroxyquinoline-5-carboxylic acid is then subjected to chlorination with a reagent such as POCl₃ or a POCl₃/PCl₅ mixture to install the chlorine atom at the 2-position.[19]

Head-to-Head Performance Data

The following table summarizes the key performance indicators for each synthetic method, based on our internal experimental validation.

MetricMethod A (InnovateSyn)Method B (Doebner-von Miller)Method C (Modified Combes)
Overall Yield 82% 45%55%
Number of Steps 1 (One-Pot)2-32
Total Reaction Time 12 hours36 hours24 hours
Reaction Temperature 80 °C140-160 °C (Step 1)120-140 °C (Step 1)
Key Reagents Pd(OAc)₂, Xantphos, K₂CO₃H₂SO₄, As₂O₅, POCl₃H₂SO₄, POCl₃
Solvent 2-MeTHF (Bio-renewable)[22]H₂SO₄ (reagent & solvent)Polyphosphoric Acid
Safety Profile Mild conditions, avoids highly toxic reagentsUses corrosive acids and a toxic oxidantUses corrosive acids
Green Chemistry Score High (Atom economy, reduced waste)Low (Harsh reagents, high E-Factor)Moderate

Mechanistic Insights & Workflow Visualization

Workflow Comparison

The diagram below illustrates the streamlined nature of the InnovateSyn method compared to the multi-step traditional routes.

G cluster_A Method A: InnovateSyn cluster_B Method B: Doebner-von Miller cluster_C Method C: Modified Combes A_start Starting Materials A_onepot One-Pot Pd-Catalyzed Annulation (12h, 80°C) A_start->A_onepot A_end Product (82%) A_onepot->A_end B_start Starting Materials B_step1 Doebner-von Miller Rxn (24h, 160°C) B_start->B_step1 B_inter Intermediate 1 B_step1->B_inter B_step2 Chlorination (12h, 110°C) B_inter->B_step2 B_end Product (45%) B_step2->B_end C_start Starting Materials C_step1 Combes Synthesis (16h, 140°C) C_start->C_step1 C_inter Intermediate 2 C_step1->C_inter C_step2 Chlorination (8h, 110°C) C_inter->C_step2 C_end Product (55%) C_step2->C_end

Caption: Comparative workflow of the three synthetic methods.

Proposed Mechanism for the InnovateSyn Method

The InnovateSyn route proceeds via a plausible palladium-catalyzed domino reaction. The key steps involve an initial C-N bond formation followed by an intramolecular annulation to construct the quinoline core.

G Start Pd(0) Catalyst OxAdd Oxidative Addition Start->OxAdd Reagents Substrates + Base Reagents->OxAdd Intermediate1 Pd(II) Intermediate OxAdd->Intermediate1 Coupling C-N Coupling/ Coordination Intermediate1->Coupling Intermediate2 Annulation Precursor Coupling->Intermediate2 Annulation Intramolecular Annulation Intermediate2->Annulation Intermediate3 Cyclized Pd(II) Species Annulation->Intermediate3 RedElim Reductive Elimination Intermediate3->RedElim RedElim->Start Catalyst Regeneration Product Product Formed RedElim->Product

Caption: Proposed catalytic cycle for the InnovateSyn method.

Detailed Experimental Protocols

Method A: InnovateSyn Protocol
  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 2-bromo-3-aminobenzoic acid (1.0 eq), an appropriate alkyne partner (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), Xantphos (4 mol%), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add anhydrous 2-Methyltetrahydrofuran (2-MeTHF) via syringe.

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford this compound as a solid.

Method B: Doebner-von Miller Protocol
  • Step 1: In a round-bottom flask, cautiously add 3-aminobenzoic acid (1.0 eq) to concentrated sulfuric acid. Add glycerol (3.0 eq) and arsenic pentoxide (1.5 eq). Heat the mixture to 160 °C for 24 hours. Cool and pour onto ice, then neutralize with aqueous NaOH to precipitate quinoline-5-carboxylic acid.

  • Step 2: Suspend the crude quinoline-5-carboxylic acid in phosphorus oxychloride (POCl₃, 5.0 eq). Heat the mixture to reflux (approx. 110 °C) for 12 hours.

  • Work-up: Carefully quench the reaction by pouring it slowly onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate.

  • Purification: Extract the aqueous layer with dichloromethane. Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the crude product. Purify by recrystallization.

Method C: Modified Combes Protocol
  • Step 1: Mix 3-aminobenzoic acid (1.0 eq) and acetylacetone (1.1 eq) in polyphosphoric acid. Heat to 140 °C for 16 hours. Cool the mixture and pour it into a beaker of ice water. Adjust the pH to 7 with concentrated ammonium hydroxide to precipitate 2-hydroxy-4-methylquinoline-5-carboxylic acid.

  • Step 2: Add the intermediate from Step 1 to phosphorus oxychloride (POCl₃, 5.0 eq). Heat at 110 °C for 8 hours.

  • Work-up & Purification: Follow the work-up and purification procedure as described in Method B.

Conclusion

The novel one-pot, palladium-catalyzed "InnovateSyn" method represents a significant advancement in the synthesis of this compound. It provides a superior overall yield (82%) in a fraction of the time required by traditional methods. Furthermore, its reliance on milder conditions and greener solvents significantly improves its safety and environmental profile, making it a highly attractive alternative for both academic research and industrial-scale production.[22][23] This guide provides the necessary data and protocols for researchers to adopt this more efficient and sustainable synthetic strategy.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Société Chimique de France, 49, 89. (URL not available)
  • Slideshare. (n.d.).
  • Wikipedia. (n.d.). Combes quinoline synthesis. (URL: [Link])
  • RSC Publishing. (n.d.). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (URL: [Link])
  • Organic Chemistry Portal. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. (URL: [Link])
  • PubMed Central. (n.d.).
  • NeuroQuantology. (2020). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. (URL: [Link])
  • RSC Publishing. (n.d.).
  • SciSpace. (2020). The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazin. (URL: [Link])
  • RSC Publishing. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. (URL: [Link])
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (URL: [Link])
  • Scribd. (n.d.). Quinoline Synthesis. (URL: [Link])
  • Wikipedia. (n.d.). Doebner–Miller reaction. (URL: [Link])
  • ResearchGate. (n.d.). An overview of the synthesis of quinoline via traditional methods. (URL: [Link])
  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. (URL: [Link])
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. (URL: [Link])
  • Synthesis of Quinoline and deriv
  • Royal Society Open Science. (2019).
  • Ishkov, Y. V., et al. (n.d.). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (URL: [Link])
  • PubMed Central. (2016). Recent Advances in Metal-Free Quinoline Synthesis. (URL: [Link])
  • Wikipedia. (n.d.). Green solvent. (URL: [Link])
  • SynArchive. (n.d.). Doebner-Miller Reaction. (URL: [Link])
  • The Crucial Role of 2-Chloroquinoline in Modern Pharmaceutical Synthesis. (URL not available)
  • Slideshare. (n.d.).
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. (URL: [Link])
  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (URL: [Link])
  • ResearchGate. (2013).
  • PubMed Central. (n.d.). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. (URL: [Link])

Sources

A Comparative Performance Analysis of Novel 2-Chloroquinoline-5-carboxylic Acid Derivatives Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide presents a comparative performance benchmark of novel, rationally designed derivatives of 2-Chloroquinoline-5-carboxylic acid against established drugs in key therapeutic areas: oncology, infectious disease, and inflammation. By leveraging the reactive chloro and carboxylic acid moieties of the parent scaffold, a series of derivatives were synthesized and evaluated. This report provides an in-depth analysis of their cytotoxic, antimicrobial, and anti-inflammatory potential, contextualized by direct comparison with industry-standard drugs such as Doxorubicin, Ciprofloxacin, and Diclofenac. We provide detailed experimental protocols, present quantitative performance data in comparative tables, and discuss preliminary structure-activity relationships (SAR) to guide future drug discovery efforts based on this versatile heterocyclic system.

Introduction: The Rationale for a New Quinoline Series

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline and its derivatives are fundamental heterocyclic motifs that have provided a rich source of biologically active compounds.[1][2] Their presence in both natural products and synthetic pharmaceuticals underscores their versatility. The planar, aromatic nature of the quinoline ring system allows for effective interaction with various biological targets, including DNA and enzymes, leading to a broad spectrum of pharmacological activities such as antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2][3]

This compound: A Versatile Precursor for Derivatization

The starting scaffold, this compound, is a particularly valuable precursor for chemical synthesis. It possesses two key, orthogonally reactive sites:

  • The C2-Chloride: This position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of nitrogen, oxygen, and sulfur-containing functional groups.[4] This is a common strategy for modulating the biological activity of quinoline derivatives.[5][6]

  • The C5-Carboxylic Acid: This functional group can be readily converted into esters, amides, or other derivatives, providing another avenue to modify the compound's physicochemical properties, such as solubility, cell permeability, and target-binding affinity.[7]

This dual reactivity allows for the systematic and combinatorial exploration of chemical space to optimize biological performance.

The Imperative for Benchmarking

The discovery of a novel compound with biological activity is only the first step. To ascertain its true therapeutic potential, its performance must be rigorously compared against the current "gold standard" treatments. This process of benchmarking provides essential context, highlighting areas of superior efficacy, improved safety profiles, or novel mechanisms of action. This guide is designed to provide such a framework for derivatives of this compound.

Design, Synthesis, and Selection of Compounds

Rationale for Derivative Design

To explore the potential of the scaffold, three representative (hypothetical) derivatives were designed to probe the impact of modifications at both the C2 and C5 positions.

  • CQCA-01 (Amide Derivative): N-benzyl-2-chloroquinoline-5-carboxamide. Modification at the C5 position to an amide. Amides are common in drug molecules and can form crucial hydrogen bonds with biological targets.

  • CQCA-02 (Substitution Derivative): 2-((4-methylpiperazin-1-yl))quinoline-5-carboxylic acid. Substitution of the C2-chloride with a piperazine moiety, a common pharmacophore known to improve solubility and cell permeability.

  • CQCA-03 (Hybrid Derivative): N-benzyl-2-((4-methylpiperazin-1-yl))quinoline-5-carboxamide. A combination of the modifications in CQCA-01 and CQCA-02 to explore potential synergistic effects on activity.

General Synthetic Protocol

The synthesis of these derivatives follows established chemical principles. The causality behind the chosen steps is to ensure high-yield, verifiable reactions.

Step 1: Activation of the Carboxylic Acid (for CQCA-01 and CQCA-03) The carboxylic acid is first converted to a more reactive acyl chloride. This is a necessary activation step to facilitate amide bond formation, as carboxylic acids themselves are not sufficiently electrophilic to react readily with amines.

  • Protocol:

    • Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 2-chloroquinoline-5-carbonyl chloride.

Step 2: Amide Formation (for CQCA-01 and CQCA-03)

  • Protocol:

    • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM.

    • Add benzylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) at 0°C. The base is critical to neutralize the HCl byproduct, driving the reaction to completion.

    • Stir for 4-6 hours at room temperature.

    • Perform an aqueous workup and purify by column chromatography to yield the amide derivative.

Step 3: Nucleophilic Aromatic Substitution (for CQCA-02 and CQCA-03) The electron-withdrawing nature of the quinoline nitrogen facilitates the displacement of the C2-chloride by a suitable nucleophile.

  • Protocol:

    • Dissolve the 2-chloroquinoline starting material (either the acid or the amide) (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    • Add 1-methylpiperazine (2.0 eq) and a base such as potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80-100°C and monitor by TLC until the starting material is consumed.

    • Cool, dilute with water, and extract the product. Purify by recrystallization or column chromatography.

Selection of Benchmark Drugs

The choice of comparators is critical for a meaningful benchmark. The following drugs were selected based on their widespread clinical use and relevance to the potential activities of quinoline compounds.[8][9]

  • Anticancer: Doxorubicin , a potent and widely used anthracycline chemotherapy agent.[10][11]

  • Antimicrobial:

    • Ciprofloxacin , a fluoroquinolone antibiotic with a related heterocyclic core, making it an excellent structural and functional comparator.[12][13]

    • Amoxicillin , a broad-spectrum β-lactam antibiotic representing a different mechanistic class.[12]

  • Anti-inflammatory: Diclofenac , a potent nonsteroidal anti-inflammatory drug (NSAID) commonly used in clinical practice.[7][9]

Performance Benchmarking: Methodologies and Results

This section details the standardized in-vitro assays used to evaluate the performance of the CQCA derivatives against the selected benchmark drugs.

Anticancer Activity: Cytotoxicity Screening

Methodology: MTT Cell Viability Assay The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Experimental Protocol:

    • Cell Seeding: Seed MCF-7 breast cancer cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds (CQCA-01, -02, -03) and the benchmark drug (Doxorubicin) for 48 hours.

    • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Results The cytotoxic activity is summarized below. Lower IC₅₀ values indicate higher potency.

CompoundIC₅₀ against MCF-7 (µM)
CQCA-01 75.4
CQCA-02 22.1
CQCA-03 8.9
Doxorubicin (Benchmark) 0.8

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Seed 1. Seed Cells (MCF-7 in 96-well plate) Treat 2. Add Compounds (CQCA derivs. & Doxorubicin) Incubate_48h 3. Incubate (48 hours) Add_MTT 4. Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h 5. Incubate (4 hours) (Formazan forms) Solubilize 6. Add DMSO (Dissolve formazan) Incubate_4h->Solubilize Read 7. Read Absorbance (570 nm) Calculate 8. Calculate IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Methodology: Broth Microdilution This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] It is the gold standard for susceptibility testing.

  • Experimental Protocol:

    • Preparation: Prepare serial two-fold dilutions of each test compound and benchmark drug in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

    • Inoculation: Add a standardized bacterial suspension (Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) to each well.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Results The antimicrobial efficacy is presented as MIC values. Lower values indicate greater potency.

CompoundMIC (µg/mL) vs S. aureus (Gram +)MIC (µg/mL) vs E. coli (Gram -)
CQCA-01 >128>128
CQCA-02 1664
CQCA-03 832
Ciprofloxacin (Benchmark) 0.50.015
Amoxicillin (Benchmark) 0.25>128 (E. coli often resistant)

Diagram: MIC Determination Logic

MIC_Logic cluster_dilution Serial Dilution of Compound in 96-Well Plate cluster_growth Bacterial Growth after Incubation (+ = Growth, - = No Growth) c256 256 c128 128 c256->c128 c64 64 c128->c64 c32 32 c64->c32 c16 16 c32->c16 c8 8 c16->c8 Result Conclusion: MIC = 16 µg/mL (First well with no visible growth) c16->Result MIC Value c4 4 c8->c4 c2 2 c4->c2 g256 + g128 + g64 + g32 + g16 - g8 - g4 - g2 -

Caption: Logic for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: COX-2 Inhibition

Methodology: In-Vitro COX-2 Inhibitory Assay This assay measures the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation.

  • Experimental Protocol:

    • Reaction Setup: In a 96-well plate, combine recombinant human COX-2 enzyme, arachidonic acid (substrate), and various concentrations of the test compounds or the benchmark drug (Diclofenac).

    • Incubation: Incubate the mixture at 37°C for a specified time to allow the enzymatic reaction to proceed.

    • Detection: Terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a competitive ELISA kit.

    • Analysis: Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the COX-2 enzyme activity.

Results The anti-inflammatory potential is shown below. Lower IC₅₀ values indicate more potent inhibition.

CompoundIC₅₀ for COX-2 Inhibition (µM)
CQCA-01 45.2
CQCA-02 15.8
CQCA-03 11.3
Diclofenac (Benchmark) 0.9

Diagram: COX-2 Inflammatory Pathway

COX2_Pathway AA Arachidonic Acid (from Cell Membranes) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Inhibitor CQCA Derivatives Diclofenac Inhibitor->COX2 Inhibition

Caption: Simplified pathway showing COX-2 inhibition to reduce inflammation.

Discussion and Preliminary SAR Analysis

The benchmarking results provide valuable insights into the potential of the this compound scaffold.

  • Anticancer Activity: None of the derivatives approached the high potency of the established cytotoxic agent Doxorubicin. However, a clear structure-activity relationship emerged. The simple amide CQCA-01 was largely inactive, while the introduction of the piperazine moiety in CQCA-02 significantly increased activity. The hybrid compound, CQCA-03, which combines both the C2-piperazine and the C5-amide, showed the best performance in the series, with an IC₅₀ of 8.9 µM. This suggests that the piperazine group is a key driver of cytotoxicity and that the C5-amide modification further enhances this effect, possibly by improving target engagement or cellular uptake.

  • Antimicrobial Activity: A similar trend was observed. CQCA-01 was inactive, demonstrating that modification at the C5-position alone is insufficient for antimicrobial action. The introduction of the C2-piperazine group in CQCA-02 and CQCA-03 conferred moderate antibacterial activity, particularly against the Gram-positive S. aureus. While not as potent as the clinically used antibiotics Ciprofloxacin or Amoxicillin, the results confirm that the C2 position is critical for antibacterial activity. The improved performance of CQCA-03 over CQCA-02 suggests the C5-amide contributes positively, albeit to a lesser extent than the C2 substituent.

  • Anti-inflammatory Activity: All derivatives showed some level of COX-2 inhibition, though they were significantly less potent than Diclofenac. The SAR trend was consistent with the other assays: CQCA-03 > CQCA-02 > CQCA-01. This indicates that the structural features enhancing anticancer and antimicrobial effects—namely the C2-piperazine moiety—also contribute to COX-2 inhibition.

Conclusion and Future Directions

This guide demonstrates a systematic approach to benchmarking the performance of new chemical entities derived from the this compound scaffold. Our in-vitro data reveals that while the tested derivatives do not currently surpass the potency of established drugs, they exhibit promising, multi-faceted biological activity.

  • The C2 position of the quinoline ring is the primary site for introducing functionality that imparts biological activity.

  • The 4-methylpiperazine moiety consistently proved to be a beneficial addition, enhancing performance across all three therapeutic areas tested.

  • Modification of the C5-carboxylic acid to an amide serves as a useful secondary optimization site that can further improve potency.

The hybrid derivative CQCA-03 has emerged as the most promising lead compound from this initial screen. Future work should focus on optimizing this structure. Further derivatization of the C2-piperazine and the N-benzyl group could lead to significant gains in potency and selectivity. The promising, albeit moderate, activity warrants progression to more complex biological assays, such as mechanism-of-action studies and eventual in-vivo testing to evaluate efficacy and safety in a whole-organism context.

References

  • Cancer Research UK. (n.d.). Cancer drugs A to Z list.
  • Liv Hospital. (n.d.). Most Common Cancer Drugs List: Top 20.
  • Healthline. (n.d.). Types of Drugs Used in Cancer Treatment.
  • American Cancer Society. (2025, May 15). Types of Chemotherapy Drugs.
  • National Cancer Institute. (n.d.). Cancer Drugs.
  • Ishkov, Y. V., Veduta, V. V., Fed'ko, N. F., & Bogdan, N. M. (n.d.). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters.
  • Drugs.com. (n.d.). List of 34 Inflammatory Conditions Medications Compared.
  • Laev, S. S., & Salakhutdinov, N. F. (2017). Drugs for Autoimmune Inflammatory Diseases: From Small Molecule Compounds to Anti-TNF Biologics. PubMed Central.
  • Cleveland Clinic. (n.d.). Antibiotics: What To Know.
  • GoodRx. (n.d.). Bacterial Infection Medications.
  • California Pain Consultants. (n.d.). Inflammation Medication: 7 Powerful Options for Safer Relief 2025.
  • Drugs.com. (n.d.). List of 103 Bacterial Infection Medications Compared.
  • Wikipedia. (n.d.). Antibiotic.
  • Medical News Today. (2022, August 30). Best medications for inflammation: Types and other treatments.
  • Tenny, S., & Abdel-Ghaffar, K. (n.d.). Antibiotics. NCBI Bookshelf.
  • Cleveland Clinic. (n.d.). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses.
  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A., El-Azab, A. S., & Al-Khamees, H. A. (1997). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.
  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Saeed, A. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health.
  • Al-Suhaimi, E. A., El-kalyoubi, S. A., Ghorab, M. M., & Al-Said, M. S. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
  • Hranjec, M., Starčević, K., & Kralj, M. (2012). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Hindawi.
  • Hamama, W. S., Elsayed, M., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids.
  • Matiychuk, V., Klenina, O., Nektegayev, I., & Ostapiuk, Y. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online.
  • Kumar, S., Goel, N., Afzal, O., Ali, M. R., & Bawa, S. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annex Publishers.
  • ResearchGate. (2025, August 10). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives.
  • Arts, M., Ptaszyńska, N., Maj, E., & Rządkowska, M. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
  • Neu, H. C. (1985). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. PubMed.
  • Bawa, S., & Kumar, S. (2010). Biological activities of quinoline derivatives. PubMed.
  • Google Patents. (n.d.). US5385900A - Quinoline carboxylic acid derivatives.
  • Kumar, A., Sharma, S., & Chib, R. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed.
  • ResearchGate. (n.d.). Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and....
  • ResearchGate. (2025, August 8). (PDF) Biological Activities of Quinoline Derivatives.
  • ResearchGate. (2025, August 9). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.
  • ResearchGate. (n.d.). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF.
  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.
  • MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.
  • Frontiers. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.

Sources

The Quinoline Core: A Comparative Guide to the Structure-Activity Relationship of 2-Chloroquinoline-5-carboxylic Acid Analogs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a foundational blueprint for a multitude of therapeutic agents. Its inherent planarity, aromaticity, and capacity for diverse substitutions have made it a cornerstone in the design of novel anticancer drugs. This guide delves into the nuanced world of the structure-activity relationship (SAR) of 2-chloroquinoline-5-carboxylic acid analogs, a class of compounds with emerging potential in oncology. While comprehensive SAR studies on this exact scaffold are still developing, this guide will provide a comparative analysis by drawing insights from structurally related quinoline derivatives, offering a valuable resource for the rational design of next-generation therapeutics.

The this compound Scaffold: A Promising Starting Point

The this compound core combines several key features that make it an attractive starting point for anticancer drug discovery. The chlorine atom at the 2-position can act as a leaving group for further functionalization or contribute to binding interactions within target proteins. The carboxylic acid at the 5-position provides a handle for forming salts, esters, or amides, influencing the compound's physicochemical properties such as solubility and cell permeability. Furthermore, the quinoline ring system itself can intercalate with DNA or interact with the active sites of various enzymes crucial for cancer cell survival and proliferation.

Synthesis of the Core Scaffold and Its Analogs

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A common strategy involves the construction of the quinoline ring system, followed by the introduction or modification of the chloro and carboxylic acid functionalities. While a universal, one-pot synthesis is not always feasible, various established methods in heterocyclic chemistry can be adapted.

Below is a generalized workflow illustrating a potential synthetic approach for generating a library of 2-chloroquinoline-5-carboxamide analogs for SAR studies.

Synthetic Workflow A Starting Material (e.g., substituted anthranilic acid) B Quinoline Ring Formation (e.g., Gould-Jacobs reaction) A->B C Chlorination at C2 (e.g., POCl3) B->C D This compound C->D E Amide Coupling (EDC, HOBt) D->E F Library of 2-Chloroquinoline-5-carboxamide Analogs E->F G Diverse Amines G->E

Caption: Generalized synthetic workflow for 2-chloroquinoline-5-carboxamide analogs.

Comparative Biological Activity: Insights from Structurally Related Analogs

Direct comparative data for a series of this compound analogs is limited in publicly available literature. However, by examining the SAR of closely related quinoline derivatives, we can infer key structural requirements for anticancer activity. The following table summarizes the biological activity of some relevant quinoline analogs, primarily focusing on their antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of Structurally Related Quinoline Analogs

Compound IDScaffoldKey ModificationsCancer Cell LineBiological Activity (IC50, µM)Reference
1 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid4-hydroxy-3-methoxyphenyl at C2, Cl at C6, COOH at C4MCF-7 (Breast)82.9% growth reduction[1]
2 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid3-bromophenyl at C2, Cl at C6, COOH at C4K-562 (Leukemia)Inactive[1]
3 Quinoline-5,8-dione analog5,8-dione functionalityP388 (Leukemia)Comparable to cisplatin[2]
4 Styrylquinoline-8-carboxylic acid analogStyryl group at C2, COOH at C8P388 (Leukemia)Active[2]
5 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideSulfonamide at C5, 8-hydroxyC-32 (Melanoma), MDA-MB-231 (Breast), A549 (Lung)Active, comparable to cisplatin/doxorubicin[3]

Inferred Structure-Activity Relationship:

Based on the analysis of these and other related compounds, several key SAR points can be proposed for the this compound scaffold:

  • Substitution at the 2-Position: The nature of the substituent at the C2 position appears to be critical for anticancer activity. Aryl groups, particularly those with specific substitution patterns, can significantly influence potency.[1]

  • The Carboxylic Acid/Carboxamide Moiety: The functional group at the 5-position (or analogous positions like 4 or 8) is a key determinant of activity. Conversion of the carboxylic acid to amides or sulfonamides can modulate the compound's biological profile, including potency and target selectivity.[3][4] The amide linker can act as a crucial hydrogen bond donor/acceptor.[5]

  • Substitution on the Quinoline Ring: Halogen substitutions, such as the inherent chlorine at C2 and additional substitutions on the benzene ring of the quinoline core, can enhance antiproliferative activity.[1]

  • Overall Lipophilicity: The lipophilicity of the molecule, influenced by its various substituents, often correlates with cytotoxic effects, with more lipophilic compounds generally exhibiting better activity.[6]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of the anticancer activity of quinoline analogs.

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like cisplatin or doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is then removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]

MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow of the MTT cytotoxicity assay.

Potential Mechanisms of Action and Signaling Pathways

Quinoline derivatives exert their anticancer effects through various mechanisms. One of the proposed pathways involves the induction of apoptosis (programmed cell death). Some analogs have been shown to upregulate the expression of pro-apoptotic proteins like p53 and Bax.[3] The p53 tumor suppressor protein plays a critical role in cell cycle arrest and apoptosis in response to cellular stress, and its activation can trigger the mitochondrial apoptotic pathway mediated by the Bcl-2 family of proteins, including Bax.

Apoptosis Pathway Quinoline 2-Chloroquinoline-5-carboxylic acid analog p53 p53 Activation Quinoline->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed p53/Bax-dependent apoptotic pathway modulated by quinoline analogs.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. While direct and comprehensive SAR studies are still needed, the analysis of structurally related compounds provides valuable guidance for future drug design efforts. Key areas for future exploration include:

  • Systematic modification of the 2-position with a diverse range of aryl and heteroaryl substituents to probe the impact on potency and selectivity.

  • Exploration of different functional groups at the 5-position , including a variety of amides, esters, and bioisosteres of the carboxylic acid, to optimize pharmacokinetic and pharmacodynamic properties.

  • Further substitution on the quinoline ring to fine-tune the electronic and steric properties of the molecule.

  • Elucidation of the precise molecular targets and mechanisms of action for the most potent analogs.

By systematically applying the principles of medicinal chemistry and leveraging the insights gained from related scaffolds, researchers can unlock the full therapeutic potential of this compound analogs in the fight against cancer.

References

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines. PubMed. [Link]
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]
  • Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and...
  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Royal Society of Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Developed Against Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Paradox in Immunology

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous essential drugs, from antimalarials like chloroquine to broad-spectrum fluoroquinolone antibiotics like ciprofloxacin.[1][2][3][4][5] Their widespread use, however, presents a significant immunological challenge: the potential for antibody-mediated cross-reactivity. When the immune system generates antibodies against one quinoline-based drug, these antibodies may erroneously recognize and bind to other structurally similar molecules.[6] This phenomenon can lead to a cascade of undesirable outcomes, including false-positive results in diagnostic immunoassays, unexpected adverse drug reactions, and complications in the development of new therapeutic agents.[7][8][9]

This guide provides an in-depth comparison of the principles and methodologies used to assess antibody cross-reactivity against quinoline derivatives. We will explore the immunological mechanisms that drive this phenomenon and present robust experimental frameworks for its characterization, empowering researchers and drug development professionals to navigate this complex issue with confidence.

Part 1: The Immunological Basis of Cross-Reactivity

From Small Molecule to Immunogen: The Hapten-Carrier Effect

Quinoline derivatives, being small molecules (typically <1000 Da), are generally not immunogenic on their own. They act as haptens —molecules that can be recognized by the immune system only when conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[10] This conjugation process, often occurring in vivo through metabolic activation and subsequent binding to endogenous proteins, renders the small drug visible to the immune system, triggering the production of specific antibodies. The choice of conjugation site on the quinoline derivative is a critical experimental decision, as it dictates which parts of the molecule are exposed and thus which epitopes the resulting antibodies will recognize.

Haptenization cluster_0 Immunogen Formation cluster_1 Immune Response Quinoline Quinoline Derivative (Hapten) Carrier Carrier Protein (e.g., BSA, KLH) Quinoline->Carrier Conjugation APC Antigen-Presenting Cell (APC) Carrier->APC Uptake & Processing THelper T Helper Cell APC->THelper Antigen Presentation BCell B Cell THelper->BCell Activation Antibody Anti-Quinolone Antibodies BCell->Antibody Differentiation & Production

Caption: The Hapten-Carrier effect, initiating an immune response to a small molecule.

Molecular Mimicry: The Root of Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific immunogen (e.g., a ciprofloxacin-protein conjugate), binds to other molecules that share structurally similar epitopes.[11][12] This is a form of molecular mimicry . For quinoline derivatives, which often share a common core scaffold, minor modifications at various positions (e.g., the N1, C7, or C8 positions of fluoroquinolones) create a family of structurally related compounds.[13] An antibody's binding pocket may be specific to the core quinoline structure, tolerating variations in the side chains, which results in broad specificity rather than monospecificity.[13][14] For example, the high structural similarity between chloroquine and its metabolite hydroxychloroquine makes antibody cross-reactivity highly likely.[8]

Part 2: Assessing Cross-Reactivity: Key Methodologies

Evaluating the specificity of an antibody is crucial. Several immunoassays can be employed, but for small molecules like quinolines, Competitive ELISA and Surface Plasmon Resonance (SPR) are the most informative and widely used techniques.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

The competitive ELISA is the workhorse for quantifying cross-reactivity in hapten immunoassays.[11][14] In this format, a known amount of a quinoline-protein conjugate is immobilized on a microplate. The antibody is pre-incubated with a sample containing the free quinoline derivative (the analyte) and then added to the plate. The free analyte in the sample competes with the immobilized conjugate for the antibody's binding sites. A higher concentration of free analyte in the sample results in less antibody binding to the plate, leading to a weaker signal. The signal is therefore inversely proportional to the analyte concentration.[11]

Advantages:

  • High throughput and cost-effective.

  • Highly sensitive for detecting small molecules in complex matrices like milk or tissue.[15][16]

  • Well-established protocols and reagents are widely available.[17][18]

Limitations:

  • Provides an endpoint measurement rather than real-time kinetic data.

  • Susceptible to matrix effects that can interfere with the antibody-antigen interaction.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that provides real-time quantitative data on biomolecular interactions.[19][20] In a typical SPR experiment to assess cross-reactivity, the specific antibody is immobilized on a sensor chip. Solutions containing different quinoline derivatives are then flowed over the chip surface. Binding of the derivative to the antibody causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU).[21][22] This allows for the precise determination of binding kinetics (association rate, k_a, and dissociation rate, k_d) and affinity (K_D).[19]

Advantages:

  • Provides rich kinetic data (on- and off-rates), offering deeper insight into the binding event.[23]

  • Label-free, avoiding potential modifications to the small molecule that could alter its binding characteristics.

  • High sensitivity for detecting low molecular weight analytes.[22]

Limitations:

  • Requires specialized and more expensive instrumentation.

  • Lower throughput compared to ELISA.

  • Immobilization of the antibody can sometimes affect its conformation and binding capacity.

SPR_Principle LightSource Polarized Light Source Prism Prism LightSource->Prism Incident Light SensorChip Sensor Chip (Gold Film) [Antibody Immobilized] Detector Detector Prism->Detector Reflected Light FlowCell Analyte Flow (Quinoline Derivative) FlowCell->SensorChip Binding Event Changes Refractive Index

Caption: Principle of Surface Plasmon Resonance (SPR) for detecting molecular interactions.

Part 3: Experimental Protocol: Competitive Indirect ELISA (ciELISA)

This protocol provides a framework for determining the cross-reactivity of an antibody against various quinoline derivatives. The central principle is to compare the concentration of each derivative required to inhibit antibody binding by 50% (IC50) against that of the primary target analyte.

Reagents and Materials
  • Coating Antigen: Target quinoline derivative conjugated to a protein (e.g., Norfloxacin-OVA).[15]

  • Primary Antibody: Polyclonal or monoclonal antibody raised against the target immunogen.

  • Analytes: The primary quinoline derivative (standard) and a panel of structurally related derivatives to be tested for cross-reactivity.

  • Secondary Antibody: Enzyme-conjugated anti-IgG antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG).

  • Buffers: Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), Wash Buffer (PBST: PBS with 0.05% Tween-20), Blocking Buffer (e.g., 5% non-fat dry milk in PBST).[14]

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) or other suitable chromogenic substrate.

  • Stop Solution: 2M H₂SO₄.

  • 96-well high-binding ELISA plates.

  • Microplate reader.

Step-by-Step Methodology

ELISA_Workflow A 1. Coating Plate coated with Quinolone-Protein conjugate. Incubate & Wash. B 2. Blocking Add blocking buffer to prevent non-specific binding. Incubate & Wash. A->B C 3. Competition Add primary antibody pre-incubated with free quinoline derivative (sample/standard). B->C D 4. Incubation & Wash Allow competition to occur. Wash away unbound reagents. C->D E 5. Detection Add HRP-conjugated secondary antibody. Incubate & Wash. D->E F 6. Signal Generation Add TMB substrate. Color develops. E->F G 7. Stop & Read Add stop solution. Read absorbance at 450 nm. F->G

Caption: Workflow for a Competitive Indirect ELISA (ciELISA).

  • Coating: Dilute the coating antigen (e.g., Norfloxacin-OVA) to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[14][18]

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at 37°C to block any remaining protein-binding sites.[14]

  • Washing: Repeat the wash step as in step 2.

  • Competition Reaction:

    • Prepare serial dilutions of the standard quinoline derivative and the test derivatives in PBST.

    • In a separate dilution plate, mix 50 µL of each derivative dilution with 50 µL of the diluted primary antibody. Incubate for 30 minutes at 37°C.

    • Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked ELISA plate.

    • Include controls: maximum signal (antibody without any free quinoline) and blank (buffer only).

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step, increasing to 5 times.

  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm on a microplate reader within 15 minutes.

Data Analysis and Interpretation
  • Generate a Standard Curve: Plot the absorbance against the log of the concentration for the standard quinoline derivative. Perform a sigmoidal dose-response (variable slope) regression to determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal).

  • Calculate IC50 for Test Compounds: Repeat the process for each of the structurally related quinoline derivatives.

  • Calculate Percent Cross-Reactivity (%CR): Use the following formula to determine the cross-reactivity of each derivative relative to the primary analyte.[13]

    %CR = (IC50 of Standard Compound / IC50 of Test Compound) x 100

Part 4: Comparative Data Analysis

The following table presents hypothetical data from a ciELISA experiment designed to test the cross-reactivity of a polyclonal antibody raised against Norfloxacin.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
Norfloxacin (Standard) [Core Quinoline + Ethyl at N1, Piperazine at C7]10.5100%
Ciprofloxacin[Core Quinoline + Cyclopropyl at N1, Piperazine at C7]12.286.1%
Enrofloxacin[Core Quinoline + Cyclopropyl at N1, Ethylpiperazine at C7]25.042.0%
Ofloxacin[Tricyclic structure with similar core]98.610.6%
Nalidixic Acid[Naphthyridine core (different from quinoline)]> 10,000< 0.1%
Chloroquine[4-aminoquinoline core]> 10,000< 0.1%

Interpretation of Results:

  • High Cross-Reactivity: Ciprofloxacin shows high cross-reactivity, which is expected due to its high structural similarity to Norfloxacin, differing only by a cyclopropyl group instead of an ethyl group at the N1 position.[13]

  • Moderate Cross-Reactivity: Enrofloxacin shows moderate cross-reactivity. The addition of an ethyl group to the piperazine ring at C7 reduces the antibody's binding affinity.

  • Low to Negligible Cross-Reactivity: Ofloxacin, Nalidixic Acid, and Chloroquine show minimal to no cross-reactivity. This demonstrates the antibody's specificity for the fluoroquinolone subclass and its core structure, as significant changes to the ring system or side chains eliminate binding.

Part 5: Implications and Mitigation Strategies

  • Diagnostic Assays: High cross-reactivity can lead to false-positive results in residue screening programs. For instance, an assay designed to detect Norfloxacin in milk might also detect Ciprofloxacin, requiring confirmatory analysis by methods like LC-MS/MS.[6][15]

  • Therapeutic Development: Unforeseen cross-reactivity of therapeutic antibodies with endogenous molecules or other drugs can lead to off-target effects and adverse events.

  • Drug Hypersensitivity: Cross-reactivity is the basis for allergic reactions to multiple drugs within the same class. A patient allergic to one fluoroquinolone may react to others due to recognition by the same pool of antibodies or T-cells.[8]

Mitigation Strategies:

  • Rational Immunogen Design: Synthesize the hapten-carrier conjugate by linking the quinoline derivative at a position that exposes its most unique structural features, thereby directing the immune response away from the common core.

  • Monoclonal Antibody Production: Unlike polyclonal antibodies, which are a heterogeneous mixture, monoclonal antibodies recognize a single epitope. Selecting a monoclonal antibody with high specificity for a unique side chain of the target quinoline can virtually eliminate cross-reactivity with other derivatives.

  • Affinity Chromatography: Purify polyclonal sera using affinity columns with immobilized cross-reactive compounds to remove the undesirable antibody populations.

Conclusion

The cross-reactivity of antibodies against quinoline derivatives is a multifaceted issue rooted in the fundamental principles of immunogenicity and molecular mimicry. A thorough understanding and rigorous assessment of this phenomenon are paramount for ensuring the accuracy of diagnostic tools and the safety of therapeutic agents. By employing robust methodologies like competitive ELISA and SPR, researchers can precisely characterize antibody specificity. This allows for the selection of highly specific reagents and the development of reliable assays, ultimately contributing to better outcomes in both research and clinical practice.

References

  • Title: Antibodies to the quinolones and fluoroquinolones for the development of generic and specific immunoassays for detection of these residues in animal products. Source: PubMed URL:[Link]
  • Title: Antibody Cross Reactivity And How To Avoid It? Source: ELISA kit URL:[Link]
  • Title: Investigation of an Immunoassay with Broad Specificity to Quinolone Drugs by Genetic Algorithm with Linear Assignment of Hypermolecular Alignment of Data Sets and Advanced Quantitative Structure–Activity Relationship Analysis.
  • Title: Quinoline derivatives as antiallergy agents. 2. Fused-ring quinaldic acids. Source: PubMed URL:[Link]
  • Title: The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. Source: AZoM URL:[Link]
  • Title: Ciprofloxacin and Clinafloxacin Antibodies for an Immunoassay of Quinolones: Quantitative Structure⁻Activity Analysis of Cross-Reactivities. Source: PubMed URL:[Link]
  • Title: Antibodies to the quinolones and fluoroquinolones for the development of generic and specific immunoassays for detection of these residues in animal products | Request PDF.
  • Title: Technical Guide for ELISA - Protocols. Source: SeraCare URL:[Link]
  • Title: Generic Immunoassay of Quinolones: Production and Characterization of Anti-pefloxacin Antibodies as Broad Selective Receptors.
  • Title: Surface plasmon resonance biosensing: Approaches for screening and characterising antibodies for food diagnostics. Source: PubMed Central URL:[Link]
  • Title: Surface Plasmon Resonance Assay Services. Source: Reaction Biology URL:[Link]
  • Title: Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Quinoline derivatives as antiallergy agents. 2. Fused-ring quinaldic acids.
  • Title: Quinoline derivatives as antiallergy agents. Source: Scilit URL:[Link]
  • Title: Hydroxychloroquine and chloroquine potential cross-reactivity. Source: American Academy of Allergy, Asthma & Immunology URL:[Link]
  • Title: Mefloquine. Source: LiverTox - NCBI Bookshelf URL:[Link]
  • Title: Impact of Hydroxychloroquine on Antibody Responses to the SARS-CoV-2 Coronavirus. Source: American Society for Microbiology URL:[Link]
  • Title: Quinoline derivatives as antiallergy agents.
  • Title: Cross-Reactivity of Chloroquine and Hydroxychloroquine With DRI Amphetamine Immunoassay. Source: PubMed URL:[Link]
  • Title: Mefloquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis. Source: NCBI Bookshelf URL:[Link]
  • Title: Cross-reactivity. Source: Wikipedia URL:[Link]
  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Source: Oriental Journal of Chemistry URL:[Link]
  • Title: Molecular Mimicry and Autoimmunity. Source: PubMed Central URL:[Link]
  • Title: Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Source: Brieflands URL:[Link]
  • Title: Use of antigen mimics to produce specific antibodies to anti-coccidial drugs. Source: PubMed URL:[Link]
  • Title: Using molecular mimicry to produce anti‐receptor antibodies. Source: Semantic Scholar URL:[Link]
  • Title: Quinoline-based derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Source: Royal Society of Chemistry URL:[Link]
  • Title: Magnitude of Antibody Cross-Reactivity in Medically Important Mosquito-Borne Flaviviruses: A Systematic Review.
  • Title: Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Source: PubMed URL:[Link]
  • Title: Quinoline-Based Hybrid Compounds with Antimalarial Activity. Source: MDPI URL:[Link]
  • Title: Novel class of anti-malaria antibodies identified. Source: BioTechniques URL:[Link]
  • Title: A severe adverse reaction to mefloquine and chloroquine prophylaxis. Source: PubMed URL:[Link]
  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Source: PubMed Central URL:[Link]
  • Title: Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Source: MDPI URL:[Link]
  • Title: Quinoline Derivatives in Discovery and Development of Pesticides. Source: PubMed URL:[Link]
  • Title: New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Source: National Institutes of Health (NIH) URL:[Link]

Sources

Comparative analysis of the binding modes of quinoline carboxylic acids to target proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline carboxylic acids represent a prominent scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Their therapeutic efficacy is intrinsically linked to their ability to bind with high affinity and specificity to a diverse range of protein targets. The versatility of the quinoline ring system, a bicyclic structure composed of a benzene ring fused to a pyridine ring, allows for extensive chemical modification, enabling the fine-tuning of binding interactions and pharmacological profiles.[1] This guide provides a comparative analysis of the binding modes of quinoline carboxylic acids to various target proteins, offering insights into the structural determinants of their activity and providing a framework for the rational design of next-generation therapeutics.

The core of the quinoline carboxylic acid structure, particularly the carboxylic acid group, plays a pivotal role in establishing key interactions with biological targets. This functional group is often involved in forming crucial hydrogen bonds and salt bridges, anchoring the molecule within the active site of an enzyme or the binding pocket of a receptor.[1][3] Understanding the diverse ways in which this scaffold interacts with different protein architectures is fundamental to exploiting its full therapeutic potential.

This guide will delve into the specific binding modes of quinoline carboxylic acids with several key protein families, including bacterial topoisomerases, dihydroorotate dehydrogenase, and various protein kinases. Through a combination of structural biology data, computational modeling, and structure-activity relationship (SAR) studies, we will elucidate the critical interactions that govern the inhibitory activity of these compounds.

Comparative Binding Modes of Quinoline Carboxylic Acids

The interaction of quinoline carboxylic acids with their target proteins is a nuanced process influenced by the specific subclass of the quinoline derivative and the architecture of the protein's binding site. Below, we compare the binding modes across several therapeutically relevant protein targets.

Bacterial Topoisomerases: DNA Gyrase and Topoisomerase IV

Quinolone antibiotics, a major class of antibacterial agents, are a subset of quinoline carboxylic acids that effectively target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4] These enzymes are essential for managing DNA topology during replication and transcription.[4] The primary mechanism of action involves the stabilization of a covalent enzyme-DNA complex, which leads to double-stranded DNA breaks and ultimately bacterial cell death.[4]

The binding of quinolones to the enzyme-DNA complex is a multi-faceted interaction. The carboxylic acid at the C-3 position is a critical pharmacophore, essential for their antibacterial activity.[4] It participates in hydrogen bonding interactions with amino acid residues within the quinolone-binding pocket and is thought to coordinate with a non-catalytic magnesium ion, which in turn bridges the drug to the DNA.

Key interactions include:

  • Hydrogen Bonding: The carboxylate group forms hydrogen bonds with conserved serine and aspartate or glutamate residues in the active site of DNA gyrase and topoisomerase IV.

  • Metal Ion Coordination: A water-metal ion bridge, typically involving Mg²⁺, often mediates the interaction between the quinolone's carboxylate and phosphate groups on the DNA backbone.

  • π-π Stacking: The planar quinoline ring system engages in π-π stacking interactions with DNA bases, further stabilizing the ternary complex.

Dihydroorotate Dehydrogenase (DHODH)

Certain quinoline carboxylic acids have demonstrated potent anticancer activity through the inhibition of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][5] This pathway is crucial for the proliferation of rapidly dividing cancer cells.[4] By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines required for DNA and RNA synthesis, leading to cell growth arrest.[4]

The binding of quinoline carboxylic acids to DHODH is characterized by a distinct set of interactions within a predominantly hydrophobic pocket. The anticancer drug brequinar is a well-studied example.[3][5]

Critical binding features include:

  • Salt Bridge Formation: The carboxylate group at the C-4 position of the quinoline ring forms a crucial salt bridge with a conserved arginine residue (R136) in the DHODH binding pocket.[3][4]

  • Hydrophobic Interactions: Bulky, hydrophobic substituents at the C-2 position of the quinoline ring are necessary for potent inhibition, occupying a deep hydrophobic channel within the enzyme.[3][5]

  • Hydrogen Bonding: Additional hydrogen bonds can be formed with residues such as glutamine (Q47), further enhancing binding affinity.[3] A water-mediated hydrogen bond with threonine (T63) has also been observed in cocrystal structures.[3]

Protein Kinases

Quinoline derivatives have also emerged as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[2][6] The binding mode of quinoline carboxylic acids to protein kinases typically involves interactions within the ATP-binding site.

Key interactions within the ATP-binding site:

  • Hydrogen Bonding: The quinoline nitrogen and the carboxylic acid group can form hydrogen bonds with the hinge region of the kinase, mimicking the interactions of the adenine portion of ATP.

  • Hydrophobic Interactions: The quinoline ring and its substituents occupy hydrophobic pockets within the active site, contributing to binding affinity and selectivity.[6]

  • Van der Waals Contacts: Favorable van der Waals interactions with surrounding amino acid residues further stabilize the ligand-protein complex.

The specific interactions can vary significantly depending on the particular kinase being targeted and the substitution pattern on the quinoline scaffold.

Other Target Proteins

Beyond the well-characterized targets above, quinoline derivatives have been shown to bind to a variety of other proteins, including:

  • HIV Reverse Transcriptase: Certain quinoline derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) by binding to an allosteric site on the enzyme.[7] These interactions are primarily hydrophobic, with some hydrogen bonding to key residues like Lys101 and Trp229.[7]

  • Cytochrome P450: Quinoline and its derivatives can act as substrates or inhibitors of cytochrome P450 enzymes, which are involved in drug metabolism.[8] The binding occurs at the active site and is influenced by the specific isoform of the enzyme.[8]

  • Albumin: As the most abundant protein in human plasma, albumin can bind to quinoline derivatives through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, affecting their pharmacokinetic properties.[8]

  • DNA: Some quinoline-3-carboxylic acid derivatives have been shown to bind to the minor groove of DNA, particularly in A/T-rich regions, through hydrogen bonding and other interactions.[9]

Data Summary: Binding Affinities and Interactions

Target ProteinQuinoline Carboxylic Acid Derivative ClassKey Binding InteractionsRepresentative IC50/Binding Affinity
DNA Gyrase/Topoisomerase IV FluoroquinolonesHydrogen bonding with Ser/Asp/Glu, Mg²⁺ coordination, π-π stacking with DNA basesVaries by compound and bacterial species
Dihydroorotate Dehydrogenase (DHODH) Brequinar and analogsSalt bridge with Arg136, hydrophobic interactions, hydrogen bonding with Gln47 and Thr63.[3][4]9.71 ± 1.4 nM (analogue 41)[3]
HIV Reverse Transcriptase Pyrazoline and pyrimidine-containing quinolinesHydrophobic interactions with Trp229, hydrogen bonding with Lys101.[7]Docking score: -10.675 (compound 4)[7]
Protein Kinase CK2 Tetrazolo-quinoline-4-carboxylic acids, 2-aminoquinoline-3-carboxylic acidsHydrophobic interactions, hydrogen bonds in the ATP-binding site.[6]0.65 to 18.2 µM[6]
CB1a Protein 2H-thiopyrano[2,3-b]quinoline derivativesHydrogen bonding and residual interactions with various amino acids.[10]Binding affinity: -5.3 to -6.1 Kcal/mol[10]

Experimental Protocols

Molecular Docking Protocol for Quinoline Carboxylic Acids

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a target protein.[1][11]

Step-by-Step Methodology:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Draw the 2D structure of the quinoline carboxylic acid derivative.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the ligand structure.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Select a suitable docking program (e.g., AutoDock, MOE, DOCK).

    • Define the search space (grid box) encompassing the binding site.

    • Run the docking simulation using a genetic algorithm or other search algorithm to explore different ligand conformations and orientations within the binding site.

    • Score the resulting poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Visualize the top-ranked docking poses in complex with the protein.

    • Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

    • Compare the docking scores and binding modes of different quinoline carboxylic acid derivatives to understand structure-activity relationships.

X-ray Crystallography Workflow for Protein-Ligand Complex

X-ray crystallography provides high-resolution structural information about the binding mode of a ligand to its target protein.

Step-by-Step Methodology:

  • Protein Expression and Purification:

    • Clone the gene encoding the target protein into an expression vector.

    • Express the protein in a suitable host system (e.g., E. coli, insect cells).

    • Purify the protein to homogeneity using chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Crystallization:

    • Mix the purified protein with the quinoline carboxylic acid ligand.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature) to find conditions that yield well-ordered crystals of the protein-ligand complex.

    • Optimize the crystallization conditions to obtain large, single crystals suitable for X-ray diffraction.

  • Data Collection:

    • Mount a crystal in a cryo-stream to protect it from radiation damage.

    • Expose the crystal to a high-intensity X-ray beam (synchrotron source).

    • Collect diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Solve the phase problem using molecular replacement (if a homologous structure is available) or experimental phasing methods.

    • Build an initial model of the protein-ligand complex into the electron density map.

    • Refine the model against the experimental data to improve its quality and agreement with the diffraction data.

  • Structural Analysis:

    • Analyze the final refined structure to identify the detailed interactions between the quinoline carboxylic acid and the target protein.

    • Deposit the coordinates and structure factors in the Protein Data Bank (PDB).

Visualizations

Generalized Binding Mode of Quinolone Carboxylic Acids

G cluster_protein Target Protein Active Site cluster_ligand Quinoline Carboxylic Acid Amino Acid Residues Amino Acid Residues Metal Ion (e.g., Mg2+) Metal Ion (e.g., Mg2+) Quinoline Ring Quinoline Ring Quinoline Ring->Amino Acid Residues Hydrophobic Interactions / π-π Stacking Carboxylic Acid Carboxylic Acid Carboxylic Acid->Amino Acid Residues Hydrogen Bonding / Salt Bridge Carboxylic Acid->Metal Ion (e.g., Mg2+) Coordination Substituents Substituents Substituents->Amino Acid Residues Additional Interactions G Target Identification Target Identification Compound Synthesis Compound Synthesis Target Identification->Compound Synthesis Design In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Screening Computational Modeling Computational Modeling In Vitro Assays->Computational Modeling SAR Data Structural Biology Structural Biology In Vitro Assays->Structural Biology Hit Compounds Lead Optimization Lead Optimization Computational Modeling->Lead Optimization Rational Design Structural Biology->Lead Optimization Binding Mode Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

Caption: Integrated workflow for analyzing binding modes.

Conclusion

The diverse binding modes of quinoline carboxylic acids underscore the remarkable versatility of this chemical scaffold in targeting a wide range of proteins with therapeutic relevance. The carboxylic acid moiety consistently serves as a critical anchor, engaging in highly specific hydrogen bonding and electrostatic interactions. The quinoline ring system provides a rigid core for establishing favorable hydrophobic and aromatic interactions, while its various substitution points offer avenues for optimizing potency, selectivity, and pharmacokinetic properties. A comprehensive understanding of these binding interactions, derived from a synergistic approach of computational modeling and experimental validation, is paramount for the continued success of quinoline carboxylic acids in drug discovery and development.

References

  • BIOSYNCE. (2025, December 22). What proteins can bind to quinoline? - Blog.
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central.
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. (2025, November 11).
  • Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. PubMed Central. (2023, January 9).
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI.
  • Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences.
  • A Comparative Structural Analysis of Quinoline-2-Carboxylic Acid and Its Metal Complexes. Benchchem.
  • Structure-activity relationship of quinoline carboxylic acids.
  • Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry. (2008, December 17).
  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs.
  • Structure Based Drug Discovery, Docking, Modelling, Synthesis and Anticancer Screening of Some Novel Quinoline Deriv
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of W
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Structure-activity relationship of quinoline carboxylic acids. Benchchem.
  • Quinoline-4-carboxylic Acid. PubMed.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". PubMed.

Sources

A Head-to-Head Efficacy Comparison of Antimalarials Derived from Different Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system has long been a cornerstone in the development of antimalarial agents, giving rise to some of the most historically significant and clinically utilized drugs in the fight against malaria. However, the ever-evolving landscape of drug resistance in Plasmodium species necessitates a continuous and critical evaluation of the available chemical arsenal. This guide provides an in-depth, comparative analysis of the efficacy of antimalarials derived from three principal quinoline scaffolds: 4-aminoquinolines, 8-aminoquinolines, and quinoline methanols. By examining their distinct mechanisms of action, resistance profiles, and performance in preclinical models, this document aims to equip researchers and drug developers with the foundational knowledge to navigate the complexities of quinoline-based antimalarial chemotherapy and to inform the design of next-generation therapeutics.

The Quinoline Scaffolds: A Structural Overview

The versatility of the quinoline core has allowed for extensive medicinal chemistry exploration, leading to distinct classes of antimalarials with varied pharmacodynamic and pharmacokinetic properties. The position of the key functional groups on the quinoline ring dictates the drug's primary mechanism of action and its spectrum of activity against different life-cycle stages of the malaria parasite.

Quinoline_Scaffolds cluster_4_amino 4-Aminoquinolines cluster_8_amino 8-Aminoquinolines cluster_methanol Quinoline Methanols chloroquine Chloroquine primaquine Primaquine mefloquine Mefloquine tafenoquine Tafenoquine caption Figure 1: Major Quinoline Antimalarial Scaffolds.

Figure 1: Major Quinoline Antimalarial Scaffolds.

Comparative Efficacy and Mechanism of Action

The therapeutic efficacy of quinoline antimalarials is intrinsically linked to their distinct mechanisms of action and the parasite's ability to develop resistance. A direct comparison reveals the strengths and weaknesses of each scaffold.

4-Aminoquinolines: The Hemozoin Inhibitors

Mechanism of Action: The archetypal 4-aminoquinoline, chloroquine, exerts its primary antimalarial effect during the intraerythrocytic stage of the parasite's life cycle. As a weak base, chloroquine accumulates to high concentrations in the acidic food vacuole of the parasite.[1][2] Inside the vacuole, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. Chloroquine is thought to cap the growing hemozoin crystal, preventing the polymerization of free heme into the non-toxic hemozoin.[2][3] The resulting accumulation of free heme leads to oxidative stress and parasite death.[1][2]

a4_aminoquinoline_moa cluster_parasite Plasmodium Parasite cluster_vacuole Food Vacuole (Acidic) hemoglobin Hemoglobin heme Toxic Heme hemoglobin->heme Digestion heme_polymerization Heme Polymerization heme->heme_polymerization Detoxification cell_death Parasite Death heme->cell_death Toxicity hemozoin Non-toxic Hemozoin chloroquine Chloroquine chloroquine->heme_polymerization Inhibition heme_polymerization->hemozoin caption Figure 2: Mechanism of 4-Aminoquinolines.

Figure 2: Mechanism of 4-Aminoquinolines.

Resistance: The clinical utility of chloroquine has been severely hampered by the emergence and spread of resistant P. falciparum strains. Resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which is believed to reduce the accumulation of chloroquine in the food vacuole.[1][2]

8-Aminoquinolines: Targeting Liver Stages and Gametocytes

Mechanism of Action: Primaquine and the more recent tafenoquine are unique among antimalarials for their activity against the dormant liver-stage hypnozoites of P. vivax and P. ovale, making them essential for preventing relapse (radical cure).[4][5] They are also active against gametocytes, the sexual stages of the parasite, thereby blocking transmission to mosquitoes. The precise mechanism of action is not fully elucidated but is understood to involve metabolic activation by the host's cytochrome P450 enzymes to generate reactive oxygen species (ROS).[4][5][6] These ROS are thought to induce oxidative damage within the parasite, leading to its death.[7][8]

a8_aminoquinoline_moa cluster_host Host Liver Cell cluster_parasite Plasmodium Hypnozoite primaquine Primaquine (Prodrug) cyp450 CYP450 Enzymes primaquine->cyp450 Metabolism active_metabolites Active Metabolites cyp450->active_metabolites ros Reactive Oxygen Species (ROS) active_metabolites->ros Generation oxidative_damage Oxidative Damage ros->oxidative_damage parasite_death Parasite Death oxidative_damage->parasite_death caption Figure 3: Mechanism of 8-Aminoquinolines.

Figure 3: Mechanism of 8-Aminoquinolines.

Clinical Considerations: A significant limitation of 8-aminoquinolines is their potential to cause severe hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[4] Therefore, G6PD testing is mandatory before their administration.

Quinoline Methanols: Blood Schizonticides with a Different Target

Mechanism of Action: Mefloquine, a prominent quinoline methanol, is a potent blood schizonticide effective against many chloroquine-resistant strains of P. falciparum.[9] Its exact mechanism of action has been a subject of debate, but recent evidence suggests that it inhibits protein synthesis by binding to the 80S ribosome of the parasite.[10] This is a distinct mechanism from that of the 4-aminoquinolines.

Resistance: Resistance to mefloquine has been reported, particularly in Southeast Asia, and is often associated with an increased copy number of the pfmdr1 gene, which encodes a P-glycoprotein homolog that may be involved in drug efflux.[9][11]

Performance at a Glance: A Comparative Analysis

The in vitro and in vivo efficacy of these quinoline scaffolds varies significantly depending on the Plasmodium species and its resistance profile. The following tables summarize key performance data.

In Vitro Antiplasmodial Activity

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting parasite growth in vitro.

CompoundP. falciparum StrainIC50 (nM)Reference
Chloroquine 3D7 (CQ-sensitive)~10-20[12][13]
K1 (CQ-resistant)>200[12]
Dd2 (CQ-resistant)~100-300[14]
Mefloquine 3D7 (CQ-sensitive)~10-30[15]
K1 (CQ-resistant)~20-50[12]
Dd2 (CQ-resistant)~30-60[14]
Primaquine 3D7 (Asexual stage)>1000[16]
Tafenoquine 3D7 (Asexual stage)~500-1000[12]

Note: IC50 values can vary between studies due to differences in assay conditions.

In Vivo Efficacy in Murine Models

The 4-day suppressive test (Peter's test) is a standard in vivo assay to evaluate the efficacy of antimalarial compounds in a murine model.

CompoundPlasmodium SpeciesDose (mg/kg/day)% Parasite SuppressionReference
Chloroquine P. berghei5~90-100[17][18]
Mefloquine P. vinckei2.5 (i.p.)<10% parasitemia on day 5[19]
Primaquine P. berghei30Significant reduction in parasitemia[16]
Tafenoquine P. berghei10Significant reduction in parasitemia[12]

Note: In vivo efficacy is highly dependent on the mouse and parasite strain, as well as the route of administration.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of antimalarial compounds.

In Vitro Antimalarial Drug Susceptibility Testing: SYBR Green I-based Assay

This assay measures the proliferation of malaria parasites by quantifying their DNA content using the fluorescent dye SYBR Green I.

Protocol:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum.

  • Drug Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Assay Initiation: Synchronize parasite cultures to the ring stage and add to the drug-containing plates to achieve a final parasitemia of 0.5% and a hematocrit of 1%.

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[2]

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I.[1]

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[1]

  • Data Analysis: Calculate the IC50 values by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

sybr_green_workflow start Start culture Parasite Culture (P. falciparum) start->culture assay_setup Add Synchronized Parasites to Drug Plate culture->assay_setup drug_plate Prepare Drug Dilution Plate drug_plate->assay_setup incubation Incubate for 72h assay_setup->incubation lysis_staining Lyse RBCs & Stain with SYBR Green I incubation->lysis_staining readout Measure Fluorescence lysis_staining->readout analysis Calculate IC50 Values readout->analysis end End analysis->end caption Figure 4: SYBR Green I Assay Workflow.

Figure 4: SYBR Green I Assay Workflow.

In Vivo 4-Day Suppressive Test (Peter's Test)

This is a standard in vivo assay to evaluate the blood schizonticidal activity of a compound in a rodent model of malaria.[20]

Protocol:

  • Infection: Inoculate Swiss albino mice intraperitoneally with Plasmodium berghei-infected red blood cells.[20]

  • Drug Administration: Begin oral or subcutaneous administration of the test compound 2-4 hours post-infection and continue daily for four consecutive days (Days 0 to 3).

  • Parasitemia Monitoring: On day 4, prepare thin blood smears from the tail of each mouse, stain with Giemsa, and determine the percentage of parasitized red blood cells by microscopic examination.[10]

  • Data Analysis: Calculate the percentage of parasite suppression for each treatment group compared to an untreated control group.

peters_test_workflow start Start infection Infect Mice with P. berghei start->infection treatment Administer Test Compound (Days 0-3) infection->treatment monitoring Prepare Blood Smears (Day 4) treatment->monitoring staining Giemsa Staining monitoring->staining microscopy Determine Parasitemia staining->microscopy analysis Calculate % Suppression microscopy->analysis end End analysis->end caption Figure 5: 4-Day Suppressive Test Workflow.

Figure 5: 4-Day Suppressive Test Workflow.

Conclusion and Future Perspectives

The quinoline scaffolds have provided a rich foundation for the development of antimalarial drugs, each with a distinct profile of efficacy, mechanism of action, and susceptibility to resistance. The 4-aminoquinolines, while historically pivotal, are now of limited use against P. falciparum in many regions due to widespread resistance. The quinoline methanols offer an alternative for treating chloroquine-resistant malaria, though resistance to this class is also a growing concern. The 8-aminoquinolines remain indispensable for the radical cure of relapsing malarias and as transmission-blocking agents, despite their associated risk of hemolysis in G6PD-deficient individuals.

For researchers and drug developers, a thorough understanding of these comparative efficacies and the underlying molecular mechanisms is crucial. Future efforts in antimalarial drug discovery may focus on the development of hybrid molecules that combine the pharmacophores of different quinoline scaffolds or other antimalarial classes to create novel agents with multiple modes of action, thereby potentially delaying the development of resistance. Furthermore, a deeper understanding of the mechanisms of resistance will be key to designing drugs that can circumvent these pathways. The continued application of robust in vitro and in vivo screening models, as detailed in this guide, will be paramount in the evaluation and progression of the next generation of quinoline-based antimalarials.

References

  • Baird, J. K. (2019). Tafenoquine for travelers' malaria: evidence, rationale and recommendations. Journal of travel medicine, 26(7), taz069. [Link]
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 28(11), 1651-1660. [Link]
  • Gamo, F. J., Sanz, L. M., Vidal, J., Cozar, P., Alvarez, E., Lavandera, J. L., ... & Lopez-Martin, J. A. (2010). Thousands of chemical starting points for antimalarial lead identification.
  • Gathirwa, J. W., Rukunga, G. M., Njagi, E. N. M., Omar, S. A., Mwitari, P. G., Guantai, A. N., ... & Mungai, G. M. (2008). In vitro anti-plasmodial and in vivo anti-malarial activities of some plants traditionally used for the treatment of malaria by the Meru community in Kenya.
  • Haynes, R. K., Cheu, K. W., N'Da, D., Coghi, P., & Monti, D. (2013). A snapshot of the action of artemisinins: the "many-on-many" paradigm. Accounts of chemical research, 46(2), 334-344. [Link]
  • Kifle, Z. D., & Enyew, A. (2020). In vivo antimalarial activity of the 80% methanolic leaves extract and solvent fractions of Acanthus polystachyus Delile (Acanthaceae) against Plasmodium berghei in mice. Journal of experimental pharmacology, 12, 451. [Link]
  • Mishra, M., Mishra, V. K., Kashaw, V., Iyer, A. K., & Kashaw, S. K. (2017). In vitro antimalarial susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics. The Indian journal of medical research, 147(4), 416. [Link]
  • O'Neill, P. M., Bray, P. G., Hawley, S. R., Ward, S. A., & Park, B. K. (1998). 4-Aminoquinolines—past, present, and future: a chemical perspective. Pharmacology & therapeutics, 77(1), 29-58. [Link]
  • Recht, J., Ashley, E. A., & White, N. J. (2018). Use of primaquine and tafenoquine for radical cure of vivax malaria. The New England journal of medicine, 379(10), 969-978. [Link]
  • Slater, A. F., & Cerami, A. (1992). Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites.
  • Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial agents and chemotherapy, 48(5), 1803-1806. [Link]
  • Solomon, V. R., Haq, W., Puri, S. K., & Katti, S. B. (2009). Synthesis and antimalarial activity of side chain modified 4-aminoquinoline derivatives. Journal of medicinal chemistry, 52(1), 224-230. [Link]
  • Vivas, L., Rattray, L., Stewart, L. B., Robinson, B. L., & Croft, S. L. (2007). The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples. The American journal of tropical medicine and hygiene, 76(4), 626-628. [Link]
  • WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN. [Link]
  • World Health Organization. (2010). Methods for surveillance of antimalarial drug efficacy.
  • World Health Organization. (2015). Guidelines for the treatment of malaria.
  • World Health Organization. (2021). World malaria report 2021.
  • Vale, N., Nogueira, F., & do Rosário, V. E. (2013). Primaquine: 60 years of achievements and challenges. European journal of medicinal chemistry, 67, 1-13. [Link]
  • Vennerstrom, J. L., Arbe-Barnes, S., Brun, R., Charman, S. A., Chiu, F. C., Chollet, J., ... & Scheurer, C. (2004). Identification of an antimalarial synthetic trioxolane drug development candidate.
  • Wellems, T. E., & Plowe, C. V. (2001). Chloroquine-resistant malaria. Journal of Infectious Diseases, 184(6), 770-776. [Link]
  • Wong, W., Bai, X., Sleebs, B. E., Triglia, T., Brown, A., Thompson, J. K., ... & Cowman, A. F. (2017). The antimalarial mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis.
  • de Oliveira, R. B., de Souza, M. V. N., & de Almeida, M. V. (2012). Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites. PloS one, 7(5), e37259. [Link]
  • Duraisingh, M. T., Jones, P., Sambou, I., von Seidlein, L., Pinder, M., & Warhurst, D. C. (2000). The tyrosine-86 allele of the pfmdr1 gene of Plasmodium falciparum is associated with increased sensitivity to the antimalarials mefloquine and artemisinin. Molecular and biochemical parasitology, 108(1), 13-23. [Link]
  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature reviews Drug discovery, 3(6), 509-520. [Link]
  • Geng, J., Chen, L., & Yuan, Z. (2019). Reactive oxygen species as the brainbox in malaria treatment. International journal of molecular sciences, 20(21), 5468. [Link]
  • Llanos-Cuentas, A., Lacerda, M. V., Rueangweerayut, R., Krudsood, S., Gupta, S. K., Kochar, S. K., ... & Duparc, S. (2014). Tafenoquine plus chloroquine for the treatment and relapse prevention of Plasmodium vivax malaria (DETECTIVE): a multicentre, double-blind, randomised, phase 2b dose-selection study. The Lancet, 383(9922), 1049-1058. [Link]
  • Marcsisin, S. R., & Sousa, J. C. (2020). The 8-aminoquinoline tafenoquine: a new tool for malaria elimination. Trends in parasitology, 36(1), 21-31. [Link]
  • Noedl, H., Wongsrichanalai, C., & Wernsdorfer, W. H. (2003). Malaria drug-sensitivity testing: new assays, new perspectives. Trends in parasitology, 19(4), 175-181. [Link]
  • Peters, W. (1970). Chemotherapy and drug resistance in malaria. Academic press.
  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: chemistry, pharmacology and new therapeutic prospects. Current opinion in infectious diseases, 19(6), 615-623. [Link]
  • Tilley, L., Candiz, M., Valderramos, S. G., & Fidock, D. A. (2016). The biology of malaria-infected red blood cells. The international journal of biochemistry & cell biology, 74, 1-13. [Link]
  • White, N. J. (2004). Antimalarial drug resistance.
  • Yeo, T. W., Lampah, D. A., Gitawati, R., Tjitra, E., Kenangalem, E., Piera, K., ... & Anstey, N. M. (2018). Mefloquine resistance in Plasmodium falciparum and increasing risk of severe malaria in Papua, Indonesia. The Journal of infectious diseases, 217(10), 1613-1621. [Link]
  • Zhang, R., Su, B., & Lu, F. (2020). Recent advances in the discovery of 4-aminoquinoline-based hybrids as potential antimalarial agents. European journal of medicinal chemistry, 199, 112398. [Link]
  • Ziegler, J., Lin, Z., Blasco, F., Ellis, D., & Tice, C. M. (2020). A review of modifications of quinoline antimalarials: Mefloquine and (hydroxy) chloroquine. Molecules, 25(16), 3587. [Link]

Sources

Bridging the Bench and Bedside: A Comparative Guide to the In Vitro and In Vivo Activity of 2-Chloroquinoline-5-carboxylic Acid Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among the myriad of quinoline derivatives, those based on the "2-Chloroquinoline-5-carboxylic acid" nucleus represent a promising class of molecules. However, a frequent and critical challenge in the development of these compounds is the translational gap between promising in vitro results and successful in vivo efficacy.[3] This guide provides an in-depth comparison of the in vitro and in vivo activities of this compound class, offering insights into experimental design, potential discrepancies, and the underlying mechanistic considerations for researchers in drug development.

The In Vitro Landscape: Initial Screening and Mechanistic Clues

In vitro assays are the first crucial step in evaluating the potential of novel chemical entities. They are rapid, cost-effective, and allow for high-throughput screening of large compound libraries. For this compound derivatives, these assays typically focus on cytotoxicity against cancer cell lines and antimicrobial activity.

A cornerstone of in vitro cancer research is the assessment of a compound's ability to inhibit cell proliferation or induce cell death.[4] Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely used to quantify the metabolic activity of cells, which serves as a proxy for cell viability. A decrease in metabolic activity in the presence of a test compound suggests a cytotoxic or cytostatic effect.

Table 1: Representative In Vitro Anticancer Activity Data for Quinoline Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound XMCF-7 (Breast)MTT5.2Fictional Data
Compound YA549 (Lung)MTT2.8Fictional Data
Compound ZHCT116 (Colon)MTT8.1Fictional Data
CisplatinA549 (Lung)MTT7.5Fictional Data

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The primary advantage of these in vitro systems is the ability to quickly identify "hits" and perform preliminary structure-activity relationship (SAR) studies. For instance, modifications to the carboxylic acid group or substitution at other positions on the quinoline ring can be systematically evaluated to optimize potency.

The In Vivo Gauntlet: Navigating Biological Complexity

While essential, in vitro success does not always guarantee in vivo efficacy. The transition to a living organism introduces a host of complex variables, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), that determine a compound's bioavailability and exposure at the target site.[3] Quinoline derivatives, for example, can be subject to metabolism by cytochrome P450 enzymes, which can alter their activity and clearance from the body.[5]

Animal models, particularly xenograft models in mice, are the gold standard for preclinical in vivo evaluation of anticancer agents.[6] In these models, human tumor cells are implanted into immunocompromised mice, which are then treated with the test compound.[7] Key endpoints include tumor growth inhibition (TGI) and overall survival.

Table 2: Representative In Vivo Anticancer Efficacy Data for Quinoline Derivatives in a Xenograft Model

Compound IDTumor ModelDosing RegimenTGI (%)Reference
Compound XMCF-7 Xenograft10 mg/kg, daily45Fictional Data
Compound YA549 Xenograft10 mg/kg, daily62Fictional Data
Vehicle ControlA549 XenograftN/A0Fictional Data

TGI (Tumor Growth Inhibition) is a measure of the reduction in tumor size in treated animals compared to control animals.

Discrepancies Between In Vitro and In Vivo Results: A Critical Analysis

It is not uncommon to observe a disconnect between potent in vitro activity and modest in vivo efficacy. Several factors can contribute to this:

  • Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly excreted, preventing it from reaching therapeutic concentrations at the tumor site.[3]

  • Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to toxicity or a reduction in efficacy.[3]

  • Tumor Microenvironment: The in vivo tumor microenvironment is vastly more complex than a 2D cell culture, with factors like hypoxia, nutrient gradients, and stromal cells influencing drug response.

For example, a derivative of this compound might show a low micromolar IC50 value against a cancer cell line in a dish but fail to inhibit tumor growth in a mouse model due to rapid liver metabolism. In vitro metabolism studies using liver microsomes can help predict such outcomes.[5]

Key Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. Below are detailed, self-validating methodologies for a representative in vitro cytotoxicity assay and an in vivo xenograft study.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is designed to determine the concentration at which a compound inhibits 50% of cell viability (IC50).

Rationale: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[8]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound-based test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[9]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Antitumor Efficacy in a Subcutaneous Xenograft Model

This protocol outlines a typical study to evaluate the ability of a test compound to inhibit the growth of human tumors in mice.

Rationale: The subcutaneous xenograft model is a widely used preclinical model to assess the efficacy of anticancer agents in a living system, providing valuable data on drug activity and potential toxicity.[6][11]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize immunocompromised mice (e.g., athymic nude or SCID mice) for at least one week before the study begins.[12]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells in a volume of 100-200 µL) into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12] Administer the test compound (and vehicle for the control group) according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Endpoint and Analysis: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a defined endpoint size.[7] At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI).

Visualizing the Path from Lab to Clinic

To better understand the journey of a drug candidate and its potential mechanism of action, diagrams can be highly illustrative.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound Library Compound Library HTS HTS Compound Library->HTS Primary Screen Hit Compounds Hit Compounds HTS->Hit Compounds MTT Assay MTT Assay Hit Compounds->MTT Assay Dose-Response IC50 Determination IC50 Determination MTT Assay->IC50 Determination Lead Compound Lead Compound IC50 Determination->Lead Compound Lead Selection Pharmacokinetics (PK) Pharmacokinetics (PK) Lead Compound->Pharmacokinetics (PK) ADME Studies Toxicity Studies Toxicity Studies Pharmacokinetics (PK)->Toxicity Studies Xenograft Model Xenograft Model Toxicity Studies->Xenograft Model Efficacy Testing TGI Calculation TGI Calculation Xenograft Model->TGI Calculation Clinical Candidate Clinical Candidate TGI Calculation->Clinical Candidate

Caption: A typical drug discovery workflow from in vitro screening to in vivo validation.

Many quinoline-based anticancer agents exert their effects by interfering with critical signaling pathways that control cell growth and survival.[3][13] A common mechanism involves the inhibition of protein kinases, such as those in the PI3K/AKT pathway, or interference with DNA replication and repair through topoisomerase inhibition.[2]

G Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K AKT AKT PI3K->AKT Proliferation & Survival Proliferation & Survival AKT->Proliferation & Survival Apoptosis Apoptosis AKT->Apoptosis Inhibits Quinoline Compound Quinoline Compound Quinoline Compound->AKT Inhibitory Action

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by a quinoline compound.

Conclusion

The development of novel therapeutics based on the this compound scaffold requires a rigorous and integrated approach that carefully considers both in vitro and in vivo data. While in vitro assays are indispensable for initial screening and optimization, they represent a simplified system. Success in preclinical animal models is a more stringent, and ultimately more predictive, indicator of potential clinical utility. By understanding the reasons for potential discrepancies and employing robust, validated protocols, researchers can more effectively bridge the gap between the laboratory bench and patient bedside, accelerating the development of the next generation of quinoline-based medicines.

References

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2019). Arabian Journal of Chemistry.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • Application Notes and Protocols for In Vivo Xenograft Models: Testing Lobaplatin Antitumor Effects. (2025). Benchchem.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • Application Notes and Protocols for In Vivo Xenograft Models in "7-Xylosyltaxol B" Efficacy Testing. (n.d.). Benchchem.
  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent labor
  • MTT (Assay protocol). (2023). Protocols.io.
  • MTT Cell Proliferation Assay. (n.d.).
  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (2005). Xenobiotica.

Sources

A Senior Application Scientist's Guide to Quinoline Synthesis: A Head-to-Head Comparison of Synthetic Yields for Key Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the quinoline scaffold is a foundational structural motif, pivotal to a vast array of pharmaceuticals. The strategic selection of a synthetic pathway is a critical decision that dictates not only yield and purity but also the feasibility of accessing specific isomers. This guide provides an in-depth, objective comparison of the most historically significant and synthetically valuable methods for quinoline synthesis: the Skraup, Doebner-von Miller, Friedländer, and Combes reactions. We will dissect these methods, presenting comparative experimental data, explaining the causal relationships behind procedural choices, and offering detailed, validated protocols.

Comparative Overview: Choosing Your Synthetic Strategy

The optimal synthesis route is a balance between the desired substitution pattern, the accessibility of starting materials, and the tolerance for specific reaction conditions. While classical methods like the Skraup synthesis employ simple precursors, they are often plagued by harsh conditions and limited scope.[1] Conversely, modern approaches such as the Friedländer synthesis provide greater versatility and milder conditions but may necessitate more complex starting materials.[1][2]

Synthesis Method Starting Materials Typical Products Reaction Conditions General Yields Key Advantages Key Disadvantages
Skraup Aniline, glycerol, sulfuric acid, oxidizing agent[3][4]Unsubstituted or benzene-ring substituted quinolines[1]Harsh: strongly acidic, high temperatures (>150°C), highly exothermic[2]Low to moderate, variable[2]Uses readily available, inexpensive starting materials.[1]Hazardous conditions, often low yields, limited scope for pyridine ring substitution.[2]
Doebner-von Miller Aniline, α,β-unsaturated carbonyl compound, acid catalyst[5]2- and/or 4-substituted quinolines[6]Acidic, often harsh, but can be modified[6]Moderate to excellent (42-89% with modifications)Versatile for preparing a range of substituted quinolines.[5]Prone to side reactions (polymerization), tedious isolation.[6]
Friedländer 2-Aminoaryl aldehyde or ketone, compound with an α-methylene group[2]Wide variety of substituted quinolines[2]Generally milder; can be acidic, basic, or neutral[2]Good to excellent (58-100% in one-pot methods)[7]Broad scope, high yields, excellent control over substitution patterns.[2]Requires pre-synthesis of often less accessible 2-aminoaryl aldehydes/ketones.[2]
Combes Arylamine, 1,3-dicarbonyl compound, acid catalyst[3]2,4-disubstituted quinolines[8]Acid-catalyzed, heating (e.g., 100°C)[1]Generally goodRapid, effective for specific di-substituted isomers.[1]Limited to specific substitution patterns dictated by the dicarbonyl compound.

The Skraup Synthesis: The Classic Approach

First reported by Czech chemist Zdenko Hans Skraup in 1880, this reaction is a cornerstone of heterocyclic chemistry, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (commonly nitrobenzene).[9][10]

Mechanism and Rationale

The reaction's driving force is the acid-catalyzed formation of the quinoline ring system through a multi-step process.

  • Dehydration: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4][9]

  • Michael Addition: The aniline acts as a nucleophile, adding to the acrolein via a 1,4-conjugate (Michael) addition.[4]

  • Cyclization: The resulting β-anilinopropionaldehyde undergoes acid-catalyzed intramolecular electrophilic substitution onto the benzene ring to form 1,2-dihydroquinoline.[4]

  • Oxidation: The dihydroquinoline intermediate is then oxidized to the aromatic quinoline product. The oxidizing agent, such as nitrobenzene, is reduced in the process (e.g., to aniline, which can re-enter the reaction).[4][9]

The notoriously exothermic and sometimes violent nature of this reaction necessitates careful control; the addition of a moderator like ferrous sulfate is a common and critical procedural choice to ensure safety and reproducibility.[4][10]

Skraup_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (H₂SO₄) Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation DvM_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Unsat_Ketone α,β-Unsaturated Carbonyl Unsat_Ketone->Michael_Adduct Michael Addition New_Imine Recombined Imine Michael_Adduct->New_Imine Fragmentation- Recombination Dihydroquinoline Dihydroquinoline New_Imine->Dihydroquinoline Cyclization Subst_Quinoline Substituted Quinoline Dihydroquinoline->Subst_Quinoline Oxidation

Caption: Generalized mechanism of the Doebner-von Miller reaction.
Synthetic Yields via Doebner-von Miller

This method is particularly useful for synthesizing 2-methylquinoline (quinaldine) and its derivatives.

Starting Materials Product Catalyst/Conditions Yield (%) Reference
Aniline, Crotonaldehyde2-MethylquinolineAnhydrous Zinc Chloride, RefluxModerate[1]
Substituted Anilines, α,β-Unsaturated AldehydesVarious Substituted QuinolinesAg(I)-exchanged Montmorillonite K1042 - 89
4-Isopropylaniline, Acetone2,2,4-Trimethyl-1,2-dihydro-6-isopropylquinolineAcid Catalyst32[11]

The Friedländer Synthesis: The High-Yield Standard

For accessing highly functionalized quinolines, the Friedländer synthesis is often the method of choice. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., another ketone or ester). [2][3]

Mechanism and Rationale

The reaction proceeds via a straightforward and predictable pathway, which contributes to its reliability and high yields.

  • Aldol Condensation: The reaction begins with an initial base- or acid-catalyzed aldol-type condensation between the 2-aminoaryl ketone/aldehyde and the α-methylene compound to form an α,β-unsaturated carbonyl intermediate. [12]2. Cyclization/Condensation: The amino group then undergoes an intramolecular condensation with the newly formed carbonyl group, forming a heterocyclic ring. [12]3. Dehydration: The final step is the elimination of a water molecule (dehydration) to generate the aromatic quinoline ring system. [12] The primary advantage of this method is its versatility and the generally milder conditions required compared to the Skraup or Doebner-von Miller reactions. [2]Its main limitation is the availability of the substituted 2-aminoaryl carbonyl starting materials, which often must be synthesized separately. [2]However, one-pot procedures that generate the 2-aminoaryl carbonyl in situ from a corresponding nitro-compound have been developed, significantly enhancing the practicality of this approach. [7]

Friedlander_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product Amino_Ketone 2-Aminoaryl Aldehyde or Ketone Unsat_Intermediate α,β-Unsaturated Intermediate Amino_Ketone->Unsat_Intermediate Methylene_Cmpd α-Methylene Compound Methylene_Cmpd->Unsat_Intermediate Aldol Condensation Cyclized_Intermediate Cyclized Adduct Unsat_Intermediate->Cyclized_Intermediate Intramolecular Condensation Subst_Quinoline Substituted Quinoline Cyclized_Intermediate->Subst_Quinoline Dehydration

Caption: Reaction mechanism of the Friedländer synthesis.
Synthetic Yields via Friedländer Synthesis

The Friedländer synthesis consistently delivers high yields across a broad range of substrates.

Starting Materials Product Catalyst/Conditions Yield (%) Reference
2-Aminobenzaldehyde, Acetone2-Methylquinoline10% aq. NaOHGood[2]
o-Nitroarylcarbaldehydes, Various KetonesMono- or disubstituted quinolinesFe powder, aq. HCl, KOH (one-pot)58 - 100[7]
o-Acylanilines, Nitriles4-Pyridinylquinoline derivativesSugasawa/Friedländer sequenceup to 81.9[13]

The Combes Synthesis: A Direct Route to 2,4-Disubstituted Quinolines

The Combes synthesis provides a direct and efficient route to 2,4-disubstituted quinolines through the reaction of an aniline with a β-diketone (such as acetylacetone). [3][8]

Mechanism and Rationale
  • Enamine Formation: The aniline first condenses with one of the carbonyl groups of the β-diketone to form a β-amino enone intermediate. [8]2. Cyclization: Under strong acid catalysis (e.g., concentrated H₂SO₄), the enone undergoes intramolecular electrophilic aromatic substitution onto the aniline ring, followed by dehydration to yield the final 2,4-disubstituted quinoline. [3] This method is valued for its speed and simplicity when the target molecule fits the 2,4-disubstitution pattern.

Combes_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Product Aniline Aniline Enone β-Amino Enone Aniline->Enone Diketone β-Diketone Diketone->Enone Condensation Disubst_Quinoline 2,4-Disubstituted Quinoline Enone->Disubst_Quinoline Acid-catalyzed Cyclization & Dehydration

Caption: Reaction mechanism of the Combes synthesis.
Synthetic Yields via Combes Synthesis
Starting Materials Product Catalyst/Conditions Yield (%) Reference
Aniline, Acetylacetone2,4-DimethylquinolineConc. H₂SO₄, ~100°CGood[1]

Detailed Experimental Protocols

Reproducibility is the hallmark of sound science. The following protocols are adapted from established, validated methods.

General Experimental Workflow

Workflow A 1. Reaction Setup (Combine Reactants & Catalyst) B 2. Reaction (Heating/Reflux under controlled conditions) A->B C 3. Work-up (Cooling, Quenching, Neutralization/Basification) B->C D 4. Isolation (Steam Distillation or Extraction) C->D E 5. Purification (Distillation, Recrystallization, or Chromatography) D->E F 6. Characterization (NMR, MS, etc.) E->F

Caption: A generalized workflow for quinoline synthesis.
Protocol 1: Skraup Synthesis of Quinoline

Adapted from Organic Syntheses, Coll. Vol. 1, p. 478 (1941). [2]

  • Reaction Setup: In a 2-L round-bottom flask fitted with a reflux condenser, cautiously mix aniline (93 g, 1.0 mole), glycerol (240 g, 2.6 moles), nitrobenzene (61.5 g, 0.5 mole), and ferrous sulfate heptahydrate (10 g).

  • Acid Addition: In a fume hood, slowly and with external cooling, add concentrated sulfuric acid (100 mL) in small portions to the mixture.

  • Reaction: Gently heat the mixture. The reaction is highly exothermic and will soon begin to boil without external heating. Once the initial vigorous reaction subsides, heat the mixture to reflux for 5 hours.

  • Work-up: Allow the mixture to cool, then carefully pour it into a large beaker containing 1 L of water. Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Isolation: Steam distill the mixture to isolate the crude quinoline. The unreacted nitrobenzene and aniline will co-distill.

  • Purification: Separate the organic layer from the distillate. Wash it with dilute hydrochloric acid to remove any residual aniline. Make the acidic aqueous layer basic with sodium hydroxide to recover any dissolved quinoline. Combine the quinoline fractions, dry over anhydrous potassium carbonate, and purify by distillation, collecting the fraction boiling at 235-237°C. [9]

Protocol 2: Friedländer Synthesis of 2-Methylquinoline

Adapted from Organic Syntheses, Coll. Vol. 3, p. 56 (1955). [2]

  • Reaction Setup: In a 250-mL Erlenmeyer flask, dissolve 2-aminobenzaldehyde (12.1 g, 0.1 mole) in acetone (58 g, 1.0 mole).

  • Base Addition: Add 10 mL of a 10% aqueous sodium hydroxide solution and swirl the mixture.

  • Reaction: Allow the mixture to stand at room temperature for 12 hours. During this period, a crystalline product will separate.

  • Isolation: Collect the crystals by filtration. Wash the collected solid with a small amount of cold 50% aqueous acetone.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-methylquinoline. [2]

Protocol 3: Combes Synthesis of 2,4-Dimethylquinoline

Adapted from BenchChem. [1]

  • Reaction Setup: In a suitable reaction vessel, cautiously add concentrated sulfuric acid to a mixture of aniline and acetylacetone.

  • Reaction: Heat the mixture to approximately 100°C for 30 minutes. The reaction is typically rapid.

  • Work-up: After cooling, pour the reaction mixture onto ice.

  • Isolation: Neutralize the mixture with a base, such as concentrated ammonium hydroxide, until the product precipitates. Collect the solid product by filtration, wash thoroughly with water, and dry.

Conclusion

The synthesis of quinoline isomers is a mature field, yet the choice of method remains a critical decision for the modern chemist. The Skraup and Doebner-von Miller reactions, while historically significant, are often relegated to the synthesis of simpler, specific isomers where harsh conditions are tolerable. The Combes synthesis offers a quick and direct route to 2,4-disubstituted products. For the synthesis of complex, highly functionalized, and novel quinoline derivatives, the Friedländer synthesis stands out for its broad substrate scope, milder conditions, and consistently high yields. [2]The strategic choice, therefore, hinges on a careful analysis of the target molecule's substitution pattern against the availability of starting materials and the desired process efficiency.

References

  • BenchChem. (2025). Comparative study of quinoline synthesis methods (Skraup vs. Friedlander).
  • BenchChem. (2025). A Comparative Guide to Quinoline Synthesis Methods for the Modern Researcher.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Unknown Source.
  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
  • Organic Chemistry Portal. (2010).
  • ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Smolecule. Buy 6-Methylquinoline | 91-62-3.
  • Gouin, S. G., & Shulman, M. L. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
  • Brieflands. (2018).
  • ResearchGate. (2019).
  • Wikipedia. Skraup reaction.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Alfa Chemistry. Friedländer Quinoline Synthesis.

Sources

Safety Operating Guide

Proper Disposal of 2-Chloroquinoline-5-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe, ethical, and sustainable research environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Chloroquinoline-5-carboxylic acid (CAS No. 1092287-30-3), ensuring the safety of laboratory personnel and the protection of our environment.[1][2][3] This document moves beyond a simple checklist, offering insights into the causality behind each procedural step, grounded in established safety protocols and chemical principles.

Hazard Assessment and Core Principles of Disposal

This compound is a chlorinated heterocyclic aromatic compound. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related isomers, such as 2-chloroquinoline-4-carboxylic acid, indicate that it should be handled as a hazardous substance.[4] Key hazards include:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4]

  • Harmful if Swallowed: Poses a risk of acute toxicity if ingested.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Given these hazards, the core principle of disposal is to prevent its release into the environment .[5] This means it must never be disposed of in the regular trash or poured down the drain.[6] All waste streams containing this compound must be collected, properly labeled, and managed through an approved hazardous waste program for ultimate destruction via high-temperature incineration.[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any work that will generate this compound waste, it is imperative to don the appropriate PPE. The selection of PPE is a critical risk-management decision designed to provide a barrier against accidental exposure.

Protection Type Specific Equipment Standard Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)EN 374Provides a barrier against skin contact. Inspect gloves for degradation or punctures before each use.[7][8][9][10][11]
Eye & Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.OSHA 29 CFR 1910.133 or EN 166Protects eyes and face from accidental splashes of solutions or contact with airborne powder.
Body Protection Laboratory coat---Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.---Minimizes the inhalation of dust particles (if handling the solid) or vapors from solutions.

Waste Segregation and Collection: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring cost-effective, compliant disposal.[1][6] this compound waste falls into the category of halogenated organic waste .

Waste Segregation Workflow

Caption: Figure 1. Decision workflow for segregating halogenated organic waste.

Step-by-Step Collection Protocol:
  • Select the Correct Container: Use a designated, properly labeled container for "Halogenated Organic Waste".[1][2][12] This container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[2][6]

  • Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste.[2][5] The label must clearly state "Hazardous Waste," list all chemical constituents by their full names (no abbreviations), and include the approximate percentages of each.

  • Solid Waste Collection:

    • Carefully place any solid this compound, contaminated weigh boats, and contaminated disposable items (e.g., gloves, wipes) directly into a designated solid halogenated waste container.

  • Liquid Waste Collection:

    • Collect any solutions containing the compound in a designated liquid halogenated waste container.

    • Crucially, do not mix incompatible wastes. Keep halogenated waste separate from non-halogenated solvents, strong acids, bases, and oxidizers.[1] Mixing can lead to dangerous chemical reactions and significantly increases disposal costs.

  • Container Management:

    • Keep the waste container closed at all times, except when actively adding waste.[2][5]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5]

    • Use secondary containment, such as a tray, to capture any potential leaks.[6]

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

Spill and Decontamination Procedures

Accidents can happen, and a prepared response is the best defense. The immediate goal is to contain the spill, protect personnel, and decontaminate the area and equipment.

Spill Cleanup Protocol
  • Alert Personnel: Immediately notify others in the laboratory of the spill.

  • Assess the Spill: If the spill is large, involves highly volatile solvents, or you feel unsafe for any reason, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[13] For minor, incidental spills, proceed as follows.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2, including double-gloving if necessary.

  • Containment:

    • For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows), starting from the outside and working inward to prevent spreading.[14][15]

    • For solid spills: Carefully scoop or sweep up the material, avoiding the creation of dust.[3] If necessary, lightly moisten a paper towel to wipe up fine powder.

  • Collection: Place all contaminated absorbent materials and cleaning supplies into a heavy-duty plastic bag or a designated container.

  • Disposal of Cleanup Debris: Seal the bag or container, label it as "Hazardous Waste" with a detailed description of the contents (including the spilled chemical and absorbent material), and manage it as halogenated organic waste.[13]

  • Final Decontamination: Wipe the spill area with soap and water. For highly toxic materials, the rinse water may also need to be collected as hazardous waste.[15]

Decontamination of Laboratory Equipment

Glassware and equipment that have come into contact with this compound must be thoroughly decontaminated before being returned to general use or disposed of.

  • Initial Rinse: The first rinse of any contaminated glassware or equipment must be collected as hazardous waste.[16] Rinse the item with a suitable organic solvent (e.g., acetone or ethanol) that is miscible with the compound and its solvent system. Collect this rinsate in your halogenated organic liquid waste container.

  • Subsequent Cleaning: After the initial hazardous rinse, the equipment can typically be cleaned using standard laboratory procedures, such as washing with soap and water.[4][17]

  • Disposal of Empty Containers: A container that held the pure compound is not considered "empty" until it has been triple-rinsed. The first rinsate must be collected as hazardous waste. Subsequent rinses can often be disposed of normally, but always follow your institution's specific guidelines. Deface or remove the original label before disposing of the empty container in the appropriate glass or plastic recycling bin.

Final Disposal Pathway: Professional Management and Incineration

Once your halogenated waste container is full, arrange for a pickup by your institution's EHS or a licensed hazardous waste disposal contractor. The ultimate and most effective disposal method for chlorinated organic compounds like this compound is high-temperature incineration .[5] This process ensures the complete destruction of the organic molecule, converting it into less harmful components like carbon dioxide, water, and hydrogen chloride, which are then treated in the incinerator's exhaust gas scrubbing systems.[12]

Disposal Decision and Final Steps

Caption: Figure 2. Final disposal pathway for this compound waste.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of personal or ecological well-being. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Goa University. (2021). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents.
  • University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • LabRepCo. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures.
  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures.
  • Kerbl. (n.d.). Chemical resistant gloves.
  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
  • Microlit. (2023, March 21). A Quick Guide to Lab Equipment Decontamination.
  • Oxford University. (n.d.). Chemical Resistant Gloves Guide.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • SAS Safety Corp. (n.d.). Chemical Resistance Chart.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloroquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of 2-Chloroquinoline-5-carboxylic acid. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of absolute safety. This document is structured not as a rigid checklist, but as a dynamic, risk-based thought process. The causality behind each recommendation is explained to empower you, the researcher, to make informed safety decisions in real-time. Every protocol herein is designed as a self-validating system, grounded in authoritative safety standards from organizations like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).

Foundational Principle: Hazard Assessment Before Action

Based on SDS for analogous compounds like 2-chloroquinoline and various quinoline carboxylic acids, we must assume the substance presents the following risks:

  • Skin Irritation/Corrosion: Potential for causing skin irritation upon contact.[4][5][6]

  • Serious Eye Damage/Irritation: High likelihood of causing serious eye irritation or damage.[4][5][6][7][8]

  • Respiratory Irritation: If handled as a fine powder, it may cause respiratory tract irritation.[5][6][7]

  • Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[9][10]

Therefore, our PPE strategy must create a complete barrier to these routes of exposure. This is a non-negotiable starting point.

The Core Directive: Engineering Controls as the First Line of Defense

Personal Protective Equipment is the final barrier between you and a potential hazard; it is not the first.[11][12] All operations involving this compound, especially the handling of its solid form, must be conducted within a certified chemical fume hood.[12][13] This engineering control is critical for minimizing inhalation exposure to fine particulates.

A Multi-Layered Barrier: Selecting Task-Appropriate PPE

The selection of PPE is dictated by the specific task and the associated risk of exposure. Below, we detail the minimum required PPE and the scientific rationale for each component.

Hand Protection: Your Primary Contact Interface

Given the assumed risk of skin irritation and potential for dermal absorption, robust hand protection is critical.

  • Glove Material: Nitrile gloves are the standard recommendation for incidental contact with a broad range of chemicals.[3][14] They provide excellent protection against many chlorinated organic compounds.

  • The Causality of Double-Gloving: For tasks involving more than incidental contact, such as weighing large quantities or during a chemical workup, double-gloving is mandated. The outer glove absorbs the primary contamination, while the inner glove provides a secondary layer of protection in case of a tear or permeation. This practice significantly reduces the risk of unnoticed exposure.

  • Proper Technique: Gloves must be inspected for any defects before use.[9][15] When work is complete, the outer gloves should be removed using a technique that avoids touching the outer surface with bare skin and disposed of as hazardous waste.[15] Hands must be washed thoroughly after removing the inner gloves.[9]

Eye and Face Protection: Shielding Against Irreversible Damage

The potential for serious eye irritation from this compound powder or splashes of its solutions cannot be overstated.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.[1]

  • Elevated Risk Scenarios: When handling larger quantities (>1 gram) of the solid or during any liquid transfer where a splash hazard exists (e.g., preparing solutions, extractions), a face shield must be worn in addition to safety goggles.[1][3] Safety glasses alone are insufficient to protect against significant splashes.[16][17] Goggles provide a seal around the eyes, and the face shield protects the entire face.[1][3]

Body Protection: Preventing Dermal Contact and Gross Contamination
  • Laboratory Coat: A flame-resistant lab coat with tight-fitting cuffs is required.[1][3] The cuffs should be tucked under the inner pair of gloves to create a seal. The lab coat protects your personal clothing and skin from spills and contamination.[3]

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory personal attire in any laboratory setting.[1][3] This protects the lower body from spills that may travel below the benchtop.

Respiratory Protection: An Additional Safeguard

Under normal conditions, handling small quantities within a certified fume hood should provide adequate respiratory protection.[12] However, a risk assessment may determine that a respirator is necessary in specific situations:

  • Weighing Large Quantities: When handling significant amounts of the powder where aerosolization is possible despite the fume hood.

  • Emergency Spills: During the cleanup of a large spill outside of a fume hood.

In such cases, a NIOSH-approved N95 respirator is the minimum requirement for particulates.[18][19][20] All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).[20]

PPE Selection Summary

Task/OperationHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection (If Required)
Weighing Solid (<1g) Single pair of nitrile glovesSafety glasses with side shieldsLab coat, full-length pants, closed-toe shoesN/A (in fume hood)
Weighing Solid (>1g) Double pair of nitrile glovesSafety goggles and face shieldLab coat, full-length pants, closed-toe shoesN95 respirator (based on risk assessment)
Preparing Solutions Double pair of nitrile glovesSafety goggles and face shieldLab coat, full-length pants, closed-toe shoesN/A (in fume hood)
Reaction Workup Double pair of nitrile glovesSafety goggles and face shieldLab coat, full-length pants, closed-toe shoesN/A (in fume hood)
Cleaning Glassware Heavy-duty chemical resistant glovesSafety gogglesLab coat, full-length pants, closed-toe shoesN/A

Procedural Guide: PPE Donning and Doffing Workflow

Correctly putting on and removing PPE is as critical as selecting the right equipment to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Attire Check: Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Inner Gloves: Don your first pair of nitrile gloves.

  • Respirator (if required): Perform a seal check and don the respirator.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if the task requires it.

  • Outer Gloves: Don your second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence (Assume all PPE is contaminated):

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by pinching the cuff and pulling it off inside-out. Slide the ungloved finger under the cuff of the remaining glove and peel it off inside-out. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front, avoiding touching the front surface.

  • Lab Coat: Unfasten the lab coat and roll it outwards, ensuring the contaminated exterior is contained within the roll.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Respirator (if worn): Remove the respirator without touching the front.

  • Hygiene: Wash hands thoroughly with soap and water immediately.[9][15]

PPE Selection and Use Workflow

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

PPE_Workflow cluster_prep Phase 1: Preparation & Assessment cluster_selection Phase 2: PPE Selection & Donning cluster_execution Phase 3: Execution & Disposal start Initiate Task with This compound hazard_assessment Conduct Task-Specific Hazard Assessment (Review SDS, SOPs) start->hazard_assessment eng_controls Verify Engineering Controls (Fume Hood Certified & Operational?) hazard_assessment->eng_controls select_ppe Select PPE Based on Task (See Summary Table) eng_controls->select_ppe don_ppe Don PPE Following Correct Sequence select_ppe->don_ppe perform_task Perform Chemical Handling Task Inside Fume Hood don_ppe->perform_task doff_ppe Doff PPE Following Correct Sequence perform_task->doff_ppe dispose Dispose of Contaminated PPE in Hazardous Waste doff_ppe->dispose wash Wash Hands Thoroughly dispose->wash

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.